Bis(4-chlorosulfonylphenyl) ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O5S2/c13-20(15,16)11-5-1-9(2-6-11)19-10-3-7-12(8-4-10)21(14,17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKXLQIPODSWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059531 | |
| Record name | Benzenesulfonyl chloride, 4,4'-oxybis- | |
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Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Reacts with water; [MSDSonline] | |
| Record name | 4,4'-Oxybis(benzenesulfonyl chloride) | |
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CAS No. |
121-63-1 | |
| Record name | 4,4′-Oxybis[benzenesulfonyl chloride] | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=121-63-1 | |
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| Record name | 4,4'-Oxybis(benzenesulfonyl chloride) | |
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| Record name | Bis(4-chlorosulfonylphenyl) ether | |
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| Record name | Benzenesulfonyl chloride, 4,4'-oxybis- | |
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| Record name | Benzenesulfonyl chloride, 4,4'-oxybis- | |
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| Record name | 4,4'-oxybis(benzene-1-sulphonyl) dichloride | |
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| Record name | 4,4'-Oxybis(benzenesulfonyl chloride) | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D24HP42U4T | |
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| Record name | 4,4'-OXYBIS(BENZENESULFONYL CHLORIDE) | |
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Foundational & Exploratory
"Bis(4-chlorosulfonylphenyl) ether" synthesis and characterization
An In-depth Technical Guide: Bis(4-chlorosulfonylphenyl) ether)
Abstract
This compound, also known as 4,4'-oxydibenzenesulfonyl chloride, is a pivotal chemical intermediate with significant applications in the synthesis of polymers, blowing agents, and, notably, as a versatile building block in medicinal chemistry and drug development.[1][2] Its bifunctional nature, conferred by the two reactive sulfonyl chloride groups on a stable diphenyl ether core, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, designed for researchers and professionals in chemical synthesis and pharmaceutical development. The protocols and analytical data presented herein are synthesized from established methodologies to ensure reliability and reproducibility.
Introduction and Core Properties
This compound is a white crystalline solid that serves as a key precursor in various organic syntheses.[3] The presence of the two chlorosulfonyl (-SO₂Cl) groups makes it highly reactive towards nucleophiles such as amines, alcohols, and phenols, enabling its use in the formation of sulfonamides and sulfonate esters. This reactivity is central to its utility as a cross-linking agent and a monomer in polymerization reactions.[1] In the pharmaceutical sector, its structural motif is incorporated into molecules designed for a range of therapeutic targets.[2][]
Chemical Identity and Physical Properties
A summary of the key identifiers and physical properties for this compound is provided below. This data is critical for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride | [3][] |
| Synonyms | 4,4'-Oxydibenzenesulfonyl chloride, DOWSIL™ 212 | [3] |
| CAS Number | 121-63-1 | [3] |
| Molecular Formula | C₁₂H₈Cl₂O₅S₂ | [3][] |
| Molecular Weight | 367.22 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1][] |
| Melting Point | 124-127 °C | [][6][7] |
| Boiling Point | 471.8 ± 30.0 °C (Predicted) | [][7] |
| Solubility | Soluble in DMSO, slightly soluble in Ethyl Acetate. Reacts with water. | [3][7] |
| Purity | Typically >97-98% | [] |
Synthesis of this compound
The most prevalent and industrially significant method for synthesizing this compound is the direct chlorosulfonation of diphenyl ether.[1][3] This reaction is a classic example of electrophilic aromatic substitution (EAS).
Reaction Principle and Mechanism
The synthesis proceeds by treating diphenyl ether with an excess of chlorosulfonic acid (ClSO₃H). Chlorosulfonic acid serves as both the reactant and the solvent. The ether linkage (-O-) is an ortho-, para-directing group, activating the aromatic rings for electrophilic attack. Due to steric hindrance from the bulky ether group, substitution occurs predominantly at the para positions, leading to the desired 4,4'-disubstituted product.
The electrophile in this reaction is believed to be the sulfur trioxide-chloronium complex (SO₂Cl⁺), generated from the auto-protolysis of chlorosulfonic acid. The mechanism involves the attack of the electron-rich aromatic ring of diphenyl ether on the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a representative example and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Reagents & Equipment:
-
Diphenyl ether
-
Chlorosulfonic acid
-
Crushed ice and deionized water
-
A suitable recrystallization solvent (e.g., glacial acetic acid, toluene)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap (for HCl gas)
-
Ice-salt bath
Procedure:
-
Setup: Place the three-necked flask in an ice-salt bath to maintain a low temperature.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (typically 4-5 molar equivalents). Begin stirring and cool the acid to 0-5 °C.
-
Addition of Substrate: Add diphenyl ether (1 molar equivalent) dropwise via the dropping funnel to the cooled, stirred chlorosulfonic acid. The rate of addition must be carefully controlled to maintain the reaction temperature below 10 °C. This is critical to minimize the formation of ortho isomers and other side products. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for 1-2 hours, then let it slowly warm to room temperature and continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.
-
Workup (Quenching): Slowly and carefully pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution. The product, being insoluble in the aqueous acidic medium, will precipitate as a white solid.
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.
-
Purification: The crude product can be purified by recrystallization. While various solvents can be used, glacial acetic acid or toluene are commonly employed. Dissolve the crude solid in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to form crystals.
-
Drying: Collect the purified crystals by filtration, wash with a small amount of a cold non-polar solvent (like hexane) to facilitate drying, and dry under vacuum to a constant weight.
Characterization and Analytical Validation
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques provide a self-validating system for structural elucidation.
Caption: Molecular Structure of this compound.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the sulfonyl chloride and ether linkages.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1380 cm⁻¹ | S=O Asymmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |
| ~1175 cm⁻¹ | S=O Symmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |
| ~1250 cm⁻¹ & ~1050 cm⁻¹ | C-O-C Asymmetric & Symmetric Stretch | Aryl Ether |
| ~580-560 cm⁻¹ | C-S Stretch | Carbon-Sulfur Bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Due to the molecule's C₂ᵥ symmetry, the spectra are relatively simple.
-
¹H NMR: The spectrum will show a classic AA'BB' splitting pattern for the two equivalent para-substituted aromatic rings.
-
δ ~8.0 ppm (d, 4H): Aromatic protons ortho to the electron-withdrawing -SO₂Cl group.
-
δ ~7.2 ppm (d, 4H): Aromatic protons ortho to the electron-donating ether (-O-) linkage.
-
-
¹³C NMR: The spectrum will exhibit four distinct signals for the aromatic carbons due to symmetry.
-
~160 ppm: C-O (Carbon directly attached to the ether oxygen).
-
~145 ppm: C-S (Carbon directly attached to the sulfonyl group).
-
~130 ppm: CH (Aromatic carbons ortho to the sulfonyl group).
-
~120 ppm: CH (Aromatic carbons ortho to the ether oxygen).
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
| m/z Value | Interpretation |
| 366/368/370 | [M]⁺: Molecular ion peak cluster (reflecting isotopes of Cl and S). Often weak or absent in EI-MS. |
| 331 | [M - Cl]⁺: Loss of a chlorine radical. This is often a prominent peak.[3] |
| 168 | [M - 2x SO₂Cl]⁺ Fragment: Corresponds to the diphenyl ether core. |
| 139 | [SO₂Cl-Ph]⁺ Fragment |
Safety, Handling, and Storage
Hazard Profile: this compound is a corrosive substance.[3] It causes severe skin burns and eye damage.[3] As a sulfonyl chloride, it reacts with water, including atmospheric moisture, to release hydrochloric acid (HCl), which is also corrosive and toxic.
Handling:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Keep away from water and moisture to prevent decomposition.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[7]
Conclusion
This compound is a valuable and versatile chemical intermediate. The synthesis via direct chlorosulfonation of diphenyl ether is a robust and scalable method, provided that reaction conditions, particularly temperature, are carefully controlled. The detailed characterization protocol outlined in this guide, employing a combination of spectroscopic techniques, provides a reliable framework for validating the successful synthesis and purity of the compound. For researchers in drug development and materials science, a thorough understanding of its synthesis and reactivity is essential for leveraging its full potential as a molecular building block.
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An In-depth Technical Guide to Bis(4-chlorosulfonylphenyl) Ether: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of Bis(4-chlorosulfonylphenyl) ether, a versatile chemical intermediate with significant applications in pharmaceutical development, polymer chemistry, and material science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis, and practical applications of this compound, grounded in established scientific principles and supported by authoritative references.
Introduction: The Molecular Architecture and Significance
This compound, systematically named 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride and commonly referred to as 4,4'-oxybis(benzenesulfonyl chloride), is an organic compound characterized by a diphenyl ether core functionalized with two chlorosulfonyl (-SO₂Cl) groups at the para positions.[1][2] This specific arrangement of reactive moieties on a stable aromatic scaffold makes it a valuable building block in organic synthesis.
The presence of two highly reactive sulfonyl chloride groups allows for bifunctional reactions, enabling its use as a crosslinking agent or as a monomer in the synthesis of high-performance polymers.[3] In the pharmaceutical industry, it serves as a crucial intermediate in the synthesis of more complex molecules, where the sulfonyl chloride groups can be readily converted into sulfonamides, a common and important functional group in many therapeutic agents.[][5]
Chemical and Physical Properties: A Quantitative Overview
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈Cl₂O₅S₂ | [1][2][] |
| Molecular Weight | 367.2 g/mol | [1][] |
| Appearance | White to off-white solid/powder to crystal | [1][] |
| Melting Point | 124-129 °C | [2][][6] |
| Boiling Point (Predicted) | 471.8 ± 30.0 °C at 760 mmHg | [2][][7] |
| Density (Predicted) | 1.573 - 1.6 g/cm³ | [2][][6] |
| Solubility | Soluble in DMSO and slightly soluble in Ethyl Acetate. Reacts with water. | [1][2] |
| CAS Number | 121-63-1 | [1][3] |
| InChI Key | HJKXLQIPODSWMB-UHFFFAOYSA-N | [][8] |
Key Structural Information:
Caption: Chemical structure of this compound.
Synthesis and Purification
The primary method for synthesizing this compound is through the chlorosulfonation of diphenyl ether.[1][3] This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride groups onto the aromatic rings.
Synthesis Protocol: Chlorosulfonation of Diphenyl Ether
Causality: The ether linkage in diphenyl ether is an ortho-, para-directing group, activating the aromatic rings towards electrophilic substitution. The para positions are sterically more accessible, leading to the desired 4,4'-disubstituted product.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, a multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas byproduct) is charged with diphenyl ether.
-
Chlorosulfonation: Chlorosulfonic acid is added dropwise to the stirred diphenyl ether at a controlled temperature. The reaction is exothermic and generates a significant amount of HCl gas.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, the reaction mixture is carefully quenched by pouring it onto crushed ice with vigorous stirring. The crude product precipitates as a solid.
-
Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system.
A related patented method involves a two-stage process where diphenyl oxide is first reacted with sulfuric acid, followed by a reaction with phosphorus oxychloride.[9][10]
Caption: A generalized workflow for the synthesis of this compound.
Key Reactions and Reactivity Profile
The reactivity of this compound is dominated by the two sulfonyl chloride groups. These groups are excellent electrophiles and readily undergo nucleophilic substitution reactions.
Sulfonamide Formation
The most significant reaction of this compound in the context of drug development is its reaction with primary or secondary amines to form sulfonamides. This reaction is robust and typically proceeds with high yield.
Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage.
Caption: The reaction of this compound with an amine to form a sulfonamide.
Hydrolysis
This compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid in the presence of water.[1][2] This reactivity necessitates handling and storage under anhydrous conditions to maintain its integrity.
Esterification
Reaction with alcohols in the presence of a base leads to the formation of sulfonate esters. This reaction is another example of the versatility of the sulfonyl chloride group in forming stable covalent bonds.
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in several scientific domains.
Pharmaceutical Intermediate
This compound is a key starting material for the synthesis of various pharmaceutical agents.[][5] The ability to readily form two sulfonamide linkages allows for the creation of symmetrical molecules or for the attachment of two different pharmacophores. The resulting sulfonamide-containing molecules often exhibit a range of biological activities.[]
Polymer Chemistry
In the field of polymer science, this compound is used as a monomer or a crosslinking agent to enhance the mechanical and thermal properties of polymers.[3] The formation of strong sulfone or sulfonamide linkages between polymer chains can significantly increase their strength and stability.
Intermediate for Foaming Agents
It serves as an intermediate in the production of OBSH (4,4'-oxybis(benzenesulfonyl hydrazide)), a widely used foaming agent in the rubber and plastics industries.[2][11]
Safety and Handling
This compound is a corrosive substance that requires careful handling to avoid injury.[1][12]
-
Hazards: It causes severe skin burns and eye damage.[1][12] It may also be corrosive to metals.[6][12] Inhalation can lead to inflammation of the lungs.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat, should be worn at all times when handling this compound.[12][13] Work should be conducted in a well-ventilated chemical fume hood.[12]
-
Storage: It is moisture-sensitive and should be stored in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[2][8][12]
-
Spill and Disposal: In case of a spill, appropriate absorbent material should be used, and the waste should be disposed of in accordance with local regulations.[14] The compound should not be released into the environment.[12]
Conclusion
This compound is a chemical intermediate of significant industrial and research importance. Its bifunctional nature, centered around the highly reactive sulfonyl chloride groups, provides a versatile platform for the synthesis of a wide array of organic molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective utilization in the development of new pharmaceuticals, advanced polymers, and other specialized chemical products.
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An In-depth Technical Guide to Bis(4-chlorosulfonylphenyl) ether (CAS 121-63-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-chlorosulfonylphenyl) ether, registered under CAS number 121-63-1, is a highly reactive difunctional aromatic compound. Its strategic placement of two chlorosulfonyl groups on a diphenyl ether backbone makes it a critical building block in various fields of chemical synthesis. The electron-withdrawing nature of the sulfonyl chloride groups, combined with the relative stability of the ether linkage, imparts a unique reactivity profile that is leveraged in polymer chemistry, medicinal chemistry, and materials science. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on practical, field-proven insights for laboratory professionals.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in research and development.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈Cl₂O₅S₂ | [1] |
| Molecular Weight | 367.21 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 124-127 °C | [2] |
| Boiling Point | 471.8 ± 30.0 °C (Predicted) | [2] |
| Density | 1.573 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in DMSO, slightly soluble in ethyl acetate. Reacts with water. | [3][4] |
| InChI Key | HJKXLQIPODSWMB-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | [1] |
Note: Predicted values are based on computational models and should be considered as estimates.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm), consistent with the two substituted phenyl rings.
-
¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, with those directly attached to the sulfonyl chloride and ether oxygen appearing at characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the S=O stretches of the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1180 cm⁻¹), the C-O-C ether linkage, and aromatic C-H and C=C bonds.[1]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of chlorine and SO₂Cl groups.[1]
Synthesis and Purification
The most common laboratory and industrial synthesis of this compound involves the electrophilic aromatic substitution of diphenyl ether using an excess of chlorosulfonic acid.[3]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol involves highly corrosive and reactive chemicals. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add chlorosulfonic acid (e.g., 5 molar equivalents).
-
Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Addition of Reactant: Slowly add diphenyl ether (1 molar equivalent) dropwise via the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to keep the internal temperature below 10 °C to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure complete disubstitution.
-
Work-up: Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
Purification Protocol
The crude product can be purified by recrystallization. While specific solvents can vary, a common approach involves dissolving the crude solid in a suitable organic solvent (e.g., a mixture of chlorinated solvents and alkanes) followed by slow cooling to induce crystallization.[6]
-
Dissolution: Transfer the crude, dried solid to a flask and add a minimal amount of a suitable hot solvent or solvent mixture to dissolve it completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Key Reactions and Applications
The two sulfonyl chloride groups are excellent electrophiles, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity is the cornerstone of its utility.
Synthesis of Sulfonamides
A primary application in drug discovery and development is the synthesis of disulfonamides. The reaction with primary or secondary amines proceeds readily, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[7]
Caption: Reaction of this compound with an amine to form a disulfonamide.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) in a round-bottom flask under an inert atmosphere.
-
Addition of Amine and Base: Add the desired amine (2.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (2.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Polymer Chemistry: Synthesis of Poly(arylene ether sulfone)s (PAES)
This compound is a key monomer in the synthesis of high-performance polymers like poly(arylene ether sulfone)s (PAES). These materials are known for their excellent thermal stability and mechanical properties. The polymerization typically proceeds via a nucleophilic aromatic substitution reaction with a bisphenol, such as bisphenol A, in the presence of a weak base like potassium carbonate.[8][9]
This polycondensation reaction allows for the creation of robust polymer backbones with tunable properties, making them suitable for applications in aerospace, automotive, and medical devices.[10]
Material Science and Cross-linking
The reactivity of the sulfonyl chloride groups allows for their use as a cross-linking agent to modify the properties of other polymers or materials.[1] By reacting with functional groups on polymer chains or surfaces, it can create covalent bonds that enhance mechanical strength, thermal resistance, and chemical durability.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).[3]
-
Precautions:
-
Handle only in a well-ventilated chemical fume hood.[11]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[11]
-
Keep away from moisture and water, as it reacts to produce hydrochloric acid and sulfonic acids.[3]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[5]
-
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is a versatile and powerful reagent for chemical synthesis. Its difunctional nature allows for the straightforward construction of complex molecules, from novel drug candidates containing the sulfonamide moiety to high-performance polymers with exceptional durability. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
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A Technical Guide to 4,4'-Oxybis(benzenesulfonyl chloride) for Advanced Research Applications
This document provides an in-depth technical examination of 4,4'-Oxybis(benzenesulfonyl chloride), a pivotal reagent in synthetic chemistry. It is intended for researchers, chemists, and professionals in drug development and material science who require a deep, practical understanding of this compound's properties, synthesis, and applications. We will move beyond simple data recitation to explore the causal relationships that govern its reactivity and utility, ensuring that the protocols described are not merely steps to be followed, but self-validating systems grounded in chemical principles.
Core Chemical Identity and Nomenclature
Precise identification is the foundation of reproducible science. The compound known commonly as Bis(4-chlorosulfonylphenyl) ether is systematically named according to IUPAC conventions, though it is recognized by a multitude of synonyms in commercial and academic literature. This diversity in nomenclature necessitates a clear and consolidated reference.
The IUPAC name for this compound is 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride [][2]. Its molecular structure consists of a central diphenyl ether core, with a chlorosulfonyl group (-SO₂Cl) attached to the para-position (position 4) of each phenyl ring.
Table 1: Primary Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride[][2] |
| CAS Number | 121-63-1[][2][3][4] |
| Molecular Formula | C₁₂H₈Cl₂O₅S₂[2][5][6] |
| Molecular Weight | 367.22 g/mol [2][7][8] |
| InChI Key | HJKXLQIPODSWMB-UHFFFAOYSA-N[][9] |
Due to its widespread use as a chemical intermediate, a variety of synonyms are encountered in practice. Familiarity with these names is crucial for efficient literature searching and material procurement.
Table 2: Common Synonyms
| Synonym |
|---|
| 4,4'-Oxybis(benzenesulfonyl chloride)[2] |
| 4,4'-Bis(chlorosulfonyl)diphenyl ether[2][3][4] |
| This compound[][2] |
| 4,4'-Oxydibenzenesulfonyl chloride[2][4] |
| Diphenyl ether 4,4'-disulfonyl chloride[2][10] |
| OBSC[7][8] |
| p,p'-Oxybis(benzenesulfonyl chloride)[2][10] |
| Benzenesulfonyl chloride, 4,4'-oxybis-[2][10] |
| Phenoxybenzene-4,4'-disulfonyl chloride[2][10] |
Physicochemical Properties and Their Implications
The physical and chemical characteristics of a reagent dictate its handling, storage, and reaction conditions. 4,4'-Oxybis(benzenesulfonyl chloride) is a stable solid under appropriate conditions, but its reactivity is intrinsically linked to its properties.
Table 3: Key Physicochemical Data
| Property | Value | Significance in Application |
|---|---|---|
| Appearance | White to off-white crystalline powder[][3][9] | Color can be an initial indicator of purity. |
| Melting Point | 124-129°C[][7][9][11] | A sharp melting range suggests high purity. |
| Boiling Point | ~471.8 °C (Predicted)[][7][11] | High boiling point indicates low volatility. |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate[7][9] | Affects choice of reaction solvents and purification methods. |
| Stability | Moisture sensitive; Hygroscopic[3][7][9] | Critical Handling Parameter. Exposure to moisture leads to hydrolysis of the sulfonyl chloride groups to sulfonic acids, rendering the reagent inactive for its intended reactions. Storage must be under an inert atmosphere. |
The most critical property for a practitioner to understand is its moisture sensitivity. The sulfonyl chloride moieties are highly electrophilic and will readily react with nucleophiles, including water. This hydrolysis reaction is irreversible and is the primary cause of reagent degradation. Therefore, all manipulations should be performed using anhydrous solvents and under an inert atmosphere (e.g., argon or nitrogen).
Synthesis Methodology: Electrophilic Aromatic Substitution
The predominant industrial synthesis of 4,4'-Oxybis(benzenesulfonyl chloride) is the direct chlorosulfonation of diphenyl ether.[2][11] This reaction is a classic example of electrophilic aromatic substitution, where the powerful electrophile, chlorosulfonic acid (ClSO₃H), is used in excess to introduce two sulfonyl chloride groups onto the electron-rich aromatic rings of the diphenyl ether substrate.
The ether linkage (-O-) is an ortho-, para-directing group, activating the aromatic rings. Due to steric hindrance at the ortho positions, substitution occurs almost exclusively at the para positions, leading to the desired 4,4'-disubstituted product.
Caption: Synthesis workflow for 4,4'-Oxybis(benzenesulfonyl chloride).
Protocol 1: Laboratory-Scale Synthesis
This protocol is a self-validating system. Successful execution will yield a crystalline solid with a sharp melting point, confirming both the reaction's success and the product's purity.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diphenyl ether (1 equivalent).
-
Reagent Addition: Cool the flask in an ice-salt bath to 0°C. Add chlorosulfonic acid (4-5 equivalents) dropwise via the dropping funnel over 1-2 hours. Causality: The reaction is highly exothermic. Slow, dropwise addition at low temperature is essential to prevent uncontrolled temperature spikes, which can lead to charring and the formation of undesired byproducts. The excess of chlorosulfonic acid serves as both reagent and solvent, driving the reaction to disubstitution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Validation: Reaction progress can be monitored by taking a small aliquot, carefully quenching it, and analyzing by TLC or ¹H NMR.
-
Workup and Isolation: Carefully and slowly pour the viscous reaction mixture onto a large volume of crushed ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the excess chlorosulfonic acid. The product, being insoluble in the acidic aqueous medium, precipitates out as a solid. This must be done cautiously in a well-ventilated fume hood due to the evolution of HCl gas.
-
Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or a toluene/hexane mixture to yield a white crystalline solid.
-
Drying and Storage: Dry the purified product in a vacuum oven at 40-50°C. Store in a desiccator over a strong drying agent (e.g., P₂O₅) under an inert atmosphere.
Core Applications in Research and Drug Development
The utility of 4,4'-Oxybis(benzenesulfonyl chloride) stems from its bifunctional nature. It possesses two reactive sulfonyl chloride groups on a rigid yet flexible diphenyl ether scaffold, making it an ideal building block for various macromolecules and specialty chemicals.
Caption: Key application pathways for 4,4'-Oxybis(benzenesulfonyl chloride).
Precursor for Foaming Agents
One of its most significant industrial uses is as an intermediate in the production of p,p'-Oxybis(benzenesulfonylhydrazide) (OBSH), a widely used blowing agent in the rubber and plastics industry.[7][9][12] The reaction involves the nucleophilic substitution of the chloride atoms by hydrazine.
-
Reaction: 2 R-SO₂Cl + 2 N₂H₄ → R-SO₂NHNH₂ + N₂H₅⁺Cl⁻
-
Mechanism: The highly reactive sulfonyl chloride is attacked by the nucleophilic hydrazine to form the sulfonyl hydrazide. The process generates heat and HCl, which is neutralized by excess hydrazine. The resulting OBSH, when heated during polymer processing, decomposes to release nitrogen gas, creating a foam structure.
Monomer in High-Performance Polymers
The compound serves as an electrophilic monomer in polycondensation reactions. When reacted with aromatic dinucleophiles, such as bisphenols, it forms polyarylethersulfones (PAES). These are high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength, finding use in aerospace, automotive, and medical industries.[2]
Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of many therapeutic agents ("sulfa drugs"). 4,4'-Oxybis(benzenesulfonyl chloride) provides a scaffold to synthesize bis-sulfonamides. By reacting it with various primary or secondary amines, researchers can create libraries of novel compounds for screening. Its use is noted in the development of agents with antimicrobial and antiviral attributes.[] The diphenyl ether core provides a specific spatial orientation for the two sulfonamide pharmacophores, which can be crucial for binding to biological targets.
Analytical Characterization Protocol
Purity assessment is non-negotiable. While melting point is a good preliminary check, High-Performance Liquid Chromatography (HPLC) provides quantitative data.
Protocol 2: Reversed-Phase HPLC for Purity Analysis
This method is designed to separate the main component from potential impurities, such as the monosubstituted intermediate or the hydrolyzed sulfonic acid byproduct.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% phosphoric acid.[10] Causality: Acetonitrile is the organic modifier that elutes the compound from the nonpolar C18 stationary phase. Water is the weak solvent. Phosphoric acid is added to suppress the ionization of any sulfonic acid impurities, ensuring they have a consistent retention time and sharp peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile.
-
Validation: A pure sample should yield a single major peak. The peak area percentage can be used to calculate the purity. Retention time should be reproducible across injections.
Safety and Handling
As a reactive chemical, proper handling is paramount to ensure user safety and maintain reagent integrity.
-
Hazards: The compound is corrosive and causes burns.[7][9] Upon contact with moisture, it releases hydrochloric acid.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[7][9]
-
Handling: Handle only in a well-ventilated chemical fume hood. Avoid breathing dust. Take off immediately all contaminated clothing.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is hygroscopic and moisture-sensitive; storage under an inert atmosphere is recommended.[3][7][9]
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- 4,4'-OXYBIS(BENZENESULFONYL CHLORIDE) - precisionFDA.
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- BENZENESULPHONYL CHLORIDE.
- JPS60156662A - Preparation of p,p'-oxybis(benzenesulfonyl chloride)
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An In-depth Technical Guide to Bis(4-chlorosulfonylphenyl) Ether: A Cornerstone for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational reagents is paramount to innovation. Among these, bis(4-chlorosulfonylphenyl) ether stands out as a pivotal bifunctional molecule, offering a robust scaffold for the construction of complex molecular architectures. Its two reactive sulfonyl chloride groups, bridged by a stable diphenyl ether core, provide a versatile platform for the synthesis of a diverse array of compounds, from life-saving sulfonamide drugs to high-performance polymers. This guide aims to provide a comprehensive technical overview of this compound, delving into its molecular characteristics, synthesis, and reactivity. It is designed to be an essential resource for researchers and developers, enabling them to harness the full potential of this remarkable compound in their scientific endeavors.
Molecular Structure and Chemical Formula
This compound is a symmetrical organic compound featuring a central ether linkage between two phenyl rings. Each phenyl ring is substituted at the para position with a chlorosulfonyl (-SO₂Cl) group.
Molecular Formula: C₁₂H₈Cl₂O₅S₂[1][2][3][4][]
IUPAC Name: 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride[1][]
CAS Number: 121-63-1
Molecular Weight: 367.22 g/mol [2][3]
Synonyms: 4,4'-Oxybis(benzenesulfonyl chloride), Diphenyl ether 4,4'-disulfonyl chloride[1]
The structure of this compound imparts a unique combination of stability and reactivity. The diphenyl ether core is chemically robust, while the two sulfonyl chloride groups are highly reactive towards nucleophiles, making it an ideal building block for creating larger, more complex molecules.
| Property | Value |
| Molecular Formula | C₁₂H₈Cl₂O₅S₂ |
| Molecular Weight | 367.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 124-127 °C[] |
| Boiling Point | 471.8 ± 30.0 °C (Predicted)[] |
| Solubility | Soluble in DMSO and slightly soluble in ethyl acetate. Reacts with water. |
Synthesis and Purification
The primary industrial synthesis of this compound involves the direct chlorosulfonation of diphenyl ether using an excess of chlorosulfonic acid.[1] This electrophilic aromatic substitution reaction introduces sulfonyl chloride groups at the para positions of the phenyl rings, which are activated by the ether linkage.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. The ether oxygen atom of diphenyl ether is an activating group, directing the incoming electrophiles (chlorosulfonyl groups) to the ortho and para positions. Due to steric hindrance, the para-substituted product is predominantly formed.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
A representative laboratory-scale synthesis is detailed below, adapted from established industrial processes:
Materials:
-
Diphenyl ether
-
Chlorosulfonic acid
-
Concentrated Sulfuric Acid (98%)
-
Phosphorus oxychloride
-
Anhydrous ethanol
-
Sodium hydroxide
-
Ice
-
Water
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add diphenyl ether (e.g., 35 g) and heat to 60°C with stirring.
-
Under negative pressure, slowly add concentrated sulfuric acid (e.g., 30 g of 97.89%) dropwise over approximately 25 minutes.
-
After the addition is complete, raise the temperature to 132°C and maintain the reaction for 2 hours under negative pressure and stirring to yield a mixture of diphenyl ether-4-sulfonic acid and diphenyl ether-4,4'-disulfonic acid.[2]
-
Cool the reaction mixture to 0-5°C and add anhydrous ethanol (e.g., 35 g) while stirring.
-
Adjust the pH of the system to 7 with sodium hydroxide, which precipitates the sodium salt of diphenyl ether disulfonic acid. Filter the solid.
-
In a separate flask at 105°C, add the filtered sodium salt to phosphorus oxychloride (e.g., 58.46 g) dropwise over 20 minutes with stirring.
-
After the addition, continue heating at 105°C for 1.5 hours.
-
The resulting reaction product contains the solid target compound. Wash the product with water to obtain the crude this compound.[2]
Rationale for Experimental Choices:
-
Excess Chlorosulfonic Acid: The use of excess chlorosulfonic acid ensures the complete disubstitution of the diphenyl ether.
-
Temperature Control: The initial reaction temperature is kept moderate to control the exothermic reaction. The subsequent heating drives the reaction to completion.
-
Negative Pressure: This helps to remove the HCl gas byproduct, shifting the equilibrium towards the products.
-
Work-up: The aqueous work-up is crucial for removing unreacted chlorosulfonic acid and other water-soluble byproducts. The product, being insoluble in water, precipitates out.
Purification by Recrystallization
For applications requiring high purity, such as in drug development, the crude product should be recrystallized.
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as glacial acetic acid.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Self-Validation: The purity of the recrystallized product should be assessed by measuring its melting point, which should be sharp and within the literature range (124-127°C), and by spectroscopic methods.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are routinely performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is relatively simple. It will exhibit two sets of doublets in the aromatic region, characteristic of a para-substituted benzene ring. The protons ortho to the ether linkage will appear as one doublet, and the protons ortho to the sulfonyl chloride group will appear as another doublet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. Key signals include those for the carbon atoms directly bonded to the ether oxygen, the carbon atoms bearing the sulfonyl chloride groups, and the other aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands include:
-
S=O stretching: Strong absorptions in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric) are characteristic of the sulfonyl chloride group.
-
C-O-C stretching: An absorption band around 1240 cm⁻¹ is indicative of the aryl ether linkage.
-
S-Cl stretching: A weaker absorption can be observed in the 500-600 cm⁻¹ region.
-
Aromatic C-H and C=C stretching: These will be present in their typical regions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 366, considering the most abundant isotopes). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms and two sulfur atoms.
-
Fragmentation Pattern: Common fragmentation pathways involve the loss of a chlorine radical ([M-Cl]⁺), a chlorosulfonyl radical ([M-SO₂Cl]⁺), and cleavage of the ether bond.
Applications in Drug Development and Medicinal Chemistry
The bifunctional nature of this compound makes it a highly valuable building block in the synthesis of various pharmaceutical agents. Its prominent antimicrobial and antiviral attributes are often imparted to the molecules synthesized from it.[]
Synthesis of Sulfonamides
The most significant application of this compound is in the synthesis of bis-sulfonamides. The sulfonyl chloride groups readily react with primary and secondary amines to form stable sulfonamide linkages. This reaction is fundamental to the creation of a wide range of biologically active compounds.
Caption: General synthesis of bis-sulfonamides.
This synthetic route allows for the introduction of diverse functionalities (the 'R' group from the amine) at both ends of the molecule, enabling the creation of libraries of compounds for screening in drug discovery programs. Many sulfonamide-based drugs exhibit antibacterial, antiviral, and other therapeutic properties.[6][7][8]
Role as a Molecular Scaffold
The rigid yet flexible diphenyl ether core of this compound serves as an excellent scaffold for designing molecules with specific spatial orientations of functional groups. This is particularly important for developing ligands that can bind to specific biological targets like enzymes or receptors. By reacting with different amines or other nucleophiles, researchers can create molecules with a wide range of shapes and electronic properties, optimizing their interaction with the target.
Potential in Antiviral and Antimicrobial Drug Design
While specific drugs derived directly from this compound are not extensively documented in publicly available literature, the broader class of sulfonamides and diphenyl ether-containing molecules has shown significant promise in these areas. The general understanding is that the sulfonyl and ether moieties can contribute to the overall pharmacophore of a drug molecule, influencing its binding affinity, pharmacokinetic properties, and ultimately its therapeutic efficacy. The compound's ability to perturb the proliferation of pathogens makes it a valuable starting point for the development of new therapeutic interventions.[]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts with water, likely to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a chemical of significant strategic importance in both industrial and research settings. Its well-defined molecular structure, coupled with its high reactivity, provides a reliable and versatile platform for the synthesis of a multitude of valuable compounds. For scientists and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel therapeutics and advanced materials. This guide has provided a foundational overview to aid in this endeavor, emphasizing the practical aspects and scientific principles that underpin its utility.
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Solubility Profile of Bis(4-chlorosulfonylphenyl) Ether in Organic Solvents: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bis(4-chlorosulfonylphenyl) ether, also known as 4,4'-oxybis(benzenesulfonyl chloride) or OBSC, is a pivotal intermediate in the synthesis of high-performance polymers, pharmaceuticals, and specialty chemicals like foaming agents.[1][2] Its utility in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility profile essential for process optimization, reaction control, and formulation development. This technical guide provides a comprehensive analysis of the factors influencing the solubility of this compound, synthesizes available qualitative data, and presents a robust, field-proven protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who handle this reactive intermediate.
Introduction: The Significance of a Bifunctional Monomer
This compound (CAS No. 121-63-1) is a white crystalline solid characterized by a central diphenyl ether core functionalized with two highly reactive chlorosulfonyl (-SO₂Cl) groups at the para positions.[1][3] This bifunctional nature allows it to act as a monomer or a cross-linking agent in polymerization reactions, most notably in the production of polyarylsulfones. The sulfonyl chloride moieties are potent electrophiles, readily reacting with nucleophiles such as amines, alcohols, and hydrazines.
The success of any synthetic procedure involving this compound hinges on its dissolution. Inefficient solubilization can lead to incomplete reactions, heterogeneous mixtures, and difficulty in purification. Conversely, a well-chosen solvent system ensures optimal reaction kinetics, improves product yield, and simplifies downstream processing. Therefore, a deep understanding of its solubility is not merely academic but a critical parameter for practical application.
Molecular Characteristics Governing Solubility
The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility.
-
Molecular Structure: this compound has a molecular weight of approximately 367.22 g/mol .[4] Its structure is a composite of two distinct regions:
-
A Large, Non-Polar Backbone: The diphenyl ether core (C₁₂H₈O-) is rigid, bulky, and predominantly non-polar. This large hydrophobic region suggests a preference for non-polar or moderately polar organic solvents.
-
Highly Polar Functional Groups: The two chlorosulfonyl (-SO₂Cl) groups are strongly polar and electron-withdrawing. These groups can engage in dipole-dipole interactions and potentially act as hydrogen bond acceptors, which can enhance solubility in polar aprotic solvents.[5]
-
-
Chemical Reactivity: The chlorosulfonyl groups are highly susceptible to hydrolysis. The compound reacts with water to form the corresponding sulfonic acid and hydrochloric acid.[1][6] This high moisture sensitivity means that protic solvents containing even trace amounts of water (e.g., alcohols, wet acetonitrile) are generally unsuitable as they will lead to degradation of the compound.[3][4][7] This reactivity also explains its very low solubility in aqueous media, where the compound's precipitation can paradoxically protect it from rapid hydrolysis.[8][9]
Based on this analysis, this compound is predicted to exhibit the highest solubility in polar aprotic solvents that can solvate the polar functional groups without causing degradation. Solubility is expected to be lower in purely non-polar solvents and negligible in protic solvents due to reactivity.
Qualitative Solubility Profile
While extensive quantitative data is not widely published, several sources provide qualitative solubility information. This data aligns with the theoretical predictions based on the compound's molecular structure.
| Solvent Class | Solvent Example | Reported Solubility | Rationale | Reference(s) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | The high polarity effectively solvates the -SO₂Cl groups. | [4][5][7] |
| Acetonitrile | Soluble | A polar aprotic solvent capable of dissolving the compound. | [5] | |
| Moderately Polar | Ethyl Acetate | Slightly Soluble | Offers a balance of polarity that can interact with the entire molecule, but to a limited extent. | [4][7] |
| Non-Polar | Chloroform | Soluble | The chlorinated solvent effectively dissolves the large non-polar diphenyl ether backbone. | [3] |
| Benzene | Soluble | The aromatic solvent interacts favorably with the aromatic rings of the compound's backbone. | [3] | |
| Protic | Water | Reacts | The compound is moisture-sensitive and undergoes hydrolysis. Its inherent low solubility leads to precipitation from aqueous solutions. | [1][8] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative descriptions, a robust experimental method is required. The isothermal equilibrium method is the gold standard for determining the solubility of a solid compound. The following protocol is a self-validating system designed to produce accurate and reproducible results.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Given the compound's high moisture sensitivity, all steps must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which would consume the solute and yield inaccurate results.[4][10]
-
Equilibrium Time: A 24-48 hour agitation period is chosen to ensure that the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Temperature Control: Solubility is temperature-dependent.[5] Maintaining a constant and recorded temperature (e.g., 25 °C ± 0.5 °C) is critical for data consistency and comparability.
-
Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred analytical technique. It offers high sensitivity and selectivity, allowing for accurate quantification of the dissolved analyte while separating it from any potential minor degradation products.
Step-by-Step Methodology
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool in a desiccator.
-
Prepare a series of vials with screw caps and PTFE septa.
-
Dispense a known volume (e.g., 2.0 mL) of the desired anhydrous organic solvent into each vial.
-
Perform all subsequent steps in a glove box or under a positive pressure of inert gas.
-
-
Sample Addition:
-
Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker or magnetic stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the excess solid to settle for 2 hours inside the temperature-controlled environment.
-
Carefully withdraw a known aliquot of the supernatant using a pre-warmed syringe fitted with a 0.22 µm PTFE syringe filter. Filtering is essential to remove all undissolved microcrystals.
-
-
Sample Dilution and Analysis:
-
Immediately dilute the filtered aliquot with a known volume of a suitable solvent (typically the mobile phase used for HPLC) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample by a validated HPLC-UV method. A C18 column is typically suitable, with a mobile phase of acetonitrile and water.
-
Quantify the concentration against a multi-point calibration curve prepared from a stock solution of this compound of known concentration.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Workflow for Solubility Determination
Caption: Isothermal equilibrium workflow for determining solubility.
Safety and Handling Imperatives
This compound is a hazardous chemical that demands stringent safety protocols.
-
Corrosivity: It causes severe skin burns and eye damage.[11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. Work in a well-ventilated fume hood.[12]
-
Moisture Sensitivity: Store the compound in a tightly sealed container under an inert atmosphere, away from moisture.[3][4][10] A desiccator or glove box is recommended for storage and handling.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]
Conclusion
The solubility of this compound is a complex interplay between its large, non-polar backbone and its highly polar, reactive chlorosulfonyl functional groups. It exhibits preferential solubility in polar aprotic and some non-polar organic solvents while being reactive towards protic solvents like water. For process development and optimization, the qualitative data presented herein serves as a valuable starting point. However, for precise control, quantitative determination is essential. The detailed experimental protocol provided in this guide offers a reliable and scientifically sound method for obtaining this critical data, empowering researchers to harness the full synthetic potential of this versatile intermediate.
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Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 920-924. Retrieved from [Link]
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ResearchGate. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride. Retrieved from [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 729-744. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Benzenesulfonyl chloride, 4,4'-oxybis-. Substance Registry Services. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Bis(4-chlorosulfonylphenyl) Ether
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding a Versatile Intermediate
Bis(4-chlorosulfonylphenyl) ether, also known by its IUPAC name 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride and CAS Number 121-63-1, is a highly reactive organic compound.[1][2][3] Its molecular structure, featuring a flexible diphenyl ether core flanked by two reactive chlorosulfonyl groups, makes it a critical intermediate in various fields of chemical synthesis.[2][4] It is particularly notable as a precursor in the production of high-performance polymers and as an intermediate for producing OBSH (p,p'-Oxybis(benzenesulfonylhydrazide)) foaming agents.[2][5][6]
The utility of this compound in complex synthetic pathways, including those relevant to drug development and material science, necessitates a precise understanding of its fundamental physicochemical properties. The melting and boiling points, in particular, serve as critical benchmarks for purity assessment, reaction condition optimization, and ensuring material integrity. This guide provides a detailed examination of these properties, grounded in available experimental and predicted data, and outlines the standard methodologies for their verification.
Core Physicochemical Properties
The physical characteristics of this compound are summarized below. These values represent a synthesis of data from various chemical suppliers and databases, providing a reliable baseline for laboratory work.
| Property | Value | Source(s) |
| CAS Number | 121-63-1 | [1][2][7] |
| Molecular Formula | C₁₂H₈Cl₂O₅S₂ | [1][2][8] |
| Molecular Weight | 367.22 g/mol | [2][9] |
| Appearance | White to off-white powder or crystals | [1][4] |
| Melting Point | 124-129 °C | [2][7][10] |
| Boiling Point | ~471.8 °C (Predicted) | [2][7][10] |
| Density | ~1.57 - 1.6 g/cm³ (Predicted) | [7][10] |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate; Reacts with water | [2][3][7] |
| Storage Conditions | Hygroscopic; Store under inert atmosphere, room temperature or below (-20°C Freezer) | [2][7] |
Melting Point: A Critical Indicator of Purity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For this compound, the reported melting point generally falls within the range of 124-129°C .[2][7][10] This relatively narrow range is characteristic of a pure compound.
Causality and Experimental Considerations:
The sharpness of the melting point range is a primary, time-tested indicator of purity. Impurities disrupt the crystal lattice of a solid, typically resulting in two effects: a depression of the melting point and a broadening of the melting range. Therefore, a sample of this compound that melts sharply within the established 124-129°C range can be considered of high purity. Conversely, a sample that begins to melt at a lower temperature and over a wider range (e.g., 118-125°C) is likely contaminated.
Given the compound's sensitivity to moisture (hygroscopic nature), improper handling or storage can lead to hydrolysis of the chlorosulfonyl groups to sulfonic acid moieties.[2][5] This introduces impurities that will directly impact the observed melting point. Therefore, all measurements must be conducted on a properly dried sample that has been handled under an inert atmosphere to ensure an accurate determination.
Standard Protocol: Capillary Melting Point Determination
The following protocol describes a self-validating method for accurately determining the melting point of this compound in a research setting.
Objective: To determine the melting point range of a sample and assess its purity.
Materials:
-
Sample of this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a clean, dry mortar and pestle to achieve a uniform consistency. This ensures efficient and even packing into the capillary tube.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm in height is achieved. A densely packed, small sample size is crucial for uniform heat transfer and an accurate reading.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Initial Phase): Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., set to 110°C). This step minimizes analysis time.
-
Slow Heating (Measurement Phase): Once the set temperature is reached, reduce the heating rate to 1-2°C per minute. A slow ramp rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading of the phase transition.
-
Observation and Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow (≤ 2°C) and fall within the literature values.
Workflow for Melting Point Determination
The logical flow of the experimental protocol can be visualized as follows:
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point: A Predicted Value
The boiling point for this compound is consistently cited as a predicted value, approximately 471.8 ± 30.0 °C at standard atmospheric pressure.[2][7][10]
Causality and Technical Challenges:
The absence of a precise, experimentally determined boiling point is common for complex organic molecules with high molecular weights and reactive functional groups. There are several reasons for this:
-
Thermal Decomposition: The energy required to bring a large molecule like this to its boiling point is often sufficient to break its covalent bonds. The sulfonyl chloride groups are susceptible to thermal decomposition, meaning the compound would likely degrade before it boils, yielding inaccurate and non-reproducible results.
-
High Temperature Requirement: Measuring temperatures in excess of 400°C requires specialized equipment and presents significant safety challenges.
-
Computational Prediction: Modern computational chemistry allows for the accurate prediction of physical properties based on molecular structure. Algorithms analyze factors like molecular weight, intermolecular forces (dipole-dipole interactions, London dispersion forces), and molecular shape to estimate the boiling point. For practical purposes in synthesis and material science, this predicted value is often sufficient.
Therefore, for a compound like this compound, distillation is not a standard method of purification, and its boiling point remains a theoretical value used for modeling and predictive purposes rather than a practical experimental parameter.
Significance in Research and Development
A thorough understanding of these fundamental properties is not merely academic; it has direct, practical implications for scientists and researchers:
-
Identity and Quality Control: The melting point is a fast, reliable, and inexpensive first-pass assessment of a sample's identity and purity. In drug development, this is a cGMP (current Good Manufacturing Practice) requirement for raw material verification.
-
Reaction Stoichiometry: Knowing the purity, as confirmed by the melting point, is essential for accurate molar calculations, ensuring correct stoichiometry in synthetic reactions.
-
Process Safety: While the boiling point is predicted, it indicates that the compound is thermally stable at temperatures typically used for solution-phase reactions, but would pose a decomposition hazard at very high temperatures.
-
Storage and Handling: The hygroscopic nature of the compound, which can be inferred from its reactive functional groups and confirmed by supplier data, dictates the need for storage in a dry, inert environment to maintain its integrity, which is directly verifiable through melting point analysis.[2][7]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Bis(4-chlorosulfonylphenyl) Ether
Introduction
Bis(4-chlorosulfonylphenyl) ether, also known by its IUPAC name 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride, is a key intermediate in organic synthesis.[1][] With the molecular formula C₁₂H₈Cl₂O₅S₂, its structure features a central diaryl ether linkage with para-substituted chlorosulfonyl groups on each aromatic ring.[1] This symmetrical arrangement and the presence of highly reactive sulfonyl chloride moieties make it a valuable building block for specialty polymers and pharmaceutical agents.[][3]
Accurate and unambiguous structural confirmation is paramount for any researcher utilizing this compound. This technical guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the identity and purity of this compound. The insights provided are grounded in fundamental principles and validated by reference data, offering a comprehensive resource for scientists in drug development and materials research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For a molecule like this compound, its inherent symmetry greatly simplifies the resulting spectra, providing a clear and diagnostic fingerprint.
¹H NMR Spectroscopy Analysis
Expected Spectrum: The molecule possesses a C₂ axis of symmetry through the central oxygen atom. This symmetry renders the two phenyl rings chemically equivalent. Furthermore, within each ring, the protons ortho to the ether linkage (Hₐ) are equivalent to each other, and the protons ortho to the sulfonyl chloride group (Hᵦ) are also equivalent. This arrangement gives rise to a classic AA'BB' spin system, which often appears as two distinct doublets, each integrating to 4 protons.
-
Hᵦ Protons: These protons are adjacent to the strongly electron-withdrawing sulfonyl chloride (-SO₂Cl) group. This group deshields the Hᵦ protons significantly, causing them to resonate at a higher chemical shift (further downfield).
-
Hₐ Protons: These protons are adjacent to the electron-donating ether oxygen. This group shields the Hₐ protons relative to Hᵦ, causing them to resonate at a lower chemical shift (further upfield).
The coupling between the adjacent Hₐ and Hᵦ protons results in the characteristic doublet splitting pattern for both signals.
¹³C NMR Spectroscopy Analysis
Expected Spectrum: The C₂ symmetry also simplifies the ¹³C NMR spectrum. Instead of the eight signals that would be expected for eight distinct aromatic carbons, only four signals will appear.
-
C-O (Ipso-carbon): The carbon atom directly attached to the ether oxygen.
-
C-H (ortho to -O-): The two equivalent carbons adjacent to the ether linkage.
-
C-H (ortho to -SO₂Cl): The two equivalent carbons adjacent to the sulfonyl chloride group.
-
C-SO₂Cl (Ipso-carbon): The carbon atom directly attached to the sulfonyl chloride group. This carbon is typically the most deshielded due to the strong electron-withdrawing effect of the substituent.
Summary of NMR Data
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Aromatic H (ortho to -O-) | ~7.2 - 7.4 | Appears as a doublet, integrates to 4H. |
| Aromatic H (ortho to -SO₂Cl) | ~7.9 - 8.1 | Appears as a doublet, integrates to 4H. Deshielded due to -SO₂Cl group.[4] | |
| ¹³C NMR | 4 distinct signals | ~118 - 160 | The number of signals confirms the molecule's symmetry. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The compound is moisture-sensitive, so use of a dry solvent and quick preparation is essential.[3]
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[5]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A higher number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover 0-200 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.2 ppm).[5]
-
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the specific functional groups present in a molecule. The spectrum of this compound is dominated by strong absorptions corresponding to the sulfonyl chloride and diaryl ether moieties.
Analysis of Key Vibrational Modes
-
Sulfonyl Chloride (SO₂Cl): This group gives rise to two very strong and characteristic stretching bands due to the symmetric and asymmetric vibrations of the S=O bonds. These are among the most intense peaks in the spectrum.[4]
-
Diaryl Ether (Ar-O-Ar): The C-O-C linkage also produces characteristic stretching vibrations.
-
Asymmetric Stretch (νas C-O-C): A strong band usually appearing around 1240-1260 cm⁻¹.
-
-
Aromatic Ring: The benzene rings show several characteristic absorptions.
-
C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-H Bending (Out-of-Plane): A strong band around 830-860 cm⁻¹ is indicative of 1,4-disubstitution (para-substitution) on a benzene ring.
-
Summary of IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| S=O Asymmetric Stretch | 1370 - 1410 | Strong |
| C-O-C Asymmetric Stretch | 1240 - 1260 | Strong |
| S=O Symmetric Stretch | 1166 - 1204 | Strong |
| Ar C-H Out-of-Plane Bend | 830 - 860 | Strong |
Data derived from general knowledge of functional group frequencies and specific data for sulfonyl chlorides.[1][4]
Experimental Protocol: IR Data Acquisition (KBr Pellet)
-
Sample Preparation: The compound is a solid.[1][3] The KBr pellet method is common.
-
Grinding: Add 1-2 mg of the sample to ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar. Grind the mixture thoroughly until it becomes a fine, homogeneous powder.
-
Pressing: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. Collect at least 16 scans with a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information. For this compound, the isotopic pattern of chlorine is a key diagnostic feature.
Analysis of Molecular Ion and Fragmentation
-
Molecular Ion (M⁺): The calculated monoisotopic mass of C₁₂H₈Cl₂O₅S₂ is 365.92 Da.[1]
-
Isotopic Pattern: A crucial feature will be the isotopic signature of the two chlorine atoms. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic pattern for the molecular ion peak cluster:
-
M⁺: The peak corresponding to two ³⁵Cl atoms (relative intensity 100%).
-
[M+2]⁺: The peak for one ³⁵Cl and one ³⁷Cl (relative intensity ~65%).
-
[M+4]⁺: The peak for two ³⁷Cl atoms (relative intensity ~10%). This distinctive 100:65:10 ratio is a powerful confirmation of the presence of two chlorine atoms.
-
-
Key Fragments: Electron Ionization (EI) is a high-energy technique that causes fragmentation. Expected fragmentation pathways include:
-
Loss of Chlorine: [M - Cl]⁺
-
Loss of Sulfonyl Chloride Group: [M - SO₂Cl]⁺[6]
-
Summary of Mass Spectrometry Data
| Ion (m/z) | Identity | Notes |
| 366 / 368 / 370 | [C₁₂H₈³⁵Cl₂O₅S₂]⁺ / [M+2]⁺ / [M+4]⁺ | Molecular ion cluster. The isotopic pattern confirms two Cl atoms. |
| 331 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 232 | [M - SO₂Cl - Cl]⁺ | Subsequent loss of a second chlorine. |
| 168 | [C₁₂H₈O]⁺ | Represents the stable diphenyl ether core after loss of both SO₂Cl groups. |
Fragmentation data is based on typical behavior of aromatic sulfonyl chlorides and diaryl ethers.[6][7]
Experimental Protocol: Mass Spec Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Injection: Inject 1 µL of the solution into the GC.
-
Column: Use a standard nonpolar capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a moderate temperature (e.g., 150 °C), hold for 1 minute, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound, paying close attention to the molecular ion and its isotopic pattern.
-
Integrated Spectroscopic Workflow
No single technique provides the complete picture. True structural verification comes from integrating the data from NMR, IR, and MS. The following workflow illustrates how these techniques are synergistically applied to confirm the structure of this compound.
Caption: Integrated workflow for structural verification.
This workflow demonstrates a robust, self-validating system. IR first confirms the presence of the critical functional groups. NMR then elucidates the precise arrangement of the molecule's symmetric backbone. Finally, MS provides the definitive molecular weight and elemental composition, with the chlorine isotope pattern acting as a final, unambiguous check. When the data from all three techniques are consistent, the structure is confirmed with a high degree of confidence.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
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Moody, C. J., & Rees, C. W. (2002). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
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Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
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King, J. F., & Durst, T. (1963). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing. Retrieved from [Link]
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Reddy, G. S., et al. (2006). Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry. PubMed. Retrieved from [Link]
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Technical Guide: Safe Handling and Emergency Management of Bis(4-chlorosulfonylphenyl) ether
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of the safety protocols and handling precautions for Bis(4-chlorosulfonylphenyl) ether (CAS No. 121-63-1). It is intended for researchers, chemists, and laboratory professionals engaged in drug development and polymer science. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure procedural accuracy and promote a culture of safety in the laboratory.
Compound Identification and Physicochemical Profile
This compound is a reactive chemical intermediate primarily used in organic synthesis and polymer chemistry, for instance, as a precursor for polyarylsulfones or as an intermediate in the production of OBSH foaming agents.[1][2][3] Its utility stems from the two reactive chlorosulfonyl groups, which also dictate its hazardous properties.
A summary of its key identifiers and physical properties is provided below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride | [1][] |
| CAS Number | 121-63-1 | [1][2][5] |
| Molecular Formula | C₁₂H₈Cl₂O₅S₂ | [1][2][] |
| Molecular Weight | 367.22 g/mol | [1][2] |
| Appearance | White to off-white solid, powder, or crystal | [][5] |
| Melting Point | 124-127°C | [2][3][] |
| Boiling Point | ~471.8 °C at 760 mmHg (Predicted) | [2][3][] |
| Density | ~1.573 g/cm³ (Predicted) | [2][] |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate | [2][3][6] |
| Sensitivity | Highly sensitive to moisture | [2][3][5] |
Hazard Analysis and GHS Classification
The primary hazard associated with this compound is its corrosivity.[1] This is a direct consequence of its chemical structure as an acid halide. Upon contact with water or moisture, it hydrolyzes to form hydrochloric acid and sulfonic acids, which are responsible for its severe corrosive effects on metals, skin, eyes, and mucous membranes.
The compound is classified under the Globally Harmonized System (GHS) as follows:
| GHS Classification | Hazard Code | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | |
| Corrosive to Metals | H290 | May be corrosive to metals |
Summary of Primary Hazards:
-
Dermatotoxin: Causes severe, destructive burns to the skin upon contact.[1]
-
Ocular Hazard: Poses a risk of serious, irreversible eye damage.[1]
-
Respiratory Hazard: Inhalation of dust can cause irritation and inflammation of the lungs (toxic pneumonitis).[1]
-
Reactivity: Reacts with water, releasing corrosive and irritating gases. This moisture sensitivity is a critical factor in its storage and handling.[1]
Safe Handling and Personal Protective Equipment (PPE)
Handling this compound requires stringent adherence to safety protocols to prevent exposure. The causality behind these measures is directly linked to its corrosive and moisture-sensitive nature.
Engineering Controls
-
Ventilation: All handling of the solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of dust and potential vapors.[9] Local exhaust ventilation should be used to capture any dust at its source.[10]
-
Closed Systems: For larger quantities or repeated operations, handling within a closed system (e.g., glovebox) is recommended to minimize any potential for exposure.[11]
Personal Protective Equipment (PPE)
The selection of PPE is critical and non-negotiable. The following equipment must be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles conforming to EN 166 or NIOSH standards are mandatory.[7] A face shield should also be worn if there is a risk of splashing or dust generation.
-
Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber.[7][12] Gloves must be inspected for integrity before use and replaced immediately if any signs of degradation or puncture are observed.
-
Skin and Body Protection: A lab coat or long-sleeved clothing is required.[7] For tasks with a higher risk of exposure, a chemical-resistant apron or full-body suit (e.g., Tychem®) should be considered.
-
Respiratory Protection: Under normal use in a fume hood, respiratory protection may not be required.[7] However, if dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates is necessary.[12]
Caption: PPE Donning and Doffing Workflow.
Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not breathe dust.[7]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or leaving the laboratory.[7][9]
-
Contaminated clothing must be removed immediately and washed before reuse.[9]
Storage and Incompatibility
Proper storage is crucial to maintaining the stability of this compound and preventing hazardous reactions.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] A freezer at -20°C under an inert atmosphere is recommended for long-term storage.[2][3]
-
Moisture Control: The storage area must be free from moisture. The compound is hygroscopic and reacts with water.[2][3] Store in a corrosion-resistant container.[7][9]
-
Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water. Store apart from foodstuff containers.[9]
Emergency Response Protocols
Immediate and correct response to an emergency is vital to mitigate harm.
First Aid Measures
-
General Advice: Show the Safety Data Sheet to the attending medical personnel. Immediate medical attention is required in all cases of significant exposure.[7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical help.[7][9]
-
Skin Contact: Immediately take off all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention as the product causes severe burns.[7]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[7][9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7] Immediately call a poison center or doctor.[7]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[7][9] Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation; seek immediate medical assistance.[7]
Accidental Release Measures (Spill Cleanup)
A spill of this compound must be managed carefully to prevent dust generation and contact with moisture.
Step-by-Step Spill Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.[10]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Wear PPE: Don appropriate PPE as described in Section 3.2.
-
Containment: Cover the spill with a dry, inert absorbent material such as dry sand or vermiculite. Do NOT use water.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, dry, sealable container for hazardous waste disposal.[11] Avoid actions that create dust.
-
Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., alcohol), followed by a thorough wash with soap and water.[12]
-
Disposal: Seal all contaminated materials (absorbent, gloves, cloths) in a hazardous waste bag or container for proper disposal.[12]
Caption: Decision Workflow for Spill Response.
Disposal and Transportation
-
Disposal: Waste from this product is classified as hazardous.[7] It must be disposed of in accordance with local, regional, and national regulations.[7] Dispose of the container to a hazardous or special waste collection point.[7] Do not empty into drains or sewers.[7]
-
Transportation:
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8484, this compound. PubChem. [Link]
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An In-Depth Technical Guide to Bis(4-chlorosulfonylphenyl) ether: Mechanism of Action as a Crosslinker for Researchers and Drug Development Professionals
Foreword: Harnessing the Reactivity of Sulfonyl Chlorides in Biological Systems
In the intricate world of molecular biology and drug development, the ability to covalently link biomolecules is a cornerstone of discovery. Crosslinking agents serve as molecular rulers and stabilizers, providing invaluable insights into protein-protein interactions, elucidating complex structures, and enabling the construction of novel therapeutic conjugates. Among the diverse arsenal of crosslinking chemistries, homobifunctional sulfonyl chlorides, such as Bis(4-chlorosulfonylphenyl) ether, offer a unique combination of high reactivity and the formation of exceptionally stable sulfonamide bonds.
This guide provides a comprehensive exploration of this compound, moving beyond a simple recitation of facts to delve into the causality behind its mechanism of action and practical application. As researchers and drug development professionals, a deep understanding of the tools we employ is paramount to innovation. It is my hope that this technical guide will not only serve as a practical resource but also stimulate new ideas for the application of this potent crosslinking agent.
Introduction to this compound: A Homobifunctional Crosslinking Agent
This compound, also known by its CAS number 121-63-1, is a homobifunctional crosslinking reagent.[1][2] This classification signifies that it possesses two identical reactive groups, in this case, sulfonyl chlorides (-SO₂Cl), located at opposite ends of a rigid diphenyl ether spacer.[1][2] This symmetrical architecture allows for the covalent linkage of two target molecules, either within the same molecule (intramolecular crosslinking) or between two different molecules (intermolecular crosslinking).
The core utility of this compound lies in the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it a prime target for nucleophilic attack by various functional groups present on biomolecules, most notably primary and secondary amines.[3][4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a crosslinker is essential for its effective application.
| Property | Value | Source |
| Chemical Formula | C₁₂H₈Cl₂O₅S₂ | [2] |
| Molecular Weight | 367.22 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 124-127 °C | [2] |
| Solubility | Slightly soluble in DMSO and ethyl acetate | [2] |
| Purity | Typically >97% | [1] |
The Core Mechanism: Nucleophilic Substitution at the Sulfonyl Group
The crosslinking action of this compound is a classic example of nucleophilic acyl substitution. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom of the sulfonyl chloride group highly electron-deficient and thus, a strong electrophile.[3]
The primary targets for this electrophile on proteins are the nucleophilic side chains of amino acids. The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. This results in the formation of a stable covalent bond.[3]
Reaction with Primary Amines: Formation of a Stable Sulfonamide Bond
The most significant reaction for the application of this compound in bioconjugation is its reaction with primary amines (-NH₂), such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction forms a highly stable sulfonamide bond.[4]
The reaction is highly dependent on pH. Alkaline conditions (pH > 8) are generally favored as they deprotonate the primary amine, increasing its nucleophilicity and thus the reaction rate.[5] However, this must be balanced with the increased rate of hydrolysis of the sulfonyl chloride at higher pH.
Figure 1: Reaction of a sulfonyl chloride with a primary amine to form a stable sulfonamide bond.
Potential Side Reactions and Specificity
While primary amines are the predominant target, the high reactivity of sulfonyl chlorides means they can also react with other nucleophilic amino acid side chains, particularly at higher pH.[5] These include:
-
Thiols (Cysteine): The thiol group of cysteine is a potent nucleophile and can react with sulfonyl chlorides to form a thiosulfonate ester.
-
Phenols (Tyrosine): The hydroxyl group of tyrosine can react to form a sulfonate ester.
-
Imidazoles (Histidine): The imidazole ring of histidine can also be targeted.
It is crucial for the researcher to be aware of these potential side reactions, as they can lead to a heterogeneous product mixture. Controlling the reaction conditions, particularly pH and reaction time, is key to maximizing the desired amine-specific crosslinking.
A significant competing reaction is the hydrolysis of the sulfonyl chloride group in the presence of water, which yields the corresponding sulfonic acid and renders the crosslinker inactive.[5][6] The rate of hydrolysis increases with pH. Therefore, a careful balance must be struck to achieve efficient crosslinking without excessive hydrolysis of the reagent.
Practical Considerations and Experimental Protocol
The successful application of this compound as a crosslinker requires careful consideration of several experimental parameters. Due to its limited solubility in aqueous buffers, a stock solution is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and added to the protein solution to the desired final concentration.
General Protocol for Protein Crosslinking
The following is a generalized protocol for the intermolecular crosslinking of proteins in solution. It is essential to optimize the concentrations of the protein and crosslinker, as well as the reaction time and temperature, for each specific application.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer), pH 7.2-8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Protein of interest in a suitable buffer
Procedure:
-
Preparation of Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired final concentration in the reaction mixture.
-
Protein Solution: Ensure the protein solution is in an amine-free buffer at the desired concentration.
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept to a minimum (typically <10%) to avoid protein denaturation. A typical molar excess of crosslinker to protein is in the range of 20- to 50-fold.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2-4 hours. The optimal time should be determined empirically.
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess, unreacted sulfonyl chloride groups. Incubate for 15-30 minutes at room temperature.
-
Analysis: The crosslinked protein mixture can then be analyzed by various techniques, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Figure 2: A generalized experimental workflow for protein crosslinking using this compound.
Applications in Research and Drug Development
The ability of this compound to form stable crosslinks makes it a valuable tool in various research and development areas.
-
Probing Protein-Protein Interactions: By crosslinking interacting proteins, transient or weak interactions can be captured and subsequently identified using techniques like mass spectrometry.[7]
-
Structural Elucidation: The fixed distance imposed by the crosslinker's spacer arm can provide valuable constraints for the computational modeling of protein and protein complex structures.
-
Enzyme Immobilization: Covalently attaching enzymes to solid supports can enhance their stability and reusability for biocatalytic processes.
-
Synthesis of Antibody-Drug Conjugates (ADCs): The sulfonyl chloride groups can be used to link cytotoxic drugs to antibodies, creating targeted cancer therapies.[1] The high stability of the sulfonamide bond is particularly advantageous in this context, ensuring the drug remains attached to the antibody until it reaches the target cell.
Comparison with Other Homobifunctional Crosslinkers
While this compound is a powerful tool, it is important to understand its characteristics in the context of other commonly used homobifunctional crosslinkers, such as those based on N-hydroxysuccinimide (NHS) esters.
| Feature | This compound | NHS Ester Crosslinkers |
| Reactive Group | Sulfonyl Chloride (-SO₂Cl) | N-hydroxysuccinimide ester |
| Target | Primarily primary amines; also thiols, phenols, imidazoles | Primarily primary amines |
| Resulting Bond | Sulfonamide | Amide |
| Optimal pH | Alkaline (>8) | 7.2 - 8.5 |
| Reactivity | Very high | High |
| Selectivity | Lower | Higher |
| Hydrolytic Stability | Highly susceptible to hydrolysis | Susceptible to hydrolysis |
| Byproduct | Hydrochloric Acid (HCl) | N-hydroxysuccinimide |
Key Considerations:
-
Reactivity vs. Selectivity: Sulfonyl chlorides are generally more reactive than NHS esters but exhibit lower selectivity, with a greater propensity for side reactions.[5]
-
pH Optimum: The higher pH optimum for sulfonyl chlorides may not be suitable for all proteins.
-
Byproducts: The generation of HCl during the reaction with sulfonyl chlorides can lower the pH of the reaction mixture, which may need to be buffered effectively.
Conclusion and Future Perspectives
This compound represents a potent and versatile tool for the covalent crosslinking of biomolecules. Its ability to form highly stable sulfonamide bonds upon reaction with primary amines makes it particularly valuable for applications requiring robust linkages, such as in the development of antibody-drug conjugates. However, its high reactivity and susceptibility to hydrolysis necessitate careful optimization of reaction conditions to achieve the desired outcome.
As the fields of proteomics, structural biology, and drug delivery continue to advance, the demand for well-characterized and reliable crosslinking reagents will only increase. A thorough understanding of the mechanism of action, practical considerations, and the comparative advantages of reagents like this compound will empower researchers to push the boundaries of what is possible in the study and manipulation of biological systems.
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Context-Dependence of the Reactivity of Cysteine and Lysine Residues. DSpace@MIT. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Insights on Chemical Crosslinking Strategies for Proteins. MDPI. Available at: [Link]
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Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes. NIH. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of Bis(4-chlorosulfonylphenyl) Ether via Chlorosulfonation of Diphenyl Ether
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the synthesis of Bis(4-chlorosulfonylphenyl) ether, a critical intermediate in the production of advanced polymers like polyarylsulfones and as a precursor for blowing agents.[1][2][3] The guide moves beyond a simple recitation of steps to offer a causal analysis of the experimental choices, grounded in the principles of electrophilic aromatic substitution. It is designed to be a self-validating system, where the integrity of the protocol is confirmed through rigorous safety procedures and analytical characterization.
Foundational Principles: The Chemistry of Chlorosulfonation
The synthesis of this compound from diphenyl ether is a classic example of an electrophilic aromatic substitution reaction. The potent reagent, chlorosulfonic acid (ClSO₃H), serves as the source of the electrophile.
Mechanism of Electrophilic Attack
The ether linkage (-O-) in diphenyl ether is an activating group, donating electron density to the aromatic rings and making them more susceptible to electrophilic attack. It is an ortho, para-directing group. The large steric hindrance caused by the bulky chlorosulfonyl group (-SO₂Cl) and the second phenyl ring generally favors substitution at the para positions.
The reaction proceeds via the following mechanistic steps:
-
Generation of the Electrophile: Chlorosulfonic acid acts as its own electrophile. The sulfur atom is highly electron-deficient and is the site of electrophilic attack.
-
Formation of the Sigma Complex: The π-electrons of one of the phenyl rings attack the sulfur atom of chlorosulfonic acid. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Re-aromatization: A base (in this case, likely another molecule of chlorosulfonic acid or the resulting chloride ion) abstracts a proton from the carbon atom bearing the new C-S bond, restoring the aromaticity of the ring.
-
Disubstitution: Given that the ether group activates both rings, the reaction proceeds sequentially on both phenyl groups, leading to the desired 4,4'-disubstituted product. An excess of chlorosulfonic acid is typically used to ensure disubstitution and to serve as the reaction solvent.
Diagram: Reaction Mechanism
Caption: Electrophilic aromatic substitution mechanism.
Hazard Analysis and Safe Handling of Chlorosulfonic Acid
Trustworthiness in experimental design begins with uncompromising safety. Chlorosulfonic acid is a highly corrosive and reactive chemical that demands stringent safety protocols.
-
Corrosivity: It causes severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[4][5][6] The vapor is extremely irritating to the lungs and mucous membranes.[7][8]
-
Reactivity: It reacts violently with water, releasing large amounts of heat and toxic, corrosive gases (hydrogen chloride and sulfuric acid mist). This reaction can be explosive, especially in confined spaces.[4] It is not combustible but can ignite other combustible materials.[5][8]
-
Environmental Hazard: It is dangerous to aquatic life in high concentrations.[8]
Mandatory Personal Protective Equipment (PPE) and Handling
-
Work Area: All manipulations must be performed inside a certified chemical fume hood with excellent ventilation.[6][7]
-
Eye/Face Protection: A face shield worn over chemical splash goggles is required.[5][6]
-
Skin Protection: Wear acid-resistant gloves (e.g., butyl rubber or Viton™), a long-sleeved lab coat, and closed-toe shoes. For larger quantities, a full acid-resistant suit and boots are necessary.[4][8]
-
Respiratory Protection: Use of a respirator may be necessary if ventilation is inadequate.[4]
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[4] A spill kit containing a suitable neutralizer (such as sodium bicarbonate, crushed limestone, or dry sand) must be on hand. DO NOT USE WATER or combustible absorbents like sawdust for spill cleanup. [4][5][7]
Experimental Protocol: Synthesis of this compound
This protocol details a representative lab-scale synthesis. All glassware must be thoroughly dried before use to prevent violent reactions with chlorosulfonic acid.
Materials and Equipment
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS No. |
| Diphenyl Ether | C₁₂H₁₀O | 170.21 | 101-84-8 |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | 7790-94-5 |
| Ice | H₂O | 18.02 | 7732-18-5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Anhydrous MgSO₄/Na₂SO₄ | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | Various |
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas scrubber (e.g., containing a dilute sodium hydroxide solution to trap HCl gas).
-
Ice-water bath.
-
Standard glassware for workup (Büchner funnel, separatory funnel, etc.).
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, place a 500 mL three-neck flask in an ice-water bath. Equip the flask as described above.
-
Reagent Charging: Carefully charge the flask with chlorosulfonic acid (e.g., 4.5 molar equivalents relative to diphenyl ether). Begin stirring.
-
Substrate Addition: Dissolve diphenyl ether (1.0 molar equivalent) in a minimal amount of a suitable inert solvent if necessary, or add it directly if liquid. Place the diphenyl ether in the dropping funnel.
-
Controlled Reaction: Add the diphenyl ether dropwise to the stirred chlorosulfonic acid over a period of 60-90 minutes. The key is to maintain the internal reaction temperature between 0-10°C. This is a highly exothermic reaction, and slow addition is critical to prevent overheating and side reactions.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-10°C for an additional hour. Then, remove the ice bath and let the reaction slowly warm to room temperature, stirring for another 2-3 hours to ensure complete disubstitution.
-
Reaction Quenching (Critical Step): Prepare a large beaker containing a substantial amount of crushed ice (at least 10-20 times the mass of the reaction mixture). While stirring the ice vigorously, very slowly and carefully pour the reaction mixture onto the ice. This step is extremely exothermic and will generate large volumes of HCl gas. Perform this in the back of the fume hood. The solid product should precipitate out.
-
Product Isolation: Allow the ice to melt completely. Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Drying: Dry the white solid under vacuum. The product is moisture-sensitive and should be stored in a desiccator.[3][9]
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Purification and Characterization
For many applications, the crude product may be of sufficient purity. If higher purity is required, recrystallization from a suitable solvent like monochlorobenzene can be employed.[10]
Expected Product Characteristics
| Property | Value |
| IUPAC Name | 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride |
| Molecular Formula | C₁₂H₈Cl₂O₅S₂ |
| Molecular Weight | 367.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 124-127 °C |
| Solubility | Reacts with water; slightly soluble in DMSO, Ethyl Acetate |
Analytical Validation
-
Melting Point: A sharp melting point within the literature range (124-127 °C) is a strong indicator of high purity.[3][9]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) around 1380 cm⁻¹ and 1180 cm⁻¹, as well as bands corresponding to the aromatic C-H and C-O-C ether linkage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the symmetry of the 4,4'-disubstituted product, the proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, characteristic of an AA'BB' spin system.
-
¹³C NMR: The carbon NMR will similarly reflect the molecular symmetry, showing a reduced number of signals corresponding to the unique carbon environments.
-
The successful acquisition of data consistent with these expected values validates the identity and purity of the synthesized this compound.
References
-
New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Chlorosulphonic Acid. Retrieved from [Link]
-
IPCS. (n.d.). ICSC 1039 - Chlorosulfonic Acid. Retrieved from [Link]
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Loba Chemie. (2019). Chlorosulfonic Acid for Synthesis MSDS. Retrieved from [Link]
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Organic Syntheses. (n.d.). Bischloromethyl ether. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Chlorosulfonation of Some Diphenyl Derivatives. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Chlorosulfonation of Some Diphenyl Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of electrophilic attack by chlorosulfonic acid on para position of phenyl ring. Retrieved from [Link]
- Google Patents. (n.d.). EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether.
-
CSIRO Publishing. (n.d.). Some Phenoxybenzenesulfonyl Chlorides and Related Compounds. Retrieved from [Link]
-
ChemBK. (2024). Bis(4-chlorosulfonylphenyl)ether. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US3334146A - Method for the purification of bis(4-chlorophenyl) sulfone.
-
ResearchGate. (2025). Synthesis and characterization of ether linkage containing bis-fluoran compounds. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C12H8Cl2O5S2 | CID 8484. Retrieved from [Link]
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The Strategic Application of Bis(4-chlorosulfonylphenyl) Ether in Advanced Polymer Synthesis: A Technical Guide
This guide provides an in-depth technical exploration of bis(4-chlorosulfonylphenyl) ether, a key monomer in the synthesis of high-performance poly(ether sulfone) (PES) polymers. Tailored for researchers, scientists, and professionals in drug development and material science, this document elucidates the monomer's properties, polymerization chemistry, and the characteristics of the resulting polymers, offering a comprehensive resource for leveraging this versatile building block in advanced material design.
Introduction: The Significance of this compound in Polymer Chemistry
This compound, also known as 4,4'-oxybis(benzenesulfonyl chloride) or OBSC, is a highly reactive aromatic monomer critical for the synthesis of high-performance thermoplastics.[1] Its molecular structure, featuring a flexible ether linkage and two highly reactive chlorosulfonyl groups, makes it an ideal candidate for producing polymers with exceptional thermal stability, mechanical strength, and chemical resistance.[2] These polymers, particularly poly(ether sulfone)s, find extensive applications in demanding fields such as aerospace, medical devices, and advanced filtration membranes.[2][3]
The core utility of this compound lies in its ability to undergo nucleophilic aromatic substitution (SNAr) polycondensation with a variety of nucleophilic comonomers, most commonly aromatic diols (bisphenols).[4][5] The electron-withdrawing nature of the sulfonyl groups activates the aromatic rings, facilitating the displacement of the chloride ions and the formation of a stable ether linkage in the polymer backbone. This guide will delve into the practical aspects of utilizing this monomer, from its fundamental properties to a detailed polymerization protocol and characterization of the resulting polymer.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is paramount for successful and safe polymerization.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | 4,4'-Oxybis(benzenesulfonyl chloride) | [1] |
| Synonyms | This compound, Diphenyl ether-4,4'-disulfonyl chloride | |
| CAS Number | 121-63-1 | |
| Molecular Formula | C₁₂H₈Cl₂O₅S₂ | |
| Molecular Weight | 367.22 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 124-127 °C | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, NMP, DMAc) | [4] |
| Purity | Typically >98% |
Handling and Safety Considerations
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and will react with water, releasing hydrochloric acid. Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Storage should be in a tightly sealed container in a cool, dry, and inert atmosphere. Always consult the Safety Data Sheet (SDS) before use.
Polymer Synthesis: A Step-by-Step Protocol for Poly(ether sulfone)
The synthesis of high molecular weight poly(ether sulfone) from this compound and an aromatic diol, such as Bisphenol A, is typically achieved through solution polycondensation. The following protocol is a representative example of this process.
Experimental Workflow
Caption: Experimental workflow for the synthesis of poly(ether sulfone).
Detailed Methodology
Materials:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.10 eq, finely ground and dried)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized Water
Procedure:
-
Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap fitted with a condenser, and a thermocouple. The entire apparatus must be thoroughly dried to prevent premature hydrolysis of the sulfonyl chloride groups.
-
Initial Charge: The flask is charged with Bisphenol A and anhydrous potassium carbonate.
-
Solvent Addition: Anhydrous NMP is added to dissolve the reactants, followed by the addition of toluene to form an azeotrope with water. The typical solid concentration is around 20-30% (w/v).
-
Azeotropic Dehydration: The reaction mixture is heated to 140-150°C with vigorous stirring under a nitrogen blanket. The toluene-water azeotrope is collected in the Dean-Stark trap, effectively removing any residual water and ensuring the complete formation of the potassium bisphenoxide salt. This step is critical for achieving a high molecular weight polymer. This dehydration process is typically carried out for 2-4 hours.
-
Monomer Addition: After the removal of water is complete, the toluene is distilled off, and the reaction mixture is cooled slightly. The this compound is then added to the reaction mixture.
-
Polymerization: The temperature is raised to 170-180°C to initiate the polycondensation reaction.[5] The reaction is maintained at this temperature for 4-8 hours. The progress of the polymerization can be monitored by the significant increase in the viscosity of the solution.
-
Precipitation and Purification: Once the desired viscosity is achieved, the reaction is cooled to room temperature, and the viscous polymer solution is slowly poured into a vigorously stirred mixture of methanol and water (e.g., 1:1 v/v) to precipitate the polymer.
-
Washing: The precipitated fibrous polymer is collected by filtration and washed thoroughly with deionized water to remove any inorganic salts and residual solvent. A final wash with methanol is also recommended.
-
Drying: The purified polymer is dried in a vacuum oven at 100-120°C until a constant weight is achieved.
Polymerization Mechanism: Nucleophilic Aromatic Substitution
The formation of poly(ether sulfone) from this compound and a bisphenol proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation mechanism.
Caption: The two-step SNAr mechanism for poly(ether sulfone) formation.
Causality in the Mechanism:
-
Activation: The potent electron-withdrawing sulfonyl (-SO₂-) groups on the this compound monomer are crucial. They significantly reduce the electron density of the aromatic rings, particularly at the carbon atoms bearing the chlorine atoms, making them highly susceptible to nucleophilic attack.
-
Nucleophile Formation: A weak base, such as potassium carbonate, is used to deprotonate the hydroxyl groups of the bisphenol, forming the much more potent nucleophile, the bisphenoxide anion.
-
Substitution Reaction: The bisphenoxide anion attacks the electron-deficient carbon atom of the this compound, leading to the formation of an intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized.
-
Chain Propagation: The subsequent rapid elimination of the chloride leaving group restores the aromaticity of the ring and forms a stable aryl ether linkage. This process repeats, extending the polymer chain and resulting in a high molecular weight poly(ether sulfone).
Properties of the Resulting Poly(ether sulfone)s
Polymers synthesized using this compound as a monomer exhibit a range of desirable properties characteristic of the poly(ether sulfone) family.
| Property | Typical Value Range | Significance | Source(s) |
| Glass Transition Temperature (Tg) | 180 - 230 °C | High Tg indicates excellent dimensional stability at elevated temperatures. | [2] |
| Tensile Strength | 70 - 95 MPa | Denotes high mechanical strength and rigidity. | [6] |
| Decomposition Temperature | > 400 °C | Demonstrates exceptional thermal stability. | [7] |
| Density | 1.37 g/cm³ | A relatively high density for a thermoplastic. | [1] |
| Water Absorption (24h) | < 0.5% | Low moisture uptake leads to stable properties in humid environments. | [6] |
| Chemical Resistance | Good resistance to acids, bases, and many organic solvents. | Suitable for applications in chemically aggressive environments. |
Characterization of the Polymer
To ensure the successful synthesis of the desired poly(ether sulfone), a suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the polymer by identifying the characteristic peaks of the aromatic protons and carbons in the repeating unit.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the formation of the ether linkages (typically around 1240 cm⁻¹) and the presence of the sulfonyl groups (around 1150 and 1320 cm⁻¹).[4][10]
-
Gel Permeation Chromatography (GPC): Determines the number-average and weight-average molecular weights (Mn and Mw) and the polydispersity index (PDI) of the polymer, providing insight into the success of the polymerization in achieving high chain lengths.[8]
-
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) is used to assess the thermal stability and decomposition temperature of the polymer, while Differential Scanning Calorimetry (DSC) is employed to determine the glass transition temperature (Tg).[8][11][12]
Conclusion
This compound is a cornerstone monomer for the synthesis of high-performance poly(ether sulfone)s. Its high reactivity, driven by the activating sulfonyl groups, allows for efficient polycondensation reactions to yield polymers with a superior combination of thermal, mechanical, and chemical properties. By understanding the monomer's characteristics and mastering the nuances of the polymerization process, researchers can effectively utilize this compound to develop advanced materials for a wide array of demanding applications.
References
- PolymPart. (n.d.). PES poly(ether sulfone).
-
ResearchGate. (n.d.). Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). Retrieved from [Link]
-
MDPI. (2020). Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units. Retrieved from [Link]
-
Polymer Science Learning Center. (n.d.). Poly(ether sulfones). Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of poly(arylene ether sulfone): 18-Crown-6 catalyzed phase-transfer polycondensation of bisphenol A with 4,4. Retrieved from [Link]
-
MDPI. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]
-
PubMed. (2014). Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell. Retrieved from [Link]
-
National Institutes of Health. (2023). Sulfonated Poly Ether Sulfone Membrane Reinforced with Bismuth-Based Organic and Inorganic Additives for Fuel Cells. Retrieved from [Link]
-
MDPI. (2023). Structure, Thermal, and Mechanical Behavior of the Polysulfone Solution Impregnated Unidirectional Carbon Fiber Yarns. Retrieved from [Link]
-
SID. (n.d.). Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of copolyester AZPES-4 before (bottom) and after (top).... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of sulfonated poly(ether sulfone)s containing DCTPE for PEMFC. Retrieved from [Link]
-
CNR-IRIS. (n.d.). Synthesis and characterization of sulfonated copolyethersulfones. Retrieved from [Link]
-
NRC Publications Archive. (2012). A clustered sulfonated poly(ether sulfone) based on a new fluorene-based bisphenol monomer. Retrieved from [Link]
-
ResearchGate. (n.d.). Perfluorocyclohexenyl Aryl Ether Polymers via Polycondensation of Decafluorocyclohexene with Bisphenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Attempted polycondensation of 4,4′-bis(2-hydroxyhexafluoroisopropyl)diphenyl ether (M1) and bisphenol AF with group IVB metallocene dichlorides. Retrieved from [Link]
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The Reactivity of Bis(4-chlorosulfonylphenyl) Ether with Nucleophiles: A Senior Application Scientist's Perspective
An In-Depth Technical Guide
Abstract
Bis(4-chlorosulfonylphenyl) ether, also known as 4,4'-oxybis(benzenesulfonyl chloride), is a pivotal bifunctional monomer and chemical intermediate. Its two highly electrophilic sulfonyl chloride groups serve as reactive handles for engagement with a diverse array of nucleophiles. This guide provides an in-depth exploration of the reactivity of this compound, grounded in mechanistic principles and field-proven experimental insights. We will dissect its reactions with key nucleophilic classes—amines, alcohols, and water—with a special focus on the synthesis of sulfonamides and the step-growth polymerization to form high-performance polysulfones. This document is intended for researchers, chemists, and materials scientists engaged in drug discovery, polymer chemistry, and advanced materials development.
Core Principles of Reactivity
This compound is a symmetrical molecule featuring a flexible diphenyl ether core flanked by two sulfonyl chloride (-SO₂Cl) functional groups.[1] The sulfur atom in each sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This pronounced positive charge density makes it a prime target for nucleophilic attack.
The fundamental reaction is a nucleophilic substitution at the tetracoordinate sulfur center, wherein a nucleophile (Nu:) displaces the chloride anion, a good leaving group. This process is central to the utility of this compound in synthesis.
Caption: General reaction of this compound.
Mechanistic Considerations: S_N2 vs. Addition-Elimination
The precise mechanism of nucleophilic substitution at a sulfonyl sulfur is a subject of detailed study. Two primary pathways are considered: a concerted bimolecular nucleophilic substitution (S_N2-type) and a two-step addition-elimination (A-E) process.[2][3]
-
Concerted S_N2-type Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step through a trigonal bipyramidal transition state. This is the generally accepted pathway for many arenesulfonyl chlorides with common nucleophiles.[3]
-
Addition-Elimination (A-E) Mechanism: This pathway involves the initial formation of a pentacoordinate, trigonal bipyramidal intermediate (a sulfurane dioxide).[2] This intermediate then collapses by expelling the chloride ion to form the final product. The A-E mechanism is more likely with very strong nucleophiles or when the intermediate is stabilized.
The actual mechanism often lies on a spectrum between these two extremes, influenced by the nucleophile's strength, solvent polarity, and steric factors.[4][5] For most practical applications discussed herein, a concerted S_N2-type model is a robust predictive framework.
Caption: Workflow for the synthesis of a bis-sulfonamide.
Experimental Protocol: Synthesis of N,N'-(oxybis(4,1-phenylenesulfonyl))bis(aniline)
This protocol details a representative synthesis using aniline as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Aniline (2.1 eq)
-
Pyridine (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add aniline (2.1 eq) and anhydrous DCM.
-
Base Addition: Cool the solution to 0°C in an ice bath. Slowly add pyridine (2.2 eq) to the stirred solution.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x). [6]6. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure bis-sulfonamide.
Reactivity with Hydroxyl Nucleophiles: Polysulfone Synthesis
The reaction of this compound with bisphenols is the cornerstone of polyether sulfone (PES) synthesis. [7]This step-growth polymerization proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide, generated in situ, attacks the electrophilic sulfur center.
This polymerization requires precise control over stoichiometry, anhydrous conditions, and high temperatures (typically 140-220°C) to achieve high molecular weight polymers. [7][8]A weak base, such as potassium carbonate (K₂CO₃), is used to deprotonate the bisphenol, forming the more nucleophilic bisphenoxide. Polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP) are employed to solubilize the growing polymer chain. [7][8]
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | This compound, Bisphenol A | Bifunctional monomers for step-growth polymerization. |
| Solvent | N-Methylpyrrolidone (NMP) or DMAc | High-boiling polar aprotic solvent to maintain solubility. [8] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Deprotonates the bisphenol to the active phenoxide nucleophile. |
| Temperature | 160-220°C | Provides activation energy for the reaction to proceed at a reasonable rate. [8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions and polymer degradation at high temperatures. |
Table 1: Typical Reaction Conditions for Polysulfone Synthesis
Experimental Protocol: Synthesis of Poly(oxy-1,4-phenylenesulfonyl-1,4-phenyleneoxy-1,4-phenyleneisopropylidene-1,4-phenylene)
Materials:
-
This compound (1.0 eq)
-
Bisphenol A (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, ~1.1 eq)
-
N-Methylpyrrolidone (NMP), anhydrous
-
Toluene (for azeotropic removal of water)
-
Methanol (for precipitation)
-
Acetic Acid
Procedure:
-
Reactor Setup: Equip a multi-neck flask with a mechanical stirrer, a Dean-Stark trap with a condenser, a thermometer, and a nitrogen inlet.
-
Charging Reactants: Charge the flask with Bisphenol A, K₂CO₃, NMP, and toluene.
-
Dehydration: Heat the mixture to reflux (~140°C) under a nitrogen stream to azeotropically remove water generated from the phenoxide formation. Continue until no more water collects in the trap.
-
Monomer Addition: After removing the toluene by distillation, cool the mixture slightly and add the this compound.
-
Polymerization: Slowly raise the temperature to 180-200°C and maintain for 4-8 hours. The viscosity of the solution will increase significantly as the polymer chain grows.
-
Precipitation: Cool the viscous solution and pour it slowly into a vigorously stirred vessel of methanol to precipitate the polysulfone.
-
Purification: Filter the fibrous polymer product. Wash it thoroughly with hot water to remove salts and residual solvent, then with methanol. A final wash with a dilute acetic acid solution can neutralize any remaining base.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Hydrolysis: A Competing Reaction
Like most sulfonyl chlorides, this compound is susceptible to hydrolysis. [1]It reacts with water to form the corresponding bis(4-sulfonic acid)diphenyl ether. This is a critical consideration for both storage and reaction setup. The compound should be stored in a desiccator, and all reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere to prevent this competing pathway, which consumes the starting material and complicates purification.
Conclusion
This compound is a versatile building block whose reactivity is dominated by the electrophilic nature of its two sulfonyl chloride groups. Its reactions with nucleophiles, particularly amines and phenoxides, provide robust and high-yield pathways to valuable bis-sulfonamides and high-performance polyether sulfones. A thorough understanding of the underlying reaction mechanisms, the critical role of bases and solvents, and the necessity of anhydrous conditions are paramount for achieving successful and reproducible synthetic outcomes. The protocols and principles outlined in this guide offer a solid foundation for researchers and developers to harness the full potential of this important chemical intermediate.
References
- Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- ResearchGate. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.
- Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides.
- Journal of the Chemical Society, Perkin Transactions 2. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.
- Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
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- Google Patents. (n.d.). CN103613752A - Synthesis method of polysulfone resin.
- Google Patents. (n.d.). US20150126635A1 - Method for the production of polysulfones, and polysulfones.
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Navigating the Reactivity of Bis(4-chlorosulfonylphenyl) Ether: A Technical Guide to its Hydrolytic Stability and Moisture Sensitivity
Introduction
Bis(4-chlorosulfonylphenyl) ether, a key intermediate in the synthesis of advanced polymers such as polyethersulfones (PES) and in the production of certain blowing agents, is a molecule of significant industrial importance.[1][][3][4] Its utility is intrinsically linked to the high reactivity of its two sulfonyl chloride functional groups. However, this reactivity also presents a significant challenge: a pronounced sensitivity to moisture, leading to hydrolysis. This guide provides an in-depth technical exploration of the hydrolytic stability of this compound, offering insights into its degradation mechanisms, the factors influencing its stability, and best practices for its handling, storage, and analysis. This document is intended for researchers, chemists, and professionals in drug development and materials science who work with this versatile yet sensitive compound.
The Chemical Nature of this compound
This compound is a white to off-white crystalline solid.[5] The presence of two electron-withdrawing chlorosulfonyl groups (-SO₂Cl) on the diphenyl ether backbone makes the sulfur atoms highly electrophilic and, consequently, susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of its synthetic utility and its hydrolytic instability.
The Specter of Moisture: Understanding Hydrolytic Degradation
The primary stability concern for this compound is its reaction with water, a process known as hydrolysis. This degradation pathway is not merely a peripheral issue; it is a central characteristic of the molecule that dictates its storage, handling, and application.
The Mechanism of Hydrolysis: A Stepwise Process
The hydrolysis of aromatic sulfonyl chlorides, including this compound, generally proceeds through a nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[6] The process can be conceptualized as follows:
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride group.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, resulting in the departure of the chloride ion (Cl⁻), a good leaving group.
-
Proton Transfer: A final proton transfer from the oxonium ion to a water molecule yields the corresponding sulfonic acid and hydrochloric acid.
Given that this compound possesses two sulfonyl chloride groups, its hydrolysis is a sequential process. The hydrolysis of the first sulfonyl chloride group to a sulfonic acid group will influence the reactivity of the second group, typically deactivating it and slowing the rate of the second hydrolysis step.
Conceptual Diagram of the Hydrolysis Mechanism
Caption: Stepwise mechanism of this compound hydrolysis.
Degradation Products
The hydrolysis of this compound results in the formation of the corresponding sulfonic acids and hydrochloric acid. The stepwise hydrolysis would yield:
-
First Hydrolysis Product: 4-(4-chlorosulfonylphenoxy)benzenesulfonic acid
-
Final Hydrolysis Product: 4,4'-oxybis(benzenesulfonic acid)
The generation of corrosive hydrochloric acid is a significant consequence of this degradation, which can impact the stability of reaction vessels and other materials.
Factors Influencing Hydrolytic Stability
The rate of hydrolysis of this compound is not constant but is influenced by several environmental and experimental factors.
| Factor | Influence on Hydrolytic Stability | Rationale |
| Moisture/Water Content | High Impact | Water is a direct reactant in the hydrolysis process. Increased availability of water accelerates the degradation rate. |
| Temperature | High Impact | Hydrolysis is a chemical reaction with a positive activation energy. An increase in temperature significantly increases the reaction rate, following the principles of chemical kinetics. |
| pH | Moderate to High Impact | While stable in cold water, hydrolysis is accelerated by heat.[6] The reaction can be influenced by pH, with potential catalysis under both acidic and basic conditions, although specific data for this compound is not readily available. |
| Solvent Polarity | Moderate Impact | The reaction is favored in more polar solvents that can stabilize the charged transition state and products. |
| Presence of Nucleophiles | High Impact | Other nucleophiles, such as alcohols and amines, will also react with the sulfonyl chloride groups, often at a faster rate than water. |
Experimental Evaluation of Hydrolytic Stability
A thorough understanding of the hydrolytic stability of this compound requires robust experimental evaluation. A well-designed study can quantify the rate of degradation and identify the degradation products.
Analytical Techniques for Monitoring Hydrolysis
Several analytical techniques are suitable for monitoring the hydrolysis of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique. A stability-indicating HPLC method can separate the parent compound from its hydrolysis products, allowing for simultaneous quantification of all species. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile-water gradient with an acid modifier) and UV detection is typically employed.
-
Titrimetry: A classical and cost-effective method involves titrating the hydrochloric acid produced during hydrolysis with a standardized base. This method provides a measure of the overall extent of hydrolysis but does not distinguish between the mono- and di-hydrolyzed products.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify the structure of the degradation products.
Protocol for a Hydrolytic Stability Study
The following is a generalized protocol for assessing the hydrolytic stability of this compound.
Experimental Workflow for Hydrolytic Stability Assessment
Caption: A typical workflow for a hydrolytic stability study.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile).
-
Preparation of Hydrolysis Media: Prepare the desired aqueous media for the study. This could include purified water, or buffered solutions at various pH values (e.g., pH 4, 7, and 9) to assess the impact of pH.
-
Initiation of Hydrolysis: At time zero (t=0), add a small, precise volume of the stock solution to a larger, pre-heated volume of the hydrolysis medium to achieve the desired final concentration. Ensure rapid mixing.
-
Incubation: Maintain the reaction mixture at a constant, controlled temperature (e.g., 25°C, 40°C, 60°C) in a thermostatted water bath or incubator.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further degradation before analysis. This can be achieved by diluting the aliquot with the HPLC mobile phase.
-
HPLC Analysis: Analyze the quenched samples using a validated, stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of this compound and its hydrolysis products as a function of time. From this data, determine the hydrolysis rate constants (k) and the half-life (t½) of the compound under each condition.
Practical Implications: Handling and Storage
The high moisture sensitivity of this compound necessitates stringent handling and storage protocols to maintain its integrity and ensure reproducible results in its applications.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Handling: All handling operations should be conducted in a dry environment, such as a glove box or under a stream of dry inert gas. Use of dry solvents and glassware is critical for any reactions involving this compound.
-
Personal Protective Equipment (PPE): Due to its corrosive nature upon hydrolysis, appropriate PPE, including gloves, safety glasses, and a lab coat, should always be worn.
Conclusion
The hydrolytic stability of this compound is a critical parameter that profoundly influences its practical use. A thorough understanding of its degradation mechanism, the factors that accelerate its hydrolysis, and the appropriate analytical methods for its assessment is paramount for any scientist or researcher working with this compound. By implementing rigorous handling and storage procedures and employing robust analytical techniques, the challenges posed by the moisture sensitivity of this compound can be effectively managed, enabling its successful application in the synthesis of high-performance materials and other chemical products.
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Benzenesulfonyl chloride. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link].
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This compound | CAS#:121-63-1. (2025, August 22). Chemsrc. Retrieved January 9, 2026, from [Link].
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BENZENESULPHONYL CHLORIDE. (n.d.). Retrieved January 9, 2026, from [Link].
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Shevchuk, O., et al. (2025, November 28). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved January 9, 2026, from [Link].
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025, August 7). ResearchGate. Retrieved January 9, 2026, from [Link].
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An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2025, October 13). ResearchGate. Retrieved January 9, 2026, from [Link].
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Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021, December 13). PMC. Retrieved January 9, 2026, from [Link].
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A Theoretical Exploration of Bis(4-chlorosulfonylphenyl) Ether: A Guide for Researchers
This technical guide provides an in-depth theoretical examination of the reactivity of Bis(4-chlorosulfonylphenyl) ether, a crucial intermediate in various industrial and pharmaceutical applications. Moving beyond simple empirical descriptions, we will delve into the fundamental electronic and structural factors that govern its chemical behavior. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper, predictive understanding of this versatile molecule.
Introduction: Beyond a Simple Reagent
This compound, also known as 4,4'-oxybis(benzenesulfonyl chloride), is a bifunctional molecule widely recognized for its role as a monomer in the synthesis of high-performance polymers like polyether sulfones (PES) and as a versatile crosslinking agent.[1][2] Its industrial significance is matched by its utility in medicinal chemistry as a scaffold for building complex sulfonamide-based drugs.[3] The reactivity of this compound is centered around the two highly electrophilic sulfonyl chloride (-SO₂Cl) groups. A comprehensive understanding of its reactivity requires a theoretical lens to dissect the interplay of its structural and electronic properties.
This guide will explore the molecule's reactivity through the lens of computational chemistry principles, providing insights into its electrophilic and nucleophilic centers, the mechanistic pathways it is likely to follow, and how its unique diaryl ether structure modulates the reactivity of the sulfonyl chloride moieties. While direct, published theoretical studies on this specific molecule are not abundant, we can infer its behavior by applying established computational models and by drawing parallels with related chemical structures that have been theoretically investigated.
Molecular Structure and Electronic Landscape
The structure of this compound, with its central ether linkage and two para-substituted sulfonyl chloride groups, dictates its chemical personality. The molecule possesses a C₂ symmetry, with the oxygen atom of the ether bridge acting as a key structural and electronic element.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 121-63-1 | [4][5] |
| Molecular Formula | C₁₂H₈Cl₂O₅S₂ | [4] |
| Molecular Weight | 367.22 g/mol | [4][5] |
| Melting Point | 124-127 °C | [6] |
| Appearance | White to off-white solid | [3][4] |
To understand the reactivity from a theoretical standpoint, we must consider the distribution of electrons within the molecule. The sulfonyl groups are potent electron-withdrawing groups, significantly influencing the electron density across the phenyl rings and at the sulfur centers.
Frontier Molecular Orbitals: The Key to Reactivity
A frontier molecular orbital (FMO) analysis, often performed using Density Functional Theory (DFT), is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
-
LUMO (Lowest Unoccupied Molecular Orbital): For this compound, the LUMO is expected to be localized predominantly on the sulfur atoms of the sulfonyl chloride groups. This indicates that these are the most electrophilic sites, readily accepting electrons from an incoming nucleophile. The energy of the LUMO is a direct indicator of the molecule's electrophilicity; a lower LUMO energy corresponds to a stronger electrophile.
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to be distributed across the phenyl rings and the ether oxygen. The oxygen atom, with its lone pairs of electrons, contributes significantly to the HOMO, making it a potential, albeit weak, nucleophilic center.
The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a smaller gap indicates a more reactive species.
Electrostatic Potential (ESP) Mapping
An electrostatic potential map would visually represent the electron density distribution. For this compound, such a map would show a significant electron deficiency (a positive potential, typically colored blue) around the sulfur atoms of the sulfonyl chloride groups, confirming their electrophilic nature. Conversely, regions of high electron density (a negative potential, typically colored red) would be centered on the oxygen atoms of the sulfonyl groups and the ether linkage.
Theoretical Analysis of Reactivity
The primary mode of reaction for this compound involves nucleophilic attack at the electrophilic sulfur centers of the sulfonyl chloride groups. This reactivity is the basis for its use in polymerization and as a crosslinking agent.[1]
The Sulfonyl Chloride Group: A Potent Electrophile
The sulfur atom in a sulfonyl chloride group is in a high oxidation state (+6) and is bonded to three highly electronegative atoms (two oxygens and one chlorine). This creates a significant partial positive charge on the sulfur atom, making it highly susceptible to nucleophilic attack.
Theoretical studies on similar sulfonyl chlorides have elucidated the mechanism of nucleophilic substitution. The reaction typically proceeds through a trigonal bipyramidal intermediate or transition state, leading to the displacement of the chloride ion.
Diagram 1: Generalized Nucleophilic Acyl Substitution at a Sulfonyl Chloride Center
Caption: A simplified representation of the Sₙ2-like reaction at the sulfur center.
Influence of the Diaryl Ether Moiety
The diaryl ether bridge is not merely a passive linker. The ether oxygen can donate electron density to the phenyl rings through resonance. However, the powerful electron-withdrawing effect of the para-sulfonyl chloride groups counteracts this. Computational studies, such as Natural Bond Orbital (NBO) analysis, could quantify these electronic effects. NBO analysis on analogous diaryl compounds has shown that the hybridization of the central atom and the C-O-C bond angle are influenced by the electronic nature of the substituents on the phenyl rings.[1]
The overall effect is a complex interplay where the ether linkage slightly modulates the electrophilicity of the sulfur centers compared to a simple alkyl- or arylsulfonyl chloride.
Common Reaction Pathways: A Mechanistic Overview
This compound's bifunctionality allows it to participate in polymerization and crosslinking reactions. The key to these processes is the sequential or simultaneous reaction of its two sulfonyl chloride groups with nucleophiles.
Polysulfone Synthesis
In the synthesis of polyether sulfones (PES), this compound reacts with a bisphenol, such as bisphenol A, in a step-growth polymerization.[2] The reaction is a nucleophilic aromatic substitution where the phenoxide ions of the bisphenol attack the sulfonyl chloride groups.
Experimental Protocol: Synthesis of Polyether Sulfone (Illustrative)
-
Monomer Preparation: In a nitrogen-purged reactor, dissolve equimolar amounts of this compound and a selected bisphenol in a high-boiling aprotic polar solvent (e.g., N,N-dimethylacetamide).
-
Base Addition: Add a slight excess of a weak base, such as potassium carbonate, to generate the phenoxide nucleophile in situ.
-
Polymerization: Heat the reaction mixture to a temperature typically between 150-200°C. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Work-up: After several hours, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: The precipitated polymer is then filtered, washed extensively with water and methanol to remove residual salts and solvent, and dried under vacuum.
From a theoretical perspective, the rate of polymerization will be influenced by the nucleophilicity of the bisphenoxide and the electrophilicity of the sulfonyl chloride groups. DFT calculations could be employed to model the transition states of the polymerization steps and to understand the factors influencing the reaction kinetics.
Diagram 2: Conceptual Workflow for Theoretical Investigation of PES Synthesis
Caption: A computational workflow for studying the mechanism of polyether sulfone formation.
Formation of Sulfonamides
In the context of drug development, the reaction of this compound with primary or secondary amines to form sulfonamides is of paramount importance.[3] The lone pair of the amine nitrogen acts as the nucleophile, attacking the sulfur atom.
The reactivity of the amine is a critical factor. Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Theoretical calculations can predict the relative reactivity of different amines by calculating their HOMO energies and the activation barriers for the reaction.
Conclusion and Future Directions
This compound is a molecule whose practical utility is rooted in the fundamental principles of chemical reactivity. A theoretical approach, employing tools like Density Functional Theory and molecular orbital analysis, provides a powerful framework for understanding and predicting its behavior. The highly electrophilic nature of the sulfonyl chloride groups, modulated by the diaryl ether backbone, is the cornerstone of its chemistry.
Future theoretical investigations could focus on:
-
Solvent Effects: Modeling the reactions in different solvents to understand their influence on reaction rates and mechanisms.
-
Catalysis: Investigating the role of catalysts in facilitating the reactions of this compound.
-
Substituent Effects: Systematically studying the impact of different substituents on the phenyl rings on the reactivity of the sulfonyl chloride groups.
By integrating computational and experimental approaches, researchers can unlock the full potential of this versatile molecule in the development of advanced materials and novel therapeutics.
References
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LookChem. (n.d.). P,P'-Oxybis(Benzenesulfonyl Chloride),Bis(4-Chlorosulfonylphenyl)Ether. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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Studylib. (n.d.). Engineering Plastics Handbook. Retrieved from [Link]
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ResearchGate. (2014). Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Retrieved from [Link]
-
CORE Scholar. (n.d.). Functionalized Sulfone and Sulfonamide Based Polymers for Water Purification. Retrieved from [Link]
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ResearchGate. (2021). Experimental and DFT studies on surface properties of sulfonate-based surface active ionic liquids. Retrieved from [Link]
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ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
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Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride. Retrieved from [Link]
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Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design. PMC. Retrieved from [Link]
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Accio. (2025). LG Chem ABS Plastic: High-Quality Resin for Injection Molding. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Poly(arylether sulfone)s for Advanced Research Applications
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of poly(arylether sulfone)s (PAES). We will first explore the primary synthetic routes, with a specific analysis of the monomer Bis(4-chlorosulfonylphenyl) ether. The core of this guide is a detailed, field-proven protocol for the synthesis of high-performance PAES via the robust Nucleophilic Aromatic Substitution (SNAr) pathway, a method widely adopted for its reliability in producing high molecular weight polymers. This is followed by essential characterization techniques, a troubleshooting guide, and critical safety information to ensure successful and safe execution.
Introduction to Poly(arylether sulfone)s (PAES)
Poly(arylether sulfone)s are a class of high-performance amorphous thermoplastic polymers known for their exceptional properties. These materials exhibit remarkable thermal stability, high strength and stiffness, outstanding chemical resistance, and inherent flame retardancy.[1][2] The combination of tough sulfone (-SO₂-) groups and flexible ether (-O-) linkages in their aromatic backbone imparts this unique balance of characteristics.
In the fields of biomedical research and drug development, PAES are invaluable. Their biocompatibility and resistance to hydrolytic attack make them suitable for applications such as implantable medical devices and durable filtration membranes for sterile filtration, dialysis, and water purification.[2][3][4][5][6] The ability to precisely control their molecular weight and functionalization allows for the creation of materials tailored to specific, demanding applications.
Monomer Selection and Mechanistic Pathways
The properties of PAES are directly dictated by the monomers used in their synthesis. The two principal mechanisms for forming the poly(arylether sulfone) backbone are Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (Friedel-Crafts polycondensation).
The Standard SNAr Pathway: A Robust and Preferred Method
The most common and reliable method for synthesizing high molecular weight linear PAES is the SNAr pathway.[7][8] This step-growth polycondensation reaction involves the reaction of a bisphenoxide nucleophile with an activated aromatic dihalide. The sulfone group acts as a powerful electron-withdrawing group, activating the halide leaving groups (typically F or Cl) at the para positions for nucleophilic attack. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), in the presence of a weak base like potassium carbonate (K₂CO₃) to generate the bisphenoxide in situ.
Analysis of the User-Specified Monomer: this compound
The specified monomer, this compound (CAS 121-63-1), presents a different reactive profile.
-
Structure and Reactivity: The key reactive functionalities in this molecule are the two sulfonyl chloride (-SO₂Cl) groups, not aryl chlorides.[9][10] Sulfonyl chlorides are highly electrophilic and are susceptible to attack by nucleophiles. However, they do not participate in the classic SNAr ether-forming reaction.
-
Probable Reaction Mechanism: This monomer would most likely undergo an Electrophilic Aromatic Substitution (Friedel-Crafts) polycondensation . In this reaction, the sulfonyl chloride groups would act as electrophiles, reacting with an electron-rich aromatic comonomer (such as diphenyl ether) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). This reaction forms new sulfonyl bridges, not ether linkages.
-
Expert Assessment: While theoretically possible, synthesizing high molecular weight polymers via this Friedel-Crafts route is challenging due to the harsh reaction conditions, the potential for side reactions, and the difficulty in controlling polymer structure and molecular weight. For researchers seeking to produce well-defined, high-performance PAES, the SNAr method remains the superior and more extensively validated approach.
Therefore, this guide will provide a detailed protocol for the standard SNAr synthesis, which offers greater control, reproducibility, and a higher likelihood of success.
Detailed Protocol: PAES Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a representative poly(arylether sulfone) from 4,4'-dichlorodiphenyl sulfone (DCDPS) and Bisphenol A.
Materials and Reagents
| Compound | CAS Number | Formula Weight ( g/mol ) | Key Properties/Hazards | Source |
| 4,4'-Dichlorodiphenyl Sulfone (DCDPS) | 80-07-9 | 287.16 | Solid, skin/eye irritant. | TCI, Sigma-Aldrich |
| Bisphenol A (BPA) | 80-05-7 | 228.29 | Solid, suspected endocrine disruptor. Handle with care. | Sigma-Aldrich, Alfa Aesar |
| Potassium Carbonate (K₂CO₃), Anhydrous | 584-08-7 | 138.21 | Solid, hygroscopic, irritant. Dry thoroughly before use. | Fisher Scientific, VWR |
| N,N-Dimethylacetamide (DMAc), Anhydrous | 127-19-5 | 87.12 | Liquid, irritant, reproductive toxin. Use in a fume hood. | Sigma-Aldrich, Acros |
| Toluene, Anhydrous | 108-88-3 | 92.14 | Liquid, flammable, irritant, CNS depressant. | Fisher Scientific, VWR |
| Methanol | 67-56-1 | 32.04 | Liquid, flammable, toxic. | VWR, Fisher Scientific |
Equipment
-
500 mL four-neck round-bottom flask
-
Mechanical overhead stirrer with a paddle and gas-tight bearing
-
Dean-Stark trap with a condenser
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Heating mantle with a temperature controller and thermocouple
-
Standard laboratory glassware (beakers, graduated cylinders, Buchner funnel)
Step-by-Step Experimental Protocol
1. Reactor Assembly and Inerting: a. Assemble the four-neck flask with the mechanical stirrer, Dean-Stark trap/condenser, a glass stopper, and a nitrogen inlet adapter. Ensure all joints are properly sealed. b. Purge the entire system with dry nitrogen or argon for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.
2. Charging of Reagents: a. To the flask, add 4,4'-dichlorodiphenyl sulfone (28.72 g, 0.100 mol), Bisphenol A (22.83 g, 0.100 mol), and anhydrous potassium carbonate (15.20 g, 0.110 mol, a slight excess is used to ensure complete reaction). b. Add anhydrous N,N-dimethylacetamide (250 mL) and anhydrous toluene (50 mL) to the flask. Toluene will serve as the azeotropic agent.
3. Azeotropic Dehydration (Formation of Bisphenoxide): a. Begin stirring the mixture to create a uniform slurry. b. Heat the reaction mixture to 140-145 °C. The toluene-water azeotrope will begin to reflux and collect in the Dean-Stark trap.[11] c. Continue this process for 4-6 hours, or until no more water is observed collecting in the trap. This step is critical as the presence of water will prevent the formation of high molecular weight polymer. d. Once dehydration is complete, carefully drain the collected toluene from the Dean-Stark trap, leaving the main reaction mixture.
4. Polymerization: a. Slowly increase the temperature of the reaction mixture to 160-165 °C to initiate polymerization. b. Maintain the reaction at this temperature for 8-12 hours. The progress of the polymerization can be monitored by a noticeable increase in the viscosity of the solution. The mixture will become thick and honey-like.
5. Polymer Precipitation and Purification: a. After the reaction is complete, allow the viscous solution to cool to approximately 80-90 °C. b. In a separate large beaker, prepare a 10-fold excess of a methanol/water mixture (80:20 v/v) with vigorous stirring. c. Slowly pour the warm polymer solution in a thin stream into the stirring methanol/water mixture. The polymer will precipitate as a white, fibrous solid. d. Continue stirring for 30 minutes to allow for complete precipitation and hardening of the polymer. e. Isolate the polymer by vacuum filtration using a Buchner funnel. f. Wash the polymer multiple times with deionized water to remove residual salts and solvent, followed by a final wash with methanol. g. Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours or until a constant weight is achieved.[12]
Synthesis Workflow Diagram
Caption: Workflow for PAES synthesis via Nucleophilic Aromatic Substitution.
Characterization of Synthesized PAES
Confirming the identity, structure, and quality of the synthesized polymer is a critical, self-validating step.
| Technique | Purpose | Expected Results / Key Features |
| FT-IR Spectroscopy | Confirms functional groups and successful polymerization. | - Asymmetric/Symmetric SO₂ stretch: ~1320 cm⁻¹ and ~1150 cm⁻¹. - Aryl-Ether (Ar-O-Ar) stretch: ~1240 cm⁻¹. - Aromatic C=C stretch: ~1590 cm⁻¹ and ~1490 cm⁻¹. - Absence of broad -OH peak (~3400 cm⁻¹) from Bisphenol A.[13] |
| NMR Spectroscopy | Provides detailed structural confirmation. | ¹H-NMR: Shows characteristic aromatic proton signals in the 6.8-8.0 ppm range, confirming the integration of both monomer units. ¹³C-NMR: Confirms the carbon environments of the polymer backbone.[13] |
| Gel Permeation Chromatography (GPC/SEC) | Determines molecular weight (Mₙ, Mₙ) and polydispersity index (PDI). | - Successful synthesis should yield a high number-average molecular weight (Mₙ > 15,000 g/mol ). - A narrow, monomodal peak indicates a controlled polymerization. - PDI is typically between 1.5 and 2.5 for this type of step-growth polymerization.[1] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight / Low Viscosity | - Incomplete dehydration (residual water).- Impure monomers or solvent.- Incorrect stoichiometric ratio of monomers.- Reaction time too short or temperature too low. | - Ensure azeotropic dehydration is complete.- Use high-purity, anhydrous reagents.- Carefully weigh monomers for a precise 1:1 molar ratio.- Extend reaction time or slightly increase temperature (not exceeding 170°C). |
| Polymer is Dark or Discolored | - Oxygen contamination leading to side reactions.- Reaction temperature too high, causing thermal degradation. | - Ensure a leak-free system with a constant positive pressure of inert gas.- Calibrate temperature controller and avoid overheating. |
| Gel Formation | - Impurities in monomers that have >2 functional groups.- Unwanted side reactions at very high temperatures. | - Use high-purity difunctional monomers.- Maintain the recommended reaction temperature. |
Safety Precautions
-
Chemical Hazards: this compound is corrosive and causes severe skin burns and eye damage.[9][14] All sulfonyl chlorides should be handled with extreme care. Aprotic solvents like DMAc are reproductive toxins. Bisphenol A is a suspected endocrine disruptor. Always consult the Safety Data Sheet (SDS) for each chemical before use.[14][15]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged exposure to DMAc; consult a glove compatibility chart).
-
Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and dust.
-
Reaction Conditions: The reaction is run under an inert atmosphere to prevent side reactions and at elevated temperatures. Ensure proper temperature control and avoid pressurizing a closed system.
Conclusion
The synthesis of poly(arylether sulfone)s via the nucleophilic aromatic substitution pathway is a highly reliable and versatile method for producing high-performance materials suitable for advanced research, including applications in drug development and biotechnology. By carefully controlling reaction stoichiometry, ensuring anhydrous conditions, and performing rigorous characterization, researchers can consistently produce high-quality PAES tailored to their specific needs.
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Wasyłeczko, M., et al. (2024). Polyethersulfone Polymer for Biomedical Applications and Biotechnology. International Journal of Molecular Sciences. Retrieved from [Link]
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Hofe, T. (n.d.). Characterization of Polysulfone and Polyethersulfone with GPC/SEC. Agilent Technologies. Retrieved from [Link]
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Wasyłeczko, M., et al. (2024). Polyethersulfone Polymer for Biomedical Applications and Biotechnology. International Journal of Molecular Sciences. Retrieved from [Link]
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"Bis(4-chlorosulfonylphenyl) ether" in the synthesis of sulfonated polymers for fuel cells
An Application Guide to the Synthesis of Sulfonated Aromatic Polymers for Fuel Cell Membranes Using Bis(4-chlorosulfonylphenyl) ether
Abstract
Proton Exchange Membrane Fuel Cells (PEMFCs) represent a cornerstone of clean energy technology, yet the performance and cost of the Proton Exchange Membrane (PEM) remain critical bottlenecks. While perfluorosulfonic acid (PFSA) membranes like Nafion® are the industry standard, there is a significant research impetus to develop hydrocarbon-based alternatives that offer improved thermal stability, reduced fuel crossover, and lower manufacturing costs.[1][2] Sulfonated poly(arylene ether sulfone)s (SPAES) have emerged as leading candidates due to their excellent mechanical strength, thermal resistance, and tunable proton conductivity.[1][3][4] This guide provides a detailed technical overview and experimental protocols for the synthesis of these advanced polymers, focusing on the strategic use of this compound and its derivatives in direct polymerization methods.
Introduction: The Strategic Shift from Post-Sulfonation to Direct Polymerization
The introduction of sulfonic acid (-SO₃H) groups onto an aromatic polymer backbone is essential for imparting proton conductivity. Historically, this was achieved through post-sulfonation, where a pre-formed polymer is treated with a strong sulfonating agent like concentrated sulfuric or chlorosulfonic acid.[4][5] While straightforward, this method suffers from significant drawbacks, including a lack of control over the degree and placement of sulfonation and the potential for polymer chain degradation in the harsh acidic environment.[6]
A more elegant and controllable approach is the direct copolymerization of sulfonated monomers. This strategy involves building the polymer from the ground up using monomers that already contain sulfonic acid groups. By carefully controlling the molar ratio of sulfonated to non-sulfonated monomers in the reaction, researchers can precisely dictate the final polymer's properties, most notably its Ion Exchange Capacity (IEC) —a direct measure of its proton-conducting potential.[6][7] This method leads to polymers with a more defined architecture and reproducible performance.[8] The monomer this compound, also known as 4,4'-oxybis(benzenesulfonyl chloride) or DCDPS, and its sulfonated analogues are central to this advanced synthetic strategy.
The Central Role of DCDPS and its Sulfonated Derivatives
This compound is not typically used in its raw form for direct polymerization of sulfonated polymers, as it lacks the necessary sulfonic acid group. Instead, the key player is its sulfonated derivative, 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone (SDCDPS) .
In a typical synthesis, SDCDPS provides the hydrophilic, proton-conducting component. It is copolymerized with a non-sulfonated dihalide monomer (like 4,4′-dichlorodiphenyl sulfone) and a dihydroxy monomer (like 4,4'-dihydroxybiphenyl) via a nucleophilic aromatic substitution reaction.[9][10] The ratio of SDCDPS to the non-sulfonated dihalide monomer is the primary control lever for adjusting the degree of sulfonation in the final polymer.
Diagram: General Synthesis of Sulfonated Poly(arylene ether sulfone) (SPAES)
The diagram below illustrates the direct copolymerization of a sulfonated monomer (SDCDPS), a non-sulfonated monomer (DCDPS), and a bisphenol to create a precisely structured SPAES polymer.
Caption: Direct synthesis of SPAES via nucleophilic aromatic substitution.
Experimental Protocols
Protocol 1: Synthesis of SPAES via Direct Copolymerization
This protocol describes the synthesis of a SPAES copolymer with a target degree of sulfonation by adjusting the molar ratio of sulfonated and non-sulfonated monomers.
Materials & Reagents:
-
3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone (SDCDPS)
-
4,4′-dichlorodiphenyl sulfone (DCDPS)
-
4,4′-dihydroxybiphenyl (BP)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Isopropanol or Methanol
-
Deionized (DI) water
Procedure:
-
Reactor Setup: Assemble a 250 mL four-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen gas inlet/outlet.[9][11][12] Ensure the system is flame-dried or oven-dried to be moisture-free.
-
Charging Reactants: Under a nitrogen atmosphere, charge the flask with the desired molar amounts of SDCDPS, DCDPS, BP, and an excess of K₂CO₃ (approx. 2.2 moles per mole of dihydroxy monomer).[10]
-
Solvent Addition: Add anhydrous NMP and toluene to the flask (typically a 2:1 v/v ratio of NMP to toluene).[9][11] The NMP acts as the polymerization solvent, while toluene serves as an azeotropic agent to remove water.
-
Azeotropic Dehydration: Heat the reaction mixture to 135-145°C with vigorous stirring.[10][12] Water generated from the reaction of the bisphenol with the base will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is collected.
-
Polymerization: Carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 165-170°C and maintain for 18-20 hours.[10][12] The solution will become increasingly viscous as the polymer molecular weight increases.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing vigorously stirred isopropanol or methanol. The polymer will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration. Wash it repeatedly with hot DI water to remove any remaining salts and solvent, then wash with methanol.[9][11]
-
Drying: Dry the purified SPAES polymer in a vacuum oven at 60-80°C for 24 hours to yield the final product in its salt form (e.g., potassium or sodium salt).[9][11]
Table 1: Example Monomer Ratios and Expected IEC
| SDCDPS (mol%) | DCDPS (mol%) | BP (mol%) | Theoretical IEC (meq/g) |
| 30% | 70% | 100% | ~1.3 - 1.5 |
| 40% | 60% | 100% | ~1.6 - 1.8 |
| 50% | 50% | 100% | ~1.9 - 2.1 |
| 60% | 40% | 100% | ~2.2 - 2.4 |
Note: Actual IEC may vary based on monomer purity and reaction completion.
Protocol 2: Membrane Fabrication by Solution Casting
This protocol details the process of creating a thin, flexible polymer membrane from the synthesized SPAES powder.
Procedure:
-
Polymer Solution: Dissolve the dried SPAES polymer (salt form) in a suitable aprotic polar solvent like N,N-dimethylacetamide (DMAc) or NMP to create a 5-15 wt% solution.[10][13] Stir until the polymer is fully dissolved, which may take several hours. The solution should be viscous and homogeneous.
-
Casting: Filter the solution through a 0.45 µm syringe filter to remove any particulates. Pour the filtered solution onto a clean, level glass plate.[12]
-
Solvent Evaporation: Place the cast membrane in a drying oven at 80-120°C for at least 6-12 hours to slowly evaporate the solvent, forming a solid film.[10][12]
-
Acidification (Protonation): Carefully peel the dried membrane from the glass plate. Immerse the membrane in a 1-2 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature for 24 hours.[10][12] This critical step exchanges the salt counter-ions (e.g., K⁺) with protons (H⁺), activating the membrane for proton conduction.
-
Final Washing: Remove the membrane from the acid bath and wash it repeatedly with DI water until the wash water is pH neutral.
-
Final Drying: Dry the protonated membrane in a vacuum oven at 80°C for several hours before characterization.
Diagram: Membrane Casting and Protonation Workflow
Caption: Step-by-step workflow for membrane casting and activation.
Protocol 3: Characterization - Ion Exchange Capacity (IEC)
IEC is the most fundamental property of a PEM, quantifying the concentration of proton-conducting sulfonic acid groups.
Principle: A pre-weighed dry membrane in its protonated (H⁺) form is soaked in a concentrated salt solution (e.g., NaCl). The H⁺ ions on the polymer are exchanged with Na⁺ ions from the solution, releasing HCl into the solution. The amount of released acid is then quantified by titration with a standardized base (NaOH), allowing for the calculation of exchangeable protons per gram of polymer.[14][15]
Procedure:
-
Sample Preparation: Cut a small piece of the protonated membrane (approx. 0.1 g) and dry it thoroughly in a vacuum oven at 80°C until a constant weight is achieved. Record this dry weight (W_dry) accurately.[15][16]
-
Ion Exchange: Place the dried membrane sample into a sealed vial containing 50 mL of 1 M NaCl solution. Allow it to equilibrate for at least 12-24 hours to ensure complete ion exchange.[15][16]
-
Titration: Carefully remove the membrane from the NaCl solution. Add 2-3 drops of phenolphthalein indicator to the solution. Titrate the solution with a standardized 0.01 M NaOH solution until a persistent faint pink endpoint is reached.[16] Alternatively, use a pH meter and titrate to a pH of 7.
-
Calculation: Calculate the IEC using the following formula:
-
IEC (meq/g) = (V_NaOH × M_NaOH) / W_dry
-
Where:
-
V_NaOH = Volume of NaOH solution used for titration (in Liters)
-
M_NaOH = Molarity of the NaOH solution (in mol/L or eq/L)
-
W_dry = Dry weight of the membrane (in grams)
-
-
Safety and Handling
This compound (DCDPS) and its derivatives are corrosive and moisture-sensitive reagents that require careful handling.
-
Hazards: Corrosive solid. Causes severe skin burns and eye damage.[17] Reacts with water, releasing corrosive gases.
-
Handling: Always handle inside a chemical fume hood.[17] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[17][18] Avoid creating and inhaling dust.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[17][18]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17]
-
Conclusion
The direct copolymerization of sulfonated monomers like SDCDPS is a superior method for producing high-performance sulfonated poly(arylene ether sulfone) membranes for fuel cell applications. This synthetic route provides precise control over the ion exchange capacity, a critical parameter that governs the membrane's proton conductivity, water uptake, and overall stability. By following the detailed protocols outlined in this guide, researchers can reliably synthesize and characterize these advanced materials, paving the way for the development of more efficient and cost-effective proton exchange membranes.
References
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Xing, P., et al. (2004). Synthesis and characterization of sulfonated poly(ether ether ketone) for proton exchange membranes. Journal of Membrane Science, 229, 95–106. Available at: [Link]
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Mandal, M., et al. (2018). Synthesis and characterization of sulfonated poly ether ether ketone (sPEEK) membranes for low temperature fuel cells. ResearchGate. Available at: [Link]
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Salahshouri, Z., et al. Preparation and characterization of new types of sulfonated poly(ether sulfide sulfone) for application in fuel cell. Taylor & Francis Online. Available at: [Link]
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Lee, H., et al. (2022). Cross-Linked Sulfonated Poly(arylene ether sulfone) Membrane Using Polymeric Cross-Linkers for Polymer Electrolyte Membrane Fuel Cell Applications. MDPI. Available at: [Link]
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Properties of selected sulfonated polymers as proton-conducting electrolytes for polymer electrolyte fuel cells. (2007). ResearchGate. Available at: [Link]
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Synthesis of sulfonated poly(ether ether ketone) (S-PEEK)s materials for proton exchange membrane. (n.d.). ResearchGate. Available at: [Link]
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Sulfonated Polyimides for Polymer Electrolyte Membrane Fuel Cell. (n.d.). ResearchGate. Available at: [Link]
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Design and Development of Highly Sulfonated Polymers as Proton Exchange Membranes for High Temperature Fuel Cell Applications. (n.d.). ResearchGate. Available at: [Link]
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Lee, C-H., et al. (2021). Study on Control of Polymeric Architecture of Sulfonated Hydrocarbon-Based Polymers for High-Performance Polymer Electrolyte Membranes in Fuel Cell Applications. MDPI. Available at: [Link]
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Safety Data Sheet - 3M. (2021). 3M Company. Available at: [Link]
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SAFETY DATA SHEET - 4-Chlorophenyl phenyl ether. (2016). Available at: [Link]
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Xu, Y., et al. (2023). Advances in the Application of Sulfonated Poly(Ether Ether Ketone) (SPEEK) and Its Organic Composite Membranes for Proton Exchange Membrane Fuel Cells (PEMFCs). MDPI. Available at: [Link]
-
Jeon, E., et al. (2023). A Bipolar Membrane Containing Core–Shell Structured Fe3O4-Chitosan Nanoparticles for Direct Seawater Electrolysis. MDPI. Available at: [Link]
-
Lee, J., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. MDPI. Available at: [Link]
-
Ahn, J., et al. (2012). Synthesis and Characterization of Sulfonated Poly (Arylene ether Sulfone) Multi-Block Copolymer for PEMFC Application. Semantic Scholar. Available at: [Link]
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How do I calculate the theoretical Ion Exchange Capacity for recast Nafion membrane and Nafion composites?. (2014). ResearchGate. Available at: [Link]
-
Lee, M., et al. (2022). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. National Institutes of Health (NIH). Available at: [Link]
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Wang, L., et al. (2022). Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. Frontiers in Energy Research. Available at: [Link]
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Anion exchange membrane test protocol validation. (2024). Available at: [Link]
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Lim, Y., et al. (2014). Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell. PubMed. Available at: [Link]
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Ionomeric membranes for proton exchange membrane fuel cell (PEMFC): Sulfonated polysulfone associated with phosphatoantimonic acid. (n.d.). ResearchGate. Available at: [Link]
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Locations of sulfonic acid groups on poly(arylene ether sulfone)... (n.d.). ResearchGate. Available at: [Link]
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Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. (2022). ResearchGate. Available at: [Link]
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Hugar, S., et al. (2021). The Effects of Sulfonated Poly(ether ether ketone) Ion Exchange Preparation Conditions on Membrane Properties. MDPI. Available at: [Link]
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Synthesis and characterization of 3,3′-Disulfonated-4,4′- dichlorodiphenyl sulfone (SDCDPS) monomer for proton exchange membranes (PEM) in fuel cell applications. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and post-polymerization modification of poly(arylene ether sulfone)s containing pendant sulfonamide groups. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and characterization of sulfonated poly(ether sulfone)s containing DCTPE for PEMFC. (n.d.). ResearchGate. Available at: [Link]
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Sulfonation of Polyethersulfone by Chlorosulfonic Acid. (n.d.). ResearchGate. Available at: [Link]
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4-(4-Aminophenoxy)benzene-1,3-diamine-based covalent cross-linked sulfonated polyimide as proton exchange membranes in fuel cell. (2021). Available at: [Link]
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Lee, J., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. National Institutes of Health (NIH). Available at: [Link]
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Uddin, M. A., et al. (2020). Branched Sulfonimide-Based Proton Exchange Polymer Membranes from Poly(Phenylenebenzopheneone)s for Fuel Cell Applications. MDPI. Available at: [Link]
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(PDF) Synthesis and Characterization of Polymer Blends of Sulfonated Polyethersulfone and Sulfonated Polyethersulfone Octylsulfonamide for PEMFC Applications. (2014). ResearchGate. Available at: [Link]
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Proton-Exchange Membranes from Sulfonated Polyphosphazene Blends. (2002). Defense Technical Information Center. Available at: [Link]
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Mechanism and Types of Proton Exchange Membranes Used for Hydrogen Production from Electrolytic Water. (2022). Shenzhen ZH Energy Storage. Available at: [Link]
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Topic: Step-Growth Polymerization of Poly(arylene ether sulfone)s using Bis(4-chlorosulfonylphenyl) ether and Bisphenols
An Application Guide for Researchers and Drug Development Professionals
Introduction: Beyond the Beaker—Harnessing the Power of Poly(arylene ether sulfone)s
Poly(arylene ether sulfone)s (PAES) represent a class of high-performance amorphous thermoplastics renowned for their exceptional thermal stability, mechanical toughness, and chemical resistance. These properties make them indispensable in fields ranging from aerospace engineering to advanced medical devices. For researchers and drug development professionals, PAES are particularly valuable for creating robust membranes for separations, biocompatible materials, and advanced drug delivery systems.
This guide provides a comprehensive overview of the synthesis of PAES through the step-growth polymerization of Bis(4-chlorosulfonylphenyl) ether with various bisphenols. Moving beyond a simple recitation of steps, we will delve into the causality behind the protocols, offering insights grounded in reaction kinetics and polymer science to empower you to not only replicate but also innovate.
Part 1: The Scientific Foundation
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of PAES from this compound and bisphenols is a classic example of nucleophilic aromatic substitution (SNAr) step-growth polymerization.[1] Understanding this mechanism is critical to controlling the reaction and achieving the desired polymer properties.
The process unfolds in several key stages:
-
Deprotonation: A weak base, typically potassium carbonate (K₂CO₃), deprotonates the hydroxyl groups of the bisphenol monomer to form a highly nucleophilic phenoxide. This step is crucial; the neutral phenol is not a sufficiently strong nucleophile to attack the electron-deficient aromatic ring.
-
Nucleophilic Attack: The generated phenoxide attacks the carbon atom attached to the chlorine on the this compound monomer. This attack is facilitated by the powerful electron-withdrawing effect of the two sulfonyl (-SO₂-) groups, which stabilize the negatively charged intermediate (a Meisenheimer complex).
-
Leaving Group Departure: The intermediate collapses, expelling a chloride ion and forming a stable aryl ether linkage. The liberated chloride forms an inorganic salt (KCl) with the potassium from the base.
-
Chain Propagation: This process repeats, extending the polymer chain step-by-step until high molecular weight polymer is achieved.
Caption: Figure 1: SNAr Polymerization Mechanism
Key Reagents and Their Influence
The choice of monomers and reaction conditions dictates the final properties of the polymer.
| Reagent Category | Example(s) | Role & Scientific Rationale |
| Sulfonyl Monomer | This compound | The core electrophile. The ether linkage provides some flexibility compared to fully rigid backbones. The two sulfonyl groups are powerful activating groups, making the chlorine atoms susceptible to nucleophilic attack. |
| Bisphenol Monomers | 4,4'-Biphenol | Creates a rigid, linear polymer backbone, leading to high glass transition temperatures (Tg) and excellent thermal stability. |
| Bisphenol A (BPA) | The isopropylidene group introduces a "kink" in the chain, increasing solubility and lowering the Tg compared to biphenol-based polymers, which can improve processability. | |
| Bisphenol S (BPS) | The sulfonyl group in BPS enhances rigidity and thermal stability, similar to biphenol, while also potentially increasing polarity.[2] | |
| Solvent | N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc) | Must be a polar aprotic solvent. These solvents effectively solvate the cations (K⁺) and the polar intermediates, facilitating the reaction. Their high boiling points allow for the required reaction temperatures (160-190 °C). |
| Base | Potassium Carbonate (K₂CO₃) | A moderately weak base is essential. Strong bases like NaOH could hydrolyze the chlorosulfonyl group. K₂CO₃ is strong enough to deprotonate the phenol but not so strong as to cause side reactions. |
| Azeotroping Agent | Toluene, Cyclohexane | Used to remove water from the reaction mixture via a Dean-Stark trap. Water must be scrupulously removed as it can hydrolyze the monomer and terminate chain growth, preventing the formation of high molecular weight polymer.[3] |
Part 2: Experimental Protocols
Safety and Handling of Reagents
CRITICAL: this compound is corrosive and reacts with water.[4] It causes severe skin burns and eye damage.[4][5] Always handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. It is also moisture-sensitive and should be stored under an inert atmosphere.[5][6]
Protocol 1: Synthesis of Poly(4,4'-biphenylene ether sulfone)
This protocol details the synthesis of a representative PAES using 4,4'-biphenol and this compound.
Materials & Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 121-63-1 | 367.23 | 3.672 g | 0.010 |
| 4,4'-Biphenol | 92-88-6 | 186.21 | 1.862 g | 0.010 |
| Potassium Carbonate (K₂CO₃), Anhydrous | 584-08-7 | 138.21 | 2.902 g | 0.021 |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | ~40 mL | - |
| Toluene | 108-88-3 | 92.14 | ~20 mL | - |
| Methanol (for precipitation) | 67-56-1 | 32.04 | ~500 mL | - |
Experimental Workflow:
Caption: Figure 2: Synthesis & Purification Workflow
Step-by-Step Procedure:
-
Glassware Setup: Assemble a four-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap topped with a condenser, a nitrogen inlet, and a thermometer. Ensure all glassware is meticulously dried in an oven beforehand.
-
Charging the Reactor: Under a positive flow of nitrogen, charge the flask with this compound (3.672 g), 4,4'-biphenol (1.862 g), and anhydrous potassium carbonate (2.902 g). Add NMP (~40 mL) and toluene (~20 mL).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. Toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 4-6 hours, or until no more water is observed collecting. This step is paramount for achieving high molecular weight.[7][8]
-
Polymerization: Carefully drain the toluene from the Dean-Stark trap. Slowly increase the reaction temperature to 170-180 °C to drive the polymerization. The viscosity of the solution will increase noticeably as the polymer chains grow. Maintain the reaction at this temperature for 12-20 hours.[9][7]
-
Isolation: After the reaction period, allow the viscous solution to cool to below 100 °C. Slowly pour the polymer solution into a beaker containing rapidly stirring methanol (~500 mL). A fibrous white precipitate of the polymer will form.
-
Purification: Filter the polymer precipitate. To remove residual NMP and inorganic salts, thoroughly wash the polymer by boiling it in deionized water several times, followed by washing with methanol.[10]
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to remove all residual solvent and water. The final product should be a tough, off-white solid.
Protocol 2: Polymer Characterization
Confirming the structure and properties of the synthesized polymer is a critical validation step.
1. Structural Characterization:
-
FTIR Spectroscopy: Acquire a spectrum of the polymer film or a KBr pellet. Look for the disappearance of the broad O-H stretch from the bisphenol (~3300 cm⁻¹) and the appearance of the characteristic aryl ether (Ar-O-Ar) stretch around 1240 cm⁻¹. The strong sulfonyl (-SO₂-) stretches should be prominent around 1150 and 1320 cm⁻¹.
-
¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show complex aromatic signals corresponding to the polymer backbone, confirming the formation of the new ether linkages. The absence of the phenolic proton peak validates the reaction's completion.[11]
2. Molecular Weight Analysis:
-
Size Exclusion Chromatography (SEC/GPC): Dissolve the polymer in a suitable solvent (e.g., NMP or THF) and analyze it using SEC. This technique separates polymer chains by size, providing the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI close to 2.0 is typical for step-growth polymerizations.[1]
3. Thermal Properties Analysis:
-
Differential Scanning Calorimetry (DSC): Heat the sample under a nitrogen atmosphere. The inflection point in the heat flow curve will indicate the glass transition temperature (Tg), a key measure of the polymer's thermal stability and operating range.[12]
-
Thermogravimetric Analysis (TGA): Heat the sample in a nitrogen or air atmosphere to determine its thermal degradation profile. The temperature at which 5% weight loss occurs (Td5%) is a standard measure of thermal stability. PAES typically exhibit high Td5% values, often above 450 °C.[1][13]
Part 3: Applications & Future Directions
The versatility of this polymerization method allows for the synthesis of a wide array of polymers with tailored properties simply by changing the bisphenol monomer.[14][15]
-
Drug Development & Medical Applications: The inherent chemical stability and biocompatibility of PAES make them excellent candidates for medical-grade components, such as membranes for hemodialysis or housings for surgical tools that require repeated steam sterilization.
-
Advanced Membranes: By incorporating sulfonated monomers or by post-sulfonation of the polymer backbone, these materials can be transformed into proton-exchange membranes for fuel cells or highly selective membranes for water purification and gas separation.[7][8][11]
-
Functional Materials: The polymer backbone can be functionalized to introduce specific properties. For example, reactive groups can be incorporated for creating cross-linked networks or for conjugating active pharmaceutical ingredients (APIs) in drug delivery applications.[16]
By mastering the principles and protocols outlined in this guide, researchers can effectively synthesize and characterize custom poly(arylene ether sulfone)s, unlocking new possibilities in materials science and therapeutic development.
References
-
Synthesis and Characterization of Functionalized Poly(arylene ether sulfone)s using Click Chemistry. CORE. [Link]
-
Synthesis and characterization of sulfonated poly (arylene ether sulfone) copolymers via direct copolymerization: Candidates for proton exchange membrane fuel cells. ResearchGate. [Link]
-
Synthesis of Soluble Poly(arylene ether sulfone) Ionomers with Pendant Quaternary Ammonium Groups for Anion Exchange Membranes. ACS Publications. [Link]
-
Synthesis and Characterization of Poly(arylene ether sulfone)s with Novel Structures and Architectures. VTechWorks. [Link]
-
Synthesis and Characterization of Poly(arylene ether sulfone)s with Novel Structures and Architectures. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Poly(arylene-Osano/a0208b53443a9f02c67cf760c441544a86f2122c]([Link]
-
Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. MDPI. [Link]
-
Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. National Institutes of Health. [Link]
-
Synthesis of poly(arylene ether sulfone) copolymers. ResearchGate. [Link]
-
Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI. [Link]
-
This compound | C12H8Cl2O5S2 | CID 8484. PubChem. [Link]
-
Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. MDPI. [Link]
-
Design and synthesis of poly(arylene ether sulfone)s with high glass transition temperature by introducing biphenylene groups. ResearchGate. [Link]
-
Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. National Institutes of Health. [Link]
-
"Poly(arylene Ether Sulfones): Synthesis, Modifications and Application" by Marietta Navarro Aniano-ilao. LSU Scholarly Repository. [Link]
-
Reactions of bisphenol F and bisphenol S with ozone and hydroxyl radical: Kinetics and mechanisms. PubMed. [Link]
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Application Notes and Protocols: Bis(4-chlorosulfonylphenyl) Ether as a Crosslinking Agent for High-Performance Epoxy Resins
Introduction: Elevating Epoxy Performance with Aromatic Sulfonyl Crosslinking
Standard epoxy resins, while versatile, often face limitations in demanding applications requiring superior thermal stability, chemical resistance, and mechanical robustness. The strategic selection of a crosslinking agent is paramount in tailoring the final properties of the thermoset polymer network. Bis(4-chlorosulfonylphenyl) ether, a bifunctional aromatic sulfonyl chloride, presents a compelling option for creating highly crosslinked epoxy networks with enhanced performance characteristics. The incorporation of the sulfone and ether linkages from this crosslinker into the polymer backbone is anticipated to impart increased rigidity, thermal stability, and solvent resistance to the cured epoxy system.
These application notes provide a comprehensive guide for researchers and professionals in the development of advanced materials, detailing the use of this compound as a crosslinking agent for a standard epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA). The protocols outlined herein are designed to be a validated starting point for formulation development and characterization of these high-performance epoxy systems.
Physicochemical Properties of this compound
A thorough understanding of the crosslinking agent's properties is fundamental to its effective application.
| Property | Value | Reference |
| Synonyms | 4,4'-Oxybis(benzenesulfonyl chloride), Diphenyl ether 4,4'-disulfonyl chloride | [1][2] |
| CAS Number | 121-63-1 | [1] |
| Molecular Formula | C12H8Cl2O5S2 | [1] |
| Molecular Weight | 367.22 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 124-127 °C | [3] |
| Solubility | Soluble in DMSO, slightly soluble in Ethyl Acetate | [3] |
| Purity | >97.0% | [4] |
Proposed Curing Mechanism
The crosslinking of epoxy resins with this compound proceeds through the reaction of the sulfonyl chloride groups with the hydroxyl groups present on the epoxy resin backbone or generated in situ from the opening of the epoxide ring. This reaction is typically facilitated by a tertiary amine catalyst, which acts as a nucleophile to activate the sulfonyl chloride group, making it more susceptible to attack by the hydroxyl groups. The result is the formation of stable sulfonate ester linkages, creating a three-dimensional polymer network.
Caption: Proposed reaction pathway for epoxy crosslinking.
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~188 g/eq.
-
Crosslinking Agent: this compound (Molecular Weight = 367.22 g/mol ).
-
Catalyst: Triethylamine (TEA) or other suitable tertiary amine.
-
Solvent (optional): Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to aid initial mixing.
-
Equipment:
-
Analytical balance
-
Glass vials or beakers
-
Magnetic stirrer and stir bars
-
Hot plate with temperature control
-
Vacuum oven
-
Molds for specimen preparation (e.g., silicone or PTFE)
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.
-
Safety Precautions
This compound is corrosive and can cause severe skin burns and eye damage[2][5]. It is also moisture-sensitive[1][3]. Handle this compound in a well-ventilated fume hood and wear appropriate PPE. Consult the Safety Data Sheet (SDS) for detailed safety information[5].
Protocol 1: Formulation and Mixing
The stoichiometry of the formulation is critical for achieving optimal crosslinking and final properties[1][6]. The following protocol is based on a 1:1 molar ratio of epoxy groups to sulfonyl chloride groups.
-
Calculate Reactant Quantities:
-
For a target batch size, calculate the required mass of DGEBA and this compound based on their respective equivalent weights.
-
DGEBA mass: (Desired moles of epoxy groups) x (EEW of DGEBA)
-
This compound mass: (Desired moles of sulfonyl chloride groups / 2) x (MW of this compound)
-
-
The catalyst (TEA) is typically added at 1-2% by weight of the total resin and crosslinker mass.
-
-
Mixing Procedure:
-
Pre-heat the DGEBA resin to 60-70 °C to reduce its viscosity.
-
In a clean, dry glass container, add the pre-heated DGEBA.
-
If using a solvent to aid mixing, add it to the DGEBA and stir until homogeneous.
-
Slowly add the powdered this compound to the DGEBA while stirring continuously. Maintain the temperature at 60-70 °C to facilitate dissolution.
-
Once the crosslinker is fully dissolved and the mixture is homogeneous, add the tertiary amine catalyst and continue to stir for another 5 minutes.
-
Degas the mixture in a vacuum oven at 60-70 °C for 15-20 minutes to remove any entrapped air bubbles.
-
Caption: Workflow for epoxy formulation and mixing.
Protocol 2: Curing Schedule
The curing schedule significantly impacts the degree of crosslinking and the final properties of the epoxy network[1][6]. A multi-stage curing process is recommended to ensure a complete and uniform cure.
-
Initial Cure:
-
Pour the degassed mixture into pre-heated molds.
-
Place the molds in an oven and cure at 120 °C for 2 hours. This initial lower temperature allows for a more controlled reaction and minimizes internal stresses.
-
-
Post-Cure:
-
After the initial cure, increase the oven temperature to 150 °C and hold for an additional 2 hours.
-
For enhanced thermal and mechanical properties, a final post-cure at 180 °C for 1 hour can be performed.
-
Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock and cracking.
-
Protocol 3: Characterization of the Cured Epoxy Network
A comprehensive characterization of the cured material is essential to validate the effectiveness of the crosslinking agent.
-
Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured epoxy. A higher Tg compared to conventionally cured epoxies indicates a more rigid and thermally stable network. The cure kinetics can also be monitored by running isothermal or dynamic DSC scans on the uncured mixture[7][8].
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition temperature of the cured material.
-
-
Mechanical Testing:
-
Prepare test specimens according to ASTM standards (e.g., ASTM D638 for tensile properties).
-
Measure tensile strength, modulus, and elongation at break to quantify the mechanical performance of the crosslinked epoxy.
-
-
Spectroscopic Analysis (FTIR):
-
Fourier-Transform Infrared Spectroscopy (FTIR): Monitor the curing reaction by observing the disappearance of the sulfonyl chloride peak (~1375 cm⁻¹) and the appearance of sulfonate ester peaks. This technique can provide insights into the reaction kinetics and the degree of cure[7].
-
Expected Outcomes and Troubleshooting
-
Higher Glass Transition Temperature (Tg): The rigid aromatic structure of this compound is expected to significantly increase the Tg of the cured epoxy compared to aliphatic amine-cured systems.
-
Improved Thermal Stability: The presence of sulfone linkages should enhance the thermal stability of the polymer network.
-
Enhanced Mechanical Properties: The high crosslink density should result in increased tensile strength and modulus, though potentially with reduced elongation at break.
-
Troubleshooting:
-
Incomplete Curing: This may be due to incorrect stoichiometry, insufficient catalyst, or an inadequate curing schedule. Verify calculations and ensure thorough mixing and adherence to the recommended curing temperatures and times.
-
Brittleness: A high degree of crosslinking can lead to brittleness. The formulation can be modified by adjusting the stoichiometry or incorporating flexibilizing agents.
-
Voids in the Cured Sample: Insufficient degassing of the mixture before curing can lead to voids. Ensure the degassing step is performed effectively.
-
Conclusion
This compound serves as a potent crosslinking agent for epoxy resins, offering a pathway to developing high-performance thermoset materials with superior thermal and mechanical properties. The protocols detailed in these application notes provide a robust framework for the formulation, curing, and characterization of these advanced epoxy systems. By carefully controlling the stoichiometry and curing conditions, researchers can tailor the properties of the final material to meet the demands of challenging applications in aerospace, electronics, and industrial coatings.
References
-
PubChem. This compound. Available from: [Link]
- Sawicz-Kryniger, K., et al. (2022). Performance of FPT, FTIR and DSC methods in cure monitoring of epoxy resins. Polymer Testing, 114, 107698.
-
LookChem. Cas 121-63-1, 4,4'-Bis(chlorosulfonyl)diphenyl ether. Available from: [Link]
- Google Patents. US3732286A - Compositions comprising an epoxy resin, dicyaniamide and an acylguanidine.
-
Durham e-Theses. The Influence of Stoichiometry and Cure Conditions on Surface and Interfacial Properties of Epoxy Resin Barrier Coatings. Available from: [Link]
-
Scilit. Effect of stoichiometry and cure prescription on fluid ingress in epoxy networks. Available from: [Link]
-
Caltrans. METHOD FOR TESTING EPOXY RESIN ADHESIVE, BINDERS, AND SEALANTS. Available from: [Link]
-
MDPI. Comparison of Different Cure Monitoring Techniques. Available from: [Link]
-
WSU Research Exchange. Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. Available from: [Link]
-
King Industries, Inc. Catalysis of the Epoxy-Carboxyl Reaction. Available from: [Link]
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- 6. The influence of ambient cure chemistry and stoichiometry on epoxy coating surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. s3.amazonaws.com [s3.amazonaws.com]
Application Notes & Protocols: Leveraging Bis(4-chlorosulfonylphenyl) Ether in the Synthesis of High-Performance Poly(arylene ether sulfone)s
For distribution to: Researchers, scientists, and materials development professionals.
Abstract
This document provides a comprehensive technical guide on the application of bis(4-chlorosulfonylphenyl) ether, also known as 4,4'-oxybis(benzenesulfonyl chloride) (OBSC), in the synthesis of high-performance poly(arylene ether sulfone)s (PAES). PAES are a critical class of engineering thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in demanding applications across the aerospace, automotive, electronics, and medical industries. This guide delves into the fundamental chemistry of OBSC, its role as a key monomer in polycondensation reactions, and detailed protocols for the synthesis and characterization of PAES. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.
Introduction: The Strategic Importance of this compound in Polymer Science
This compound (CAS No. 121-63-1) is a highly reactive aromatic disulfonyl chloride monomer.[1][2][3] Its molecular structure, featuring a flexible ether linkage and two opposing, highly reactive chlorosulfonyl groups, makes it an ideal building block for creating robust, high-performance polymers.[4] The ether bridge imparts a degree of flexibility and processability into the final polymer backbone, while the sulfonyl groups contribute to the exceptional thermal and oxidative stability characteristic of poly(arylene ether sulfone)s.
The primary application of OBSC in high-performance polymers lies in its use as a monomer in nucleophilic aromatic substitution (SNAr) polycondensation reactions.[5][6] In this reaction, the electron-withdrawing sulfonyl groups activate the aromatic rings, making them susceptible to nucleophilic attack by phenoxides. This allows for the formation of strong, stable ether linkages, which form the backbone of the resulting PAES polymer.
Beyond its role as a monomer, OBSC also serves as a precursor to 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH), a high-temperature blowing agent used in the production of polymer foams.[7] It can also function as a plasticizer, enhancing the flexibility and processability of various polymers.[7]
Chemical and Physical Properties of this compound
A thorough understanding of the properties of OBSC is crucial for its effective use in polymerization.
| Property | Value | Reference |
| CAS Number | 121-63-1 | [1][2][3] |
| Molecular Formula | C12H8Cl2O5S2 | [1][2] |
| Molecular Weight | 367.22 g/mol | [1][8] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 124-127 °C | [1][8] |
| Boiling Point | 471.8 ± 30.0 °C (Predicted) | [1][8] |
| Solubility | Soluble in DMSO, slightly soluble in ethyl acetate. | [1] |
| Stability | Moisture sensitive; hygroscopic.[1] |
Safety Note: this compound is a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of Poly(arylene ether sulfone)s via Nucleophilic Aromatic Substitution
The synthesis of PAES from OBSC and a bisphenol is a classic example of nucleophilic aromatic substitution polycondensation. The general reaction scheme is depicted below.
Figure 1: General scheme for the synthesis of PAES.
Causality in Experimental Choices:
-
Monomers: The choice of bisphenol comonomer is critical in tailoring the final properties of the PAES. For instance, using a more rigid bisphenol will generally lead to a polymer with a higher glass transition temperature (Tg) and enhanced mechanical strength.[6][9]
-
Solvent: A high-boiling, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) is typically used.[5] These solvents are necessary to keep the monomers and the growing polymer chains in solution at the elevated temperatures required for the reaction.
-
Base: A weak base, most commonly potassium carbonate (K2CO3), is used to deprotonate the bisphenol, forming the more nucleophilic phenoxide in situ. The use of a weak base is crucial to prevent side reactions, such as hydrolysis of the chlorosulfonyl groups.
-
Temperature: The reaction is typically carried out at elevated temperatures (160-200 °C) to ensure a sufficiently high reaction rate and to maintain polymer solubility.[10]
-
Azeotropic Distillation: Toluene is often added to the reaction mixture to facilitate the removal of water, a byproduct of the reaction, through azeotropic distillation.[5] The removal of water is essential to drive the equilibrium towards polymer formation and to prevent hydrolysis of the chlorosulfonyl groups.
Detailed Experimental Protocol: Synthesis of a Representative PAES
This protocol describes the synthesis of a PAES from this compound and bisphenol A.
Materials:
-
This compound (OBSC)
-
Bisphenol A
-
Potassium carbonate (K2CO3), anhydrous
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Thermometer
Procedure:
-
Reactor Setup: Assemble a clean, dry three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet.
-
Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove air and moisture. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging of Reactants: To the flask, add equimolar amounts of this compound and bisphenol A, along with a slight excess (e.g., 1.05 equivalents) of anhydrous potassium carbonate.
-
Solvent Addition: Add NMP to the flask to achieve a solids concentration of approximately 20-30% (w/v). Then, add toluene to the flask (approximately 10-20% of the NMP volume).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue this process until no more water is collected.
-
Polymerization: After the azeotropic dehydration is complete, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 180-190 °C to initiate polymerization.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture. The reaction is typically allowed to proceed for 4-8 hours.
-
Precipitation and Purification: Once the desired viscosity is reached, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polymer.
-
Washing: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, salts, and residual solvent.[10]
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.[10]
Figure 2: Workflow for the synthesis of PAES.
Characterization of the Synthesized PAES
The synthesized polymer should be characterized to confirm its structure and to determine its properties.
| Technique | Purpose | Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of characteristic functional groups. | Appearance of peaks corresponding to the ether linkage (Ar-O-Ar) and the sulfone group (O=S=O). Disappearance of the hydroxyl (-OH) and chlorosulfonyl (-SO2Cl) peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. | The 1H and 13C NMR spectra should show signals that correspond to the expected aromatic and aliphatic protons and carbons of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. | A high molecular weight and a relatively narrow polydispersity index (PDI) are indicative of a successful polymerization. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) of the polymer. | A high Tg is a key characteristic of high-performance PAES.[11] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | TGA will show the decomposition temperature of the polymer, which should be high for a thermally stable material.[11] |
Conclusion
This compound is a versatile and indispensable monomer for the synthesis of high-performance poly(arylene ether sulfone)s. Its unique chemical structure allows for the creation of polymers with an exceptional combination of thermal, mechanical, and chemical properties. The detailed protocols and explanations provided in this application note are intended to equip researchers and scientists with the necessary knowledge to successfully synthesize and characterize these advanced materials for a wide range of demanding applications. A thorough understanding of the underlying reaction mechanisms and the rationale behind the experimental choices is paramount to achieving polymers with the desired properties.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8484, this compound. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Benzenesulfonyl chloride, 4,4'-oxybis-. Retrieved from [Link]
-
MDPI. (2019). Synthesis of High Performance Cyclic Olefin Polymers (COPs) with Ester Group via Ring-Opening Metathesis Polymerization. Polymers, 11(7), 1184. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). Advanced Materials Research, 1092-1093, 536-539. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:121-63-1. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of poly(arylene ether sulfone): 18-Crown-6 catalyzed phase-transfer polycondensation of bisphenol A with 4,4'-dichlorodiphenylsulfone. Indonesian Journal of Chemistry, 18(2), 263-269. Retrieved from [Link]
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ResearchGate. (2020). Design and synthesis of poly(arylene ether sulfone)s with high glass transition temperature by introducing biphenylene groups. Journal of Applied Polymer Science, 137(41), 49231. Retrieved from [Link]
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ResearchGate. (2013). New poly(arylene ether sulfone)s based on 4,4′-[trans-1,4-cyclohexanediylbis(methylene)] bisphenol. Polymer, 54(17), 4549-4557. Retrieved from [Link]
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ResearchGate. (2013). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. High Performance Polymers, 25(6), 671-679. Retrieved from [Link]
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Semantic Scholar. (2012). Synthesis and Characterization of Sulfonated Poly (Arylene ether Sulfone) Multi-Block Copolymer for PEMFC Application. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Polymers, 13(11), 1724. Retrieved from [Link]
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National Institutes of Health. (2023). Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway. STAR Protocols, 4(4), 102693. Retrieved from [Link]
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MDPI. (2023). Ultramicroporous Polyphenylenes via Diels–Alder Polycondensation Approach. Polymers, 15(9), 2097. Retrieved from [Link]
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MDPI. (2023). Synthesis of Sulfonated Polyphenylene Block Copolymers via In Situ Generation of Ni(0). Polymers, 15(6), 1541. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene. ACS Macro Letters, 12(10), 1361-1366. Retrieved from [Link]
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ResearchGate. (2023). Ultramicroporous Polyphenylenes via Diels–Alder Polycondensation Approach. Polymers, 15(9), 2097. Retrieved from [Link]
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SID. (n.d.). Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. Retrieved from [Link]
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Organic Syntheses. (1956). bischloromethyl ether. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of poly(arylene ether sulfone) copolymers. Journal of Nanomaterials, 2020, 1-10. Retrieved from [Link]
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Royal Society of Chemistry. (2000). Synthesis and characterization of poly(aryl ether–sulfone) and poly(tetrahydrofuran)(A–B)n block copolymers. Journal of Materials Chemistry, 10(7), 1539-1544. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 13(9), 1499. Retrieved from [Link]
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ResearchGate. (2014). Synthesis and characterization of amorphous poly(ethylene terephthalate) copolymers containing bis[4-(2-hydroxyethoxy)phenyl]sulfone. Journal of Polymer Science Part A: Polymer Chemistry, 52(2), 222-231. Retrieved from [Link]
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Application Notes & Protocols: Polycondensation of Bis(4-chlorosulfonylphenyl) ether for High-Performance Polymer Synthesis
Introduction: The Versatility of a Disulfonyl Chloride Monomer
Bis(4-chlorosulfonylphenyl) ether, also known as 4,4'-Oxybis(benzenesulfonyl chloride) or OBSC, is a highly reactive aromatic monomer distinguished by a flexible ether linkage and two opposing chlorosulfonyl (-SO₂Cl) functional groups.[1][2][3] While it serves as a crucial intermediate in the synthesis of blowing agents like OBSH (4,4'-Oxybis(benzenesulfonyl hydrazide)) and as a plasticizer, its bifunctional nature makes it an excellent candidate for step-growth polymerization.[1][4] The electrophilic sulfur atoms in the chlorosulfonyl groups are prime targets for nucleophilic attack, enabling polycondensation reactions with a variety of dinucleophilic co-monomers.
This document provides a detailed guide for researchers and polymer scientists on the polycondensation of this compound, with a primary focus on its reaction with aromatic diamines to synthesize high-performance polysulfonamides. These polymers are noted for their thermal stability, chemical resistance, and robust mechanical properties, making them suitable for demanding applications in aerospace, electronics, and filtration membranes. We will explore the underlying reaction mechanism, critical experimental parameters, and provide a detailed protocol for laboratory-scale synthesis and characterization.
Reaction Mechanism: Formation of Polysulfonamides
The core reaction is a polycondensation between the disulfonyl chloride monomer (OBSC) and a diamine. Each reaction step involves the formation of a sulfonamide linkage (-SO₂-NH-) and the liberation of a molecule of hydrochloric acid (HCl). To drive the polymerization to completion and achieve high molecular weights, this acidic byproduct must be neutralized in situ by an acid acceptor, typically a tertiary amine like pyridine or triethylamine.
The overall reaction is as follows:
n O(C₆H₄SO₂Cl)₂ + n H₂N-Ar-NH₂ → [-O(C₆H₄SO₂-NH-Ar-NH-SO₂C₆H₄)₂-]ₙ + 2n HCl
This process follows the principles of step-growth polymerization, where the molecular weight of the polymer builds gradually throughout the reaction.
Caption: Step-by-step experimental workflow for polysulfonamide synthesis.
Step-by-Step Procedure:
-
Preparation : Assemble a 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a dropping funnel. Dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.
-
Charging Reactants : Charge the flask with 4,4'-oxydianiline (e.g., 2.002 g, 10 mmol), anhydrous NMP (50 mL), and anhydrous pyridine (1.74 mL, 21.5 mmol).
-
Dissolution : Stir the mixture under a gentle flow of nitrogen at room temperature until the ODA is completely dissolved.
-
Cooling : Immerse the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Monomer Addition : Dissolve this compound (3.672 g, 10 mmol) in 25 mL of anhydrous NMP and add it to the dropping funnel. Add the OBSC solution dropwise to the stirred diamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Polymerization : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the flask in an oil bath to 60 °C and maintain this temperature for 18 hours. The solution will become progressively more viscous.
-
Precipitation and Work-up : Cool the viscous polymer solution to room temperature and pour it slowly into a beaker containing 800 mL of vigorously stirring methanol. A fibrous white precipitate will form.
-
Purification : Collect the polymer by filtration. Thoroughly wash the polymer by stirring it in hot deionized water (3 x 500 mL) and then methanol (2 x 500 mL) to remove pyridine hydrochloride salt, residual solvent, and unreacted monomers. [5]9. Drying : Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours to obtain the final product.
Protocol 2: Polymer Characterization
To confirm the successful synthesis and determine the properties of the polysulfonamide, the following characterization techniques are recommended:
-
FTIR Spectroscopy : Prepare a thin film or a KBr pellet of the dried polymer. The spectrum should confirm the disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the appearance of a characteristic sulfonamide N-H stretching band (around 3250 cm⁻¹) and S=O stretching bands (around 1340 and 1160 cm⁻¹). [6]* NMR Spectroscopy : Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H NMR spectroscopy can be used to confirm the structure of the polymer repeat unit. [6]* Gel Permeation Chromatography (GPC) : Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Mₙ/Mₙ) using a GPC system calibrated with polystyrene or polysulfone standards. [7]* Thermal Analysis (TGA/DSC) : Use Thermogravimetric Analysis (TGA) under a nitrogen atmosphere to evaluate the thermal stability (decomposition temperature, Td). Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), which is a key indicator of the polymer's upper service temperature. [6]
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- Design and synthesis of poly(arylene ether sulfone)s with high glass transition temperature by introducing biphenylene groups.
- Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site.
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"Bis(4-chlorosulfonylphenyl) ether" reaction with aliphatic vs aromatic diamines
Application Notes & Protocols
Guide Reference: APN-PSA-2026-01
Topic: Comparative Reactivity and Polymerization of Bis(4-chlorosulfonylphenyl) ether with Aliphatic vs. Aromatic Diamines
Audience: Researchers, scientists, and drug development professionals in polymer chemistry, materials science, and medicinal chemistry.
Introduction: The Versatility of this compound in Polymer Synthesis
This compound, also known as 4,4'-oxybis(benzenesulfonyl chloride) (OBSC), is a highly functional monomer pivotal in the synthesis of advanced polymers and specialty chemicals.[1][2] Its structure, featuring a flexible ether linkage and two highly reactive sulfonyl chloride groups, makes it a valuable building block for creating high-performance polysulfonamides.[3][4] The properties of the resulting polymers are profoundly influenced by the choice of the diamine co-monomer. This guide provides an in-depth analysis of the reaction of OBSC with two distinct classes of diamines: aliphatic and aromatic. Understanding the fundamental differences in their reactivity is critical for controlling polymerization, tailoring polymer properties, and optimizing synthesis for specific applications, from high-temperature resistant materials to novel pharmaceutical scaffolds.
Core Principles: The Dichotomy of Amine Nucleophilicity
The reaction between OBSC and a diamine is a nucleophilic substitution, where the nitrogen's lone pair of electrons attacks the electron-deficient sulfur atom of the sulfonyl chloride group, forming a sulfonamide bond and releasing hydrochloric acid (HCl).[5][6][7] The rate and success of this reaction are dictated by the nucleophilicity of the amine, which differs significantly between aliphatic and aromatic diamines.
Aliphatic Diamines: Inductive Effect and High Reactivity
Aliphatic amines are characterized by nitrogen atoms bonded to sp³-hybridized carbon atoms (alkyl groups). These alkyl groups are electron-donating through an inductive effect (+I), pushing electron density onto the nitrogen atom.[8][9] This increased electron density makes the lone pair more available and more attractive to electrophiles, rendering aliphatic amines strong bases and potent nucleophiles.[9][10] Consequently, their reaction with OBSC is typically rapid and often exothermic.
Aromatic Diamines: Resonance Effect and Modulated Reactivity
In aromatic amines, the nitrogen atom is directly attached to an sp²-hybridized carbon of an aromatic ring. The nitrogen's lone pair is delocalized into the π-electron system of the ring through resonance.[10][11] This delocalization stabilizes the amine but significantly reduces the electron density on the nitrogen, making it less available for nucleophilic attack.[11] As a result, aromatic amines are considerably weaker bases and less reactive nucleophiles than their aliphatic counterparts.[10][11] Their reaction with OBSC requires more forcing conditions, such as higher temperatures or longer reaction times.
Diagram 1: Electronic Effects on Amine Nucleophilicity
Caption: Contrasting electronic effects in aliphatic and aromatic diamines.
Comparative Analysis: Reaction Parameters and Polymer Properties
The choice between an aliphatic and an aromatic diamine is a critical design decision that impacts both the synthesis protocol and the final polymer's characteristics.
Table 1: Comparison of Aliphatic vs. Aromatic Diamine Reactivity with OBSC
| Parameter | Aliphatic Diamines (e.g., 1,6-Hexanediamine) | Aromatic Diamines (e.g., 4,4'-Oxydianiline) | Rationale & Causality |
| Nucleophilicity | High | Low to Moderate | Inductive (+I) effect of alkyl groups increases N electron density.[8][10] |
| Basicity (pKa of conj. acid) | ~10-11 | ~4-5 | Localized electron pair readily accepts a proton.[9] |
| Typical Reaction Temp. | Low (0 °C to RT) | Elevated (RT to >150 °C) | High reactivity allows for less aggressive conditions to control the polymerization rate and prevent side reactions. |
| Reaction Rate | Fast, often diffusion-controlled | Slow, kinetically controlled | High concentration of available, highly nucleophilic sites leads to rapid bond formation. |
| Solvent Choice | Aprotic solvents (e.g., CHCl₃, THF) or interfacial systems. | High-boiling polar aprotic solvents (e.g., NMP, DMAc, Sulfolane).[12][13] | The reaction is fast enough for less polar solvents or two-phase systems. |
| Resulting Polymer Backbone | Flexible, Aliphatic | Rigid, Aromatic | Saturated carbon-carbon single bonds allow for free rotation, leading to flexible chains. |
| Expected Thermal Stability (Tg, Td) | Lower | High | Flexible aliphatic segments lead to lower glass transition temperatures (Tg) and decomposition temperatures (Td). |
| Solubility | Generally higher in common organic solvents | Often limited to strong polar aprotic solvents | Flexible chains prevent efficient packing, reducing crystallinity and improving solubility. |
Experimental Protocols: Solution Polycondensation
The following protocols provide step-by-step methodologies for the synthesis of polysulfonamides from OBSC. Safety Precaution: These reactions should be performed in a well-ventilated fume hood. OBSC is corrosive and reacts with water; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2] All glassware must be dried thoroughly prior to use.
General Reaction Scheme
Diagram 2: General Polycondensation Reaction
Caption: Standard workflow for solution polycondensation of OBSC.
Conclusion and Outlook
The reactivity of this compound is fundamentally dependent on the electronic nature of the diamine co-monomer. Aliphatic diamines, with their high nucleophilicity, react rapidly under mild conditions to yield flexible, soluble polysulfonamides. In contrast, the resonance-stabilized, less nucleophilic aromatic diamines require more forcing conditions to produce rigid, thermally stable polymers. This dichotomy allows researchers to strategically select a diamine to tailor the synthetic process and achieve a desired set of polymer properties. By mastering these principles and protocols, scientists can effectively harness OBSC as a versatile monomer for the development of advanced materials for a wide array of applications.
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Application Note: Comprehensive Characterization of Advanced Polysulfones Derived from Bis(4-chlorosulfonylphenyl) Ether
Introduction
Polymers synthesized from Bis(4-chlorosulfonylphenyl) ether, primarily poly(arylene ether sulfone)s (PAES), represent a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them indispensable in demanding applications ranging from aerospace components and medical devices to advanced filtration membranes and electronics.[3][4] For researchers, scientists, and drug development professionals, a thorough understanding of the material's physicochemical properties is paramount for ensuring performance, quality, and batch-to-batch consistency.
This comprehensive guide provides a suite of detailed analytical techniques and protocols for the in-depth characterization of polymers derived from this compound. The methodologies outlined herein are designed to provide a holistic view of the polymer's molecular, thermal, morphological, and mechanical characteristics.
I. Molecular Characterization: Unveiling the Polymer Backbone
The fundamental properties of a polymer are intrinsically linked to its molecular weight, molecular weight distribution, and chemical structure. This section details the essential techniques for elucidating these critical parameters.
A. Molecular Weight and Polydispersity Index by Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Causality of Experimental Choice: GPC/SEC is the cornerstone technique for determining the molecular weight distribution of polymers.[1] The molar mass and its distribution are not mere numbers; they directly influence mechanical properties such as toughness and tensile strength, as well as thermal properties like the glass transition temperature.[2][5] A narrow polydispersity index (PDI) often indicates a more controlled polymerization process and can lead to more predictable material performance.
Protocol for GPC/SEC Analysis:
-
Sample Preparation:
-
Accurately weigh 2–3 mg of the polymer sample.
-
Dissolve the sample in 1 mL of a suitable solvent. For polysulfones, dimethylacetamide (DMAc) containing 0.5% (w/v) lithium bromide (LiBr) is a common mobile phase, enhancing solubility and preventing polymer aggregation.[1][2]
-
Gently agitate the solution until the polymer is fully dissolved. This may require heating to around 70°C.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter that could damage the GPC columns.
-
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II GPC/SEC System or equivalent.
-
Columns: A set of columns suitable for hydrophobic polar organic solvents, such as Agilent GRAM columns (e.g., a guard column followed by one 100 Å and two 3,000 Å columns), provides good resolution across a wide range of molar masses.[1]
-
Mobile Phase: DMAc with 0.5% LiBr.
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 50 µL.[2]
-
Column Temperature: 70°C to reduce solvent viscosity and enhance polymer solubility.[1][2]
-
Detector: Refractive Index (RI) detector.
-
Calibration: Use a series of narrow polydispersity poly(methyl methacrylate) (PMMA) or polystyrene (PS) standards to generate a calibration curve.
-
-
Data Analysis:
-
Integrate the chromatogram to obtain the retention time distribution.
-
Using the calibration curve, convert the retention times to molecular weights.
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6]
-
Data Presentation:
| Parameter | Description | Typical Value Range |
| Mn ( g/mol ) | Number-average molecular weight | 16,000 - 80,000[6] |
| Mw ( g/mol ) | Weight-average molecular weight | 22,000 - 130,000[6] |
| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 3.0[7][8] |
B. Structural Verification by Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choice: FTIR and NMR are powerful spectroscopic techniques for confirming the chemical identity and purity of the synthesized polymer. FTIR provides information about the functional groups present, while NMR offers detailed insight into the atomic connectivity and microstructure.[9][10]
Protocol for FTIR Analysis:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Ensure the polymer film or powder makes good contact with the ATR crystal.
-
Alternatively, a thin film can be cast from a solution (e.g., in chloroform or N-methyl-2-pyrrolidone) onto a salt plate (e.g., KBr), and the solvent is evaporated.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum 100 or equivalent.
-
Scan Range: 4000 cm⁻¹ to 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify characteristic absorption bands for the poly(arylene ether sulfone) structure. Key peaks include:
-
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Dissolve 10-20 mg of the polymer in approximately 0.7 mL of a deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)) in an NMR tube.
-
Ensure the polymer is fully dissolved.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance 500 MHz or equivalent.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Room temperature.
-
-
Data Analysis:
-
For ¹H NMR, integrate the signals corresponding to the aromatic protons on the different phenyl rings to confirm the polymer structure and monomer incorporation ratios in copolymers.[9]
-
For ¹³C NMR, identify the chemical shifts of the carbon atoms in the polymer backbone to provide further structural confirmation.[7][13]
-
II. Thermal Properties: Performance Under Stress
The ability of these polymers to withstand high temperatures is a key performance indicator. Thermal analysis techniques provide critical data on their operational limits and stability.
A. Thermal Stability by Thermogravimetric Analysis (TGA)
Causality of Experimental Choice: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is crucial for determining the decomposition temperature and assessing the overall thermal stability of the polymer.[14][15]
Protocol for TGA:
-
Sample Preparation:
-
Place 5-10 mg of the polymer sample in a ceramic or platinum TGA pan.
-
-
Instrumentation and Conditions:
-
Instrument: TA Instruments Q500 or equivalent.
-
Temperature Range: 30°C to 800°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen or air, with a flow rate of 50-100 mL/min. A nitrogen atmosphere is used to study thermal degradation, while an air atmosphere provides information on thermo-oxidative stability.[16]
-
-
Data Analysis:
-
Determine the onset of decomposition (Td), often reported as the temperature at which 5% weight loss occurs (Td₅%).[7]
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).
-
Measure the char yield at a high temperature (e.g., 700°C), which can be an indicator of flame retardancy.[8]
-
B. Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
Causality of Experimental Choice: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg), the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[5] The Tg defines the upper-temperature limit for many structural applications.
Protocol for DSC:
-
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
-
Instrumentation and Conditions:
-
Instrument: TA Instruments Q2000 or equivalent.
-
Temperature Program:
-
Heat from 30°C to a temperature above the expected Tg (e.g., 250°C) at a rate of 10°C/min to erase the thermal history.
-
Cool to 30°C at 10°C/min.
-
Heat again from 30°C to above the Tg at 10°C/min. The Tg is determined from the second heating scan.[17]
-
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
-
Data Analysis:
-
The Tg is identified as a step-change in the heat flow curve from the second heating scan.
-
Data Presentation for Thermal Analysis:
| Property | Description | Typical Value Range |
| Td₅% (°C) | Temperature at 5% weight loss | 260 - 500[7][8] |
| Tg (°C) | Glass Transition Temperature | 85 - 250[5][18] |
| Char Yield (%) | Residual mass at 700°C in N₂ | 32 - 60[8][14] |
III. Morphological and Structural Analysis
The macroscopic properties of a polymer are heavily influenced by its solid-state morphology, particularly for applications like membranes where pore structure is critical.
A. Surface and Cross-Sectional Morphology by Scanning Electron Microscopy (SEM)
Causality of Experimental Choice: SEM provides high-resolution images of the surface and internal structure of materials. For polymers, it is invaluable for examining features such as porosity, pore size distribution, and film thickness, especially in membrane applications.[4][19]
Protocol for SEM:
-
Sample Preparation:
-
For cross-sectional imaging, the polymer sample (e.g., a membrane) is cryo-fractured by freezing it in liquid nitrogen and then breaking it. This provides a clean fracture surface.
-
Mount the sample onto an aluminum stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
Instrumentation and Imaging:
-
Microscope: FEI Quanta 250 or equivalent.
-
Accelerating Voltage: 5-15 kV.
-
Imaging Mode: Secondary electron (SE) mode for topographical information.
-
-
Data Analysis:
-
Acquire images of the top surface and the cross-section.
-
Use image analysis software (e.g., ImageJ) to measure pore sizes and film thickness.[19]
-
B. Crystallinity by X-Ray Diffraction (XRD)
Causality of Experimental Choice: XRD is used to determine the degree of crystallinity in a polymer. Most poly(arylene ether sulfone)s are amorphous, which is important for their transparency and solubility.[12][20] XRD can confirm this amorphous nature or detect any crystalline domains that may form due to processing conditions or specific chemical modifications.
Protocol for XRD:
-
Sample Preparation:
-
A flat polymer film or a powdered sample is mounted on a sample holder.
-
-
Instrumentation and Data Acquisition:
-
Data Analysis:
IV. Experimental Workflows and Diagrams
A systematic approach to polymer characterization is crucial for obtaining a comprehensive understanding of the material.
Caption: Workflow for the comprehensive characterization of polysulfones.
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- 21. mdpi.com [mdpi.com]
- 22. pubs.aip.org [pubs.aip.org]
Application Note: Molecular Weight Characterization of Polyarylethersulfones Synthesized with Bis(4-chlorosulfonylphenyl) Ether using Gel Permeation Chromatography (GPC)
Introduction: The Critical Role of Molecular Weight in Polyarylethersulfone Performance
Polyarylethersulfones (PAES) represent a class of high-performance amorphous thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The synthesis of these polymers, particularly when employing monomers like "Bis(4-chlorosulfonylphenyl) ether," allows for the precise introduction of sulfone linkages, which are fundamental to their desirable properties. This monomer can participate in nucleophilic aromatic substitution reactions to build the polymer backbone, imparting rigidity and high-temperature performance.
The end-use properties of PAES—such as toughness, melt viscosity, and glass transition temperature—are critically dependent on the polymer's molecular weight (MW) and molecular weight distribution (MWD).[1][2] A narrow MWD, for instance, can lead to more predictable processing characteristics and uniform material properties. Therefore, accurate and reliable characterization of these parameters is not merely a quality control metric but an essential tool for polymer design, process optimization, and performance prediction.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier analytical technique for determining the MW and MWD of polymers.[3][4] GPC separates molecules based on their hydrodynamic volume in solution; larger molecules elute from the chromatography column faster than smaller molecules.[5][6] This application note provides a comprehensive, field-proven protocol for the GPC analysis of PAES, offering insights into the causality behind each step to ensure robust and reproducible results.
Foundational Principles: Why GPC Setup is Crucial for PAES
Analyzing high-performance polymers like PAES presents unique challenges, primarily due to their limited solubility in common GPC solvents at ambient temperatures. The protocol described herein is designed to overcome these challenges through a carefully selected system of solvent, temperature, and column technology.
-
Solvent System Selection: PAES are often soluble only in aggressive, polar aprotic solvents. Dimethylacetamide (DMAc) is an effective solvent for this class of polymers.[2] However, polymer chains in such solvents can form aggregates through intermolecular interactions, leading to erroneously high molecular weight measurements. To counteract this, a salt such as lithium bromide (LiBr) is added to the mobile phase. The salt disrupts these associative forces, ensuring that the polymer chains are analyzed in their discrete, non-aggregated state.
-
Elevated Temperature Analysis: To ensure complete dissolution and lower the viscosity of the mobile phase for better chromatographic efficiency, the analysis is performed at an elevated temperature, typically around 70-80°C.[1][2][5] This prevents sample precipitation and reduces system backpressure, protecting the longevity of the columns.[6]
-
Column and Detector Choice: The GPC column set must be stable in the chosen solvent at high temperatures and possess a pore size distribution that adequately resolves the expected molecular weight range of the PAES samples. A differential refractive index (RI) detector is commonly used as a universal concentration detector for polymers that do not possess a strong UV chromophore or when universal applicability is desired.[1][5]
GPC Analysis Workflow Diagram
The following diagram illustrates the complete workflow for the GPC analysis of PAES, from initial sample preparation to final data interpretation.
Caption: GPC Analysis Workflow for Polyarylethersulfones.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the GPC analysis of PAES.
Materials and Instrumentation
| Component | Specification |
| Mobile Phase | HPLC-grade Dimethylacetamide (DMAc) with 5 g/L Lithium Bromide (LiBr) |
| GPC System | Integrated system with an isocratic pump, autosampler, and column oven |
| Columns | Set of GPC columns suitable for polar organic solvents (e.g., Agilent PLgel MIXED-C or similar), heated to 70°C |
| Detector | Differential Refractive Index (RI) Detector, temperature controlled |
| Calibration Standards | Poly(methyl methacrylate) (PMMA) or Polystyrene (PS) narrow standards kits[7][8] |
| Sample Vials | 2 mL glass vials with PTFE-lined caps |
| Filters | 0.2 µm PTFE syringe filters |
Mobile Phase Preparation
-
Weighing: Accurately weigh 5.0 g of LiBr for every 1.0 L of HPLC-grade DMAc.
-
Dissolution: Add the LiBr to the DMAc in a clean, dry mobile phase reservoir. Mix thoroughly until the salt is completely dissolved. Mild agitation or sonication can accelerate this process.
-
Degassing: Degas the mobile phase using an in-line degasser or by helium sparging for 15-20 minutes to prevent bubble formation in the pump and detector.
Calibration Standard Preparation
-
Selection: Choose a set of at least 8-10 narrow MWD standards (PMMA is recommended for better structural similarity to PAES than PS) that bracket the expected molecular weight range of your samples.[1][2]
-
Preparation: Prepare individual standard solutions at a concentration of approximately 1 mg/mL in the mobile phase (DMAc/LiBr).[9] For very high MW standards (>1,000,000 g/mol ), use a lower concentration (e.g., 0.5 mg/mL) to avoid viscosity-related issues.[9]
-
Dissolution: Allow the standards to dissolve completely at 70°C, with gentle agitation, for at least 4 hours.[10]
-
Filtration: Filter each standard solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial before analysis.[11]
PAES Sample Preparation
-
Weighing: Accurately weigh 2-4 mg of the dry PAES polymer into a clean vial.[11]
-
Solvent Addition: Add the appropriate volume of the DMAc/LiBr mobile phase to achieve a final concentration of 2-4 mg/mL.
-
Dissolution: Place the vial in an oven or heating block at 70°C overnight (~12 hours) to ensure complete dissolution.[9] Gentle, periodic agitation can aid this process. Avoid vigorous shaking or sonication, which can cause mechanical degradation of high molecular weight polymer chains.[9][12]
-
Filtration: After cooling to room temperature, visually inspect the solution for any particulates. Filter the solution through a 0.2 µm PTFE syringe filter directly into a GPC autosampler vial.[11] This step is critical to prevent column blockage and damage.
GPC System Operation and Data Acquisition
-
System Equilibration: Purge the GPC system with fresh, degassed mobile phase. Allow the system to equilibrate at the set flow rate (typically 1.0 mL/min) and temperature (70°C) until a stable baseline is achieved on the RI detector. This may take several hours.
-
Calibration Curve Generation: Inject the prepared calibration standards in order of decreasing molecular weight. A typical injection volume is 50-100 µL.[1]
-
Data Analysis Software: Use the GPC software to create a calibration curve by plotting the peak elution volume (or time) against the logarithm of the peak molecular weight (Mp) for each standard.[10] A third-order polynomial fit is typically sufficient.
-
Sample Analysis: Once the calibration is complete and verified, inject the prepared PAES samples using the same method.
-
Data Processing: The software will use the established calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) for each PAES sample from its chromatogram.[3][13]
Data Interpretation and Trustworthiness
-
System Suitability: Before analyzing samples, check the calibration curve's correlation coefficient (R²), which should be >0.99 for a reliable calibration.
-
Relative vs. Absolute MW: It is critical to understand that when using PS or PMMA standards, the calculated molecular weights for PAES are relative values.[4][14] This is because PAES will have a different hydrodynamic volume-to-molecular weight relationship than the standards. However, for comparative analysis (e.g., batch-to-batch consistency), this relative data is highly valuable. For absolute molecular weight determination, a GPC system equipped with a light scattering or viscometry detector is required.[4]
-
Chromatogram Quality: A well-shaped, unimodal peak is expected for a successful polymerization. The presence of shoulders or multiple peaks may indicate impurities, oligomers, or a multimodal distribution, which requires further investigation.
Conclusion
This application note provides a robust and detailed protocol for the GPC analysis of polyarylethersulfones synthesized using "this compound." By carefully controlling the solvent system, temperature, and sample preparation, researchers can obtain accurate and reproducible molecular weight and molecular weight distribution data. This information is indispensable for correlating polymer structure with material properties, ensuring quality control, and guiding the development of new high-performance materials.
References
-
Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. ResolveMass Laboratories Inc.
-
GPC/SEC calibration standards. Malvern Panalytical.
-
AGILENT GPC/SEC POLYMER STANDARDS. Agilent Technologies.
-
Characterization of Polysulfone and Polyethersulfone with GPC/SEC. LabRulez LCMS.
-
Agilent Polymer Standards for GPC/SEC Column Calibration. Agilent Technologies.
-
Agilent Polymer Standards for GPC/SEC. Chemetrix.
-
Characterization of Polysulfone and Polyethersulfone with GPC/SEC. Agilent Technologies.
-
GPC Sample Preparation Guide: From Plastics to Biopolymers. ResolveMass Laboratories Inc.
-
Sample Preparation – GPC. Polymer Chemistry Characterization Lab, Virginia Tech.
-
GPC Basic Chemistry. Waters Corporation.
-
The GPC-curve for the synthesized polyethersulfone. ResearchGate.
-
GPC for Molecular Weight Determination. Mtoz Biolabs.
-
Confirmation of Polymer Structure Using GPC. Malvern Panalytical.
-
Gel Permeation or Size Exclusion Chromatography. University of Michigan.
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- 2. agilent.com [agilent.com]
- 3. GPC for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Confirmation of Polymer Structure Using GPC | Malvern Panalytical [malvernpanalytical.com]
- 5. waters.com [waters.com]
- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 7. GPC/SEC calibration standards | Malvern Panalytical [malvernpanalytical.com]
- 8. agilent.com [agilent.com]
- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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- 14. resolvemass.ca [resolvemass.ca]
Application Note: Thermal Analysis of High-Performance Polymers Derived from Bis(4-chlorosulfonylphenyl) Ether
Introduction: The Critical Role of Thermal Stability in Advanced Polymers
Polymers synthesized from "Bis(4-chlorosulfonylphenyl) ether" belong to the high-performance poly(arylene ether sulfone) (PAES) family. These materials are renowned for their exceptional thermal and chemical stability, making them indispensable in demanding applications ranging from aerospace components to medical devices and advanced membrane technologies. The robust aromatic backbone, characterized by ether and sulfone linkages, imparts high glass transition temperatures (Tg) and excellent resistance to thermal degradation.
For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal behavior of these polymers is paramount. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical data on the material's upper service temperature, processing window, and long-term stability. This application note serves as a detailed guide to the principles, experimental protocols, and data interpretation for the thermal analysis of polymers derived from "this compound."
Part 1: Foundational Principles of Thermal Analysis for PAES
The thermal properties of PAES are a direct consequence of their molecular architecture. The high bond dissociation energies of the aromatic ether and sulfone groups necessitate significant thermal energy to initiate degradation.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For PAES, TGA is instrumental in determining the onset of thermal degradation, the primary decomposition temperature, and the amount of residual char at elevated temperatures. The high char yield is a characteristic feature of these polymers, contributing to their fire-retardant properties.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This method is crucial for identifying the glass transition temperature (Tg), a key parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For amorphous or semi-crystalline polymers like PAES, Tg dictates the upper limit of their practical application temperature.
Part 2: Experimental Protocols for Thermal Analysis
The following protocols are designed to provide a robust framework for the thermal characterization of polymers derived from "this compound."
Thermogravimetric Analysis (TGA) Protocol
This protocol aims to determine the thermal stability and degradation profile of the polymer.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Crucible: Platinum or ceramic crucibles are recommended due to the high degradation temperatures of PAES.
Sample Preparation:
-
Ensure the polymer sample is dry by placing it in a vacuum oven at 120 °C for at least 4 hours to remove any residual solvent or absorbed moisture.
-
Weigh approximately 5-10 mg of the dried polymer sample directly into the TGA crucible. An accurate sample weight is crucial for quantitative analysis.
Experimental Parameters:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of degradation steps, while a faster rate (e.g., 20 °C/min) can be used for rapid screening.[1]
-
-
Data Acquisition: Record the sample weight as a function of temperature.
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset of decomposition (Tonset), typically defined as the temperature at which 5% weight loss occurs (Td5%).
-
Identify the temperature of maximum rate of weight loss (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).
-
Quantify the char yield at a specified high temperature (e.g., 800 °C).
TGA Experimental Workflow
Caption: Workflow for TGA analysis of PAES.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to determine the glass transition temperature (Tg) of the polymer.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Crucible: Standard aluminum crucibles and lids.
Sample Preparation:
-
Ensure the polymer sample is thoroughly dried as described in the TGA protocol.
-
Weigh 5-10 mg of the polymer into an aluminum DSC crucible.
-
Hermetically seal the crucible to ensure good thermal contact and prevent any loss of volatiles.
Experimental Parameters:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to a temperature approximately 30-50 °C above the expected Tg at a rate of 10 °C/min. This scan is to erase the prior thermal history of the sample.
-
-
Cooling Scan:
-
Cool the sample from the upper temperature to 30 °C at a controlled rate of 10 °C/min. This imparts a uniform thermal history.
-
-
Second Heating Scan:
-
Ramp from 30 °C to the upper temperature at 10 °C/min. The Tg is determined from this scan.
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
Data Analysis:
-
Plot the heat flow versus temperature for the second heating scan.
-
The glass transition will appear as a step-like change in the baseline of the DSC curve.
-
Determine the Tg as the midpoint of the transition in the heat flow curve.[2]
DSC Experimental Workflow
Caption: Workflow for DSC analysis of PAES.
Part 3: Representative Data and Interpretation
Table 1: Expected Thermal Properties of PAES Derived from this compound
| Thermal Property | Typical Value Range | Significance |
| Glass Transition Temperature (Tg) | 180 - 250 °C | Defines the upper service temperature for structural applications. |
| 5% Weight Loss Temperature (Td5%) | 450 - 550 °C | Indicates the onset of significant thermal degradation. |
| Char Yield at 800 °C (in N2) | > 40% | High char yield contributes to excellent fire retardancy. |
Interpretation of Results:
-
High Tg: A high glass transition temperature is indicative of a rigid polymer backbone with restricted chain mobility, a hallmark of PAES. This property is critical for applications where dimensional stability at elevated temperatures is required.
-
High Decomposition Temperature: The onset of degradation well above 400 °C confirms the exceptional thermal stability of the polymer, making it suitable for high-temperature processing and use.
-
Substantial Char Yield: The formation of a significant amount of carbonaceous char upon heating in an inert atmosphere is a key indicator of the polymer's inherent fire resistance. This char layer acts as a barrier, insulating the underlying material from the heat source.
Conclusion and Future Perspectives
The thermal analysis of polymers derived from "this compound" using TGA and DSC is a fundamental requirement for their characterization and application. The protocols outlined in this application note provide a standardized approach to obtaining reliable and reproducible data on their thermal stability and glass transition behavior. The exceptional thermal properties of these polymers, as evidenced by high Tg and decomposition temperatures, underscore their suitability for advanced engineering applications. Further investigations could involve modulated DSC for more precise Tg determination or TGA coupled with mass spectrometry (TGA-MS) to identify the gaseous byproducts of decomposition, providing deeper insights into the degradation mechanism.
References
-
Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). (2013). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). Humboldt-Universität zu Berlin. Retrieved January 9, 2026, from [Link]
-
Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. (n.d.). SID. Retrieved January 9, 2026, from [Link]
-
Mastering TGA Crucible Analysis for Polymer Thermal Stability. (n.d.). Red Thermo. Retrieved January 9, 2026, from [Link]
-
Synthesis and characterization of sulfonated poly(ether sulfone) copolymer membranes for fuel cell applications. (2007). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Measurement of Tg by DSC. (n.d.). Thermal Support. Retrieved January 9, 2026, from [Link]
- Cobb, K. O. (2021). Thermal degradation kinetics of aromatic ether polymers.
-
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. Retrieved January 9, 2026, from [Link]
-
Thermal Analysis Techniques | Polymers. (n.d.). EAG Laboratories. Retrieved January 9, 2026, from [Link]
-
DSC Analysis of Polymers. (n.d.). EAG Laboratories. Retrieved January 9, 2026, from [Link]
-
Differential scanning calorimetry investigation of polymers. (n.d.). Humboldt-Universität zu Berlin. Retrieved January 9, 2026, from [Link]
-
Differential Scanning Thermal Analysis in Polymeric Materials. (2021, March 12). AZoM. Retrieved January 9, 2026, from [Link]
- Lim, Y., et al. (2014). Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell. Journal of Nanoscience and Nanotechnology, 14(10), 7948-53.
Sources
The Synthesis and Application of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH): A Comprehensive Guide for Researchers
This document provides an in-depth technical guide on the synthesis and application of 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH), a prominent chemical blowing agent. The focus is on its precursor, bis(4-chlorosulfonylphenyl) ether (OBSC), detailing the synthetic pathways from common starting materials to the final product. This guide is intended for researchers, scientists, and professionals in materials science and chemical development, offering detailed protocols, mechanistic insights, and practical considerations.
Introduction: The Significance of OBSH in Polymer Foaming
4,4'-Oxybis(benzenesulfonyl hydrazide), widely known as OBSH, is an organic compound with the chemical formula C₁₂H₁₄N₄O₅S₂. It is a white, crystalline solid extensively used as a chemical blowing agent in the polymer industry to produce foamed plastics and rubbers.[1] The controlled thermal decomposition of OBSH liberates nitrogen gas, creating a fine and uniform cellular structure within a polymer matrix. This process results in materials with reduced density, enhanced thermal and acoustic insulation, and improved cushioning properties.[1][2]
OBSH is favored for many applications due to its decomposition at moderate temperatures (typically 158-164°C) and a significant gas yield of 125-140 ml/g.[2] Unlike some other blowing agents, its decomposition by-products are relatively odorless and non-staining, making it suitable for a wide range of polymers including natural rubber, EPDM, SBR, PVC, PE, PS, and ABS.[2][3]
The synthesis of OBSH is primarily a two-step process, beginning with the production of the key intermediate, 4,4'-oxybis(benzenesulfonyl chloride) (OBSC), also known as this compound. This guide will first detail the synthesis of OBSC and then its subsequent conversion to OBSH.
Part 1: Synthesis of the Intermediate: this compound (OBSC)
The most common industrial route to OBSC is the direct chlorosulfonation of diphenyl ether. This reaction is a classic example of electrophilic aromatic substitution.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorosulfonation of diphenyl ether proceeds via an electrophilic attack on the aromatic rings. The ether linkage (-O-) is an activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance, the para substitution is favored, leading to the desired 4,4'-disubstituted product. The electrophile in this reaction is generated from chlorosulfonic acid.
Caption: Electrophilic Aromatic Substitution Mechanism for OBSC Synthesis.
Experimental Protocol: Synthesis of OBSC from Diphenyl Ether
This protocol is a representative example of the chlorosulfonation of diphenyl ether.[4]
Materials:
-
Diphenyl ether
-
Chlorosulfonic acid
-
Thionyl chloride (optional, can facilitate the reaction)
-
Ice water
-
Methylene chloride, chloroform, or tetrachloroethane (optional, as solvent)[5]
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, place the diphenyl ether. If a solvent is used, dissolve the diphenyl ether in it.
-
Cool the reaction vessel in an ice bath to maintain a temperature between 0 and 10°C.[6]
-
Slowly add chlorosulfonic acid dropwise to the stirred diphenyl ether solution. The molar ratio of chlorosulfonic acid to diphenyl ether should be carefully controlled, typically in excess to ensure complete disubstitution.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.[6]
-
Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water. This will precipitate the solid OBSC and quench the excess chlorosulfonic acid.
-
Filter the precipitated white solid and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the resulting OBSC product, for instance, in a vacuum oven at a low temperature.
Expert Insights & Troubleshooting:
-
Temperature Control: Maintaining a low reaction temperature is crucial to minimize the formation of by-products such as sulfones.[4]
-
Moisture Sensitivity: OBSC is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[7] Therefore, all equipment should be dry, and the product should be stored in a desiccator.
-
Purity of Starting Materials: The purity of the diphenyl ether will directly impact the purity of the final OBSC product.
Part 2: Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) from OBSC
The second step in the synthesis of OBSH involves the reaction of OBSC with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where the hydrazine acts as the nucleophile.
Reaction Mechanism: Nucleophilic Acyl Substitution
The nitrogen atoms of hydrazine are nucleophilic and attack the electrophilic sulfur atoms of the sulfonyl chloride groups in OBSC. This results in the displacement of the chloride ions and the formation of the sulfonyl hydrazide linkages.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epub.jku.at [epub.jku.at]
- 4. api.pageplace.de [api.pageplace.de]
- 5. EP0030333A1 - Alkyldiphenyl-ether sulfonic acid hydrazides, their production and use as blowing agents - Google Patents [patents.google.com]
- 6. EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Surface Modification of Materials Using Bis(4-chlorosulfonylphenyl) Ether: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the surface modification of materials using Bis(4-chlorosulfonylphenyl) ether. This versatile bifunctional crosslinking agent offers a robust method for covalently immobilizing a wide range of molecules, including proteins, peptides, and drug molecules, onto various substrates. This guide is designed to provide not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the underlying principles.
Introduction to this compound as a Surface Modification Agent
This compound, also known by synonyms such as 4,4'-Oxybis(benzenesulfonyl chloride) and Diphenyl ether-4,4'-disulfonyl chloride, is a reactive chemical intermediate with the molecular formula C₁₂H₈Cl₂O₅S₂.[1][2] Its utility in surface chemistry stems from the presence of two chlorosulfonyl (-SO₂Cl) groups. These groups are highly susceptible to nucleophilic attack by primary amines (-NH₂) and, to a lesser extent, hydroxyl (-OH) groups, forming stable sulfonamide and sulfonate ester linkages, respectively. This bifunctionality allows it to act as a molecular bridge, covalently connecting a surface to a target molecule.
The rigid ether linkage between the two phenyl rings provides spatial separation of the reactive groups, which can be advantageous in preventing steric hindrance during immobilization. The stability of the resulting sulfonamide bond is a key feature, making it a reliable choice for creating durable and long-lasting surface modifications.[3]
Core Principles of Surface Modification with this compound
The fundamental principle of using this compound for surface modification lies in a two-step reaction pathway. First, one of the chlorosulfonyl groups reacts with a functional group on the material's surface. The second, unreacted chlorosulfonyl group is then available to react with a target molecule, effectively tethering it to the surface.
Figure 1. General workflow for surface modification using this compound.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and will react with water. Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All reactions should be carried out under anhydrous conditions. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4]
Application Notes and Protocols
This section provides detailed protocols for the surface modification of materials with this compound. The choice of solvent, reaction time, and temperature are critical parameters that will influence the efficiency of the surface modification.
Protocol 1: Functionalization of Amine-Terminated Surfaces
This protocol is suitable for surfaces that have been pre-functionalized to present primary amine groups, such as aminosilanized glass or silica.
Materials:
-
Amine-functionalized substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Anhydrous tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous solvent for rinsing (e.g., DCM, Acetone, Ethanol)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry. If necessary, clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) and dry it under a stream of nitrogen.
-
Reaction Setup: Place the substrate in a reaction vessel. If the substrate is a powder or nanoparticle, it can be placed in a round-bottom flask with a magnetic stir bar. The entire setup should be under an inert atmosphere of nitrogen or argon to prevent reaction with atmospheric moisture.
-
Reagent Preparation: Prepare a solution of this compound in the chosen anhydrous aprotic solvent. A typical concentration is 1-10 mg/mL, but this may need to be optimized depending on the substrate. In a separate vial, prepare a solution of the tertiary amine base in the same solvent. The base acts as an acid scavenger to neutralize the HCl generated during the reaction.
-
Reaction: Add the this compound solution to the reaction vessel containing the substrate. Then, add the tertiary amine base solution dropwise while stirring. The molar ratio of the base to the chlorosulfonyl groups should be at least 1:1.
-
Incubation: Allow the reaction to proceed at room temperature for 2-12 hours with continuous stirring or agitation. The reaction time may need to be optimized.
-
Washing: After the reaction is complete, remove the substrate from the reaction solution. Thoroughly rinse the substrate with the anhydrous aprotic solvent to remove any unreacted this compound and byproducts. Follow this with rinses in other solvents like acetone and ethanol to ensure all impurities are removed.
-
Drying: Dry the functionalized substrate under a stream of nitrogen or in a vacuum oven at a low temperature.
Figure 2. Workflow for functionalizing amine-terminated surfaces.
Protocol 2: Immobilization of Proteins on Activated Surfaces
This protocol describes the immobilization of proteins onto a surface that has been activated with this compound as described in Protocol 1. The primary amine groups of lysine residues on the protein surface will react with the available chlorosulfonyl groups.
Materials:
-
Activated substrate from Protocol 1
-
Protein solution in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4-8.5)
-
Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS or ethanolamine solution)
-
Washing buffer (e.g., PBS with a small amount of a non-ionic surfactant like Tween-20)
-
Deionized water
Procedure:
-
Protein Solution Preparation: Prepare a solution of the protein to be immobilized in the chosen buffer. The optimal protein concentration will depend on the protein and the desired surface density and should be determined empirically (typically in the range of 0.1-1 mg/mL).
-
Immobilization: Immerse the activated substrate in the protein solution. Ensure the entire surface is in contact with the solution.
-
Incubation: Incubate the substrate in the protein solution for 1-4 hours at room temperature or overnight at 4°C. Gentle agitation can improve the efficiency of immobilization.
-
Washing: After incubation, remove the substrate and wash it thoroughly with the washing buffer to remove any non-covalently bound protein. Follow with a rinse in deionized water.
-
Blocking (Optional but Recommended): To prevent non-specific binding of other molecules to any remaining reactive sites on the surface, immerse the substrate in a blocking solution for 30-60 minutes. If using ethanolamine, it will react with and cap any unreacted chlorosulfonyl groups.
-
Final Washing: Wash the substrate again with the washing buffer and deionized water.
-
Storage: The protein-modified surface can be stored in a suitable buffer at 4°C for short-term use or dried for long-term storage, depending on the stability of the immobilized protein.
Characterization of Modified Surfaces
It is crucial to characterize the surface at each step of the modification process to confirm the success of the reactions.
| Technique | Purpose | Expected Outcome |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | After activation with this compound, the appearance of S 2p and Cl 2p peaks. After protein immobilization, an increase in the N 1s signal. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the surface. | Appearance of characteristic peaks for the sulfonyl group (S=O stretching) after activation. After protein immobilization, the appearance of amide I and amide II bands. |
| Contact Angle Goniometry | To measure the hydrophilicity/hydrophobicity of the surface. | A change in the water contact angle after each modification step, indicating a change in surface chemistry. |
| Atomic Force Microscopy (AFM) | To visualize the surface topography. | An increase in surface roughness and changes in morphology after protein immobilization. |
| Ellipsometry | To measure the thickness of the deposited layers. | An increase in layer thickness after the immobilization of the crosslinker and the protein. |
Applications in Research and Drug Development
The ability to create stable, covalently modified surfaces opens up a wide range of applications in various scientific fields.
Biomaterial Engineering
Surfaces of medical implants can be modified with bioactive molecules such as peptides or growth factors to improve biocompatibility and promote tissue integration.[5] For example, immobilizing cell-adhesive peptides can enhance cell attachment and proliferation on the implant surface.
Drug Delivery
This compound can be used as a linker to conjugate drugs to carrier molecules or nanoparticles.[6] This allows for the development of targeted drug delivery systems where the drug is released at a specific site, reducing systemic toxicity.
Biosensors
The covalent immobilization of enzymes, antibodies, or other biorecognition elements onto a transducer surface is a critical step in the fabrication of biosensors. The stable linkages formed by this compound can lead to more robust and reusable biosensors with improved sensitivity and stability.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low immobilization efficiency | Incomplete surface activation. | Ensure anhydrous reaction conditions. Optimize reaction time and temperature. |
| Steric hindrance of the target molecule. | Use a longer chain version of the crosslinker if available. | |
| Inactive protein. | Check the activity of the protein before immobilization. | |
| High non-specific binding | Incomplete blocking of the surface. | Optimize the blocking step with different blocking agents or longer incubation times. |
| Inconsistent results | Inconsistent surface preparation. | Standardize the cleaning and pre-functionalization steps of the substrate. |
| Degradation of this compound. | Use a fresh bottle of the reagent and ensure it is stored under inert gas. |
Conclusion
This compound is a powerful and versatile tool for the surface modification of materials. The formation of stable sulfonamide bonds provides a reliable method for the covalent immobilization of a wide range of molecules. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively utilize this crosslinker to develop advanced materials for a variety of applications in biomaterials, drug delivery, and diagnostics. As with any chemical procedure, careful planning, adherence to safety protocols, and thorough characterization are essential for achieving successful and reproducible results.
References
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Highly charged and stable cross-linked 4, 4′-bis (4-aminophenoxy) biphenyl-3, 3′-disulfonic acid (BAPBDS)-sulfonated poly (ether sulfone) polymer electrolyte membranes impervious to methanol. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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Preparation and characterization of crosslinked sulfonated poly(ether ether ketone) membranes using 4-vinylbenzyl chloride via electron beam irradiation and subsequent Friedel-Craft reaction. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Cross-Linked Sulfonated Poly(arylene ether sulfone) Membrane Using Polymeric Cross-Linkers for Polymer Electrolyte Membrane Fuel Cell Applications. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]
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Preparation of Advanced Polymer Membranes from Bis(4-chlorosulfonylphenyl) Ether: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and detailed protocols for the preparation of polymer membranes derived from Bis(4-chlorosulfonylphenyl) ether. As a foundational monomer for high-performance polysulfone (PSU) and polyethersulfone (PES) membranes, understanding its chemistry and processing is critical for developing advanced materials for filtration, separation, and drug delivery applications. This document is structured to provide not only step-by-step instructions but also the scientific rationale behind the methodologies, ensuring a deep and practical understanding for researchers in the field.
Part 1: Foundational Principles and Strategic Considerations
The Chemistry of Polysulfone Synthesis from this compound
The synthesis of polysulfone from this compound and a bisphenol, such as Bisphenol A, proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation reaction. The sulfonyl groups (-SO2-) are strongly electron-withdrawing, which activates the chlorine atoms for nucleophilic attack by the phenoxide ions generated from the bisphenol in the presence of a base.
The ether linkage in the this compound monomer imparts a degree of flexibility to the resulting polymer backbone, which can influence the mechanical properties and processability of the final membrane. The choice of the bisphenol co-monomer is a critical determinant of the final polymer's properties. For instance, Bisphenol A will yield a standard polysulfone, while other bisphenols can be used to introduce different functionalities or modify properties such as thermal stability and chemical resistance.
Strategic Selection of Membrane Fabrication Technique
The transformation of the synthesized polysulfone into a functional membrane is achieved through various phase inversion techniques. The choice of method is dictated by the desired membrane morphology (e.g., symmetric vs. asymmetric, pore size distribution) and, consequently, its intended application.
-
Non-solvent Induced Phase Separation (NIPS): This is the most widely used method for fabricating asymmetric membranes with a dense top layer and a porous sub-support.[1] It is particularly suitable for ultrafiltration and nanofiltration applications. The process involves dissolving the polymer in a suitable solvent and then immersing the cast polymer film into a non-solvent bath, typically water. The exchange of solvent and non-solvent induces phase separation, leading to the formation of the porous structure.[2]
-
Thermally Induced Phase Separation (TIPS): The TIPS method is employed to create membranes with a more uniform, interconnected porous structure.[3] This technique is advantageous for microfiltration applications where high flux and mechanical strength are required. The process involves dissolving the polymer in a latent solvent at an elevated temperature and then cooling the solution to induce phase separation.[4]
-
Interfacial Polymerization (IP): While not a direct method for forming a polysulfone membrane from the polymer, IP is a critical technique for creating thin-film composite (TFC) membranes, where a polysulfone membrane prepared by NIPS or TIPS serves as a porous support.[5] A highly cross-linked, ultra-thin selective layer is formed atop the polysulfone support, which is ideal for reverse osmosis and forward osmosis applications.[6][7]
Part 2: Safety Precautions and Materials
Hazard Identification and Safe Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[8] It is also moisture-sensitive and will react with water.[9] Therefore, stringent safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical splash goggles. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials. The container should be tightly sealed.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| This compound | ≥97% | Sigma-Aldrich, TCI | Monomer |
| Bisphenol A | ≥99% | Sigma-Aldrich | Co-monomer |
| Potassium Carbonate (K2CO3) | Anhydrous | Fisher Scientific | Base catalyst |
| N,N-Dimethylacetamide (DMAc) | Anhydrous | Sigma-Aldrich | Solvent |
| Toluene | Anhydrous | Fisher Scientific | Azeotropic agent |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich | Solvent for dope solution |
| Polyethylene glycol (PEG) | MW 400 | Sigma-Aldrich | Pore-forming agent (for NIPS) |
| m-Phenylenediamine (MPD) | ≥99% | Sigma-Aldrich | Monomer for IP |
| Trimesoyl chloride (TMC) | ≥98% | Sigma-Aldrich | Monomer for IP |
| Hexane | Anhydrous | Fisher Scientific | Organic solvent for IP |
Part 3: Experimental Protocols
Protocol 1: Synthesis of Polysulfone via Nucleophilic Aromatic Substitution
This protocol details the synthesis of polysulfone from this compound and Bisphenol A.
Workflow Diagram:
Caption: Polysulfone synthesis workflow.
Step-by-Step Procedure:
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Charging Reagents: To the flask, add equimolar amounts of this compound and Bisphenol A. Add anhydrous potassium carbonate (a slight molar excess, e.g., 1.05 moles per mole of Bisphenol A).
-
Solvent Addition: Add N,N-Dimethylacetamide (DMAc) as the solvent and toluene as the azeotropic agent. The total monomer concentration should be around 25-30% (w/v).
-
Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen.
-
Dehydration: Heat the reaction mixture to reflux (approximately 140-150°C) to form the bisphenoxide in situ and remove the water generated via azeotropic distillation with toluene. Continue until no more water is collected in the Dean-Stark trap.
-
Polycondensation: After dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-180°C to initiate polycondensation. The viscosity of the solution will increase as the polymer chains grow.
-
Reaction Monitoring: Monitor the reaction for 4-6 hours. The reaction is typically considered complete when the desired viscosity is reached.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature. Slowly pour the solution into a vigorously stirred excess of a non-solvent like methanol or a methanol/water mixture to precipitate the polysulfone.
-
Washing: Filter the precipitated polymer and wash it thoroughly with hot deionized water to remove any remaining salts and solvent.
-
Drying: Dry the purified polysulfone in a vacuum oven at 120°C for 24 hours.
Protocol 2: Membrane Fabrication via Non-solvent Induced Phase Separation (NIPS)
This protocol describes the fabrication of an asymmetric polysulfone membrane.[1][10]
Workflow Diagram:
Caption: NIPS membrane fabrication workflow.
Step-by-Step Procedure:
-
Dope Solution Preparation: Prepare a dope solution by dissolving the synthesized polysulfone (15-20 wt%) and a pore-forming agent such as polyethylene glycol (PEG, 5-10 wt%) in N-Methyl-2-pyrrolidone (NMP).[11] Stir the mixture at 60°C until a homogeneous solution is obtained.
-
Degassing: Allow the solution to stand for several hours or place it in an ultrasonic bath to remove any dissolved air bubbles.
-
Casting: Pour the dope solution onto a clean, dry glass plate. Use a casting knife with a set gap (e.g., 150-250 µm) to spread the solution into a thin, uniform film.
-
Solvent Evaporation: Allow the cast film to be exposed to the ambient air for a short, controlled period (e.g., 30 seconds). This step is crucial for forming a dense skin layer.
-
Immersion Precipitation: Immediately and smoothly immerse the glass plate with the cast film into a coagulation bath of deionized water at room temperature.
-
Membrane Formation: The polymer will precipitate, and the film will detach from the glass plate, forming the membrane. Leave the membrane in the water bath for at least 24 hours to ensure complete removal of the residual solvent.
-
Storage: Store the prepared membrane in deionized water until characterization or use.
Protocol 3: Thin-Film Composite (TFC) Membrane via Interfacial Polymerization (IP)
This protocol details the formation of a polyamide selective layer on a polysulfone support membrane.[6]
Workflow Diagram:
Caption: Interfacial polymerization workflow.
Step-by-Step Procedure:
-
Support Preparation: Use a polysulfone membrane prepared via NIPS (Protocol 3.2) as the support. Ensure it is thoroughly washed and stored in deionized water.
-
Aqueous Monomer Soaking: Immerse the polysulfone support membrane in a 2-3% (w/v) aqueous solution of m-phenylenediamine (MPD) for 2-5 minutes.
-
Excess Monomer Removal: Remove the membrane from the MPD solution and eliminate excess solution from the surface using an air knife or by gently rolling with a rubber roller. This step is critical to avoid defects in the final selective layer.
-
Organic Monomer Contact: Contact the MPD-saturated surface of the support membrane with a 0.1-0.2% (w/v) solution of trimesoyl chloride (TMC) in an organic solvent like hexane for 1-2 minutes. The interfacial polymerization reaction occurs instantly at the interface of the two immiscible solutions.
-
Curing: Remove the membrane from the TMC solution and heat cure it in an oven at 70-90°C for 2-5 minutes to complete the cross-linking of the polyamide layer.
-
Washing and Storage: Thoroughly wash the resulting TFC membrane with deionized water to remove any unreacted monomers and by-products. Store the membrane in deionized water.
Part 4: Membrane Characterization
A comprehensive characterization of the synthesized polymer and prepared membranes is essential to understand their properties and performance.
| Characterization Technique | Parameter Measured | Expected Outcome/Significance |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical functional groups | Confirmation of polysulfone structure (ether and sulfone linkages) and polyamide formation in TFC membranes. |
| Scanning Electron Microscopy (SEM) | Surface and cross-sectional morphology | Visualization of pore structure (asymmetric, finger-like, or sponge-like), skin layer thickness, and polyamide layer on TFC membranes. |
| Contact Angle Goniometry | Surface hydrophilicity/hydrophobicity | A lower contact angle indicates a more hydrophilic surface, which is generally desirable for reducing fouling in aqueous applications. |
| Pure Water Flux Measurement | Membrane permeability | Determines the volume of water that passes through a specific membrane area per unit time at a given pressure. A key performance indicator for filtration membranes. |
| Solute Rejection Tests | Membrane selectivity | Evaluates the membrane's ability to separate specific solutes (e.g., salts, proteins, dyes) from the feed solution. Crucial for determining the membrane's separation efficiency. |
| Porosity Measurement | Void volume within the membrane | Higher porosity generally leads to higher flux but may compromise mechanical strength. |
| Mechanical Testing | Tensile strength and elongation at break | Assesses the membrane's durability and ability to withstand operational pressures. |
Part 5: Applications in Research and Drug Development
Polymer membranes derived from this compound are versatile materials with significant potential in various high-tech applications.
-
Sterile Filtration and Virus Removal: The well-defined pore structures of polysulfone membranes fabricated by NIPS or TIPS make them suitable for microfiltration and ultrafiltration applications, including the removal of bacteria and viruses in pharmaceutical manufacturing.
-
Protein Purification and Concentration: Asymmetric ultrafiltration membranes can be used to separate and concentrate proteins based on their molecular weight, a common step in biopharmaceutical production.
-
Controlled Drug Delivery: The porous matrix of these membranes can be loaded with therapeutic agents, and by tuning the membrane's properties, the release rate of the drug can be controlled. This is particularly relevant for transdermal patches and implantable drug delivery systems.
-
Biosensors and Diagnostics: The membrane can serve as a solid support for immobilizing enzymes or antibodies, forming the basis of biosensors for diagnostic applications.
-
Artificial Organs: Polymeric membranes are fundamental components of artificial organs such as the artificial kidney (hemodialysis) and artificial lung (membrane oxygenator).[10] The biocompatibility and tunable transport properties of polysulfone-based membranes make them attractive candidates for these applications.
References
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PubChem. This compound. Available from: [Link]
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Chemsrc. This compound. Available from: [Link]
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The Italian Association of Chemical Engineering. Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO). Available from: [Link]
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ScienceDirect. Fabrication of polysulfone membrane via thermally induced phase separation process. Available from: [Link]
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MDPI. Investigation of the Use of a Bio-Derived Solvent for Non-Solvent-Induced Phase Separation (NIPS) Fabrication of Polysulfone Membranes. Available from: [Link]
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MDPI. Polysulfone Membranes: Here, There and Everywhere. Available from: [Link]
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ResearchGate. (PDF) Polysulfone membranes via thermally induced phase separation. Available from: [Link]
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ResearchGate. (PDF) Effects of Polysulfone (PSf) Support Layer on the Performance of Thin-Film Composite (TFC) Membranes. Available from: [Link]
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Chemsafety.pro. SAFETY DATA SHEET. Available from: [Link]
- Google Patents. CN110358088B - Method for preparing polysulfone.
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YouTube. How to make thin film composite (TFC) membrane in laboratory?. Available from: [Link]
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MOspace. Effects of polysulfone support layer on the performance of thin film composite (TFC) membranes. Available from: [Link]
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Soilwise. Investigation of the Use of a Bio-Derived Solvent for Non-Solvent-Induced Phase Separation (NIPS) Fabrication of Polysulfone Membranes. Available from: [Link]
- Google Patents. CN103613752A - Synthesis method of polysulfone resin.
- Google Patents. WO2013041062A1 - Process for preparing polysulfone.
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National Center for Biotechnology Information. Non-Solvent Induced Phase Separation (NIPS) for Fabricating High Filtration Efficiency (FE) Polymeric Membranes for Face Mask and Air Filtration Applications. Available from: [Link]
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ResearchGate. (PDF) Investigation of the Use of a Bio-Derived Solvent for Non-Solvent-Induced Phase Separation (NIPS) Fabrication of Polysulfone Membranes. Available from: [Link]
-
MDPI. Control of Nanostructured Polysulfone Membrane Preparation by Phase Inversion Method. Available from: [Link]
-
MDPI. Interfacial Polymerization on Polyethersulfone Ultrafiltration Membrane to Prepare Nanofiltration Layers for Dye Separation. Available from: [Link]
- Google Patents. US20140221596A1 - Process for preparing polysulfone.
-
ResearchGate. (PDF) Synthesis of poly(arylene ether sulfone): 18-Crown-6 catalyzed phase-transfer polycondensation of bisphenol A with 4,4. Available from: [Link]
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ScienceDirect. Fabrication of polysulfone membrane via thermally induced phase separation process. Available from: [Link]
-
ResearchGate. Characterization of Polysulfone Membranes Prepared with Thermally Induced Phase Separation Technique. Available from: [Link]
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GovInfo. Synthesis of Long-Chain-Branched (LCB) Polysulfones for Multifunctional Transport Membranes. Available from: [Link]
-
ResearchGate. Sulfonation process on polysulfone. Available from: [Link]
- Google Patents. CN1765953A - Preparation method of polysulfone and polyethersulfone copolymer.
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The Strategic Role of Bis(4-chlorosulfonylphenyl) Ether in the Synthesis of High-Performance Poly(ether sulfone) Resins: An Application and Protocol Guide
Introduction: Unveiling the Potential of a Versatile Monomer
In the landscape of advanced polymer chemistry, the pursuit of materials with exceptional thermal stability, mechanical robustness, and chemical resistance is relentless. Among the class of high-performance thermoplastics, poly(ether sulfone)s (PES) have carved a significant niche. The specific properties of these resins are intrinsically linked to the chemical architecture of their monomeric precursors. This guide focuses on a key building block, bis(4-chlorosulfonylphenyl) ether , also known as diphenyl ether-4,4'-disulfonyl chloride, and its pivotal role in the synthesis of specialty poly(ether sulfone) resins.
The reactivity of the sulfonyl chloride (-SO₂Cl) functional groups in this compound distinguishes it from other monomers used in PES synthesis, such as 4,4'-dichlorodiphenyl sulfone. The sulfonyl chloride moieties readily undergo condensation reactions with the hydroxyl groups of aromatic diols (bisphenols), forming stable sulfonate ester linkages and eliminating hydrogen chloride (HCl) as a byproduct. This direct condensation pathway offers a distinct advantage in polymer synthesis, influencing reaction kinetics and the final properties of the resin. This document provides a comprehensive overview, detailed experimental protocols, and critical insights into the application of this compound in the creation of advanced poly(ether sulfone) resins for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties of this compound
A thorough understanding of the monomer's properties is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 121-63-1 | [1][2] |
| Molecular Formula | C₁₂H₈Cl₂O₅S₂ | [1][2] |
| Molecular Weight | 367.22 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 124-127 °C | [1][2] |
| Solubility | Soluble in many polar organic solvents | [1][2] |
| Reactivity | Highly reactive towards nucleophiles such as alcohols and amines. Reacts with water. | [1][2] |
The Synthesis of Poly(ether sulfone) via Interfacial Polycondensation: A Detailed Protocol
The following protocol details the synthesis of a poly(ether sulfone) resin through the interfacial polycondensation of this compound with a common aromatic diol, bisphenol-A. This method is advantageous for achieving high molecular weight polymers at relatively low temperatures.[3]
Causality Behind Experimental Choices:
-
Interfacial System (Water-Chloroform): The two immiscible phases allow for the separation of the reactants. The bisphenol-A, dissolved in the aqueous alkaline phase as its phenoxide salt, reacts with the this compound, dissolved in the organic phase, at the interface. This controlled reaction environment helps to achieve high molecular weight by minimizing side reactions.[3]
-
Alkali (Sodium Hydroxide): The alkali serves two critical purposes: it deprotonates the hydroxyl groups of bisphenol-A to form the more nucleophilic phenoxide ions, and it acts as an acid scavenger, neutralizing the HCl produced during the condensation reaction.[3]
-
Phase Transfer Catalyst (Cetyl Trimethyl Ammonium Bromide): This catalyst facilitates the transfer of the phenoxide ions from the aqueous phase to the organic phase, where the polymerization occurs, thereby increasing the reaction rate.[3]
-
Low Temperature (0°C): Conducting the reaction at a low temperature helps to control the reaction rate, preventing the formation of low molecular weight oligomers and favoring the growth of long polymer chains. It also minimizes potential side reactions like hydrolysis of the sulfonyl chloride groups.[3]
Experimental Workflow Diagram
Caption: Workflow for Poly(ether sulfone) Synthesis.
Step-by-Step Methodology
-
Preparation of the Aqueous Phase: In a beaker, dissolve a stoichiometric amount of bisphenol-A and a slight excess of sodium hydroxide in distilled water. The concentration should be calculated to ensure complete dissolution.
-
Preparation of the Organic Phase: In a separate beaker, dissolve an equimolar amount of this compound in chloroform.
-
Reaction Setup: Transfer the aqueous phase to a jacketed reaction vessel equipped with a high-speed mechanical stirrer and a temperature controller. Cool the vessel to 0°C.
-
Initiation of Polymerization: Begin vigorous stirring of the aqueous phase and rapidly add the organic solution of this compound.
-
Addition of Catalyst: Immediately add a catalytic amount of cetyl trimethyl ammonium bromide to the reaction mixture.
-
Polycondensation: Continue the reaction at 0°C with constant, vigorous stirring for 3 hours. The formation of the polymer will be observed as the viscosity of the organic phase increases.
-
Work-up and Polymer Isolation:
-
Stop the stirring and allow the layers to separate.
-
Carefully separate the viscous organic layer.
-
Wash the organic layer with a dilute acid solution (e.g., 1% HCl) to neutralize any remaining alkali, followed by several washes with distilled water until the aqueous layer is neutral.
-
Slowly pour the organic solution into a large volume of a non-solvent, such as methanol, with constant stirring to precipitate the poly(ether sulfone) resin.
-
Collect the precipitated polymer by filtration.
-
-
Drying and Characterization:
-
Wash the polymer with fresh methanol to remove any residual solvent and unreacted monomers.
-
Dry the polymer in a vacuum oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.
-
The resulting poly(ether sulfone) resin can then be characterized for its molecular weight, thermal properties, and mechanical strength.
-
Characterization of the Resulting Specialty Resin
The performance of the synthesized poly(ether sulfone) is determined by its molecular and bulk properties. A suite of analytical techniques is employed for comprehensive characterization.
| Characterization Technique | Property Measured | Significance |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI) | Determines the size of the polymer chains, which directly influences mechanical properties. A higher molecular weight generally corresponds to improved strength and toughness. |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | Indicates the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is crucial for applications requiring dimensional stability at elevated temperatures. |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | Measures the thermal stability of the polymer by determining the temperature at which it begins to degrade. This is a critical parameter for high-temperature applications. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Groups and Chemical Structure | Confirms the formation of the desired sulfonate ester linkages and the absence of unreacted hydroxyl and sulfonyl chloride groups. |
| Tensile Testing | Tensile Strength, Modulus, and Elongation at Break | Provides information on the mechanical performance of the resin, including its strength, stiffness, and ductility. |
Logical Relationship: Synthesis Parameters and Resin Properties
Caption: Interplay of Synthesis and Properties.
Safety and Handling Considerations
This compound is a reactive chemical and requires careful handling.
-
Corrosive: It can cause severe skin burns and eye damage.[1][2]
-
Moisture Sensitive: The compound reacts with water, which can lead to the release of corrosive HCl gas. Therefore, it should be handled in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials.
Conclusion and Future Outlook
This compound is a highly valuable monomer for the synthesis of specialty poly(ether sulfone) resins. Its distinct reactivity allows for the use of synthetic methodologies like interfacial polycondensation, enabling the production of high-molecular-weight polymers with desirable thermal and mechanical properties. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this versatile building block in the development of next-generation high-performance materials for a wide array of applications, from advanced membranes to biomedical devices. Further research into copolymerization with other aromatic diols and the functionalization of the resulting polymers will undoubtedly open new avenues for materials with tailored properties.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Parsania, P. H., et al. Synthesis and Characterization of Poly(4,4'-isopropylidene diphenylene diphenyl ether-4,4'-disulfonate). ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Polymerization Temperature for Bis(4-chlorosulfonylphenyl) ether
Here is the technical support center for Optimizing "Bis(4-chlorosulfonylphenyl) ether" polymerization reaction temperature.
Welcome to the technical support guide for the polymerization of this compound. This document is designed for researchers, scientists, and process development professionals engaged in the synthesis of high-performance poly(ether sulfone)s and related polymers. Our goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Section 1: Foundational Principles & Core FAQs
This section addresses the fundamental "why" behind the experimental parameters. Understanding the reaction mechanism and the role of temperature is the first step toward successful optimization.
Q1: What is the underlying reaction mechanism for the polymerization of this compound with a diol comonomer?
The polymerization proceeds via a Step-Growth Polycondensation mechanism.[1] Specifically, it is a Nucleophilic Aromatic Substitution (SNAr) reaction.[2] In this process:
-
A diol comonomer (like Bisphenol A) is deprotonated by a weak base (e.g., potassium carbonate) to form a more nucleophilic phenoxide.
-
The electron-rich phenoxide attacks the electron-deficient aromatic ring of the this compound. The powerful electron-withdrawing sulfonyl group (-SO2Cl) activates the ring for this nucleophilic attack.[2][3]
-
The chloride ion is displaced as a leaving group, forming an ether linkage and releasing a salt (e.g., KCl).
-
This process repeats, building dimers, trimers, and eventually high molecular weight polymer chains.[1]
Q2: Why is temperature the most critical parameter to control in this specific polymerization?
Temperature is the master variable that governs the balance between achieving a high molecular weight polymer and triggering undesirable side reactions. Its influence is multifaceted:
-
Reaction Kinetics: Like most chemical reactions, the rate of this polycondensation is highly temperature-dependent. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the rate of polymerization.[4] A temperature that is too low will result in impractically long reaction times and low conversion.
-
Molecular Weight and Polydispersity: In step-growth polymerization, achieving high molecular weight requires the reaction to proceed to very high conversion (>99%).[5] Temperature directly impacts the rate at which this conversion is reached. However, excessively high temperatures can initiate chain-terminating side reactions or thermal degradation, which limits the final molecular weight and can broaden the molecular weight distribution (PDI).[6][7]
-
Solubility: The growing polymer chain must remain dissolved in the reaction solvent to continue reacting. Polysulfones are often soluble only in specific high-boiling polar aprotic solvents (like NMP, DMAc, or sulfolane).[8][9] The reaction temperature must be high enough to maintain the solubility of the polymer as its molecular weight increases. If the polymer precipitates, the reaction will stall.
-
Side Reactions and Degradation: High temperatures can lead to unwanted side reactions. This includes thermal degradation of the solvent or the polymer backbone, which often results in discoloration (yellowing or browning) and a reduction in mechanical properties.[7][9] In severe cases, cross-linking can occur, leading to the formation of an insoluble gel.[7]
Section 2: Troubleshooting Guide
This section is formatted to directly address common problems encountered during polymerization.
Q3: My final polymer has a very low molecular weight and the conversion seems low. Is the temperature to blame?
A: Yes, this is a classic symptom of insufficient reaction temperature.
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Causality: The SNAr polycondensation has a significant activation energy. If the temperature is too low, the reaction rate will be extremely slow, and the system may not reach the high conversion necessary for building long polymer chains within a practical timeframe. Studies on polysulfone synthesis have shown that at temperatures as low as 80-120°C, the formation of the polymer can be incomplete or fail to occur at all.[7][10]
-
Troubleshooting Steps:
-
Verify your thermometer and heating mantle calibration to ensure the set temperature is the actual reaction temperature.
-
Incrementally increase the reaction temperature in your next experiment (e.g., by 10°C).
-
Ensure your solvent is appropriate and maintains the solubility of the growing polymer at the reaction temperature.
-
Q4: The polymer I synthesized is dark yellow or brown, and in one instance, it formed an insoluble gel. What happened?
A: This strongly indicates that your reaction temperature was too high.
-
Causality: Discoloration and gelation are hallmarks of thermal degradation.[7] At excessive temperatures, the polymer backbone can undergo cleavage or side reactions. Solvents like N-Methyl-2-pyrrolidone (NMP) can also degrade at high temperatures (especially in the presence of oxygen), forming byproducts that can discolor the reaction mixture.[9] Gelation occurs when these side reactions cause cross-linking between polymer chains, forming a network that is no longer soluble.[7]
-
Troubleshooting Steps:
-
Immediately reduce the set temperature for future reactions. A 10-20°C reduction is a good starting point.
-
Ensure a robust inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction to prevent oxidation, which is often accelerated at high temperatures.
-
Check the reported thermal stability of your chosen solvent. If your desired reaction temperature is close to the solvent's degradation point, consider an alternative.
-
Q5: The molecular weight of my polymer is high, but the Polydispersity Index (PDI) is broad (>2.5). How can temperature optimization help?
A: A broad PDI suggests a loss of control over the polymerization process, which can be influenced by temperature.
-
Causality: While step-growth polymerization theoretically yields a PDI approaching 2.0, very high values can indicate issues. Inconsistent temperature control (hot spots in the reactor) can create zones of different reaction rates, leading to a wider distribution of chain lengths. Furthermore, side reactions that either terminate chains or branch them, which are more prevalent at higher temperatures, will significantly broaden the PDI.
-
Troubleshooting Steps:
-
Improve the stirring efficiency of your reaction to ensure uniform heat distribution.
-
Slightly lower the reaction temperature to minimize side reactions. The optimal temperature is often a compromise: high enough for a good rate but low enough to prevent degradation.
-
Implement a controlled temperature ramp-up profile instead of immediately heating to the final setpoint.
-
Table 1: Summary of Temperature Effects on Polymerization Outcomes
| Issue | Likely Temperature Cause | Corrective Action |
| Low Molecular Weight | Too Low | Increase temperature by 10°C increments |
| Polymer Discoloration | Too High | Decrease temperature by 10-20°C; ensure inert atmosphere |
| Gel Formation | Too High | Decrease temperature significantly; improve stirring |
| Broad PDI (>2.5) | Too High / Inconsistent | Lower temperature; improve stirring and heat distribution |
| Reaction Stalls | Too Low / Precipitation | Increase temperature; verify polymer solubility in solvent |
Section 3: Experimental Optimization Protocol
This section provides a validated, step-by-step workflow for systematically determining the optimal polymerization temperature.
Q6: What is a reliable experimental workflow to determine the optimal reaction temperature for my specific system?
A: A systematic approach involving parallel experiments is the most efficient method. The optimal temperature for polysulfone synthesis is typically found in the range of 150°C to 210°C .[7][11] A study specifically investigating a vortex fluidic reactor found 160°C to be optimal, as higher temperatures led to a drop in yield despite a continued increase in molecular weight.[7]
Protocol: Temperature Optimization Study
Objective: To identify the temperature that yields the highest molecular weight polymer with an acceptable PDI and yield, without causing degradation.
-
Reagent & System Preparation:
-
Thoroughly dry all glassware at >120°C.
-
Use anhydrous grade polar aprotic solvent (e.g., NMP, Sulfolane).
-
Dry comonomers and potassium carbonate under vacuum. This compound is sensitive to water.[12]
-
Set up a multi-neck flask with a mechanical stirrer, nitrogen/argon inlet, Dean-Stark trap with condenser (if using a water-scavenging solvent like toluene), and a calibrated thermometer.
-
-
Experimental Design:
-
Plan a series of identical, small-scale reactions where only the temperature is varied.
-
Suggested temperature points: 150°C, 160°C, 170°C, 180°C, and 190°C .
-
Maintain a precise stoichiometric balance (1:1 molar ratio) between the chlorosulfonyl and hydroxyl functional groups. This is crucial for achieving high molecular weight.[5]
-
-
General Polymerization Procedure (Example):
-
To the flask, add the diol monomer, this compound, potassium carbonate (slight excess, e.g., 1.1 equivalents per mole of diol), and the solvent system (e.g., NMP and toluene).
-
Heat the mixture to the toluene reflux temperature (~110-140°C) to azeotropically remove any trace water.
-
After water removal, distill off the toluene and raise the temperature to the first target setpoint (e.g., 150°C).
-
Allow the reaction to proceed for a fixed duration (e.g., 6 hours) at each target temperature.
-
Observe the viscosity and color of the solution throughout the reaction.
-
-
Polymer Isolation and Purification:
-
Cool the viscous reaction mixture.
-
Precipitate the polymer by slowly pouring the solution into a non-solvent with vigorous stirring (e.g., methanol or a water/methanol mixture).[13]
-
Filter the resulting fibrous or powdered polymer.
-
Wash thoroughly with water and methanol to remove salts and residual solvent.
-
Dry the final polymer in a vacuum oven at an elevated temperature (e.g., 110°C) until a constant weight is achieved.[13]
-
-
Characterization and Data Analysis:
-
For each polymer sample, perform the following analyses:
-
Gel Permeation Chromatography (GPC): To determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), an indicator of polymer properties and thermal stability.[11]
-
Visual Inspection: Note the color and physical appearance.
-
-
Tabulate the results and plot Mn and PDI as a function of temperature. The optimal temperature is typically the one that gives the maximum Mn before a significant increase in PDI or a visible darkening of the polymer color occurs.
-
Section 4: Visualization of Workflows
Visual aids can clarify complex experimental and logical processes.
Caption: A decision tree for troubleshooting polymerization based on outcomes.
Section 5: Critical Safety Considerations
Q7: What are the primary safety hazards I should be aware of?
A: Both the starting materials and the reaction conditions present significant hazards.
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Monomer Hazard: this compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. [12][14]It is also water-reactive. Always handle this chemical inside a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
-
High Temperatures: The reaction is conducted at temperatures that can cause severe thermal burns. Ensure heating mantles are properly secured and controlled.
-
Solvent Hazards: The high-boiling polar aprotic solvents used are typically irritants and have their own specific handling requirements. Consult the Safety Data Sheet (SDS) for your chosen solvent.
-
Pressure: Never run this reaction in a sealed vessel. The system must be open to an inert gas line or condenser to prevent pressure buildup.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Chemsrc. This compound | CAS#:121-63-1. [Link]
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Igder, A., et al. (2020). Vortex fluidic mediated synthesis of polysulfone. RSC Advances. [Link]
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Lifestyle -> Sustainability Directory. (2025). Polycondensation Reaction. [Link]
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Unknown Source. Polymerisation and Related Reactions involving Nucleophilic Aromatic Sub. RSC Publishing. [Link]
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Igder, A., et al. (2020). Vortex fluidic mediated synthesis of polysulfone. ResearchGate. [Link]
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Wang, Z., et al. (2023). Chemically Recyclable Polymer System Based on Nucleophilic Aromatic Ring-Opening Polymerization. ACS Publications. [Link]
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Unknown Source. (2021). Condensation polymers: synthesis, properties, and applications. E3S Web of Conferences. [Link]
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Forrest, K. M., et al. (2021). Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. The Journal of Organic Chemistry. [Link]
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Chegg. (2023). Solved 8. If temperature is the same for a step-growth.... [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
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ResearchGate. The effect of temperature on polymerization results. [Link]
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Unknown Source. Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. [Link]
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Milliken Chemical. Optimizing Polymer Processing with 4,4'-Bis(chlorosulfonyl)diphenyl Ether. [Link]
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Stafin, K., et al. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. MDPI. [Link]
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PubMed. Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell. [Link]
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Shalygin, M. G., et al. (2019). Effect of Temperature Exposition of Casting Solution on Properties of Polysulfone Hollow Fiber Membranes. MDPI. [Link]
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Lee, H., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. National Institutes of Health. [Link]
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Wang, C., et al. (2012). A clustered sulfonated poly(ether sulfone) based on a new fluorene-based bisphenol monomer. NRC Publications Archive. [Link]
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Gupta, S. K. (1984). Generalization of Various Polycondensation Problems. Concept of Slow Influx. Industrial & Engineering Chemistry Fundamentals. [Link]
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Unknown Source. (2025). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). ResearchGate. [Link]
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Sastri, V. R. (2014). High-Temperature Engineering Thermoplastics: Polysulfones, Polyimides, Polysulfides, Polyketones, Liquid Crystalline Polymers, Fluoropolymers, and Polyarylamides. ResearchGate. [Link]
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Slideshare. Polysulfone. [Link]
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AIP Precision Machining. (2024). How to Utilize Polysulfone in High-Performance Aerospace Components. [Link]
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Mik, E. V., et al. (2023). Structure, Thermal, and Mechanical Behavior of the Polysulfone Solution Impregnated Unidirectional Carbon Fiber Yarns. MDPI. [Link]
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ResearchGate. (2025). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. [Link]
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MATEC Web of Conferences. Synthesis and Characterization of Polysulfone (PSU)/Philippine Halloysite (PH-HAL) Nanostructured Membrane via Electrospinning. [Link]
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R Discovery. (2014). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. [Link]
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Semantic Scholar. (2012). Synthesis and Characterization of Sulfonated Poly (Arylene ether Sulfone) Multi-Block Copolymer for PEMFC Application. [Link]
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National Institutes of Health. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. [Link]
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MDPI. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. [Link]
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PubMed Central. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). [Link]
-
ResearchGate. Thiophene Based Poly(Arylene Ether Sulfones)s: Polymerization of 2- Chloro-5-(4'Halophenyl-Sulfonyl) Thiophene with 4,4'-Isopropylidenediphenol. [Link]
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Technical Support Center: Controlling Molecular Weight in Polycondensation with Bis(4-chlorosulfonylphenyl) Ether
Welcome to the technical support guide for controlling molecular weight in polycondensation reactions utilizing Bis(4-chlorosulfonylphenyl) ether (BCSPE). This resource is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of high-performance polymers such as polysulfonamides and polysulfonates. Achieving a target molecular weight is paramount for desired material properties, and this guide provides in-depth, field-proven insights to troubleshoot and optimize your polymerization reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for achieving high molecular weight in BCSPE-based polycondensation?
The most critical factor is maintaining a precise stoichiometric balance between the reactive functional groups.[1][2][3][4] In the case of BCSPE, this means ensuring an exact 1:1 molar ratio of sulfonyl chloride (-SO₂Cl) groups to the comonomer's reactive groups (e.g., amine -NH₂ or hydroxyl -OH). Any deviation from this ratio will result in one type of functional group being depleted while the other remains in excess on the chain ends, effectively terminating polymerization and limiting the molecular weight.[2][3][5]
Q2: My calculated monomer ratio is exactly 1:1, but the resulting molecular weight is still low. What are the likely causes?
Even with perfect calculations, several factors can disrupt the effective stoichiometric balance and lead to low molecular weight polymers:
-
Monomer Impurities: The presence of monofunctional impurities in either the BCSPE or the comonomer is a common cause.[6][7] These impurities act as chain stoppers, capping the growing polymer chain and preventing further extension.[7][8] Even small amounts (e.g., 1%) can drastically reduce the final molecular weight.[6]
-
Water Contamination: Sulfonyl chloride groups are highly susceptible to hydrolysis.[9] Trace amounts of water in the solvent, on the glassware, or in the inert gas can convert the -SO₂Cl group into an unreactive sulfonic acid (-SO₃H) group, which disrupts the stoichiometry and terminates chain growth.[9][10]
-
Inefficient Byproduct Removal: The polycondensation reaction of BCSPE with a diamine or diol generates hydrogen chloride (HCl) as a byproduct.[4] This acid must be effectively neutralized by an acid scavenger (like pyridine or triethylamine) to drive the reaction to completion.[9][11] If the HCl is not removed, it can protonate amine comonomers, reducing their nucleophilicity and slowing or stopping the reaction.
Q3: How do I choose the appropriate acid scavenger and solvent for my reaction?
The choice of solvent and acid scavenger is crucial for success.
-
Solvents: Low-temperature solution polycondensation is a common and effective method.[12] Aprotic polar solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or dichloromethane (DCM) are typically used because they can dissolve the monomers and the resulting polymer.[9][13] It is imperative to use anhydrous grade solvents to prevent hydrolysis of the BCSPE.[9]
-
Acid Scavengers: An ideal acid scavenger should be a base strong enough to neutralize the generated HCl but not so strong that it causes side reactions.[14] Tertiary amines like pyridine or triethylamine are frequently used.[9][13] They are non-nucleophilic and form salts with HCl that can often be filtered or washed away during workup.[11] The purity of the scavenger is also important; it must be anhydrous.
Q4: Can reaction temperature and time affect the final molecular weight?
Absolutely. While low-temperature polycondensation is often preferred to minimize side reactions, the conditions must be optimized.[12]
-
Temperature: If the temperature is too low, the reaction rate may be too slow to achieve the high conversion (>99%) needed for high molecular weight polymers within a practical timeframe. Conversely, excessively high temperatures can promote side reactions or polymer degradation, leading to discoloration and chain scission.[15]
-
Reaction Time: Polycondensation is a step-growth process where molecular weight builds slowly until very high conversion is reached.[4] Insufficient reaction time is a common reason for not reaching the target molecular weight. The reaction should be monitored (e.g., by observing the increase in solution viscosity) until it plateaus.
Section 2: Troubleshooting Guide: Common Experimental Issues
Problem 1: Consistently Low Molecular Weight (Low Inherent Viscosity)
-
Symptom: The polymer has low solution viscosity, precipitates from the reaction mixture prematurely, or yields a brittle, powdery solid after isolation.
-
Systematic Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low molecular weight.
-
Cause A: Stoichiometric Imbalance
-
Action:
-
Verify Purity: Before each reaction, verify the purity of both BCSPE and the comonomer using techniques like NMR, melting point analysis, or titration. Impurities can significantly alter the effective molar mass.[6]
-
Precise Weighing: Use a calibrated analytical balance and weigh monomers in a controlled environment (e.g., a glove box for hygroscopic materials) to prevent moisture uptake.
-
-
-
Cause B: Water Contamination
-
Action:
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents & Reagents: Use commercially available anhydrous solvents. If necessary, distill solvents over a suitable drying agent (e.g., CaH₂). Ensure the acid scavenger is also anhydrous.
-
Inert Atmosphere: Conduct the entire reaction, including monomer addition and sampling, under a positive pressure of a dry, inert gas like nitrogen or argon.[9]
-
-
-
Cause C: Inefficient Reaction
-
Action:
-
Monitor Viscosity: A noticeable increase in the viscosity of the reaction mixture is a good qualitative indicator of polymerization. If the solution remains thin, the reaction is not progressing efficiently.
-
Optimize Temperature: If the reaction stalls at a low temperature, consider a modest, incremental increase in temperature (e.g., from 0°C to room temperature) after the initial monomer addition phase.
-
-
Problem 2: Polymer Discoloration (Yellowing/Browning)
-
Symptom: The final isolated polymer is not white or off-white as expected.
-
Possible Causes & Solutions:
-
Oxidation: Air leakage into the reaction vessel can cause oxidative side reactions, especially at elevated temperatures. Solution: Improve the inert atmosphere seal and ensure a continuous positive pressure of nitrogen or argon.
-
High Temperature: Excessive heat can cause thermal degradation of the polymer backbone.[15] Solution: Maintain the recommended temperature profile. If high temperatures are necessary to dissolve monomers, minimize the time spent at elevated temperatures before initiating polymerization.
-
Impure Reagents: Impurities in monomers or solvents can sometimes be colored or react to form colored species. Solution: Use highly purified reagents.
-
Section 3: Key Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation of BCSPE with an Aromatic Diamine
This protocol provides a general framework. Specific quantities and conditions should be optimized for the specific comonomer used.
-
Preparation:
-
Thoroughly dry a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Flame-dry the glassware under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the experiment.
-
-
Monomer Dissolution:
-
Charge the flask with the aromatic diamine (e.g., 4,4'-oxydianiline, 1.00 equivalent) and anhydrous NMP (to achieve a final concentration of ~10-15% solids w/v).
-
Stir the mixture at room temperature until the diamine is fully dissolved.
-
Cool the solution to 0°C using an ice-water bath.
-
-
Polymerization:
-
In a separate dry flask, dissolve BCSPE (1.00 equivalent) in a minimal amount of anhydrous NMP.
-
Transfer the BCSPE solution to the dropping funnel.
-
Add the BCSPE solution dropwise to the stirred, cooled diamine solution over 30-60 minutes. A viscous solution will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-24 hours. The progress is marked by a significant increase in viscosity, sometimes to the point where stirring is difficult (Weissenberg effect).
-
-
Isolation and Purification:
-
Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., methanol or water) while stirring vigorously in a blender.
-
The polymer will precipitate as a fibrous or powdery solid.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer extensively with water and then with methanol to remove the solvent and any unreacted monomers or salts.
-
Dry the final polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Visualizing the Reaction
Caption: General scheme for BCSPE polycondensation.
Section 4: Data Summaries for Experimental Design
Table 1: Theoretical Effect of Stoichiometric Imbalance on Degree of Polymerization (DP)
This table, derived from the Carothers equation, illustrates the critical importance of achieving a 1:1 molar ratio for high molecular weight.
| Molar Ratio (r) of Functional Groups | Extent of Reaction (p) | Degree of Polymerization (DP) |
| 1.00 | 0.95 | 20 |
| 1.00 | 0.99 | 100 |
| 1.00 | 0.995 | 200 |
| 0.99 | 1.00 | 199 |
| 0.98 | 1.00 | 99 |
| 0.95 | 1.00 | 39 |
Note: r is the ratio of the number of molecules of the deficient reactant to the excess reactant. DP is the average number of monomer units in a polymer chain.
Table 2: Common Reagents for BCSPE Polycondensation
| Role | Reagent | Boiling Point (°C) | Key Considerations |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | 202 | Excellent solvating power for polymers, high boiling point. |
| Solvent | Dimethylacetamide (DMAc) | 165 | Good solvating power, lower boiling point than NMP. |
| Solvent | Dichloromethane (DCM) | 40 | Useful for reactions at or below room temp; polymer may precipitate. |
| Acid Scavenger | Pyridine | 115 | Common, effective base. Must be anhydrous. |
| Acid Scavenger | Triethylamine (TEA) | 90 | Stronger base than pyridine, can be used if needed. Must be anhydrous. |
| Precipitant | Methanol | 65 | Effective for precipitating many aromatic polymers. |
| Precipitant | Water | 100 | Good non-solvent, helps dissolve inorganic salts. |
References
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- Lohtragon. (n.d.). Acid Scavengers and Stabilizers - Polymer Additives.
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Technical Support Center: Polymerization with Bis(4-chlorosulfonylphenyl) Ether
Welcome to the technical support guide for polymerization reactions involving Bis(4-chlorosulfonylphenyl) ether. As a key monomer in the synthesis of high-performance polymers like poly(ether sulfone)s and poly(sulfonamide)s, its reactivity, while advantageous, can also lead to several side reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, ensuring the synthesis of high-quality, high-molecular-weight polymers.
Frequently Asked Questions (FAQs)
Q1: My polymerization resulted in a low molecular weight polymer. What is the most common cause?
A1: The most frequent cause of low molecular weight is the premature termination of the growing polymer chains. This is overwhelmingly due to the hydrolysis of the highly reactive sulfonyl chloride (-SO₂Cl) functional groups on the this compound monomer. Water, even in trace amounts, will react with the sulfonyl chloride to form a non-reactive sulfonic acid (-SO₂OH) group, which acts as a chain cap and halts polymerization.
Q2: Why is strict stoichiometric balance so critical in these polycondensation reactions?
A2: Polycondensation follows Carothers' equation, which dictates that achieving a high degree of polymerization is only possible when the reactive functional groups of the two monomers are present in a precise 1:1 molar ratio.[1][2] Any deviation from this balance means that one type of functional group will be in excess, leaving the resulting polymer chains with unreactive ends and severely limiting the final molecular weight.
Q3: Can the reaction solvent interfere with the polymerization?
A3: Yes. The solvent must be aprotic and inert under the reaction conditions. Protic solvents (like water or alcohols) will react with the sulfonyl chloride groups. Some aprotic solvents, if not properly purified, may contain impurities that can interfere with the reaction. It is crucial to use high-purity, dry, aprotic polar solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or sulfolane.
Q4: What causes the final polymer to be discolored (e.g., yellow or brown)?
A4: Discoloration is often a result of oxidation, particularly at the high temperatures required for polymerization (typically 190-250°C).[3] Residual oxygen in the reaction vessel can lead to the formation of colored byproducts. Additionally, side reactions involving the polymer backbone or impurities can also contribute to color formation.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving specific problems encountered during the polymerization of this compound.
Issue 1: Low Polymer Yield and/or Low Molecular Weight
Low molecular weight is a definitive sign that chain growth was prematurely halted. The following flowchart and table outline a diagnostic workflow.
Caption: Troubleshooting workflow for low molecular weight polymer.
Detailed Troubleshooting Steps:
| Potential Cause | Underlying Mechanism & Evidence | Recommended Action & Protocol |
| Hydrolysis of Monomer | The sulfonyl chloride group (-SO₂Cl) is highly susceptible to nucleophilic attack by water, forming sulfonic acid (-SO₂OH).[4][5][6] This terminates the polymer chain. Evidence: A lower-than-expected pH in the reaction mixture or the presence of sulfonic acid peaks in IR/NMR spectra of the crude product. | Protocol: Rigorous Drying. 1. Dry glassware in an oven at >120°C for at least 12 hours. 2. Dry solvents using appropriate methods (e.g., distillation over CaH₂ or use of molecular sieves). 3. Dry monomers under vacuum at an elevated temperature (below melting point). 4. Conduct the entire reaction under a positive pressure of dry inert gas (Nitrogen or Argon).[3] |
| Incorrect Stoichiometry | Polycondensation requires a precise 1:1 molar ratio of reactive groups. An imbalance leaves one functional group in excess, capping all chains.[1] Evidence: Unreacted monomer detected in the final product via chromatography (GPC) or spectroscopy (NMR). | Protocol: Precise Measurement. 1. Use a 4- or 5-place analytical balance for all measurements. 2. Confirm the purity of both this compound and the co-monomer (e.g., bisphenol, diamine) before use. Adjust weights based on purity if necessary. 3. Ensure complete transfer of all weighed materials into the reaction vessel. |
| Suboptimal Reaction Conditions | The reaction may not have proceeded to the high conversion (>99%) required for high molecular weight. Evidence: Molecular weight increases with extended reaction time or increased temperature, suggesting the previous conditions were insufficient. | Protocol: Condition Optimization. 1. Ensure the reaction temperature is maintained consistently, typically between 190-230°C.[3][7] 2. Verify that stirring is efficient to ensure a homogeneous reaction mixture. 3. Monitor polymerization progress by taking aliquots and measuring the solution viscosity or molecular weight (if possible). |
Issue 2: Gel Formation or Insoluble Polymer
The appearance of insoluble gel indicates that cross-linking has occurred, transforming the linear polymer chains into a three-dimensional network.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN110903480B - Preparation method of controllable molecular weight polysulfone - Google Patents [patents.google.com]
- 3. TRANSPARENT AND FLAME RETARDANT POLYSULFONE COMPOSITIONS - Patent 2094764 [data.epo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2013041062A1 - Process for preparing polysulfone - Google Patents [patents.google.com]
Technical Support Center: Reactions Involving Bis(4-chlorosulfonylphenyl) Ether
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(4-chlorosulfonylphenyl) ether. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you navigate the challenges associated with this versatile but moisture-sensitive reagent, with a primary focus on preventing its hydrolysis during chemical reactions.
Introduction: The Challenge of Hydrolysis
This compound is a key bifunctional monomer and crosslinking agent, widely used in the synthesis of high-performance polymers such as polysulfones and polyether sulfones.[1][2] Its two reactive chlorosulfonyl groups allow for the formation of robust sulfonamide or sulfonate ester linkages. However, this high reactivity also makes the compound highly susceptible to hydrolysis, where the chlorosulfonyl groups react with water to form the corresponding and unreactive sulfonic acids. This side reaction can significantly lower product yields, introduce impurities, and compromise the integrity of your final product.[3][4] This guide will equip you with the knowledge and practical strategies to mitigate this critical issue.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that promote the hydrolysis of this compound?
A1: The hydrolysis of sulfonyl chlorides like this compound is influenced by several key factors:
-
Presence of Water: This is the most critical factor. Even trace amounts of moisture in solvents, reagents, or on glassware can lead to significant hydrolysis.[3][4][5]
-
Temperature: Higher reaction temperatures accelerate the rate of hydrolysis.[6]
-
pH: The rate of hydrolysis is pH-dependent. While sulfonyl chlorides can hydrolyze under neutral conditions, the reaction is often accelerated in the presence of bases.[7][8]
-
Solvent Polarity: Polar protic solvents, especially those capable of hydrogen bonding, can facilitate hydrolysis.
Q2: How can I visually or analytically detect if my this compound has started to hydrolyze?
A2: Several indicators can suggest hydrolysis:
-
Physical Appearance: Pure this compound is a white to off-white crystalline solid.[9][10] A clumpy or sticky appearance may indicate the presence of the sulfonic acid hydrolysis product.
-
Thin-Layer Chromatography (TLC): The sulfonic acid byproduct will have a different Rf value (typically lower, more polar) than the starting sulfonyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal new peaks corresponding to the aromatic protons adjacent to the sulfonic acid group, which will have a different chemical shift compared to those next to the sulfonyl chloride.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for detecting and quantifying the sulfonic acid impurity.[11]
Q3: Is it possible for only one of the two chlorosulfonyl groups to hydrolyze?
A3: Yes, it is possible to have partial hydrolysis, resulting in a molecule with one remaining chlorosulfonyl group and one sulfonic acid group. This can lead to a complex mixture of products and should be avoided by rigorously excluding water from your reaction.
Q4: Can I use a base to scavenge the HCl byproduct of my reaction without accelerating the hydrolysis of the sulfonyl chloride?
A4: Yes, but with caution. Non-nucleophilic, hindered bases like triethylamine or diisopropylethylamine are commonly used. However, it's crucial to use an anhydrous grade of the base and add it to the reaction mixture before the sulfonyl chloride. Some tertiary amines can react with sulfonyl chlorides, so careful selection is necessary.[3] In some cases, an excess of the nucleophilic amine reactant can also act as the base.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Symptoms:
-
The starting material, this compound, is consumed (as seen on TLC), but the expected product spot is weak or absent.
-
A significant amount of a very polar, baseline material is observed on the TLC plate.
Primary Suspect: Hydrolysis of this compound.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Moisture in Solvents | Use freshly distilled, anhydrous solvents from a solvent purification system or from a sealed bottle over molecular sieves. | Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are preferred.[3] Even "anhydrous" solvents can absorb moisture from the air. |
| Wet Reagents | Ensure all other reagents, especially amines or alcohols, are thoroughly dried. Liquid amines can be distilled from a suitable drying agent (e.g., CaH₂). | Nucleophilic reagents can contain residual water that will readily react with the sulfonyl chloride. |
| Contaminated Glassware | Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator under vacuum or an inert atmosphere before use. | Surface-adsorbed water on glassware is a common and often overlooked source of moisture. |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents atmospheric moisture from entering the reaction vessel, which is especially important for reactions run over extended periods. |
| Aqueous Work-up | If an aqueous work-up is unavoidable, perform it as quickly as possible and at low temperatures (e.g., in an ice bath).[6][12] | The low solubility of some aryl sulfonyl chlorides in water can offer some protection against hydrolysis, but prolonged contact should be avoided.[13] |
Issue 2: Formation of Multiple Unidentified Byproducts
Symptoms:
-
TLC or LC-MS analysis shows a complex mixture of products in addition to the starting material and desired product.
Potential Causes & Solutions:
-
Bis-sulfonylation of Primary Amines: If you are reacting this compound with a primary amine, it's possible for the amine to react with two molecules of the sulfonyl chloride if stoichiometry is not carefully controlled.
-
Solution: Use a stoichiometric amount or a slight excess of the amine to favor the formation of the desired product.[3]
-
-
Reaction with Tertiary Amine Bases: While often used as acid scavengers, some tertiary amines can react with sulfonyl chlorides.[3]
-
Solution: Consider using a non-nucleophilic hindered base like 2,6-lutidine or proton sponge if you suspect this side reaction.
-
-
Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose.[6]
-
Solution: Run the reaction at the lowest effective temperature. Many reactions with sulfonyl chlorides proceed well at 0 °C or even lower.
-
Experimental Protocols
Protocol 1: General Anhydrous Procedure for Sulfonamide Formation
This protocol outlines a standard procedure for reacting this compound with a primary or secondary amine under anhydrous conditions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a dropping funnel.
-
Dissolve the amine (2.2 equivalents) and anhydrous triethylamine (2.5 equivalents) in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Transfer the this compound solution to the dropping funnel.
-
Cool the amine solution to 0 °C using an ice bath.
-
Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, quench by the slow addition of water or saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualization of Key Concepts
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a decision-making process for troubleshooting low yields in reactions involving this compound.
Caption: Competing reaction pathways for this compound.
References
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]
-
Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2. Available from: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. Available from: [Link]
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. Available from: [Link]
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society. Available from: [Link]
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available from: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
Bis(4-chlorosulfonylphenyl)ether. ChemBK. Available from: [Link]
-
Hydrolysis stable sulfonyl chlorides. Reddit. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Cas 121-63-1,4,4'-Bis(chlorosulfonyl)diphenyl ether. Lookchem. Available from: [Link]
-
An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry. Available from: [Link]
- The assay method of chlorosulfuric acid in thionyl chloride. Google Patents.
-
A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. Available from: [Link]
-
Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. Available from: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available from: [Link]
-
Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. Reddit. Available from: [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. Available from: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. National Institutes of Health. Available from: [Link]
-
Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. ResearchGate. Available from: [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available from: [Link]
-
bischloromethyl ether. Organic Syntheses Procedure. Available from: [Link]
-
Partially bio-based aromatic poly(ether sulfone)s bearing pendant furyl groups: synthesis, characterization and thermo-reversible cross-linking with a bismaleimide. Polymer Chemistry. Available from: [Link]
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
-
Different reaction conditions for hydrolysis of ethers and epoxides. Available from: [Link]
- Process for preparing polysulfone. Google Patents.
- Synthesis method of polysulfone resin. Google Patents.
-
This compound. Chemsrc. Available from: [Link]
- Process for the chloro-sulphonation of biphenyl and diphenyl ether. Google Patents.
-
Organic Syntheses Procedure. Available from: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. 4,4'-Bis(chlorosulfonyl)diphenyl ether | 121-63-1 [chemicalbook.com]
- 11. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in "Bis(4-chlorosulfonylphenyl) ether" based polymer synthesis
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low-yield issues encountered during the synthesis of poly(arylene ether sulfone)s (PAES) and related polymers using Bis(4-chlorosulfonylphenyl) ether as a key monomer. This monomer, also known as 4,4'-oxybis(benzenesulfonyl chloride), is a critical building block for high-performance thermoplastics, valued for their exceptional thermal and chemical stability.[1][2][3]
The synthesis, typically a nucleophilic aromatic substitution (SNAr) polycondensation, is sensitive to several factors. Low yields are often symptomatic of underlying issues with monomer purity, reaction conditions, or side reactions.[2][4] This document provides a structured, question-and-answer-based approach to diagnose and resolve these common challenges, ensuring the successful synthesis of high-molecular-weight polymers.
Troubleshooting Guide: Diagnosing Low Polymer Yield
This section addresses specific problems you might encounter during your polymerization experiments. Each question is followed by an analysis of potential causes and actionable solutions.
Q1: My final polymer yield is very low, and the product is a brittle powder, not a tough, film-forming material. What is the most likely cause?
This is a classic sign of low molecular weight. In polycondensation, achieving a high degree of polymerization is essential for obtaining desirable mechanical properties.[5] A low molecular weight polymer will precipitate prematurely and will not have the chain entanglement necessary for forming tough materials.
Possible Causes & Solutions:
-
Monomer Impurity: This is the most frequent cause. Polycondensation is extremely sensitive to the purity of the monomers.[6][7]
-
Causality: Mono-functional impurities (e.g., a hydrolyzed chlorosulfonyl group forming a sulfonic acid) act as chain terminators, capping the growing polymer chain and preventing the attainment of high molecular weight. Even a small percentage of impurity can drastically reduce the final molecular weight.[6] For instance, a 0.5% impurity can lead to a 33% decrease in the degree of polymerization.[6]
-
Solution:
-
Verify Purity: Use techniques like melting point determination, NMR, or HPLC to confirm the purity of your this compound and the comonomer (e.g., a bisphenol). The reported purity should be high, ideally >99%.[7][8]
-
Recrystallize: If purity is suspect, recrystallize the monomers. For this compound, a suitable solvent like dry monochlorobenzene can be effective.[9] Bisphenols can often be recrystallized from toluene or aqueous ethanol. Ensure the recrystallized monomer is thoroughly dried under vacuum to remove any residual solvent.[10]
-
-
-
Incorrect Stoichiometry: The molar ratio of the reacting functional groups (e.g., -SO2Cl from the ether and -OH from a bisphenol) must be as close to 1:1 as possible.
-
Causality: Any deviation from perfect stoichiometry will leave an excess of one functional group at the end of the reaction, limiting the maximum achievable molecular weight.[5] A 1% excess of one monomer can limit the number average degree of polymerization to approximately 199.[5]
-
Solution:
-
Accurate Measurement: Use a high-precision analytical balance for weighing monomers.
-
Calculate Molar Equivalents Carefully: Double-check your calculations for the molar amounts of each monomer, accounting for their molecular weights.
-
-
-
Presence of Water: Water will readily react with the highly electrophilic chlorosulfonyl group.
-
Causality: The hydrolysis of the -SO2Cl group to a sulfonic acid (-SO3H) is a chain-terminating reaction. This not only consumes the reactive group but also produces HCl, which can potentially lead to other side reactions.
-
Solution:
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120 °C) and cooled under an inert atmosphere (Nitrogen or Argon).[11]
-
Dry Solvents and Reagents: Use high-purity, anhydrous solvents. Solvents like N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO) should be dried over molecular sieves or distilled.[12][13] The weak base used (e.g., potassium carbonate) should also be dried before use.
-
Azeotropic Removal: During the reaction setup, using a solvent like toluene to form an azeotrope with water and removing it via a Dean-Stark trap is a highly effective method to ensure anhydrous conditions before polymerization is initiated at a higher temperature.[14][15]
-
-
Q2: The reaction mixture turned dark brown or black at high temperatures, and the resulting polymer is discolored. Why did this happen?
Darkening of the reaction mixture typically indicates decomposition or undesirable side reactions, which can compromise the polymer's structure and properties.
Possible Causes & Solutions:
-
Reaction Temperature Too High: While high temperatures are needed to drive the polymerization, excessive heat can cause thermal degradation.[4]
-
Causality: Poly(arylene ether sulfone)s are thermally stable, but the polymerization process itself, especially in the presence of reagents and potential impurities, can have an optimal temperature window. Exceeding this can lead to charring and bond cleavage.
-
Solution:
-
Optimize Temperature: Carefully control the reaction temperature according to established protocols. Typical temperatures for this type of polycondensation range from 160 °C to 220 °C.[4][14] It is often beneficial to have a staged temperature profile, starting lower and increasing as the reaction proceeds.[14]
-
Inert Atmosphere: Ensure a constant, gentle flow of an inert gas (Nitrogen or Argon) throughout the reaction. This prevents oxidation of the monomers and growing polymer chains at high temperatures.
-
-
-
Side Reactions: The sulfonyl group can participate in side reactions under strongly basic or high-temperature conditions.
-
Causality: Although the SNAr reaction is the desired pathway, other reactions can occur. For example, in the presence of a strong base, cleavage of the ether linkage or other unintended reactions can occur.
-
Solution:
-
Choice of Base: Use a weak base like potassium carbonate (K2CO3) rather than strong bases like sodium hydroxide. K2CO3 is sufficient to deprotonate the phenolic comonomer without promoting significant side reactions.
-
Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction's progress by observing the increase in viscosity. Once the mixture becomes highly viscous and stirring is difficult, the reaction is likely near completion. Typical reaction times are in the range of 18-24 hours.[14][15]
-
-
Q3: The polymer precipitated out of the solution midway through the reaction. What went wrong?
Premature precipitation stops the polymer chains from growing, leading to low molecular weight and, consequently, low yield of the desired high-performance polymer.
Possible Causes & Solutions:
-
Inappropriate Solvent: The chosen solvent must be able to keep the polymer in solution as its molecular weight increases.
-
Causality: As the polymer chains grow, their solubility characteristics change. If the solvent is not a good solvent for the high-molecular-weight polymer, the polymer will precipitate out.
-
Solution:
-
Select a Good Solvent: High-boiling polar aprotic solvents are standard for this synthesis. N,N-Dimethylacetamide (DMAc), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can effectively solvate the growing polymer chains.[3][16][17]
-
Check Solubility: Before starting a large-scale reaction, it can be useful to test the solubility of a known high-molecular-weight sample of the target polymer in the chosen solvent.
-
-
-
Monomer Concentration Too High: An overly concentrated reaction mixture can lead to a rapid increase in viscosity and insolubility.
-
Causality: At high concentrations, the polymer chains are more likely to interact with each other and precipitate, especially as the molecular weight builds up.
-
Solution:
-
Adjust Concentration: Typical monomer concentrations are in the range of 10-25 wt%. If you are experiencing precipitation, try reducing the initial monomer concentration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for this polymerization? A1: The polymerization proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In a typical reaction with a bisphenol comonomer, a weak base (like K2CO3) deprotonates the hydroxyl groups of the bisphenol to form a more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient carbon atom attached to the chlorosulfonyl group on the this compound, displacing the chloride and forming an ether linkage. This step-growth process repeats to form the high-molecular-weight polymer.[18]
Q2: How critical is the purity of the potassium carbonate (K2CO3) used? A2: It is very important. The K2CO3 should be anhydrous. The presence of water, as discussed, can hydrolyze the monomer. It is standard practice to dry the K2CO3 in an oven (e.g., at 120-140 °C) for several hours before use.
Q3: Can I use a different halogenated monomer, for example, a fluoro-substituted one? A3: Yes, fluoro-substituted monomers are often used and are typically more reactive than their chloro-substituted counterparts in SNAr reactions due to the higher electronegativity of fluorine.[15][19] However, this compound is a common and effective monomer. Studies have shown that the chloro-terminated monomers can lead to polymers with slightly higher solution viscosity and mechanical strength due to improved reaction spontaneity.[15][19]
Q4: How do I effectively monitor the progress of the reaction? A4: The most practical way in a lab setting is to observe the viscosity of the reaction mixture. As the polymer chains grow, the solution viscosity will increase dramatically. You can often see the solution "climbing" the mechanical stirrer shaft (the Weissenberg effect), which is a good indicator of high molecular weight. For quantitative analysis, samples can be periodically taken (if possible), precipitated, and analyzed by techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight distribution.
Data and Workflow Visualization
Troubleshooting Summary Table
| Problem Observed | Primary Suspected Cause(s) | Recommended Diagnostic & Corrective Actions |
| Low yield, brittle product | Impure Monomers, Incorrect Stoichiometry, Moisture | 1. Verify monomer purity (>99%) via MP, NMR. Recrystallize if needed.[6][9] 2. Re-verify stoichiometric calculations and weighings.[5] 3. Ensure all glassware, solvents, and reagents are anhydrous.[11][13] |
| Dark/Discolored Polymer | Excessive Temperature, Oxidation, Side Reactions | 1. Lower reaction temperature; use a staged heating profile.[4][14] 2. Maintain a strict inert (N2/Ar) atmosphere. 3. Use a weak base (K2CO3) and avoid prolonged reaction times. |
| Premature Precipitation | Poor Solvent Choice, High Monomer Concentration | 1. Use a high-boiling polar aprotic solvent (DMAc, DMSO, NMP).[3][16] 2. Reduce the initial monomer concentration (target 10-25 wt%). |
Diagram: Troubleshooting Workflow for Low Yield
Caption: A flowchart for diagnosing the root cause of low polymer yield.
Diagram: General Polymerization Reaction Scheme
Caption: SNAr polycondensation of this compound with a bisphenol.
Key Experimental Protocol: Synthesis of a Poly(arylene ether sulfone)
This protocol describes a general procedure for synthesizing a high-molecular-weight PAES using this compound and a bisphenol (e.g., 4,4'-Biphenol).
Materials:
-
This compound (1.00 molar equivalent)
-
4,4'-Biphenol (1.00 molar equivalent)
-
Anhydrous Potassium Carbonate (K2CO3) (approx. 2.2 molar equivalents)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Anhydrous Toluene
Procedure:
-
Glassware Preparation: Oven-dry all glassware (3-neck round-bottom flask, mechanical stirrer, condenser, Dean-Stark trap) at 120 °C for at least 4 hours and assemble hot, cooling under a positive pressure of dry nitrogen.
-
Charging the Flask: To the flask, add this compound, 4,4'-Biphenol, and K2CO3.
-
Solvent Addition: Add DMAc to achieve a monomer concentration of ~20% (w/v) and enough toluene to fill the Dean-Stark trap (e.g., a 2:1 ratio of DMAc to toluene).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 135-145 °C) with vigorous stirring.[15] Allow the toluene-water azeotrope to collect in the Dean-Stark trap for 4-6 hours to ensure the system is completely anhydrous.
-
Polymerization: Carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 165-170 °C to distill off the remaining toluene.[14][15] Allow the reaction to proceed at this temperature for 18-24 hours under a nitrogen blanket. The viscosity of the solution will increase significantly.
-
Isolation: Cool the viscous polymer solution to room temperature and dilute it with additional DMAc to reduce viscosity.
-
Precipitation: Slowly pour the polymer solution into a large beaker of vigorously stirring methanol or deionized water to precipitate the polymer as a fibrous solid.
-
Washing: Filter the polymer and wash it extensively with hot deionized water several times to remove salts and residual solvent, followed by a final wash with methanol.[14]
-
Drying: Dry the final polymer product in a vacuum oven at 60-80 °C for 24 hours or until a constant weight is achieved.[14]
References
-
Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. (2023). ResearchGate. [Link]
-
Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. (2021). National Institutes of Health (NIH). [Link]
-
Influence of monomer purity on molecular weight of racemic polylactic acid. (2023). Transactions on Materials, Biotechnology and Life Sciences. [Link]
-
Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). (n.d.). MDPI. [Link]
-
Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. (n.d.). MDPI. [Link]
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Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. (n.d.). MDPI. [Link]
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STATISTICS OF LINEAR POLYCONDENSATION. (n.d.). University of Southern Mississippi. [Link]
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Enhanced Ion Cluster Size of Sulfonated Poly (Arylene Ether Sulfone) for Proton Exchange Membrane Fuel Cell Application. (n.d.). MDPI. [Link]
- Method for the purification of bis(4-chlorophenyl) sulfone. (n.d.).
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Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. (2021). Semantic Scholar. [Link]
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Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. (2021). ResearchGate. [Link]
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Synthesis and properties poly(arylene ether sulfone)s with pendant hyper-sulfonic acid. (n.d.). RSC Publishing. [Link]
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Acute reactions to polysulfone/polyethersulfone dialysers: literature review and management. (n.d.). PubMed. [Link]
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This compound. (n.d.). PubChem. [Link]
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Polysulfone Membranes: Here, There and Everywhere. (n.d.). MDPI. [Link]
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Polyethersulfone Polymer for Biomedical Applications and Biotechnology. (n.d.). PubMed Central. [Link]
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Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2023). National Institutes of Health (NIH). [Link]
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Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. (2019). MDPI. [Link]
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Guide - Low Yield Troubleshooting. (2018). PacBio. [Link]
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Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. (2023). MDPI. [Link]
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Purification methods for polymers synthesized with "Bis(4-chlorosulfonylphenyl) ether"
Technical Support Center: Purification of Poly(arylene ether sulfone)s
A Guide for Researchers on Purifying Polymers Synthesized with Bis(4-chlorosulfonylphenyl) Ether
Welcome to the technical support center for polymer purification. This guide is designed for researchers, scientists, and drug development professionals working with poly(arylene ether sulfone)s (PAES) and related high-performance polymers synthesized using the monomer this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure the successful purification of your materials. A robust purification process is paramount, as residual monomers, oligomers, salts, and solvents can significantly compromise the thermal, mechanical, and chemical properties of the final polymer.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational questions regarding the purification of polymers derived from this compound.
Q1: Why is rigorous purification of my newly synthesized polymer so critical?
A: The polymerization reaction, while often efficient, is never perfect. The crude product is a mixture containing your desired high molecular weight polymer, but also unreacted monomers (like this compound and various bisphenols), low molecular weight oligomers, and inorganic salts (e.g., potassium carbonate or sodium fluoride) from the nucleophilic aromatic substitution reaction. If not removed, these impurities can:
-
Act as plasticizers: Lowering the glass transition temperature (Tg) and reducing thermal stability.
-
Degrade Mechanical Properties: Residual impurities can create stress concentration points, leading to brittleness and reduced tensile strength.
-
Interfere with Downstream Applications: In fields like membrane science or biomedical applications, leachables can be toxic or alter surface properties, affecting performance.[1][2]
-
Cause Inconsistent Results: The presence of these variable impurities prevents reproducible material performance in subsequent experiments.
Q2: What is the primary method for purifying these polymers, and how does it work?
A: The most common and effective method is non-solvent induced phase separation , also known as precipitation. The principle is based on differential solubility.
-
The Mechanism: You first dissolve the crude polymer mixture in a "good" solvent—one in which the polymer chains are well-solvated and adopt an expanded coil conformation. This solution is then introduced into a large volume of a "non-solvent" (also called an anti-solvent). The polymer is insoluble in this non-solvent, while the impurities (monomers, salts) are typically soluble. The abrupt change in solvent environment causes the polymer chains to collapse and agglomerate, precipitating out of the solution as a solid.[3][4] The non-solvent must be miscible with the good solvent to ensure rapid and uniform phase separation.[5]
Q3: How do I select an appropriate solvent/non-solvent system?
A: The choice is crucial for achieving a clean, easily filterable precipitate rather than an unmanageable, sticky mass. A good system maximizes the solubility of the polymer in the solvent and minimizes it in the non-solvent. For poly(arylene ether sulfone)s, polar aprotic solvents are excellent choices for dissolution.
The key is the difference in solubility parameters between the polymer and the solvent system.[6][7] Solvents like NMP, DMAc, DMF, and DMSO have solubility parameters that are a good match for PAES, allowing them to dissolve the polymer effectively.[1] In contrast, non-solvents like water and alcohols have vastly different solubility parameters, ensuring the polymer will precipitate.
Below is a table of commonly used systems for polyethersulfone (PES) and polysulfone (PSf), which are the typical products from this compound reactions.
| Polymer Type | Recommended Solvents | Recommended Non-Solvents | Notes |
| Poly(arylene ether sulfone)s (PAES) | N-Methyl-2-pyrrolidone (NMP) | Water, Methanol, Ethanol | NMP is an excellent solvent with a high boiling point, making it good for synthesis and dissolution. Water is a strong, cost-effective non-solvent.[1][3][4] |
| N,N-Dimethylacetamide (DMAc) | Water, Isopropanol | DMAc is another powerful solvent. Using alcohols as non-solvents can sometimes yield a more fibrous precipitate compared to water.[6] | |
| N,N-Dimethylformamide (DMF) | Water, Methanol | DMF is effective but has a lower boiling point and higher toxicity compared to NMP and DMAc.[1] | |
| Dimethyl sulfoxide (DMSO) | Water | DMSO is a very strong solvent, useful for more rigid polymer backbones.[1] |
Section 2: Detailed Protocol - Standard Precipitation & Purification Workflow
This protocol provides a reliable, step-by-step method for purifying your polymer on a laboratory scale.
Objective: To isolate the high molecular weight polymer from unreacted monomers, oligomers, and reaction salts.
Materials:
-
Crude polymer solution (e.g., 10-25% w/v in NMP or DMAc)
-
Non-solvent (e.g., Deionized Water or Methanol)
-
Large beaker or vessel (at least 10x the volume of the polymer solution)
-
High-speed overhead stirrer or magnetic stirrer with a large stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Workflow Diagram
Caption: Standard workflow for polymer purification by precipitation.
Step-by-Step Methodology
-
Polymer Dissolution: Ensure your crude polymer is fully dissolved in the chosen solvent (e.g., DMAc, NMP). The solution should be homogeneous and free of any gels or solid particles. If your synthesis was performed in one of these solvents, you can often proceed directly from the reaction mixture after cooling to room temperature. A typical concentration is 10-25% polymer by weight.[3]
-
Prepare the Non-Solvent Bath: Fill a large beaker with the non-solvent (e.g., deionized water). The volume of the non-solvent should be at least 10 times the volume of your polymer solution. This large excess ensures that the solvent concentration remains low throughout the addition, promoting efficient precipitation. Begin vigorous stirring with an overhead or magnetic stirrer to create a vortex.
-
Precipitate the Polymer: Slowly add the polymer solution dropwise into the center of the vortex of the stirring non-solvent. A peristaltic pump or a dropping funnel is ideal for maintaining a slow, controlled addition rate. A rapid addition can lead to the formation of large, gummy clumps that trap impurities. A slow addition promotes the formation of a fibrous or powdery precipitate that is easily washed.
-
Digest and Wash: After all the polymer solution has been added, allow the suspension to stir for at least 1-2 hours. This "digestion" step helps to leach out trapped solvent and impurities. Stop stirring, let the polymer settle, and decant the supernatant. Add fresh non-solvent, re-suspend the polymer by stirring for 30-60 minutes, and repeat the process. For high purity, at least 2-3 washing cycles are recommended. A final wash with a lower-boiling non-solvent like methanol can aid in faster drying.
-
Collect the Polymer: Collect the purified polymer by vacuum filtration using a Buchner funnel. Press the polymer firmly with a spatula or stopper to remove as much liquid as possible.
-
Drying: Transfer the polymer to a vacuum oven. Dry the polymer at a temperature well below its glass transition temperature (e.g., 80-120 °C for most PAES) under a high vacuum. Continue drying until the polymer reaches a constant weight, which indicates that all residual solvent has been removed.[8] This can take 24-48 hours.
Section 3: Troubleshooting Guide
Even with a robust protocol, unexpected issues can arise. This section provides solutions to common problems encountered during purification.
Q1: My polymer precipitated as a single sticky lump or "oiled out" instead of a fine powder or fiber. What went wrong?
A: This is a very common issue caused by a slow rate of phase separation. When the polymer solution doesn't disperse and de-mix quickly, the polymer chains aggregate in a solvent-rich, gel-like state before fully solidifying. This traps impurities and makes the material difficult to handle.
Causality & Solutions:
-
Cause: The concentration of the "good" solvent at the point of addition is too high, or the non-solvent is too "weak."
-
Solution 1 (Increase Driving Force): Use a stronger non-solvent (e.g., switch from isopropanol to methanol, or from methanol to water). Water is often the strongest non-solvent for these systems.[3][4]
-
Solution 2 (Improve Kinetics): Increase the stirring rate in the non-solvent bath significantly. A deep vortex ensures the polymer solution droplet is rapidly torn apart and dispersed.
-
Solution 3 (Control Addition): Decrease the addition rate of your polymer solution. This prevents a localized buildup of the good solvent.
-
Solution 4 (Temperature): Lowering the temperature of the non-solvent bath can sometimes help, as solubility typically decreases with temperature.
Troubleshooting Decision Diagram
Caption: Decision tree for troubleshooting poor polymer precipitation.
Q2: How can I confirm that residual high-boiling solvents like NMP or DMSO are truly gone?
A: Drying to a constant weight is the standard method. However, for surface-sensitive applications like membranes or biomaterials, even trace amounts of residual solvent can be detrimental.[8]
-
Standard Method: Gravimetric analysis (drying until weight is stable) is the most common approach.
-
Advanced Technique: Water contact angle measurement can be a highly sensitive indicator of residual surface solvent. A surface contaminated with a polar aprotic solvent like DMAc or DMSO will be more hydrophilic than the pure, clean polymer. As the residual solvent is removed through further drying, you will observe the water contact angle increase to a stable, higher value, indicating a clean surface.[8]
-
Definitive Analysis: For bulk confirmation, proton NMR (¹H NMR) spectroscopy is definitive. Dissolve a sample of the purified, dried polymer in a different deuterated solvent (e.g., CDCl₃ if possible, or DMSO-d₆ and look for the characteristic peaks of NMP or DMAc).
Q3: My final polymer is discolored (e.g., yellow or brown), but the literature says it should be white or off-white. What is the cause?
A: Discoloration in PAES is typically due to oxidation, which can create chromophores in the polymer backbone.
-
Cause 1 (Synthesis): The polymerization was conducted at too high a temperature or with oxygen contamination, leading to side reactions. This cannot be fixed by purification.
-
Cause 2 (Drying): The polymer was dried at an excessively high temperature in the presence of trace oxygen. Ensure your vacuum oven has a good seal and, if necessary, backfill with an inert gas like nitrogen before heating.
-
Cause 3 (Impurities): Residual impurities, especially from certain bisphenols, can be prone to oxidation. This indicates the washing stage was insufficient. Re-dissolving the polymer and re-precipitating it may solve the issue.
Section 4: Validation of Purification
After purification, it is essential to characterize the polymer to confirm the success of the procedure.
-
Nuclear Magnetic Resonance (¹H NMR): This is used to confirm the polymer structure and to check for the absence of monomer and solvent peaks.[9][10]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. A successful purification should show a clean, unimodal distribution, free from low molecular weight shoulders that indicate the presence of oligomers.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg). A sharp, well-defined Tg at the expected temperature is indicative of a pure, amorphous polymer. The presence of impurities would likely lower and broaden the Tg.
References
-
Lau, W. W. Y., Guiver, M. D., & Matsuura, T. (1991). Phase separation in polysulfone/solvent/water and polyethersulfone/solvent/water systems. Journal of Membrane Science, 59, 219-227. [Link]
-
Wang, D., Li, K., & Teo, W. K. (2000). Effects of solvent/non-solvent system on the properties and structure of polyethersulfone microporous membrane. Journal of Applied Polymer Science, 75(3), 396-405. [Link]
-
Zeman, L., & Tkacik, G. (1988). Thermodynamic analysis of a membrane-forming system water/IV-methyl-2-pyrrolidone/polyethersulfone. Journal of Membrane Science, 36, 119-127. [Link]
-
Nanoscience Instruments. (n.d.). Detecting Residual Solvent in Polymer films with Contact Angle Measurements. Application Note. [Link]
-
Chakrabarty, B., Ghoshal, A. K., & Purkait, M. K. (2008). Effect of solvents on performance of polyethersulfone ultrafiltration membranes: Investigation of metal ion separations. Journal of Membrane Science, 315(1-2), 36-46. [Link]
-
Kim, D., et al. (2012). Synthesis and Characterization of Sulfonated Poly (Arylene ether Sulfone) Multi-Block Copolymer for PEMFC Application. Korean Chemical Engineering Research, 50(5), 877-883. [Link]
-
Kim, Y. S., et al. (2004). Synthesis and characterization of controlled molecular weight disulfonated poly(arylene ether sulfone) copolymers and their applications to proton exchange membranes. Macromolecules, 37(8), 2881-2887. [Link]
-
Sankir, M., et al. (2007). Synthesis and characterization of sulfonated poly(arylene ether sulfone) copolymers via direct copolymerization: Candidates for proton exchange membrane fuel cells. Journal of Polymer Science Part A: Polymer Chemistry, 45(12), 2623-2636. [Link]
-
Paul, D., & Kale, P. (2019). Morphology Behavior of Polysulfone Membranes Made from Sustainable Solvents. Membranes, 9(9), 113. [Link]
-
Zhang, R., et al. (2013). Estimation of phase separation temperatures for polyethersulfone/solvent/non-solvent systems in RTIPS and membrane properties. Journal of Membrane Science, 433, 134-143. [Link]
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- 10. researchgate.net [researchgate.net]
Addressing solubility issues of polyarylethersulfones from "Bis(4-chlorosulfonylphenyl) ether"
Technical Support Center: Polyarylethersulfones (PAES)
Topic: Addressing Solubility Issues of Polyarylethersulfones from "Bis(4-chlorosulfonylphenyl) ether" From the desk of: The Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers and professionals encountering solubility challenges with polyarylethersulfones (PAES) synthesized from this compound and various bisphenols. Instead of a simple list of suggestions, we will diagnose the root causes of poor solubility and provide robust, field-proven strategies and protocols to overcome these issues, ensuring the successful processing and application of your high-performance polymers.
FAQ 1: Diagnosis of the Problem
Q: I've successfully synthesized a polyarylethersulfone from this compound, but it shows extremely poor solubility in common organic solvents like NMP, DMAc, and chloroform. Why is this happening?
A: This is a common and understandable challenge. The limited solubility of your PAES stems from a combination of its inherent molecular structure and the characteristics of the polymer chains you've created. Let's break down the primary factors:
-
High Chain Rigidity: The PAES backbone is composed of aromatic rings linked by ether (-O-) and sulfone (-SO2-) groups. While the ether linkages provide some flexibility, the overall structure is rigid and planar. This rigidity prevents the polymer chains from easily adopting the coiled, random conformations necessary for favorable interaction with solvent molecules.
-
Strong Intermolecular Forces: The aromatic rings in the polymer chains lead to significant van der Waals forces and π-π stacking interactions. These forces cause the chains to pack together tightly and efficiently, creating a stable, high-cohesion state. For the polymer to dissolve, the energy gained from solvent-polymer interactions must be sufficient to overcome these strong polymer-polymer interactions, which is often not the case.
-
High Molecular Weight (MW): As the polymer chain length (and thus, molecular weight) increases, the cumulative effect of these intermolecular forces becomes much stronger. Very high MW polymers have numerous points of contact between chains, making it exponentially more difficult for solvent molecules to penetrate and solvate them.[1][2]
-
Potential for Crystallinity: While many PAES are amorphous, some with highly regular, symmetrical structures can develop crystalline domains. These regions are extremely dense and organized, effectively locking out solvent molecules and rendering the polymer insoluble.
The interplay of these factors means that significant energy is required to separate the polymer chains. Standard solvents may not provide a sufficient thermodynamic driving force to achieve this, resulting in the poor solubility you are observing.
Caption: Chain packing in rigid vs. modified PAES.
FAQ 2: Strategic Solutions - Chemical Modification
Q: How can I chemically modify my PAES to permanently improve its solubility?
A: Chemical modification is a powerful strategy to fundamentally alter the polymer's properties. The goal is to disrupt the factors causing insolubility—namely, chain packing and strong intermolecular forces. Two highly effective approaches are sulfonation and the incorporation of bulky side groups.
By introducing sulfonic acid groups (-SO₃H) onto the aromatic rings, you dramatically increase the polymer's polarity.[3][4][5] These highly hydrophilic groups readily interact with polar solvents, significantly improving solubility. At higher degrees of sulfonation, the polymer can even become water-soluble.[5]
Experimental Protocol: Sulfonation of PAES using Chlorosulfonic Acid
-
Objective: To introduce sulfonic acid groups onto the PAES backbone to enhance solubility.
-
Safety: This procedure must be performed in a fume hood. Chlorosulfonic acid (ClSO₃H) and concentrated sulfuric acid (H₂SO₄) are extremely corrosive and react violently with water. Wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.
Materials:
-
Pre-synthesized, dry PAES powder (1.0 g)
-
Concentrated Sulfuric Acid (98%) (20 mL)
-
Chlorosulfonic Acid (ClSO₃H)
-
Ice bath
-
Deionized water
-
Methanol
-
Magnetic stirrer and stir bar
-
Drying oven
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 1.0 g of the dry PAES powder to 20 mL of concentrated H₂SO₄. Stir at room temperature until the polymer is fully dissolved. This may take several hours.
-
Cooling: Once dissolved, place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Sulfonation: While stirring vigorously, slowly add a pre-determined amount of chlorosulfonic acid dropwise to the cooled polymer solution. The amount will determine the degree of sulfonation (DS).[3] Start with a low molar ratio (e.g., 1:1 mole ratio of ClSO₃H to PAES repeat unit) for a moderate DS.
-
Reaction: Allow the mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 4-6 hours.
-
Precipitation: Slowly and carefully pour the viscous polymer solution into a beaker containing 500 mL of ice-cold deionized water while stirring vigorously. The sulfonated polymer (SPES) will precipitate as white fibers or powder.
-
Washing: Decant the acidic water. Wash the precipitated SPES repeatedly with fresh deionized water until the washings are neutral (test with pH paper). This removes residual acid.
-
Drying: Filter the polymer and dry it in a vacuum oven at 60-80 °C overnight until a constant weight is achieved.
The resulting sulfonated PAES (SPES) should exhibit significantly enhanced solubility in polar aprotic solvents and potentially in polar protic solvents like methanol or even water, depending on the DS.[5][6]
Another excellent strategy is to synthesize the PAES using a comonomer that contains large, bulky side groups. These groups act like molecular "speed bumps," physically preventing the polymer chains from packing closely together.[7][8] This disruption reduces intermolecular forces and increases the fractional free volume, making it easier for solvent molecules to penetrate and solvate the chains.[7]
A common approach is to replace a portion of the standard bisphenol (like Bisphenol A) with a bulky-group-containing bisphenol, such as 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), during the initial polymerization.[9]
Data Presentation: Impact of Modification on Solubility
| Polymer Sample | Solvent | Solubility (at 25 °C, 5 wt%) |
| Pristine PAES | Chloroform | Insoluble |
| THF | Insoluble | |
| DMAc | Swells | |
| NMP | Partially Soluble | |
| Sulfonated PAES (DS=0.6) | Chloroform | Insoluble |
| THF | Partially Soluble | |
| DMAc | Soluble | |
| NMP | Soluble | |
| PAES with 20% BHPF | Chloroform | Soluble |
| THF | Soluble | |
| DMAc | Soluble | |
| NMP | Soluble |
FAQ 3: Strategic Solutions - Polymerization Process Control
Q: Can I improve solubility by changing how I run the polymerization reaction itself, without chemical modification?
A: Absolutely. Controlling the polymerization is a proactive way to manage solubility. The most critical parameter to control is the polymer's molecular weight (MW).[1]
Strategy: Control Molecular Weight via Monomer Stoichiometry
According to the Carothers equation for step-growth polymerization, the highest molecular weight is achieved only when the reacting functional groups (in this case, -SO₂Cl from the sulfonyl monomer and -OH from the bisphenol) are present in a perfect 1:1 stoichiometric ratio.
By intentionally creating a slight stoichiometric imbalance—using a small excess of one of the monomers—you can effectively limit the final chain length.[10] A lower MW polymer will have weaker overall intermolecular forces and will be significantly easier to dissolve.
Experimental Protocol: Synthesis of Controlled MW PAES
-
Objective: To synthesize PAES with a targeted, lower molecular weight to enhance solubility.
-
Principle: A slight excess of the bisphenol monomer will be used to limit chain growth. The resulting polymer chains will be terminated with hydroxyl (-OH) groups.[1]
Materials:
-
This compound (1.00 molar equivalent)
-
Bisphenol A (e.g., 1.02 molar equivalent for a 2% excess)
-
Potassium Carbonate (K₂CO₃, anhydrous, powdered, ~2.2 equivalents)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Toluene
-
Dean-Stark trap and condenser
-
Nitrogen inlet
Procedure:
-
Setup: Assemble a reaction flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Charging Reagents: Charge the flask with Bisphenol A, K₂CO₃, NMP, and toluene.
-
Azeotropic Dehydration: Heat the mixture to reflux (~140-150 °C) under a nitrogen blanket. Water generated from the formation of the potassium phenoxide salt will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue until no more water is collected (typically 2-4 hours).
-
Monomer Addition: After dehydration, drain the toluene from the trap. Cool the reaction slightly and add the this compound monomer to the solution.
-
Polymerization: Slowly raise the temperature to 180-190 °C to initiate polymerization. The solution will become increasingly viscous. Maintain this temperature for 8-12 hours.
-
Workup: Cool the reaction mixture, dilute with additional NMP if necessary, and precipitate the polymer by pouring the solution into a large volume of vigorously stirred methanol/water (80/20).
-
Purification: Filter the polymer, wash it thoroughly with hot water and then methanol to remove salts and unreacted monomers, and dry under vacuum at 100 °C.
The resulting polymer will have a lower average molecular weight compared to a synthesis run with a 1:1 stoichiometry, which should translate directly to improved solubility.
Caption: Troubleshooting workflow for PAES solubility.
References
- CN110903480B - Preparation method of controllable molecular weight polysulfone - Google P
-
Polysulfone - Wikipedia. [Link]
-
EFFECT OF BULKY GROUPS ON PHYSICAL PROPERTIES . [Link]
-
Effect of Molecular Weight and Chemical Structure of Terminal Groups on the Properties of Porous Hollow Fiber Polysulfone Membranes - PMC - NIH. [Link]
-
Modified polyether-sulfone membrane: a mini review - PMC - NIH. [Link]
-
Modification of Sulfonated Polyethersulfone Membrane as a Selective Adsorbent for Co(II) Ions - MDPI. [Link]
-
Limited polysulfone solubility in supercritical dimethyl ether with THF and DMF cosolvents . [Link]
-
Synthesis of High Molecular Weight Polyetherethersulfone-Allyl Copolymers of Controlled Glass Transition | Request PDF - ResearchGate. [Link]
-
Sulfonation process on polysulfone. | Download Scientific Diagram - ResearchGate. [Link]
-
Morphology Behavior of Polysulfone Membranes Made from Sustainable Solvents - MDPI. [Link]
-
Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymerization - RSC Publishing. [Link]
-
bulky side groups: Topics by Science.gov . [Link]
-
(PDF) Synthesis of poly(arylene ether sulfone): 18-Crown-6 catalyzed phase-transfer polycondensation of bisphenol A with 4,4 - ResearchGate. [Link]
-
MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION - YouTube. [Link]
-
Effects of the Applied Potential on the Performance of Polysulfone Membranes Functionalized with Sulfonated Polyether Ether Ketone Polymers - NIH. [Link]
-
Sulfonation of Polyethersulfone by Chlorosulfonic Acid | Request PDF - ResearchGate. [Link]
-
Which solvent can best dissolve polyether ether sulfone (PEES)? - ResearchGate. [Link]
- EP0407714A2 - Polyarylsulfones derived from 1, 4"(bishalophenylsulfone)
-
Solubility parameters. | Download Table - ResearchGate. [Link]
-
The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PubMed Central. [Link]
-
A clustered sulfonated poly(ether sulfone) based on a new fluorene-based bisphenol monomer - Journal of Materials Chemistry (RSC Publishing). [Link]
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Partially bio-based aromatic poly(ether sulfone)s bearing pendant furyl groups: synthesis, characterization and thermo-reversible cross-linking with a bismaleimide - Polymer Chemistry (RSC Publishing). [Link]
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Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]
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The Effects of Different Side Groups on the Properties of Polythiophene - ResearchGate. [Link]
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- 3. Modified polyether-sulfone membrane: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of Sulfonated Polyethersulfone Membrane as a Selective Adsorbent for Co(II) Ions | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Applied Potential on the Performance of Polysulfone Membranes Functionalized with Sulfonated Polyether Ether Ketone Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EFFECT OF BULKY GROUPS ON PHYSICAL PROPERTIES [ebrary.net]
- 8. bulky side groups: Topics by Science.gov [science.gov]
- 9. A clustered sulfonated poly(ether sulfone) based on a new fluorene-based bisphenol monomer - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
How to avoid crosslinking side reactions in linear polymerization with "Bis(4-chlorosulfonylphenyl) ether"
Technical Support Center: Linear Polymerization with Bis(4-chlorosulfonylphenyl) Ether
A Guide to Preventing Crosslinking Side Reactions
Welcome, researchers and innovators. This technical support center is designed to provide you with in-depth guidance on a critical aspect of polymer synthesis: controlling the linearity of polymers when using this compound. As a difunctional monomer, it is a valuable building block for high-performance polymers like polysulfones. However, unwanted crosslinking reactions can compromise the desired material properties. This guide, presented in a troubleshooting and FAQ format, will equip you with the knowledge to anticipate, identify, and mitigate these side reactions, ensuring the successful synthesis of linear polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of crosslinking in my polymerization reaction?
A: The most common indicator of crosslinking is the formation of an insoluble gel in the reaction mixture. You may also observe a rapid and significant increase in viscosity that makes stirring difficult or impossible. Post-synthesis, crosslinked polymers will exhibit limited solubility in solvents that would typically dissolve their linear counterparts.
Q2: What is the main cause of crosslinking when using this compound?
A: Crosslinking in these systems often arises from side reactions involving the highly reactive chlorosulfonyl groups. These can include reactions with moisture, leading to the formation of sulfonic acids which can then participate in unintended branching reactions. Imprecise stoichiometric control of the co-monomers is another major contributor to the formation of branched or crosslinked structures.[1][2]
Q3: Can temperature control help in preventing crosslinking?
A: Absolutely. While higher temperatures can increase the rate of polymerization, they can also promote undesirable side reactions.[3][4] It is crucial to maintain the reaction temperature within the optimal range for the specific polymerization system to favor the desired linear chain growth over crosslinking pathways.
Q4: How critical is the purity of my monomers and solvents?
A: Extremely critical. Impurities in the monomers or solvents can initiate or participate in side reactions that lead to crosslinking. For instance, traces of water can hydrolyze the sulfonyl chloride groups, creating sulfonic acids that can act as branching points.[5][6] Always use high-purity, anhydrous monomers and solvents.
Troubleshooting Guide: From Problem to Solution
This section provides a more detailed approach to troubleshooting crosslinking issues. It is structured to help you diagnose the problem and implement effective solutions.
Problem 1: Gel Formation During Polymerization
Symptoms:
-
The reaction mixture becomes a semi-solid or solid mass.
-
The stirrer slows down or stops completely.
-
The product is insoluble in common solvents for the expected linear polymer.
Potential Causes & Solutions:
-
Cause A: Incorrect Stoichiometry. In step-growth polymerization, a precise 1:1 molar ratio of the reactive functional groups is crucial for achieving high molecular weight linear polymers.[1][7] An excess of one monomer can lead to the formation of oligomers with reactive end groups that can participate in branching.[8]
-
Solution: Carefully calculate and weigh your monomers. It is advisable to perform a titration or other analytical technique to determine the exact purity of your monomers before calculating the required amounts. Aim for a stoichiometric ratio as close to 1:1 as possible.[9]
-
-
Cause B: Presence of Moisture. this compound is highly susceptible to hydrolysis. The resulting sulfonic acid groups can lead to undesired side reactions.[5]
-
Solution: Ensure all glassware is rigorously dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Cause C: Reaction Temperature is Too High. Elevated temperatures can provide the activation energy for unwanted side reactions that lead to crosslinking.[3][10]
-
Solution: Maintain strict temperature control throughout the polymerization. Determine the optimal temperature range for your specific system through literature review or preliminary experiments. A lower temperature may slow down the reaction but can significantly reduce the incidence of side reactions.[3]
-
Problem 2: High Viscosity and Broad Molecular Weight Distribution
Symptoms:
-
The polymer solution is highly viscous, even at low concentrations.
-
Gel Permeation Chromatography (GPC) analysis shows a broad molecular weight distribution with a high molecular weight shoulder, indicating the presence of branched or crosslinked species.
Potential Causes & Solutions:
-
Cause A: Side Reactions of the Sulfonyl Chloride Group. Besides hydrolysis, the sulfonyl chloride group can undergo other side reactions, particularly at higher temperatures, that can introduce branching.
-
Solution: In addition to temperature control, consider the order of monomer addition. In some cases, adding the more reactive monomer slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.
-
-
Cause B: Inefficient Stirring. Poor mixing can create localized areas of high monomer concentration, leading to uncontrolled polymerization and branching.
-
Solution: Use an appropriate stirring method (mechanical or magnetic) that ensures homogeneous mixing of the reactants throughout the polymerization.
-
Experimental Protocols
Protocol 1: General Procedure for Linear Polysulfone Synthesis
This protocol provides a general guideline for the synthesis of a linear polysulfone using this compound and a suitable diol (e.g., Bisphenol A).
-
Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Reaction Setup: Assemble the reaction flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Charging Reactants: Under a positive nitrogen pressure, charge the reaction flask with the diol monomer and an anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP)).[11] Stir until the monomer is completely dissolved.
-
Addition of Base: Add an anhydrous base (e.g., potassium carbonate) to the solution to form the phenoxide salt of the diol.
-
Monomer Addition: Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture at a controlled temperature.
-
Polymerization: Heat the reaction mixture to the desired temperature and maintain it for the specified time, monitoring the viscosity.
-
Work-up: Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer in a non-solvent like methanol.
-
Purification: Filter the polymer, wash it thoroughly with water and methanol to remove any unreacted monomers and salts, and dry it under vacuum.
Protocol 2: Assessing Polymer Linearity via Solubility Testing
A simple yet effective method to qualitatively assess for crosslinking is through solubility testing.
-
Sample Preparation: Weigh a small amount of the synthesized polymer (e.g., 10 mg).
-
Solvent Addition: Add a known volume (e.g., 1 mL) of a good solvent for the expected linear polymer (e.g., chloroform, NMP).
-
Observation: Vigorously stir or shake the mixture at room temperature.
-
Interpretation:
-
Linear Polymer: The polymer should completely dissolve to form a clear, homogeneous solution.
-
Crosslinked Polymer: The polymer will not dissolve but may swell, forming a gel-like substance.[12] Insoluble particles will be visible.
-
Analytical Techniques for Detecting Crosslinking
For a more quantitative analysis of crosslinking, the following techniques are recommended:
| Technique | Information Provided |
| Gel Permeation Chromatography (GPC) | Provides information on the molecular weight and molecular weight distribution. A broad distribution or a high molecular weight shoulder can indicate branching or crosslinking.[13] |
| Differential Scanning Calorimetry (DSC) | Can be used to determine the glass transition temperature (Tg). Crosslinking generally leads to an increase in Tg.[14][15] |
| Swelling Tests | The degree of swelling of a polymer in a solvent is inversely related to the crosslink density.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can provide detailed structural information, and in some cases, can be used to identify and quantify branch points.[14] |
| Fourier Transform Infrared Spectroscopy (FTIR) | Can be used to identify the presence of specific functional groups that may have formed as a result of side reactions.[14][16] |
Visualizing Polymerization Pathways
The following diagrams illustrate the desired linear polymerization pathway and the potential side reactions leading to crosslinking.
Caption: Ideal vs. Crosslinking Polymerization Pathways.
Caption: Troubleshooting Workflow for Crosslinking Issues.
References
- ResolveMass Laboratories Inc. (n.d.). Crosslinked Polymer Analysis.
- Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques.
- Royal Society of Chemistry. (2023, December 19). Educational series: characterizing crosslinked polymer networks. RSC Publishing.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- ResearchGate. (2025, August 8). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon.
- Chemistry For Everyone. (2025, May 11). How Does Temperature Affect Chain-growth And Step-growth Polymerization? [Video]. YouTube.
- Chemistry For Everyone. (2025, April 27). How Does Stoichiometry Impact Step-growth Polymerization? [Video]. YouTube.
-
Mangialetto, J., et al. (2021). The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization. Polymers, 13(15), 2533. [Link]
- Wikipedia. (n.d.). Step-growth polymerization.
- Google Patents. (n.d.). Method for the production of polysulfones, and polysulfones.
- Soft Matter (RSC Publishing). (n.d.). Unequal stoichiometry between crosslinking moieties affects the properties of transient networks formed by dynamic covalent crosslinks.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Chemistry Stack Exchange. (2021, August 4). Is stoichiometric imbalance in polymerization important if the process has an evaporation step?
- Reddit. (2021, November 16). Troubleshooting step growth polymerization. r/Chempros.
- Chemistry For Everyone. (2025, May 19). How Does Temperature Affect Polymer Density? [Video]. YouTube.
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 7. m.youtube.com [m.youtube.com]
- 8. Unequal stoichiometry between crosslinking moieties affects the properties of transient networks formed by dynamic covalent crosslinks - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
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- 15. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
Technical Support Center: The Critical Role of Monomer Purity in Advanced Polymer Synthesis
A Guide for Researchers on Bis(4-chlorosulfonylphenyl) ether and its Impact on Polymer Properties
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how seemingly minor variations in starting materials can lead to significant deviations in final polymer performance. This guide is designed to provide you, our fellow researchers and developers, with practical, in-depth insights into one such critical parameter: the purity of the monomer This compound , also known as 4,4'-Oxybis(benzenesulfonyl chloride) or OBSC.
This document moves beyond simple protocols to explain the fundamental science—the "why" behind the "how"—enabling you to troubleshoot experiments, predict outcomes, and ultimately accelerate your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the importance of this compound purity.
Q1: Why is the purity of this compound so critical for polymerization?
A1: The synthesis of high-performance polymers like poly(arylene ether sulfone)s (PAES) from this compound is typically achieved through step-growth polycondensation. This mechanism's success is fundamentally dependent on two factors:
-
Precise Stoichiometric Balance: The reaction requires an exact 1:1 molar ratio of the reacting functional groups (in this case, the chlorosulfonyl group and a co-monomer's functional group, like a hydroxyl group).
-
High Reaction Conversion: The reaction must proceed to near-completion (>99%) to achieve high molecular weight polymers.
Impurities directly undermine these principles. Monofunctional impurities act as "chain cappers," terminating the growing polymer chain prematurely and drastically limiting the final molecular weight. Even small deviations in the molar ratio of reactive groups can lead to a significant reduction in polymer chain length.[1][2]
Q2: What are the common impurities found in technical-grade this compound?
A2: The primary synthesis route for this compound is the chlorosulfonation of diphenyl ether.[3][4] This process can generate several key impurities:
-
Isomeric Variants: The desired product is the para,para-isomer (4,4'-). However, ortho-para' (2,4'-) and meta-para' (3,4'-) isomers can also form.[5] These isomers can alter the polymer's linearity and crystallinity.
-
Monofunctional Species: Incomplete reaction can result in 4-chlorosulfonylphenyl phenyl ether, which has only one reactive site.
-
Starting Material: Residual, unreacted diphenyl ether.
-
Hydrolysis Product: The chlorosulfonyl group (-SO₂Cl) is highly susceptible to moisture and can hydrolyze to the much less reactive sulfonic acid group (-SO₃H). This is a critical impurity as it introduces non-reactive species into the polymerization.
Q3: How do these impurities generally affect the final polymer's properties?
A3: The presence of these impurities can lead to a cascade of undesirable effects in the final polymer:
-
Reduced Molecular Weight: As explained in A1, this is the most immediate and significant consequence, leading to poor mechanical properties.[6]
-
Decreased Thermal Stability: The incorporation of irregular structures or thermally labile end groups can lower the polymer's glass transition temperature (Tg) and decomposition temperature.[7][8]
-
Poor Mechanical Performance: Low molecular weight polymers are often brittle and exhibit lower tensile strength and modulus.[9]
-
Inconsistent Batch-to-Batch Properties: Using a monomer with variable purity will result in polymers with unpredictable molecular weights and properties, compromising experimental reproducibility.
-
Discoloration: Impurities can cause unwanted side reactions at the high temperatures required for polymerization, leading to a discolored or yellowed final product.
Part 2: Troubleshooting Guide: From Problem to Solution
This section is structured to help you diagnose and solve specific issues encountered during your polymerization experiments.
Issue 1: The resulting polymer has a low molecular weight and is brittle.
Q: My poly(arylene ether sulfone) synthesis resulted in a low-viscosity solution, and after precipitation, the polymer is a brittle powder instead of a tough film. What's the likely cause related to my this compound monomer?
A: This is a classic symptom of polymerization being halted prematurely, most often due to issues with the monomer.
Root Cause Analysis: The most probable culprit is the presence of monofunctional impurities or an imbalance in stoichiometry . A monofunctional impurity, such as 4-chlorosulfonylphenyl phenyl ether or a hydrolyzed monomer (sulfonic acid), will react with one end of a growing polymer chain, effectively capping it and preventing further growth. This severely limits the achievable molecular weight.
Logical Relationship: Impurity to Polymer Defect
Caption: Impact of monomer impurities on polymer properties.
Solution: Monomer Purification and Validation You must purify the monomer before use. Recrystallization is a highly effective method for removing isomers and other impurities.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which the monomer is sparingly soluble at room temperature but highly soluble at an elevated temperature. A non-polar solvent like monochlorobenzene or a mixed solvent system (e.g., toluene/heptane) is often a good starting point.[5]
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot solvent. Scientist's Note: Using excessive solvent will reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, you can place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent. Crucial: Ensure the monomer is perfectly dry, as residual moisture will cause hydrolysis.
-
Purity Validation: Before using the monomer, confirm its purity.
-
Melting Point: A sharp melting point close to the literature value (124-127 °C) indicates high purity.[4] A broad melting range suggests the presence of impurities.
-
HPLC Analysis: Use a method like Reversed-Phase HPLC to quantify purity. A pure sample should show a single major peak.[10]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the correct isomeric structure (para,para-) and the absence of other organic impurities.
-
Issue 2: The final polymer is discolored (yellow/brown).
Q: My polymerization reaction was successful in achieving high molecular weight, but the final polymer is significantly yellowed, which is unacceptable for my application. Is my monomer the cause?
A: Yes, monomer impurities are a frequent cause of discoloration. While the polymerization may still proceed, certain impurities can degrade or participate in side reactions at high temperatures, forming chromophores (colored compounds).
Root Cause Analysis: The presence of trace amounts of starting materials or byproducts from the monomer synthesis can be thermally unstable. These compounds can oxidize or decompose under the demanding conditions of polycondensation (typically >150 °C), generating colored species that become trapped in the polymer matrix.
Solution: Purification and Reaction Conditions
-
High-Purity Monomer: The first line of defense is to use a monomer of the highest possible purity, as detailed in the protocol above.
-
Inert Atmosphere: Ensure your polymerization is conducted under a strictly inert atmosphere (Nitrogen or Argon). This prevents oxidation of both the monomer and the growing polymer chains, which is a common source of color.
-
Temperature Control: Do not exceed the recommended polymerization temperature. Overheating can accelerate degradation and side reactions.
Data Summary: Impact of Purity on Key Polymer Properties
| Property | Effect of Low-Purity Monomer | Rationale |
| Weight-Average Molecular Weight (Mw) | Significantly Decreased | Chain termination by monofunctional impurities disrupts polymer growth.[1] |
| Glass Transition Temperature (Tg) | Decreased / Inconsistent | Lower molecular weight and chain irregularities from isomers reduce Tg.[7][11] |
| Tensile Strength | Significantly Decreased | Shorter polymer chains lead to fewer entanglements and weaker material.[6] |
| Color / Appearance | Yellow to Brown Discoloration | Degradation of impurities at high temperatures forms chromophores. |
| Solubility | May Increase | Lower molecular weight polymers are generally more soluble. |
Part 3: Workflow Visualization
To ensure success, a systematic approach involving purification and validation is essential.
Workflow: From Crude Monomer to High-Quality Polymer
Caption: A self-validating workflow for polymer synthesis.
This guide provides a foundational understanding of how this compound purity impacts your research. By implementing rigorous purification and validation steps, you can ensure the synthesis of high-quality polymers with consistent and predictable properties.
References
-
Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. (n.d.). ResearchGate. Retrieved from [Link]
-
Kim, J., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. National Institutes of Health (NIH). Retrieved from [Link]
-
Optimizing Polymer Processing with 4,4'-Bis(chlorosulfonyl)diphenyl Ether. (n.d.). Milliken. Retrieved from [Link]
-
Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. (2017). Taylor & Francis Online. Retrieved from [Link]
-
Lee, H., et al. (2022). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. MDPI. Retrieved from [Link]
-
Synthesis of Soluble Poly(arylene ether sulfone) Ionomers with Pendant Quaternary Ammonium Groups for Anion Exchange Membranes. (2009). ACS Publications. Retrieved from [Link]
-
Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. (2023). MDPI. Retrieved from [Link]
-
Synthesis of poly(arylene ether sulfone) copolymers. (2020). ResearchGate. Retrieved from [Link]
-
Design and synthesis of poly(arylene ether sulfone)s with high glass transition temperature by introducing biphenylene groups. (2020). ResearchGate. Retrieved from [Link]
-
Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Method for the purification of bis(4-chlorophenyl) sulfone. (1967). Google Patents.
-
Synthesis and Characterization of Sulfonated Poly (Arylene ether Sulfone) Multi-Block Copolymer for PEMFC Application. (2012). Semantic Scholar. Retrieved from [Link]
-
chlorosulfonyl isocyanate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
reaction of n-chlorosulfonylisocyanate with unsaturated polymers. route to a synthesis. (n.d.). SciSpace. Retrieved from [Link]
-
Reaction Of Chlorosulfonyl Isocyanate With Styryl Cyclopropyl. (n.d.). Shodhganga. Retrieved from [Link]
- Purification device and method for bis (chlorosulfonyl) imide. (n.d.). Google Patents.
-
This compound. (n.d.). Chemsrc. Retrieved from [Link]
-
Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). (2014). ResearchGate. Retrieved from [Link]
-
Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell. (2015). PubMed. Retrieved from [Link]
-
Synthesis and Characterization of poly(Ether Sulfone) copolymers with reactive and unreactive end-groups. (2001). ResearchGate. Retrieved from [Link]
-
Partially bio-based aromatic poly(ether sulfone)s bearing pendant furyl groups: synthesis, characterization and thermo-reversible cross-linking with a bismaleimide. (2016). Royal Society of Chemistry. Retrieved from [Link]
-
Development of Non-flammable Poly[(o-cresyl glycidyl ether)-co-formaldehyde]/Poly(ethylene glycol) bis(amine)/Bis(4-trifluoromethyl-phenyl)phosphine-Based Materials. (2017). Sci-int. Retrieved from [Link]
-
Diglycidyl Ether of Bis-phenol-A, Epoxy Resin and Triphenylamine Linked Azomethine-Based Polymer Networks as Thermally Resistant, Blue Light Emissive Smart Materials. (2018). ResearchGate. Retrieved from [Link]
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- 4. This compound | CAS#:121-63-1 | Chemsrc [chemsrc.com]
- 5. US3334146A - Method for the purification of bis(4-chlorophenyl) sulfone - Google Patents [patents.google.com]
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- 7. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Viscosity Management in High Molecular Weight Polymer Synthesis Utilizing Bis(4-chlorosulfonylphenyl) ether
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Bis(4-chlorosulfonylphenyl) ether in the synthesis of high molecular weight polymers. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of polymer chemistry and practical laboratory experience. Our goal is to empower you to overcome common challenges, particularly those related to viscosity management, and achieve your desired polymer characteristics.
Troubleshooting Guide: Common Viscosity-Related Issues
Effectively managing solution viscosity is paramount for successful high molecular weight polymer synthesis. An uncontrolled increase in viscosity can lead to a host of problems, from poor heat transfer and inadequate mixing to premature termination of the reaction.[1] This section addresses specific issues you may encounter.
Issue 1: Rapid and Uncontrolled Viscosity Increase Leading to Gelation or Stirrer Seizure
An unexpectedly rapid rise in viscosity, often culminating in the formation of an insoluble gel or the seizing of mechanical stirrers, is a critical problem in step-growth polymerization.[2] This typically indicates a reaction that is proceeding too quickly or the formation of cross-linked networks.
Causality and Diagnostic Flowchart
The primary cause of premature gelation is often related to monomer functionality and reaction conditions that favor side reactions or an overly rapid polymerization rate.
Caption: Troubleshooting workflow for rapid viscosity increase.
Step-by-Step Solutions:
-
Re-evaluate Monomer Stoichiometry and Purity: In step-growth polymerization, achieving a high molecular weight requires a precise equimolar ratio of reactive functional groups.[3] However, if viscosity becomes unmanageable, intentionally creating a slight stoichiometric imbalance can be a strategy to control the final molecular weight.[3] Ensure the purity of your this compound and co-monomers, as impurities can act as chain terminators or, conversely, lead to branching.[4]
-
Optimize Reaction Temperature: Higher temperatures generally increase reaction rates.[5] While necessary for the polycondensation reaction, an excessively high temperature can lead to a rapid, uncontrolled increase in molecular weight and viscosity.
-
Action: Begin the polymerization at a lower temperature and gradually increase it. This allows for a more controlled chain growth. For polysulfone synthesis, reaction temperatures can be critical, and temperatures above 160°C can sometimes lead to solvent decomposition or discoloration.[6]
-
-
Adjust Monomer Concentration: A higher concentration of monomers can accelerate the polymerization rate and lead to a more rapid viscosity buildup.[7]
-
Action: Reduce the initial monomer concentration by increasing the amount of solvent. This provides more space for the polymer chains to move, delaying the onset of severe chain entanglement.
-
-
Consider a Fed-Batch Approach: Instead of adding all monomers at the beginning (batch process), a fed-batch method, where one or both monomers are added gradually over time, can help to control the reaction rate and, consequently, the viscosity.
Issue 2: High Viscosity Preventing Effective Mixing and Heat Transfer
As the polymer chains grow, the solution viscosity naturally increases.[8] If the viscosity becomes too high, it can impede proper mixing, leading to localized "hot spots" (poor heat transfer), and a broader molecular weight distribution (polydispersity) because of inhomogeneous monomer concentration.[9]
Step-by-Step Solutions:
-
Mechanical Stirring: For high-viscosity polymer solutions, standard magnetic stir bars are often inadequate.
-
Action: Employ a mechanical overhead stirrer with a high-torque motor and a paddle designed for viscous materials (e.g., an anchor or helical stirrer). This ensures homogeneity throughout the reaction vessel.
-
-
Solvent Selection: The choice of solvent is critical. A good solvent will not only dissolve the monomers but also the growing polymer chains.
-
Action: Utilize high-boiling point aprotic polar solvents, which are common for polysulfone synthesis.[6][10] Examples include Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO).[6][11] The solvent's ability to maintain the polymer in solution as its molecular weight increases is crucial.
-
-
Implement a Two-Stage Temperature Profile:
-
Action: Conduct the initial phase of the polymerization at a moderate temperature to build oligomers. Once the reaction is underway, increase the temperature to drive the reaction to completion and achieve high molecular weight. This can help to manage the viscosity profile over the course of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polymer synthesis?
This compound (CAS 121-63-1) is a bifunctional monomer containing two reactive chlorosulfonyl (-SO₂Cl) groups.[12][13] Its rigid diphenyl ether backbone imparts excellent thermal and mechanical stability to the resulting polymers.[14] It is a key component in the synthesis of high-performance polymers like poly(aryl ether sulfone)s (PAES). The chlorosulfonyl groups readily react with nucleophiles, such as the phenolate groups from bisphenols, in a step-growth polycondensation reaction.[12]
Q2: How do I choose the right solvent for my polymerization with this compound?
The ideal solvent should meet several criteria:
-
High Boiling Point: To allow for the high reaction temperatures often required for polycondensation.[10]
-
Aprotic and Polar: To dissolve the ionic intermediates (like phenolates) and the growing polar polymer chain.[10]
-
Inert: It should not react with the monomers or the catalyst.
-
Low Water Content: this compound is moisture-sensitive, and water can hydrolyze the chlorosulfonyl groups, disrupting stoichiometry.[12][15] Solvents should be dried before use.
| Solvent | Boiling Point (°C) | Key Characteristics |
| N,N-Dimethylacetamide (DMAc) | 165 | Excellent solvent for polysulfones.[11] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Widely used, good thermal stability.[11] |
| Dimethyl Sulfoxide (DMSO) | 189 | High polarity, effective in dissolving salts.[6] |
| Sulfolane | 285 | Very high boiling point, excellent for high-temperature reactions.[10] |
Q3: What is the impact of temperature on the polymerization and viscosity?
Temperature has a dual effect:
-
Reaction Rate: Increasing the temperature accelerates the polymerization, helping to achieve a high molecular weight.[16]
-
Viscosity: For a given polymer solution, increasing the temperature generally lowers the viscosity, as the polymer chains have more thermal energy and can move more freely.[17][18]
This creates a delicate balance. The temperature must be high enough to promote chain growth but not so high that the reaction becomes uncontrollable.
Q4: How can I control the final molecular weight of my polymer?
Controlling the molecular weight is a common challenge in polymer synthesis.[9] Here are established methods for step-growth polymerization:
-
Stoichiometric Imbalance: As mentioned in the troubleshooting guide, using a slight excess of one monomer will result in all chain ends having the same functional group once the other monomer is consumed, thus stopping the polymerization.[3]
-
Monofunctional Chain Stopper: Adding a controlled amount of a monofunctional reagent (a "chain stopper") that can react with one of the functional groups on the growing polymer chains will terminate their growth.[3]
-
Reaction Time and Quenching: The molecular weight in step-growth polymerization increases with reaction time.[3] By taking aliquots and measuring the viscosity or molecular weight (e.g., via GPC), you can determine the optimal time to stop the reaction by rapidly cooling it or adding a quenching agent.
Q5: What is the typical experimental setup for a polymerization using this compound?
A typical setup for a lab-scale polycondensation reaction would include:
-
A multi-necked round-bottom flask.
-
An overhead mechanical stirrer.
-
A condenser.
-
A nitrogen or argon inlet to maintain an inert atmosphere.
-
A thermocouple for accurate temperature monitoring.
-
A heating mantle with a temperature controller.
Experimental Workflow Diagram
Caption: General workflow for poly(aryl ether sulfone) synthesis.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Polymer. (n.d.). Key Challenges Faced in Polymerization Development. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 121-63-1, 4,4'-Bis(chlorosulfonyl)diphenyl ether. Retrieved from [Link]
-
newji. (2025, December 22). Structural limitations that make molecular weight control of polymer materials difficult to reproduce. Retrieved from [Link]
- Google Patents. (n.d.). CN110903480B - Preparation method of controllable molecular weight polysulfone.
- Salamone, J. C. (Ed.). (1996). Introduction to Synthetic Methods in Step-Growth Polymers.
-
Chemistry For Everyone. (2025, July 8). How Does Gelation Occur In Step-growth Polymerization? [Video]. YouTube. Retrieved from [Link]
- Puszka, A., & Kultys, A. (2021).
- Vasilevsky, V. A., et al. (2023). Effect of Molecular Weight and Chemical Structure of Terminal Groups on the Properties of Porous Hollow Fiber Polysulfone Membranes. Membranes, 13(4), 421.
- Ramezani, S., et al. (2020). Vortex fluidic mediated synthesis of polysulfone. RSC Advances, 10(23), 13635-13642.
-
ResearchGate. (n.d.). Viscosity of Polymer Solutions and Molecular Weight Characterization. Retrieved from [Link]
-
Wikipedia. (n.d.). Step-growth polymerization. Retrieved from [Link]
- Van de Velde, M., et al. (2022). Toward More Universal Prediction of Polymer Solution Viscosity for Solvent-Based Recycling. Industrial & Engineering Chemistry Research, 61(18), 6235-6246.
-
Chemistry For Everyone. (2025, May 19). How Does Temperature Affect Polymer Shear Thinning? [Video]. YouTube. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2023, November 30). Polymers and Temperature – A Hot Relationship. Retrieved from [Link]
- Monteiro, Y. F., et al. (n.d.). Influence of the Temperature on the Viscosity of Different Types of Silicone.
Sources
- 1. Toward More Universal Prediction of Polymer Solution Viscosity for Solvent-Based Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 4. newji.ai [newji.ai]
- 5. youtube.com [youtube.com]
- 6. Vortex fluidic mediated synthesis of polysulfone - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00602E [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nationalpolymer.com [nationalpolymer.com]
- 10. CN110903480B - Preparation method of controllable molecular weight polysulfone - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound | C12H8Cl2O5S2 | CID 8484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. catalogimages.wiley.com [catalogimages.wiley.com]
- 15. lookchem.com [lookchem.com]
- 16. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. Influence of the Temperature on the Viscosity of Different Types of Silicone - The Journal of Plastination [journal.plastination.org]
Technical Support Center: Interpreting GPC Results for Bis(4-chlorosulfonylphenyl) Ether Polymers
Welcome to the technical support center for the analysis of polymers derived from "Bis(4-chlorosulfonylphenyl) ether," a monomer commonly used in the synthesis of high-performance polyethersulfones (PES) and related sulfonated copolymers. This guide is designed for researchers, scientists, and drug development professionals who utilize Gel Permeation Chromatography (GPC) to characterize these materials. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot the unique challenges presented by these aromatic, often sulfonated, polymers.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when analyzing polyethersulfone (PES) type polymers with GPC?
The primary challenges stem from the polymer's chemistry. Aromatic polyethersulfones are rigid and have high thermal stability, which dictates the choice of solvents.[1][2] Furthermore, when these polymers are sulfonated, they become polar and can carry an ionic charge. This introduces several potential complications:
-
Secondary Interactions: The polar sulfonyl groups (-SO₂) and any introduced sulfonic acid/sulfonate groups (-SO₃H, -SO₃⁻) can interact with the GPC column's stationary phase.[3] This is no longer true Size Exclusion Chromatography (SEC) and can lead to peak tailing, broadening, and inaccurate molecular weight estimations.[4]
-
Poor Solubility: These polymers require strong, polar aprotic organic solvents for dissolution. Incomplete dissolution is a major source of error.[5]
-
Aggregation: In certain solvents, the polar nature of the polymer chains can cause them to aggregate.[6] GPC separates based on hydrodynamic volume (size in solution), so aggregates will elute earlier, appearing as a higher molecular weight species and distorting the true molecular weight distribution.[7]
Q2: Why is adding salt (like LiBr) to the GPC mobile phase necessary for these polymers?
Adding a salt such as lithium bromide (LiBr) or lithium chloride (LiCl) to polar organic mobile phases like Dimethylacetamide (DMAc) or Dimethylformamide (DMF) is a critical step for analyzing sulfonated or other polar polymers.[1][2][8] The salt serves to suppress non-SEC interactions. The ions in the mobile phase shield the charges on both the polymer and the stationary phase, minimizing ionic repulsion or adsorption.[4] This ensures that the separation is governed primarily by the hydrodynamic volume of the polymer chains, which is the fundamental principle of GPC/SEC.[9]
Q3: Can I use standard polystyrene (PS) standards to calibrate my GPC for PES analysis?
Yes, but it is crucial to understand the implications. When you use PS standards to create a calibration curve for analyzing a different polymer like PES, you are determining the relative molecular weight of your sample, not the absolute molecular weight.[10] This is because GPC separates based on size in solution (hydrodynamic volume), not directly on mass.[11] A PES chain and a PS chain of the same mass will have different sizes in solution due to differences in their chemical structure and interaction with the solvent.
For absolute molecular weight determination, a multi-detector GPC system incorporating a light scattering detector (such as Multi-Angle Light Scattering, MALS) is required.[5][10][12] This technique measures molecular weight directly at each elution slice, independent of the polymer's elution time or structure.[10]
Q4: My polymer is highly sulfonated and water-soluble. Can I use an organic mobile phase?
For highly sulfonated, water-soluble polymers, it is often better to switch to an aqueous mobile phase system. Using an organic solvent for a water-soluble polymer can lead to poor solubility and unpredictable chain conformations. For aqueous GPC, specialized columns are required. For example, columns based on sulfonated styrene-divinylbenzene copolymers (like Agilent MCX) are ideal for analyzing strong polyanions.[13][14] The mobile phase should be a buffered aqueous solution (e.g., phosphate buffer) to control pH and ionic strength, preventing unwanted interactions.[13]
GPC Troubleshooting Guide for this compound Polymers
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My chromatogram shows a small, early-eluting peak or a "shoulder" on the high molecular weight side.
Question: I am seeing a feature in my chromatogram that elutes before my main polymer peak. Is this a super high molecular weight fraction or something else?
Answer: While it could be a very high molecular weight fraction, it is more likely to be polymer aggregation .[7] Aggregates are clusters of multiple polymer chains that behave as a single, larger entity in solution. Because GPC separates by size, these large aggregates elute much earlier than the individual polymer chains.[7]
Causality & Troubleshooting:
-
Cause: Aggregation in sulfonated polymers is often caused by strong intermolecular forces (like hydrogen bonding or ionic interactions) in a solvent that isn't optimal. It can also indicate that the sample is not fully dissolved or is degrading.[6][7]
-
Diagnosis: The aggregate peak often has a strong response from a light scattering detector but a very weak or non-existent response from a concentration detector (like Refractive Index, RI), due to its high mass but low concentration.[7]
-
Solution Protocol:
-
Improve Dissolution: Increase the dissolution time and/or temperature. Gentle agitation can also help. Ensure the polymer is completely dissolved before injection.[5]
-
Optimize Mobile Phase: Ensure your mobile phase contains an adequate concentration of salt (e.g., 0.05 M LiBr in DMAc) to disrupt ionic interactions.[1][2]
-
Filter the Sample: Always filter your sample solution through a 0.2–0.45 µm PTFE filter immediately before injection. This removes any insoluble particulates or large, persistent aggregates.[5]
-
Data Interpretation: If the aggregate cannot be eliminated, it is common practice to set the integration limits for your analysis based on the concentration detector's signal (e.g., RI peak), which will likely exclude the aggregate peak. This prevents the aggregate from artificially inflating the calculated average molecular weight.[7]
-
Issue 2: The peak for my polymer is broad and shows significant tailing.
Question: My polymer peak is not symmetric and tails towards longer retention times. What is causing this and how does it affect my results?
Answer: Peak tailing is a classic sign of unwanted interactions between the polymer and the column's stationary phase.[4][15] Parts of the polymer chain are "sticking" to the column material, delaying their elution and creating a tail. This leads to an overestimation of low molecular weight species and an artificially high polydispersity index (PDI).
Causality & Troubleshooting:
-
Cause: For sulfonated PES, this is typically an ionic or polar interaction between the sulfonyl/sulfonate groups and active sites on the column packing material.[3]
-
Troubleshooting Workflow: The logical flow for addressing this issue is to ensure the analytical conditions are designed to minimize such interactions.
// Node Definitions start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_salt [label="Is salt (e.g., LiBr) in\nthe mobile phase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_salt [label="Add 0.05 M LiBr or LiCl\nto mobile phase and sample solvent.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_column [label="Is the column appropriate\nfor polar polymers?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_column [label="Consider a different column type\nor consult manufacturer.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="Is the analysis at\nelevated temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; increase_temp [label="Increase column temperature\nto 60-80 °C.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_good [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Issue Persists:\nConsult Specialist", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> check_salt; check_salt -> add_salt [label=" No"]; add_salt -> end_good; check_salt -> check_column [label=" Yes"]; check_column -> change_column [label=" No"]; change_column -> end_bad; check_column -> check_temp [label=" Yes"]; check_temp -> increase_temp [label=" No"]; increase_temp -> end_good; check_temp -> end_bad [label=" Yes"]; }
Troubleshooting workflow for peak tailing.
Issue 3: My system pressure is suddenly very high.
Question: After injecting my sample, the system pressure increased dramatically and the pump may have even shut off. What happened?
Answer: A sudden, high backpressure is almost always caused by a blockage in the system.[16] Given the nature of these polymers, the most likely culprit is precipitated polymer or particulate matter from the sample.
Causality & Troubleshooting:
-
Cause: The sample may have precipitated out of solution upon injection into the mobile phase (if the sample solvent and mobile phase are not identical), or the sample was not fully dissolved or filtered.[5][16] Over time, this can damage the column.[6]
-
Systematic Isolation Protocol:
-
Confirm the Blockage Location: Systematically disconnect components to find the source of the pressure. A well-documented system with known pressure values for each component is invaluable here.[4]
-
Disconnect the tubing before the injector. If pressure is normal, the pump is fine.
-
Disconnect after the injector but before the guard column. If pressure is high, the injector is blocked.
-
Disconnect after the guard column. If pressure is high, the guard column is blocked. (This is its job!)
-
Continue this process after each analytical column.
-
-
Remediation:
-
Guard Column: If the guard column is blocked, replace it. It is a consumable part designed to protect the more expensive analytical columns.
-
Analytical Column: If an analytical column is blocked, you can try back-flushing it at a very low flow rate (refer to the manufacturer's instructions). Caution: This can damage some columns; always check the user manual.
-
Injector/Tubing: Clean or replace as needed.
-
-
Prevention: This issue is almost entirely preventable with rigorous sample preparation. NEVER inject a sample that is cloudy, has visible particulates, or has not been filtered through a chemically compatible filter (e.g., 0.45 µm PTFE for organic solvents).[5]
-
Experimental Protocols & Data Tables
Recommended GPC Conditions for Polyethersulfone (PES)
This table provides a validated starting point for method development.
| Parameter | Recommended Condition | Rationale & Expertise |
| Mobile Phase | N,N-Dimethylacetamide (DMAc) + 0.05 M LiBr | DMAc is an excellent solvent for PES.[1][2] LiBr is essential to suppress ionic interactions and prevent peak tailing.[4] |
| Columns | Set of 2-3 Polystyrene-Divinylbenzene (PS-DVB) columns | PS-DVB is a robust stationary phase for organic solvents.[17] Using multiple columns in series improves resolution.[18] Choose pore sizes appropriate for the expected molecular weight range.[18] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. For very high MW polymers, reducing the flow rate may prevent shear degradation.[19] |
| Temperature | 70 - 80 °C | Elevated temperature improves polymer solubility, lowers solvent viscosity (reducing backpressure), and can improve separation efficiency.[1][2] |
| Detector | Refractive Index (RI) and/or UV (at ~254 nm) | RI is a universal concentration detector.[20] PES has a strong UV absorbance due to its aromatic rings, providing a sensitive and selective detection option. |
| Calibration | Polystyrene (PS) or Polymethyl Methacrylate (PMMA) standards | For determining relative molecular weight.[2][10] For absolute MW, a light scattering detector is necessary.[10] |
General Workflow for GPC Analysis
This diagram outlines the critical steps for obtaining reliable GPC data.
// Node Definitions prep [label="1. Mobile Phase\nPreparation\n(Solvent + Salt, Degas)", fillcolor="#F1F3F4", fontcolor="#202124"]; sample [label="2. Sample Dissolution\n(Accurate weighing,\nheat/stir as needed)", fillcolor="#F1F3F4", fontcolor="#202124"]; filter [label="3. Sample Filtration\n(0.45 µm PTFE filter)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; system [label="4. System Equilibration\n(Stable baseline,\nstable pressure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cal [label="5. Calibration\n(Run narrow standards)", fillcolor="#FBBC05", fontcolor="#202124"]; inject [label="6. Sample Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="7. Data Acquisition\n(Collect chromatogram)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="8. Data Analysis\n(Integration, MW calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections prep -> system; sample -> filter; filter -> inject; system -> cal -> inject -> data -> analysis; }
References
- Agilent Technologies. (2023). Characterization of Polystyrene Sulfonic Acid.
- Shimadzu Corporation. (n.d.). Analysis of Anionic Surfactants (GPC).
- Waters Corporation. (n.d.). Gel Permeation Chromatography (GPC).
-
ResearchGate. (n.d.). GPC analysis of prepared polymers. Retrieved from [Link]
- LabRulez LCMS. (n.d.). GPC/SEC Troubleshooting and Good Practice.
-
Martinez-Cornejo, V., et al. (2022). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. Polymers (Basel). Retrieved from [Link]
-
LCGC International. (2025). GPC Column Selection Guide for Polymer Analysis. Retrieved from [Link]
- LabRulez LCMS. (n.d.). Characterization of Polysulfone and Polyethersulfone with GPC/SEC.
- Agilent Technologies. (n.d.). Characterization of Polysulfone and Polyethersulfone with GPC/SEC.
-
Agilent Technologies. (n.d.). MCX Columns | Aqueous GPC/SEC. Retrieved from [Link]
-
Intertek. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]
-
De Geyter, D. (2018). Tips & Tricks GPC/SEC: What You Need to Know to Allow for Efficient GPC/SEC Troubleshooting. LCGC International. Retrieved from [Link]
-
Waters Corporation. (n.d.). GPC & Gel Filtration Chromatography Columns. Retrieved from [Link]
-
Meade, T. (2019). How to Choose a GPC Column. RQM+. Retrieved from [Link]
- Agilent Technologies. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins.
- Agilent Technologies. (2024). Optimize Your Polymer Analysis by Selecting the Ideal GPC/SEC Column.
-
ResolveMass Laboratories Inc. (2025). GPC errors in polymer molecular weight analysis. Retrieved from [Link]
-
Malvern Panalytical. (2024). Are my samples suitable for GPC/SEC analysis?. Retrieved from [Link]
- Phenomenex. (n.d.). Optimizing GPC Methods by Column, Mobile Phase, and Temperature Selection.
-
Agilent Technologies. (n.d.). GPC/SEC Troubleshooting Guide. Retrieved from [Link]
- TA Instruments. (2018). Introduction to GPC.
-
Malvern Panalytical. (2023). 3 ways to analyze GPC/SEC data. Retrieved from [Link]
-
Malvern Panalytical. (2021). Aggregates! And what they look like in GPC/SEC data. Retrieved from [Link]
- Agilent Technologies. (2023). Characterization of Lignin Sulfonate Using GPC/SEC.
-
Shimadzu Corporation. (n.d.). Measurement of Molecular Weight by using GPC method. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Understanding Gel Permeation Chromatography Basics. Retrieved from [Link]
- Instrument Solutions. (n.d.). WHEN IS GPC AN APPROPRIATE CHARACTERIZATION METHOD?.
-
Alfa Chemistry. (2024). Understanding Gel Permeation Chromatography: A Quick Guide. YouTube. Retrieved from [Link]
-
Wattis, J. A., & Grindrod, P. (2006). The effect of inhomogeneous stickiness on polymer aggregation. Journal of Colloid and Interface Science. Retrieved from [Link]
-
Chevigny, C., et al. (2011). Aggregation of colloidal nanoparticles in polymer matrices. Soft Matter. Retrieved from [Link]
-
Rouw, P. W., & de Kruif, C. G. (1995). Effect of polymers on the aggregation kinetics and fractal structure of carbon black suspensions in an aliphatic solvent. A static and dynamic light scattering study. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Retrieved from [Link]
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. agilent.com [agilent.com]
- 3. Are my samples suitable for GPC/SEC analysis? | Malvern Panalytical [malvernpanalytical.com]
- 4. agilent.com [agilent.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. instrument-solutions.com [instrument-solutions.com]
- 7. Aggregates! And what they look like in GPC/SEC data | Malvern Panalytical [malvernpanalytical.com]
- 8. Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. 3 ways to analyze GPC/SEC data | Malvern Panalytical [malvernpanalytical.com]
- 11. tainstruments.com [tainstruments.com]
- 12. Gel Permeation Chromatography (GPC) [intertek.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. phenomenex.com [phenomenex.com]
- 18. rqmplus.com [rqmplus.com]
- 19. agilent.com [agilent.com]
- 20. Analysis of Anionic Surfactants (GPC) : Shimadzu (Europe) [shimadzu.eu]
Technical Support Center: NMR Analysis of Bis(4-chlorosulfonylphenyl) Ether Based Polymers
From the Desk of a Senior Application Scientist
Welcome to the technical support guide for the characterization of polymers derived from "Bis(4-chlorosulfonylphenyl) ether" (BCSPE). This resource is designed for researchers, scientists, and professionals in drug development and materials science who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and structural elucidation. The inherent reactivity of the chlorosulfonyl group and the complexities of polymer analysis present unique challenges.[1][2][3] This guide provides in-depth, experience-based answers and troubleshooting protocols to help you confidently identify and quantify impurities in your materials.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its key NMR features?
Answer: this compound, also known as 4,4'-Oxybis(benzenesulfonyl chloride), is a common monomer used in the synthesis of high-performance polymers like poly(ether sulfone)s (PES).[4][5][6] Its structure consists of a central diphenyl ether core symmetrically substituted with two chlorosulfonyl (-SO₂Cl) groups at the 4 and 4' positions.
In a ¹H NMR spectrum, the molecule's symmetry results in a simple AA'BB' system for the aromatic protons. The strong electron-withdrawing nature of the -SO₂Cl group significantly deshields the adjacent protons.
-
Protons ortho to -SO₂Cl (Hₐ): Typically appear far downfield (e.g., ~8.0 ppm).
-
Protons meta to -SO₂Cl (Hₑ): Appear upfield relative to Hₐ (e.g., ~7.3 ppm).
The specific chemical shifts can vary slightly based on the deuterated solvent used.
Q2: What are the most common impurities I should expect in the BCSPE monomer?
Answer: Impurities in the monomer can propagate into the final polymer, affecting its properties. The most common impurities arise from the synthesis and storage of BCSPE:
-
Unreacted Starting Material (Diphenyl Ether): If the initial sulfonation reaction is incomplete, residual diphenyl ether will be present. Its ¹H NMR spectrum is more complex but generally appears further upfield (7.0-7.4 ppm) compared to the monomer.[7][8]
-
Mono-substituted Intermediate: 4-(phenoxy)benzenesulfonyl chloride, where only one phenyl ring has been functionalized. This will break the molecule's symmetry, leading to a more complex set of aromatic signals.
-
Hydrolysis Product (4,4'-Oxybis(benzenesulfonic acid)): The chlorosulfonyl group is highly susceptible to hydrolysis from atmospheric moisture.[1][9] This converts the -SO₂Cl group to a sulfonic acid (-SO₃H). This change significantly alters the electronic environment, causing noticeable shifts in the NMR spectrum. The resulting sulfonic acid derivative is often a white solid that is less soluble in common organic solvents.[10]
Q3: What new impurities can form during polymerization?
Answer: During polymerization, new impurities or structural defects can be introduced:
-
Residual Monomer: Unreacted BCSPE is a primary impurity in the final polymer.
-
Hydrolyzed End-Groups: Chain ends that should be -SO₂Cl may hydrolyze to -SO₃H, especially during workup or purification steps involving water. This can affect the polymer's reactivity in subsequent modifications and its thermal stability.
-
Residual High-Boiling Solvents: Polymerizations are often conducted in solvents like DMSO, NMP, or sulfolane.[5] Inadequate purification can leave significant solvent residues, which are easily detectable by ¹H NMR.[11][12]
-
Oligomers: Low molecular weight chains are always present to some extent and can be difficult to distinguish from the main polymer by NMR alone, though their end-groups will be more prominent relative to the backbone signals.
Troubleshooting Guide & Experimental Protocols
This section addresses specific issues you may encounter during NMR analysis.
Problem 1: My baseline is noisy and my peaks are broad, making it hard to see small impurity signals.
Causality: Broad peaks are characteristic of polymers due to their slow molecular tumbling in solution.[13] A noisy baseline is often a result of a low sample concentration or an insufficient number of scans. For polymer analysis, achieving high-resolution spectra requires careful optimization of both sample preparation and acquisition parameters.[14][15]
dot
Caption: Decision tree for troubleshooting broad NMR signals.
Step-by-Step Protocol: Optimizing NMR Acquisition for Polymers
-
Sample Preparation:
-
Accurately weigh 20-25 mg of your dried polymer sample directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (DMSO-d6 is excellent for poly(ether sulfone)s).
-
Cap the tube and vortex thoroughly. Use a sonicating bath or gentle heating (40-50°C) to ensure complete dissolution. Visually inspect for any undissolved particles against a light source.
-
-
Spectrometer Setup:
-
Lock and shim the spectrometer as usual.
-
Crucial Parameter - Relaxation Delay (D1): For quantitative results, especially when comparing different types of protons (aromatic vs. aliphatic), a sufficient relaxation delay is critical. Start with a D1 of at least 5 seconds. For rigorous quantification, a T1 relaxation experiment should be performed to determine the longest T1 value, and D1 should be set to 5 times this value.
-
Number of Scans (NS): Do not settle for the default 8 or 16 scans. For a dilute polymer sample, start with NS = 128. Be prepared to increase this to 256 or 512 for detecting impurities below the 1% level.[16]
-
Acquisition Time (AQ): Ensure the acquisition time is long enough to resolve fine couplings, typically 2-4 seconds.
-
Problem 2: I see extra peaks in the aromatic region (7.0-8.2 ppm) and I'm not sure what they are.
Causality: This is the most common scenario and requires a systematic approach to peak assignment. The electronic environment of the aromatic protons is highly sensitive to the nature of the para-substituent (-SO₂Cl, -SO₂-Polymer, -SO₃H, or -H).
Data Summary: Typical ¹H NMR Chemical Shifts
| Compound / Moiety | Protons Ortho to Ether (Hₑ) | Protons Meta to Ether (Hₐ) | Notes |
| Diphenyl Ether (Impurity) | ~7.04 ppm (d) | ~7.36 ppm (t) | Upfield-shifted, complex pattern.[7] |
| BCSPE Monomer | ~7.3 ppm (d) | ~8.0 ppm (d) | Simple AA'BB' pattern, downfield shifted. |
| Polymer Backbone | ~7.1-7.3 ppm | ~7.9-8.1 ppm | Peaks are broader than the monomer. Shifts are very similar to the monomer. |
| Hydrolyzed End-Group (-SO₃H) | ~7.2 ppm (d) | ~7.8-7.9 ppm (d) | Protons are slightly shielded (shifted upfield) compared to the -SO₂Cl group. A broad, exchangeable -SO₃H proton may be visible far downfield (>10 ppm), especially in DMSO-d6. |
dot
Caption: Workflow for identifying common impurities via ¹H NMR.
Protocol: Spike-in Experiment for Confirmation
If you suspect a specific impurity (e.g., diphenyl ether), the most reliable method of confirmation is a spike-in experiment.
-
Acquire a standard ¹H NMR spectrum of your polymer sample.
-
Add a very small amount (e.g., < 0.1 mg) of the suspected impurity standard (e.g., pure diphenyl ether) directly to the NMR tube.
-
Shake well to dissolve.
-
Re-acquire the ¹H NMR spectrum under identical conditions.
-
If your initial suspicion was correct, you will see a significant increase in the intensity of the corresponding impurity peaks, confirming their identity.
References
-
Supporting information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
-
1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls. PubMed. [Link]
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This compound. PubChem. [Link]
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1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. aws.chem-station.com. [Link]
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The 1 H-NMR spectrum of sulfonation of 4,4 0-diaminodiphenylmethane-3,3 0-disulfonic acid disodium salt (S-DDM). ResearchGate. [Link]
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General Reactivity and Applications of Chlorosulfonyl Isocyanate (CSI). cdn.ymaws.com. [Link]
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How to find degree of sulfonation of SPEEK through NMR spectrum? ResearchGate. [Link]
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Degree of sulfonation and microstructure of post-sulfonated polyethersulfone studied by NMR spectroscopy. ResearchGate. [Link]
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Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
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Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell. PubMed. [Link]
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Using NMR for Studying Polymer Structures. Creative Biostructure. [Link]
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A clustered sulfonated poly(ether sulfone) based on a new fluorene-based bisphenol monomer. NRC Publications Archive. [Link]
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Reaction Of Chlorosulfonyl Isocyanate With Styryl Cyclopropyl. Shodhganga. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
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Bis(4-chlorosulfonylphenyl)ether. ChemBK. [Link]
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Technical Support Center: Enhancing Thermal Stability of Polymers from Bis(4-chlorosulfonylphenyl) Ether
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and professionals working with poly(arylene ether sulfone)s (PAES) derived from Bis(4-chlorosulfonylphenyl) ether. This guide is designed to provide in-depth, field-proven insights and troubleshooting assistance to help you overcome common challenges and strategically enhance the thermal stability of your polymers.
Section 1: Understanding the Foundation - Thermal Degradation in PAES
Before troubleshooting, it is critical to understand the inherent thermal degradation pathways of PAES. These polymers are known for their excellent thermal resistance, but they have vulnerabilities.[1][2] The primary mechanism of thermal decomposition is random chain scission, which typically occurs at the polymer's weakest links under thermal stress.[3][4]
Key degradation points in the PAES backbone are:
-
Sulfone Group: Scission here often leads to the release of sulfur dioxide (SO₂).[3][4]
-
Ether Linkage: This is another common point of cleavage, which can result in the formation of phenolic byproducts.[3][4]
The initiation of this degradation can be accelerated by structural defects, reactive end-groups, or residual impurities from synthesis. Our strategies, therefore, focus on reinforcing these weak points and mitigating initiation pathways.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your research, providing potential causes and actionable solutions.
Question 1: My TGA results show a lower-than-expected onset of decomposition (Td) for my baseline PAES. What are the likely causes?
Answer: A premature onset of thermal degradation is a common issue that typically points to problems in the synthesis or purification stages.
Potential Causes & Solutions:
-
Incomplete Polymerization / Low Molecular Weight: Polymers with lower molecular weight have a higher concentration of chain ends, which are often less stable than the main polymer backbone. Achieving a high molecular weight is fundamental to good thermal performance.[5][6]
-
Troubleshooting Protocol:
-
Verify Monomer Stoichiometry: Ensure an exact 1:1 molar ratio between the bisphenol and the dihalide monomer (e.g., this compound and a bisphenol like Bisphenol A).
-
Optimize Reaction Time & Temperature: Polycondensation reactions require sufficient time and temperature to drive the reaction to completion. Monitor the viscosity of the reaction mixture; a significant increase is indicative of high molecular weight polymer formation.
-
Characterize Molecular Weight: Use techniques like Gel Permeation Chromatography (GPC) to confirm that the target molecular weight has been achieved.[7]
-
-
-
Residual Monomers or Solvents: Trapped solvent (e.g., NMP, DMAc) or unreacted monomers can volatilize at elevated temperatures, appearing as an initial weight loss step in TGA and potentially catalyzing degradation.
-
Troubleshooting Protocol:
-
Effective Precipitation: After synthesis, precipitate the polymer in a non-solvent (like methanol or water) with vigorous stirring to ensure efficient removal of the reaction solvent.
-
Thorough Washing: Wash the precipitated polymer multiple times.
-
Vacuum Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 100-120 °C) for an extended period (24-48 hours) to remove any residual volatiles.[7]
-
-
-
Reactive End-Groups: Unless intentionally controlled, the polymer chains may be terminated with reactive hydroxyl (-OH) or chloro (-Cl) groups. These can be less stable than the polymer backbone and act as initiation sites for degradation.
-
Solution: Implement an end-capping strategy. This is a more advanced technique discussed in detail in Section 3.
-
Question 2: I am seeing significant batch-to-batch variation in the thermal stability of my polymer. How can I improve reproducibility?
Answer: Poor reproducibility is almost always linked to insufficient control over the polymerization conditions and purity of reagents.
Potential Causes & Solutions:
-
Monomer Purity: this compound and the corresponding bisphenol must be of high purity. Impurities can interfere with stoichiometry and act as degradation initiators.
-
Best Practice: Recrystallize both monomers from appropriate solvents before use to ensure >99.5% purity.
-
-
Inert Atmosphere: PAES synthesis is sensitive to oxygen and moisture at high temperatures, which can lead to side reactions and darker, less stable polymers.
-
Best Practice: Conduct the entire polymerization under a strict inert atmosphere (high-purity Nitrogen or Argon). Ensure all glassware is thoroughly dried and solvents are anhydrous.
-
-
Precise Temperature Control: Nucleophilic aromatic substitution polymerization is highly temperature-dependent. Fluctuations can affect the rate of reaction and the potential for side reactions.
-
Best Practice: Use a reactor setup with precise temperature control (e.g., an oil bath with a PID controller) to maintain a stable reaction temperature.
-
Workflow for Reproducible PAES Synthesis
Caption: Workflow for reproducible PAES synthesis.
Section 3: Strategic Improvement Protocols
For applications demanding the highest thermal performance, baseline PAES can be further enhanced. This section details advanced strategies.
Question 3: How can I use end-capping to push the thermal stability beyond that of my standard polymer?
Answer: End-capping is a powerful technique to replace reactive chain-ends with highly stable chemical groups. One of the most effective methods for PAES is to use groups that can undergo thermal cross-linking, such as phthalonitrile.[8] This not only stabilizes the chain ends but also provides a mechanism to form a cross-linked network at elevated temperatures, dramatically increasing the overall thermal stability.
Experimental Protocol: Phthalonitrile End-Capping
This protocol is adapted from the principles described in the literature for synthesizing cross-linkable poly(arylene ether)s.[8]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add your primary monomers (e.g., Bisphenol A and 4,4'-dichlorodiphenyl sulfone) in a specific molar ratio to control molecular weight. For example, a slight excess of the sulfone monomer will ensure chloro-terminated chains.
-
End-Capping Agent: Add the end-capping agent, 4-aminophenol, at a calculated molar quantity to achieve the desired molecular weight.
-
Polymerization: Add anhydrous potassium carbonate as the base and NMP/toluene as the solvent system. Heat the mixture to ~150 °C for 2-3 hours to dehydrate the system azeotropically. Then, remove the toluene and raise the temperature to 170-180 °C to allow polymerization to proceed for 8-12 hours.
-
Functionalization: After polymerization, cool the reaction and add 4-nitrophthalonitrile to react with the terminal amino groups, converting them to phthalonitrile end-groups.
-
Isolation: Precipitate, wash, and dry the polymer as described in the previous section.
-
Thermal Curing (Cross-linking): Prepare a film of the end-capped polymer by solution casting. Cure the film in a high-temperature oven. A typical curing cycle might be heating at 340 °C for several hours.[8] The phthalonitrile groups will trimerize, forming a highly stable phthalocyanine network that links the polymer chains.
Expected Outcome: This process can significantly increase the 5% weight loss temperature (T₅). For example, studies have shown an increase from ~500 °C for the linear polymer to over 540 °C after cross-linking.[8]
| Polymer Type | T₅ (Temperature at 5% Weight Loss) | Reference |
| Baseline Linear PAES | ~500 °C | [8] |
| Phthalonitrile End-Capped & Cured PAES | 546.6 °C | [8] |
Question 4: What is the role of cross-linking, and how can I implement it effectively?
Answer: Cross-linking transforms a collection of individual thermoplastic chains into a single, covalently bonded network. This drastically restricts polymer chain mobility, which is a prerequisite for many degradation pathways. The result is a thermoset material with superior thermal and chemical resistance.[9][10][11]
Strategies for Cross-linking PAES
Caption: Strategies for creating a cross-linked PAES network.
Implementation Insights:
-
Reactive End-Groups: As described in the previous question, this is a highly effective method. Besides phthalonitriles, other groups like maleimides, vinyl, or ethynyl (acetylene) groups can be used.[9][11]
-
Polymeric Cross-linkers: This involves synthesizing or purchasing a separate, multifunctional polymer that can react with the PAES backbone. This approach can offer excellent control over cross-link density.[10]
-
Validation: The success of cross-linking can be verified by a simple solubility test. A properly cross-linked polymer will swell but not dissolve in solvents that readily dissolve its linear precursor. Gel fraction analysis provides a quantitative measure of the cross-linking efficiency.[8]
Question 5: Can I use commercial stabilizers, and if so, which types are most effective for PAES?
Answer: Yes, commercial stabilizers are a practical way to inhibit thermo-oxidative degradation, which is a common failure mode when polymers are processed or used in air at high temperatures.[12][13] For PAES, a synergistic combination of primary and secondary antioxidants is recommended.
Recommended Stabilizer System:
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols. They function by donating a hydrogen atom to terminate the free-radical chain reactions of oxidation.
-
Examples: 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)isocyanurate.[14]
-
-
Secondary Antioxidants (Hydroperoxide Decomposers): These stabilizers decompose hydroperoxides—unstable intermediates in the oxidation process—into non-radical, stable products. Phosphites and thioethers are common choices.
Dosage & Application:
-
Loading Level: Typically used at low concentrations, often between 0.1% and 1.0% by weight.
-
Incorporation: Stabilizers should be intimately blended with the polymer before or during melt processing (e.g., extrusion) to ensure uniform dispersion. For lab-scale work, they can be co-dissolved with the polymer before solution casting.
Section 4: Frequently Asked Questions (FAQs)
Q: Does sulfonation of the polymer backbone affect thermal stability? A: Yes, significantly. While sulfonation is essential for applications like proton exchange membranes, the sulfonic acid group (-SO₃H) itself is less thermally stable than the PAES backbone. Decomposition of these groups typically begins between 200 and 400 °C.[15] However, the stability can be greatly improved by exchanging the acidic proton with a cation, such as sodium (Na⁺), to form a sulfonate salt. This blocks the primary protodesulfonation degradation pathway.[16]
Q: How does incorporating aliphatic chains into the polymer backbone influence thermal stability? A: Introducing flexible aliphatic segments into the rigid PAES backbone will generally decrease thermal stability. While it can lower the glass transition temperature (Tg) and improve processability, the C-C and C-H bonds in aliphatic chains are less stable than the aromatic structures of the PAES backbone and will decompose at lower temperatures.[15]
Q: What are the target molecular weight ranges for achieving good thermal stability? A: While application-specific, a number average molecular weight (Mn) in the range of 20,000 to 40,000 g/mol is generally considered sufficient to achieve good thermal and mechanical properties, minimizing the negative influence of less stable chain ends.[5][6][15]
References
- Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py-GC/MS. (n.d.).
- Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py‐GC/MS. (2000). Journal of Polymer Science Part A: Polymer Chemistry, 38(4), 583-593.
- Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. (2017). Designed Monomers and Polymers, 20(1), 54-65.
- Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. (2016). Designed Monomers and Polymers, 20(1), 54-65.
- Dattilo, S., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1810.
- Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. (2021). Polymers, 13(11), 1714.
- Cross-Linking Disulfonated Poly(arylene ether sulfone) Telechelic Oligomers. 1. Synthesis, Characterization, and Membrane Preparation. (2004). Industrial & Engineering Chemistry Research, 43(15), 4153-4163.
- Stabilizers for Polymer Materials: Selection, Application, and Innov
- STABILIZERS OF POLYMERIC MATERIALS. (n.d.). Novosibirsk Institute of Organic Chemistry.
- Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. (2017). Taylor & Francis Online.
- Cross-Linked Sulfonated Poly(arylene ether sulfone)
- Polymer stabilizer. (n.d.). Wikipedia.
- The synthesis and characterization of a new cross-linkable copolymerization poly(arylene ether sulfone) End-Capped with Phthalonitrile. (2018). IOP Conference Series: Earth and Environmental Science, 170, 052009.
- Polymer/Resin Stabilizers | Enhance Durability with Halogen C
- Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. (2020). Polymers, 12(1), 195.
- Top 20 Stabilizer for polymers companies. (n.d.).
- Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell. (2014). Journal of Membrane Science, 467, 189-197.
- Influence of Crossslinking on PEM Properties of Poly(Arylene Ether Sulfone)
- Poly(Arylene Ether Sulfone)s. (n.d.).
- Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). (2011). Conference Paper.
- Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. (2022). Polymers, 14(21), 4725.
- PES poly(ether sulfone). (n.d.). Polympart.
- Poly(ether sulfones). (n.d.). Polymer Science Learning Center.
- A clustered sulfonated poly(ether sulfone) based on a new fluorene-based bisphenol monomer. (2012).
- This compound | CAS#:121-63-1. (n.d.). Chemsrc.
- Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review. (2023). Membranes, 13(12), 903.
- Thermal Stability and Decomposition Mechanism of Poly(alkylene succin
- Thermal stability of sulfonated Poly(Ether Ether Ketone) films. (2016).
- Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2020). MDPI.
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Technical Support Center: Post-Polymerization Modification of Polymers Containing "Bis(4-chlorosulfonylphenyl) ether" Units
Welcome to the technical support center for the post-polymerization modification of polymers featuring the highly reactive Bis(4-chlorosulfonylphenyl) ether moiety. This guide is designed for researchers, scientists, and drug development professionals who are leveraging these versatile polymers for advanced applications. As a Senior Application Scientist with extensive field experience, I have compiled this resource to address the common challenges and questions that arise during the experimental workflow. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and innovate confidently.
This guide is structured as a dynamic question-and-answer resource, mirroring the collaborative problem-solving approach we take in our application support labs. We will delve into the critical aspects of handling these polymers, from the initial conversion of sulfonic acids to the crucial sulfonyl chloride intermediates, through to subsequent nucleophilic substitution reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions that frequently arise when working with chlorosulfonylated polymers.
Q1: What are the primary advantages of using polymers with this compound units for post-polymerization modification?
A1: The principal advantage lies in the high reactivity of the sulfonyl chloride (-SO₂Cl) group. This functional group is a potent electrophile, making it an excellent anchor for a wide array of nucleophilic substitution reactions. This allows for the straightforward introduction of a diverse range of functionalities onto the polymer backbone, including amines, alcohols, and thiols, to tailor the polymer's properties for specific applications such as drug delivery, membrane science, and advanced materials.
Q2: How are the this compound units typically introduced into the polymer?
A2: There are two main strategies. The first involves the direct polymerization of monomers already containing the this compound structure. The second, and more common, approach is a post-polymerization modification. This usually starts with a polymer containing sulfonic acid (-SO₃H) groups, which are then converted to the more reactive sulfonyl chloride (-SO₂Cl) groups. A widely used reagent for this conversion is thionyl chloride (SOCl₂).[1]
Q3: What are the most common nucleophiles used to modify the chlorosulfonylated polymers?
A3: The high reactivity of the sulfonyl chloride group permits a broad range of nucleophiles to be employed. Among the most common are:
-
Primary and secondary amines: These react to form stable sulfonamides (-SO₂-NHR or -SO₂-NR₂). This is a very common and robust reaction.[2]
-
Alcohols and phenols: These react to form sulfonate esters (-SO₂-OR).
-
Water: This leads to the hydrolysis of the sulfonyl chloride back to a sulfonic acid (-SO₃H). This is often an undesirable side reaction.
-
Thiols: These can react to form thiosulfonates.
Q4: How can I confirm the successful conversion of sulfonic acid groups to sulfonyl chloride groups?
A4: Spectroscopic methods are indispensable for this verification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: You should observe the disappearance of the broad O-H stretch associated with the sulfonic acid and the appearance of characteristic peaks for the S=O stretch in the sulfonyl chloride, typically around 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe shifts in the protons on the aromatic rings adjacent to the sulfonyl group upon conversion.
Q5: What are the key safety precautions when working with chlorosulfonylating agents like thionyl chloride?
A5: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be quenched carefully, typically by slowly adding the reaction mixture to ice-water.[3]
Section 2: Troubleshooting Guide
This section provides a detailed, problem-oriented approach to overcoming common experimental hurdles.
Problem: Incomplete Conversion of Sulfonic Acid to Sulfonyl Chloride
Symptom: FTIR analysis of your polymer after reaction with thionyl chloride still shows a significant O-H stretch characteristic of the sulfonic acid, and subsequent reactions with nucleophiles give low yields.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Thionyl Chloride | The reaction is stoichiometric. An insufficient amount of thionyl chloride will lead to incomplete conversion. | Increase the molar excess of thionyl chloride. A 5-10 fold excess is a good starting point. |
| Presence of Water | Thionyl chloride reacts readily with water. Any moisture in the polymer, solvent, or glassware will consume the reagent. | Thoroughly dry the starting polymer under vacuum. Use anhydrous solvents and flame-dried glassware. |
| Low Reaction Temperature or Time | The conversion may be kinetically slow, especially with sterically hindered sulfonic acid groups. | Increase the reaction temperature (refluxing in thionyl chloride is common) and/or extend the reaction time. Monitor the reaction progress by taking small aliquots for FTIR analysis. |
| Poor Swelling/Solubility | If the polymer does not swell or dissolve in the reaction medium, the thionyl chloride cannot access all the sulfonic acid sites.[4] | Add a co-solvent in which the polymer has better solubility, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Note that DMF can react with thionyl chloride, so this should be done with caution. |
Experimental Protocol: Conversion of Sulfonated Polysulfone to Polysulfonyl Chloride
-
Dry the sulfonated polysulfone (1 g) in a vacuum oven at 80°C overnight.
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the dried polymer.
-
Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 0.5 mL) as a catalyst, followed by thionyl chloride (20 mL).
-
Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. Co-distillation with an inert solvent like toluene can aid in complete removal.[3]
-
Dissolve the resulting polymer in an anhydrous solvent like DCM and precipitate into a non-solvent like hexane to purify.
-
Dry the purified polymer under vacuum and characterize by FTIR to confirm the conversion.
Figure 1: Workflow for the conversion of sulfonic acid to sulfonyl chloride, including troubleshooting steps.
Problem: Low Yield or Unwanted Side Products in Nucleophilic Substitution Reactions
Symptom: After reacting your chlorosulfonylated polymer with a nucleophile (e.g., an amine), you obtain a low yield of the desired product, or characterization reveals the presence of unintended functional groups.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride group is highly susceptible to hydrolysis by trace amounts of water, reverting it to the unreactive sulfonic acid. | Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Bis-sulfonylation of Primary Amines | Primary amines (R-NH₂) can react with two sulfonyl chloride groups, leading to cross-linking or the formation of an imide-like structure.[5] | Use a 1:1 stoichiometry of the primary amine to the sulfonyl chloride groups. Add the amine solution slowly to the polymer solution to avoid localized high concentrations of the amine.[5] |
| Steric Hindrance | A bulky nucleophile may have difficulty accessing the sulfonyl chloride group, especially if the polymer is in a coiled conformation.[6] | Use a less sterically hindered nucleophile if possible. Swell the polymer in a good solvent to increase the accessibility of the reactive sites. Increase the reaction temperature to overcome the activation energy barrier. |
| Polymer Degradation | The reaction conditions (e.g., strong base, high temperature) may be causing chain scission of the polymer backbone. Polysulfones, for example, can be susceptible to degradation under certain conditions.[7][8] | Use milder reaction conditions. If a base is required, use a non-nucleophilic organic base like triethylamine or pyridine instead of stronger inorganic bases. Monitor the molecular weight of the polymer before and after the reaction using gel permeation chromatography (GPC). |
Experimental Protocol: Amination of Chlorosulfonylated Polysulfone
-
Dissolve the dry chlorosulfonylated polysulfone (1 g) in anhydrous dichloromethane (DCM, 20 mL) in a flame-dried flask under a nitrogen atmosphere.
-
In a separate flask, dissolve the amine (e.g., propylamine, 1.1 equivalents per sulfonyl chloride group) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in anhydrous DCM (10 mL).
-
Cool the polymer solution to 0°C in an ice bath.
-
Add the amine solution dropwise to the polymer solution over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with dilute HCl (to remove excess amine and triethylamine), followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution.
-
Precipitate the polymer into a non-solvent such as methanol or hexane.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the product by FTIR (disappearance of -SO₂Cl peaks, appearance of sulfonamide peaks) and ¹H NMR.
Figure 2: A generalized workflow for the nucleophilic substitution on a chlorosulfonylated polymer.
Problem: Controlling the Degree of Substitution
Symptom: You are trying to achieve a specific degree of functionalization (e.g., modify only 50% of the sulfonyl chloride groups), but the reaction either goes to completion or gives a very low degree of substitution.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Stoichiometry | The most direct way to control the degree of substitution is by limiting the amount of the nucleophile. | Carefully calculate and use a sub-stoichiometric amount of the nucleophile relative to the number of sulfonyl chloride groups on the polymer. For example, to achieve 50% substitution, use 0.5 equivalents of the nucleophile. |
| High Reactivity of Nucleophile | A highly reactive nucleophile may lead to complete substitution even with careful stoichiometric control, especially at elevated temperatures. | Use a less reactive nucleophile if possible. Perform the reaction at a lower temperature to slow down the kinetics and allow for better control. |
| Poor Mixing | In a viscous polymer solution, poor mixing can lead to localized areas of high nucleophile concentration, resulting in heterogeneous functionalization. | Ensure vigorous and efficient stirring throughout the reaction. Consider using a more dilute polymer solution to reduce viscosity. |
| Changes in Polymer Solubility | As the modification proceeds, the solubility of the polymer may change, causing it to precipitate out of solution before the desired degree of substitution is reached.[9] | Choose a solvent system that is a good solvent for both the starting polymer and the expected product. You may need to use a solvent mixture. |
Problem: Altered Polymer Solubility and Processability
Symptom: After modification, the polymer is no longer soluble in the solvents you previously used, making characterization and processing difficult.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Change in Polarity | Converting a polar group (like sulfonic acid) to a less polar group (like a sulfonamide with a long alkyl chain) will decrease its solubility in polar solvents. Conversely, introducing highly polar or charged groups will decrease solubility in non-polar solvents. | Conduct small-scale solubility tests with a range of solvents of varying polarity (e.g., chloroform, THF, DMF, DMSO, water) to find a suitable solvent for the modified polymer. |
| Cross-linking | Unintended cross-linking reactions (e.g., from bis-sulfonylation of primary amines) will lead to an insoluble polymer gel. | Review your reaction conditions to identify potential sources of cross-linking. If cross-linking is suspected, try to swell the polymer in various solvents. A high degree of swelling without dissolution is indicative of a cross-linked network. |
| Strong Intermolecular Interactions | The newly introduced functional groups may lead to strong intermolecular hydrogen bonding, causing the polymer chains to aggregate and reducing solubility. | Try heating the polymer in the solvent to disrupt these interactions. Solvents that are strong hydrogen bond acceptors (like DMF or DMSO) may be more effective. |
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Maghchiche, A. (2025). How to remove thionyl chloride from polymer conjugate? ResearchGate. [Link]
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Nunes, S. P., et al. (2003). Sulfonation process on polysulfone. ResearchGate. [Link]
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Ouchi, M., et al. (2024). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. MDPI. [Link]
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Volova, T., et al. (2023). Reaction of Bacterial Poly-3-Hydroxybutyrate with Thionyl Chloride in the Presence of Zinc Chloride, and the Preparation of Chlorine-Containing Oligomers. MDPI. [Link]
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Barcelo, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
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An, S., et al. (2023). Postpolymerization Modification by Nucleophilic Addition to Styrenic Carbodiimides. ACS Macro Letters. [Link]
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Maeda, K., et al. (2025). Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups. Nature Communications. [Link]
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Zhao, Y., et al. (2011). Thionyl Chloride-Catalyzed Preparation of Microporous Organic Polymers through Aldol Condensation. Macromolecules. [Link]
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Guiver, M. D., et al. (2000). Functionalized Polysulfones: Methods for Chemical Modification and Membrane Applications. ACS Symposium Series. [Link]
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Zhang, W., et al. (2011). Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]
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Ioan, S., et al. (2006). Influence of the degree of substitution on the solution properties of chloromethylated polysulfone. Journal of Applied Polymer Science. [Link]
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Gouveia, R. M., et al. (2007). Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer. Journal of Materials Science: Materials in Medicine. [Link]
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An, S., et al. (2023). Postpolymerization Modification by Nucleophilic Addition to Styrenic Carbodiimides. ACS Publications. [Link]
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Puglisi, C., et al. (2001). Thermal degradation of chemically modified polysulfones. ResearchGate. [Link]
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Peruncheralathan, S., et al. (2013). A new, efficient and green N-sulfonylation of amines using p-toluenesulfonyl chloride under microwave irradiation. RSC Advances. [Link]
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King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. [Link]
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Wolska, J., et al. (2024). Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. ResearchGate. [Link]
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Montaudo, G., et al. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]
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Cong, H., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]
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Payne, M. M., et al. (2019). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. University of Kentucky X-Ray Crystallography Facility. [Link]
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Baughman, T. W., et al. (2009). Precision sulfonic Acid ester copolymers. Macromolecular Rapid Communications. [Link]
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Wolska, J., et al. (2020). Sulfonic-acid-functionalized polymers based on fluorinated methylstyrenes and styrene as promising heterogeneous catalysts for esterification. ResearchGate. [Link]
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Xie, Z., et al. (2020). Sulfonation Mechanism of Polysulfone in Concentrated Sulfuric Acid for Proton Exchange Membrane Fuel cell Applications. ACS Omega. [Link]
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Pereira, P., et al. (2024). Effect of Degree of Substitution and Polymer Ratio on the Structure of Chitosan: Carboxymethyl Starch (Bio)Polyelectrolyte Complexes. MDPI. [Link]
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Hegde, G. (2018). Synthesis, Characterization and Structure-Property Relationships of Post-sulfonated Poly(arylene ether sulfone) Membranes for Water. VTechWorks. [Link]
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Pereira, P., et al. (2024). Effect of Degree of Substitution and Polymer Ratio on the Structure of Chitosan: Carboxymethyl Starch (Bio)Polyelectrolyte Complexes. ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of Electrophilic Monomers in Polyether Synthesis: Bis(4-chlorosulfonylphenyl) ether vs. Bis(4-fluorophenyl) sulfone
An In-Depth Technical Guide for Researchers
In the synthesis of high-performance aromatic polymers such as poly(ether sulfone)s (PES), the choice of the activated dihalide monomer is a critical determinant of reaction kinetics, polymer properties, and processability. This guide provides a detailed comparison between two monomers often considered in this context: Bis(4-fluorophenyl) sulfone (BPS) and a conceptually related but chemically distinct monomer, Bis(4-chlorosulfonylphenyl) ether (BCSPE).
A pivotal clarification is necessary from the outset. While both are electrophilic monomers, they participate in fundamentally different polymerization reactions with bisphenols.
-
Bis(4-fluorophenyl) sulfone (BPS) undergoes a nucleophilic aromatic substitution (SNAᵣ) at the carbon-fluorine bond to form ether linkages , yielding the classic poly(ether sulfone) backbone.
-
This compound (BCSPE) , as a sulfonyl chloride, reacts with phenoxides at the sulfur atom to form sulfonate ester linkages (-SO₂-O-). This results in a poly(sulfonate ester), a different class of polymer.
To provide a more direct and relevant comparison for researchers synthesizing poly(ether sulfone)s, this guide will focus on the established BPS monomer and contrast it with its true chloro-analog, Bis(4-chlorophenyl) sulfone (BCS) . This allows for a direct evaluation of the fluorine versus chlorine leaving group in the context of creating identical polymer backbones.
Part 1: The Monomers at a Glance
| Feature | Bis(4-fluorophenyl) sulfone (BPS) | Bis(4-chlorophenyl) sulfone (BCS) | This compound (BCSPE) |
| CAS Number | 383-29-9 | 80-07-9 | 121-63-1[1][2] |
| Molecular Formula | C₁₂H₈F₂O₂S | C₁₂H₈Cl₂O₂S | C₁₂H₈Cl₂O₅S₂[2] |
| Molecular Weight | 254.25 g/mol | 287.16 g/mol | 367.22 g/mol [3] |
| Reactive Group | Aryl Fluoride (-F) | Aryl Chloride (-Cl) | Sulfonyl Chloride (-SO₂Cl) |
| Polymerization Rxn | Nucleophilic Aromatic Substitution (SNAᵣ) | Nucleophilic Aromatic Substitution (SNAᵣ) | Nucleophilic Acyl Substitution |
| Resulting Linkage | Ether (-O-) | Ether (-O-) | Sulfonate Ester (-SO₂-O-) |
| Resulting Polymer | Poly(ether sulfone) | Poly(ether sulfone) | Poly(sulfonate ester) |
Part 2: The Chemistry of Poly(ether sulfone) Synthesis
The synthesis of poly(ether sulfone)s is a polycondensation reaction driven by nucleophilic aromatic substitution (SNAᵣ). The process involves the reaction of a bisphenol, which is deprotonated by a weak base like potassium carbonate (K₂CO₃) to form a more nucleophilic bisphenoxide, with an activated aromatic dihalide monomer like BPS or BCS.
The sulfone group (-SO₂-) is a powerful electron-withdrawing group. This effect is key, as it strongly polarizes the aromatic ring, making the carbon atoms attached to the halogen leaving groups (fluorine or chlorine) highly electrophilic and susceptible to nucleophilic attack.
The generally accepted mechanism proceeds in two steps:
-
Nucleophilic Attack: The phenoxide ion attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The halogen (F⁻ or Cl⁻) is eliminated, and the aromaticity of the ring is restored, resulting in the formation of a new ether bond.
For SNAᵣ reactions, the rate-determining step is typically the initial nucleophilic attack. This is a crucial distinction from Sₙ1 or Sₙ2 reactions where leaving group ability is often paramount. Fluorine, being the most electronegative element, creates a more polarized C-F bond and a more electrophilic carbon center compared to chlorine.[4] This strongly favors the initial nucleophilic attack, which is why fluoro-activated monomers are traditionally preferred for SNAᵣ polymerization.[4][5]
Caption: General SNAᵣ mechanism for poly(ether sulfone) formation.
Part 3: Experimental Comparison: BPS vs. BCS
While the high electronegativity of fluorine suggests superior reactivity for BPS, recent studies combining computational modeling and experimental work have challenged this assumption. A 2022 study directly synthesized and compared sulfonated poly(arylene ether sulfone) (SPAES) using both fluoro-terminated (BPS-type) and chloro-terminated (BCS-type) monomers.[5]
The findings revealed that the reaction's spontaneity was actually higher when using the chlorine-containing monomers. This led to tangible benefits in the resulting polymer properties.[5]
Comparative Experimental Data
| Parameter | Polymer from Fluoro-Monomer (BPS-type) | Polymer from Chloro-Monomer (BCS-type) | Rationale / Explanation |
| Reaction Spontaneity | Lower | Higher | First-principle calculations showed a more favorable reaction pathway for the chloro-monomer.[5] |
| Solution Viscosity | Lower | Slightly Higher | Higher reaction spontaneity can lead to higher molecular weight polymers, increasing solution viscosity.[5] |
| Mechanical Strength | Lower | Slightly Higher | Polymers with higher molecular weights generally exhibit increased intermolecular forces, leading to improved mechanical strength.[5] |
| Structural Properties (NMR, FTIR) | Identical | Identical | Both monomers successfully produced the target polymer with no significant differences in chemical structure.[5] |
| Thermal Stability (TGA) | No significant difference | No significant difference | The fundamental poly(ether sulfone) backbone dictates the thermal stability, which was comparable for both.[5] |
Data synthesized from Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site, Molecules 2022.[5]
Expert Insights & Causality
The counterintuitive finding that the chloro-monomer (BCS) yields a polymer with slightly higher molecular weight and mechanical strength can be attributed to the overall thermodynamics and kinetics of the reaction. While the C-F bond is more polarized, the entire reaction coordinate, including the stability of the Meisenheimer complex and the energy barrier for leaving group departure, must be considered. Computational studies suggest that the overall spontaneity is more favorable for the chlorine-based monomer.[5] This higher spontaneity translates to a more efficient polymerization, resulting in longer polymer chains and, consequently, enhanced mechanical properties.[5]
This demonstrates that while electronegativity is a powerful guiding principle, a holistic view of the reaction mechanism is essential for predicting outcomes in complex polycondensation systems.
Part 4: Experimental Protocols
The following are generalized protocols for the synthesis of poly(ether sulfone). Researchers should optimize stoichiometry, temperature, and reaction time based on specific monomers and desired molecular weight.
Protocol 1: Synthesis of Poly(ether sulfone) using Bis(4-fluorophenyl) sulfone (BPS)
This protocol is adapted from standard literature procedures for poly(ether sulfone) synthesis.
Materials:
-
Bis(4-fluorophenyl) sulfone (BPS)
-
4,4'-Dihydroxybiphenyl (or other bisphenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Methanol
-
Deionized Water
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Charging Flask: Add equimolar amounts of Bis(4-fluorophenyl) sulfone and the chosen bisphenol to the flask. Add a slight excess (e.g., 1.05-1.10 molar equivalents) of anhydrous K₂CO₃.
-
Solvent Addition: Add NMP (or DMSO) to achieve a solids concentration of 20-30% (w/v). Add toluene as an azeotropic agent (approx. 10% of NMP/DMSO volume).
-
Dehydration: Heat the mixture to 140-150°C with vigorous stirring under a nitrogen blanket. Water generated from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue for 2-4 hours until no more water is collected.
-
Polymerization: After removing the Dean-Stark trap, slowly raise the temperature to 180-190°C to drive the polymerization. The viscosity of the solution will increase significantly. Maintain this temperature for 6-12 hours.
-
Precipitation: Cool the viscous solution to room temperature and dilute with additional NMP/DMSO if necessary. Slowly pour the polymer solution into a large excess of vigorously stirring methanol or a methanol/water mixture.
-
Purification: The polymer will precipitate as a fibrous solid. Collect the polymer by filtration. Wash it repeatedly with hot deionized water to remove salts and residual solvent, followed by a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 100-120°C for 24 hours.[6]
Caption: Experimental workflow for poly(ether sulfone) synthesis.
The protocol for using Bis(4-chlorophenyl) sulfone (BCS) is nearly identical. The key difference may be a slightly adjusted reaction time or temperature to optimize for molecular weight, but the fundamental steps of dehydration, polymerization, and purification remain the same.
Conclusion
For researchers engaged in the synthesis of poly(ether sulfone)s, the choice between fluoro- and chloro-activated sulfone monomers presents a nuanced decision.
-
Chemical Distinction is Key: It is critical to distinguish between this compound (BCSPE), which produces poly(sulfonate ester)s, and Bis(4-chlorophenyl) sulfone (BCS), the true analog to Bis(4-fluorophenyl) sulfone (BPS) for making poly(ether sulfone)s.
-
Reactivity Re-evaluated: While BPS has been the traditional choice due to fluorine's high electronegativity favoring the rate-determining nucleophilic attack, recent evidence indicates that BCS can exhibit higher overall reaction spontaneity.
-
Performance Benefits: This enhanced spontaneity with BCS can translate into polymers with higher molecular weights and, consequently, modestly improved mechanical strength compared to those synthesized with BPS under similar conditions.[5]
-
Practical Implications: The structural and thermal properties of the final polymers are nearly identical.[5] Therefore, the selection may hinge on factors like monomer cost, availability, and specific mechanical performance targets for the end application. This guide underscores the importance of moving beyond traditional assumptions and leveraging contemporary research to inform monomer selection in advanced polymer synthesis.
References
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SID. Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. Available from: [Link]
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ResearchGate. Synthesis and characterization of sulfonated poly(ether sulfone) copolymer membranes for fuel cell applications | Request PDF. Available from: [Link]
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PubMed Central. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. Available from: [Link]
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ResearchGate. Synthesis and characterization of sulfonated poly(ether sulfone)s containing DCTPE for PEMFC | Request PDF. Available from: [Link]
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PubMed. Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell. Available from: [Link]
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ResearchGate. Preparation of sulfonated bis(4‐fluorophenyl) sulfone. Available from: [Link]
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National Institutes of Health (NIH). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. Available from: [Link]
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Reddit. Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Available from: [Link]
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ResearchGate. Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). Available from: [Link]
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MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Available from: [Link]
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Polympart. PES poly(ether sulfone). Available from: [Link]
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Wyzant. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available from: [Link]
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NRC Publications Archive. A clustered sulfonated poly(ether sulfone) based on a new fluorene-based bisphenol monomer. Available from: [Link]
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ResearchGate. (PDF) Synthetic Routes to Arylsulfonyl Fluorides. Available from: [Link]
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Scientific.Net. Preparation and Characterization of Sulfonated Poly(ether Sulfone) Using 4,4-Bis(4-Hydroxylphenyl)valeric Acid for Proton Exchange Membrane Fuel Cell Application. Available from: [Link]
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A Comparative Guide to Sulfonyl-Containing Crosslinkers: Focusing on Bis(4-chlorosulfonylphenyl) Ether
For researchers, scientists, and professionals in drug development and material science, the strategic selection of a crosslinking agent is paramount in tailoring polymer characteristics to meet the demanding performance criteria of advanced applications. This guide provides an in-depth technical comparison of Bis(4-chlorosulfonylphenyl) ether with other sulfonyl-containing crosslinkers, offering objective analysis supported by experimental insights to inform your research and development endeavors.
Introduction: The Critical Role of Crosslinking in Polymer Science
Crosslinking transforms linear polymer chains into a three-dimensional network, profoundly enhancing mechanical strength, thermal stability, and chemical resistance.[1] In the realm of specialty polymers, such as those used for proton exchange membranes (PEMs) in fuel cells, controlled crosslinking is a crucial strategy to mitigate issues like excessive swelling in aqueous environments while maintaining high proton conductivity.[2] Sulfonyl-containing crosslinkers are a versatile class of reagents for this purpose, reacting with various functional groups to form stable covalent bonds.
This guide will focus on this compound, an aromatic disulfonyl chloride, and compare its performance characteristics with other sulfonyl-containing alternatives. We will delve into the mechanistic nuances of their reactivity and the resulting impact on final polymer properties.
The Contenders: A Look at Sulfonyl-Containing Crosslinkers
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the nature of the attached organic group.[3]
-
This compound: This aromatic disulfonyl chloride features two sulfonyl chloride groups on a rigid diphenyl ether backbone. The ether linkage provides a degree of flexibility compared to more rigid aromatic structures, while the aromatic rings contribute to high thermal stability.[4] The two reactive sites allow for the formation of crosslinks between polymer chains.
-
Aliphatic Disulfonyl Chlorides (e.g., 1,4-Butanedisulfonyl chloride): These crosslinkers possess sulfonyl chloride groups attached to a flexible aliphatic chain. The lack of aromatic rings generally results in lower thermal stability but can impart greater flexibility to the crosslinked network.
-
Sulfonyl Azides: These compounds form highly reactive nitrenes upon heating, which can then insert into C-H bonds or undergo other reactions to form crosslinks. This allows for the crosslinking of polymers that may lack traditional nucleophilic functional groups.
Performance Comparison: A Data-Driven Analysis
The choice of crosslinker significantly impacts the final properties of the polymer network. The following sections compare the expected performance of polymers crosslinked with this compound against other sulfonyl-containing crosslinkers.
Mechanical Properties
Crosslinking invariably enhances the mechanical robustness of polymers.[1] The nature of the crosslinker, however, fine-tunes the extent of this improvement.
| Property | This compound | Aliphatic Disulfonyl Chlorides | Sulfonyl Azides |
| Tensile Strength | High | Moderate | Moderate to High |
| Young's Modulus | High | Lower | Moderate to High |
| Elongation at Break | Lower | Higher | Lower |
Expertise & Experience: The rigid aromatic structure of this compound imparts significant stiffness to the polymer network, leading to a high Young's modulus and tensile strength. This is particularly advantageous in applications requiring dimensional stability, such as in fuel cell membranes.[5] In contrast, the flexible aliphatic chain of crosslinkers like 1,4-butanedisulfonyl chloride results in a more pliable network with a lower modulus and higher elongation at break, which could be beneficial for applications requiring greater flexibility.
Thermal Stability
The thermal stability of a crosslinked polymer is critical for applications in high-temperature environments.
| Property | This compound | Aliphatic Disulfonyl Chlorides | Sulfonyl Azides |
| Decomposition Temperature (TGA) | High | Lower | Moderate to High |
| Glass Transition Temperature (Tg) | Significantly Increased | Moderately Increased | Significantly Increased |
Expertise & Experience: Aromatic crosslinkers like this compound are known to confer superior thermal stability due to the inherent rigidity of the aromatic rings, which restricts thermal motion and increases the energy required for bond scission.[6] Aliphatic crosslinkers, lacking this aromaticity, generally result in networks with lower thermal stability.[4] The crosslinking process itself, by creating a more constrained network, will increase the glass transition temperature of the polymer.[7]
Performance in Proton Exchange Membranes (PEMs)
A key application for crosslinked sulfonated polymers is in PEMs for fuel cells. Here, the balance between proton conductivity and water uptake is crucial.
| Property | This compound | Other Aromatic Crosslinkers (with sulfonic acid groups) |
| Proton Conductivity | Moderate | Potentially Higher |
| Water Uptake | Reduced | Reduced but can be tuned |
| Methanol Permeability | Significantly Reduced | Significantly Reduced |
Expertise & Experience: Crosslinking with this compound effectively reduces water uptake and swelling in sulfonated polymers like sulfonated poly(ether ether ketone) (SPEEK), which is critical for maintaining the mechanical integrity of the membrane in a hydrated state.[8] This reduction in swelling also leads to a significant decrease in methanol permeability, a key advantage in direct methanol fuel cells.[9] However, the crosslinking reaction can consume some of the sulfonic acid groups responsible for proton transport, potentially leading to a slight decrease in proton conductivity compared to the uncrosslinked polymer. Some advanced crosslinkers incorporate sulfonic acid groups within their own structure to mitigate this effect and maintain high proton conductivity.[3]
Experimental Protocols and Methodologies
To ensure the integrity and reproducibility of research, detailed experimental protocols are essential. The following sections provide a comprehensive overview of the sulfonation of PEEK and its subsequent crosslinking with this compound.
Sulfonation of Poly(ether ether ketone) (PEEK)
Causality Behind Experimental Choices: The degree of sulfonation (DS) is a critical parameter that dictates the proton conductivity and water uptake of the resulting membrane. Concentrated sulfuric acid is a common and effective sulfonating agent. The reaction time and temperature are carefully controlled to achieve the desired DS; longer reaction times and higher temperatures generally lead to a higher DS. The precipitation in ice-cold deionized water is a crucial step to quench the reaction and precipitate the sulfonated polymer. Thorough washing is necessary to remove any residual acid, which could interfere with subsequent reactions and property measurements.
Step-by-Step Protocol:
-
Drying: Dry PEEK pellets in a vacuum oven at 100°C for 24 hours to remove any moisture.
-
Dissolution: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, slowly add the dried PEEK pellets to concentrated sulfuric acid (98%) at room temperature with vigorous stirring until the polymer is completely dissolved.
-
Sulfonation Reaction: Maintain the reaction mixture at a constant temperature (e.g., 50°C) for a specific duration (e.g., 4-8 hours) to achieve the desired degree of sulfonation.
-
Precipitation: Slowly pour the viscous polymer solution into a large beaker of ice-cold deionized water with continuous stirring. The sulfonated PEEK (SPEEK) will precipitate as white fibers.
-
Washing: Decant the acidic water and wash the SPEEK polymer repeatedly with deionized water until the pH of the wash water is neutral (pH ~7).
-
Drying: Dry the purified SPEEK in a vacuum oven at 60°C for 48 hours.
Crosslinking of SPEEK with this compound
Causality Behind Experimental Choices: The crosslinking reaction involves the formation of sulfone bridges between the SPEEK chains. A suitable solvent, such as N,N-dimethylacetamide (DMAc), is chosen to dissolve both the SPEEK and the crosslinker. The amount of crosslinker is carefully calculated based on the desired crosslinking density. The thermal curing step provides the necessary energy to drive the crosslinking reaction. The temperature and duration of curing are optimized to ensure complete reaction without causing thermal degradation of the polymer.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve a known amount of dried SPEEK in DMAc to form a homogeneous solution (e.g., 10 wt%).
-
Crosslinker Addition: Add a stoichiometric amount of this compound to the SPEEK solution with continuous stirring until it is fully dissolved.
-
Membrane Casting: Cast the polymer solution onto a clean, flat glass plate using a doctor blade to ensure a uniform thickness.
-
Solvent Evaporation: Place the cast membrane in an oven at 60°C for 12 hours to slowly evaporate the solvent.
-
Thermal Curing: Increase the oven temperature to 120-150°C and hold for 2-4 hours to induce the crosslinking reaction.
-
Membrane Detachment: After cooling to room temperature, carefully detach the crosslinked membrane from the glass plate by immersing it in deionized water.
Visualization of Key Processes
Crosslinking Mechanism
Caption: Covalent crosslinking of sulfonated polymer chains.
Experimental Workflow
Caption: Workflow for preparing crosslinked membranes.
Conclusion
The selection of a sulfonyl-containing crosslinker is a critical decision that profoundly influences the performance of the final polymer network. This compound stands out as an excellent choice for applications demanding high thermal stability and mechanical robustness due to its rigid aromatic structure. While a slight trade-off in properties like flexibility and, in some cases, proton conductivity may exist compared to aliphatic or functionalized crosslinkers, its ability to effectively reduce swelling and enhance dimensional stability makes it a valuable tool in the arsenal of polymer scientists and engineers. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their pursuit of advanced materials with tailored properties.
References
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Hou, H., et al. (2012). Building bridges: Crosslinking of sulfonated aromatic polymers—A review. Journal of Membrane Science, 421-422, 1-17. [Link]
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Kariduraganavar, M. Y., et al. (2008). Cross-linked sulfonated poly (ether ether ketone) (SPEEK)/reactive organoclay nanocomposite proton exchange membranes (PEM). Journal of Applied Polymer Science, 110(5), 3046-3056. [Link]
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Kirkebæk, A., et al. (2016). Comparative Study of the Effect of Various Cross Linkers upon Membrane Properties. CORE. [Link]
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Hande, V. R., et al. (2011). Preparation and characterization of crosslinked sulfonated poly(ether ether ketone) membranes using 4-vinylbenzyl chloride via electron beam irradiation and subsequent Friedel-Craft reaction. Journal of Membrane Science, 378(1-2), 277-285. [Link]
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Sgreccia, E., et al. (2022). Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers. MDPI. [Link]
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Yamamoto, O., & Kambe, H. (1971). Thermal Conductivity of Cross-linked Polymers. A Comparison between Measured and Calculated Thermal Conductivities. Polymer Journal, 2(5), 623-630. [Link]
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MDPI. (2023). Tuning Alkaline Anion Exchange Membranes through Crosslinking: A Review of Synthetic Strategies and Property Relationships. [Link]
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ResearchGate. (2015). Synthesis and thermal analysis of crosslinked imidazolium-containing polyester networks prepared by Michael addition polymerization. [Link]
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El-ghayoury, A., et al. (2019). Cross-linking of poly (ether ether ketone) and its sulfonated form: A spectroscopic study. Journal of Applied Polymer Science, 136(34), 47871. [Link]
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ResearchGate. (2018). Comparison of polymer architectures, (I) linear, (II) crosslinked, and (III) branched with (IV) dendritic, and their relationship in the transition from the thermoplastic to the thermoset state. [Link]
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ResearchGate. (2022). (a) Sulfonation of poly(ether ether ketone), (b) the cross‐linking procedure of cross‐linked sulfonated poly(ether ether ketone) (C‐SPEEK), and (c) ¹H nuclear magnetic resonance spectra of SPEEK, structure, and atom number of SPEEK, y/(x + y) = DS. [Link]
-
ResearchGate. (2012). Cross Linked Sulphonated Poly(ether ether ketone) for the Development of Polymer Electrolyte Membrane Fuel Cell. [Link]
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A Comparative Guide to the Reactivity of Bis(4-chlorosulfonylphenyl) ether and Terephthaloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Selecting the Right Tool for Acylation and Sulfonylation
In the vast landscape of organic synthesis, bifunctional electrophiles are indispensable tools for the construction of polymers, cross-linked networks, and complex molecular architectures. Among these, Bis(4-chlorosulfonylphenyl) ether and terephthaloyl chloride represent two key classes of reagents: aromatic sulfonyl chlorides and aromatic acyl chlorides, respectively. While both are potent electrophiles used to form stable linkages with nucleophiles such as amines and alcohols, their reactivity profiles differ significantly. This guide provides an in-depth, data-supported comparison of these two reagents to inform experimental design and reagent selection in your research. We will delve into the electronic and mechanistic underpinnings of their reactivity, present supporting experimental data, and provide a detailed protocol for a direct comparative analysis.
Molecular Scaffolds and Physicochemical Properties
A foundational understanding of the physical and chemical properties of these reagents is crucial for their effective use in the laboratory.
| Property | This compound[1][2] | Terephthaloyl chloride[3][4] |
| CAS Number | 121-63-1 | 100-20-9 |
| Molecular Formula | C12H8Cl2O5S2 | C8H4Cl2O2 |
| Molecular Weight | 367.22 g/mol | 203.02 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white flakes or solid[5] |
| Melting Point | 124-127 °C[2] | 81.5-83 °C[3][4] |
| Boiling Point | 471.8 °C (Predicted)[6][2] | 265 °C[3][4] |
| Solubility | Soluble in DMSO, slightly soluble in ethyl acetate.[7] Reacts with water.[1] | Soluble in many organic solvents.[8] Reacts vigorously with water. |
| Key Applications | Intermediate for polymers (e.g., polyarylsulfones), crosslinking agent, and chemical intermediate.[9][10] | Monomer for high-performance polymers (e.g., Kevlar®), cross-linking agent, and water scavenger.[5][3][11] |
A Tale of Two Electrophiles: Unpacking Reactivity
The fundamental difference in reactivity between this compound and terephthaloyl chloride lies in the nature of their electrophilic centers: the sulfur atom of the sulfonyl chloride (-SO₂Cl) and the carbon atom of the acyl chloride (-COCl).
Terephthaloyl Chloride: The Highly Reactive Acyl Chloride
The carbonyl carbon in an acyl chloride is sp² hybridized and bonded to two highly electronegative atoms: oxygen and chlorine. This creates a significant partial positive charge on the carbon, making it a hard and highly reactive electrophile. Nucleophilic attack on this carbon proceeds through a tetrahedral intermediate. The reactivity of acyl chlorides is generally much higher than that of sulfonyl chlorides.[12] For instance, the hydrolysis of terephthaloyl chloride is extremely rapid, with a half-life of approximately 1.2 to 2.2 minutes at 0°C.[13] This high reactivity can be advantageous for rapid polymerizations but can also lead to challenges in controlling the reaction and necessitates stringent anhydrous conditions.
This compound: The More Deliberate Sulfonyl Chloride
In a sulfonyl chloride, the sulfur atom is the electrophilic center. While also rendered electron-deficient by two oxygen atoms and a chlorine atom, the sulfur atom is larger and can accommodate more electron density. Nucleophilic substitution at the sulfonyl sulfur can proceed through either a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway, often involving a trigonal bipyramidal intermediate or transition state.[4][14] Generally, sulfonyl chlorides are less reactive than their acyl chloride counterparts. For example, the reaction of acyl chlorides with alcohols often occurs within minutes at room temperature, whereas sulfonyl chlorides may require hours at elevated temperatures to achieve a similar conversion.[7] This lower reactivity can be a significant advantage, allowing for more controlled reactions and greater functional group tolerance.
The ether linkage in this compound is an electron-donating group, which can slightly reduce the electrophilicity of the sulfonyl sulfur compared to an unsubstituted benzenesulfonyl chloride. Conversely, electron-withdrawing groups on the aromatic ring would be expected to increase the reactivity of a sulfonyl chloride.[13][15]
Visualizing the Reaction Mechanisms
Caption: Reaction mechanisms for terephthaloyl chloride and this compound.
Experimental Data: A Quantitative Comparison of Hydrolysis Rates
| Reagent | Conditions | Half-life (t₁/₂) | Observed Rate Constant (k_obs) | Reference |
| Terephthaloyl chloride | pH 4-9, 0 °C | 1.2 - 2.2 minutes | 530 to 1100 (x 10⁵ s⁻¹) | [13][16] |
| 4-Methoxybenzenesulfonyl chloride | Water, ~0-25 °C | Not directly reported, but solvolysis rates are measurable by conductance. | Slower than acyl chlorides. | [11] |
| General Observation | Alcohol solution | Acyl chlorides: minutes | Sulfonyl chlorides: hours at elevated temperatures | [7] |
The data clearly illustrates the significantly higher reactivity of terephthaloyl chloride. Its half-life in the order of minutes at 0°C underscores the need for careful handling and anhydrous conditions to avoid premature degradation. In contrast, the solvolysis of benzenesulfonyl chlorides, while still significant, occurs at a much more manageable rate, allowing for greater experimental control.
Experimental Protocol: A Head-to-Head Comparison of Reactivity via ¹H NMR Spectroscopy
To provide a definitive, in-house comparison of the reactivity of this compound and terephthaloyl chloride, the following experimental protocol is recommended. This method utilizes in-situ ¹H NMR spectroscopy to monitor the progress of the reaction with a model nucleophile, benzylamine, in real-time.
Objective: To determine the pseudo-first-order rate constants for the reaction of this compound and terephthaloyl chloride with benzylamine.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Benzylamine
-
Anhydrous Deuterated Acetonitrile (CD₃CN)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in anhydrous CD₃CN containing the internal standard.
-
Prepare a 0.1 M stock solution of terephthaloyl chloride in anhydrous CD₃CN containing the internal standard.
-
Prepare a 1.0 M stock solution of benzylamine in anhydrous CD₃CN.
-
-
NMR Spectrometer Setup:
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25°C).
-
Optimize shimming on a sample of pure CD₃CN.
-
-
Kinetic Run (Terephthaloyl Chloride):
-
In an NMR tube, add 500 µL of the terephthaloyl chloride stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Rapidly inject 50 µL of the benzylamine stock solution into the NMR tube, cap, and invert several times to mix.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 30 seconds for 30 minutes).
-
-
Kinetic Run (this compound):
-
Repeat step 3 using the this compound stock solution. The time intervals for spectral acquisition may need to be adjusted based on the slower reaction rate (e.g., every 5 minutes for 2 hours).
-
-
Data Analysis:
-
For each time point, integrate the signal corresponding to a proton on the starting material (e.g., aromatic protons) and a proton on the product (e.g., the methylene protons of the newly formed amide or sulfonamide).
-
Normalize the integrals to the internal standard.
-
Plot the natural logarithm of the concentration of the starting material versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Visualizing the Experimental Workflow
Caption: Workflow for comparative kinetic analysis via ¹H NMR.
Conclusion: A Strategic Choice Based on Reactivity and Control
The choice between this compound and terephthaloyl chloride is a strategic one that hinges on the desired reaction kinetics and the required level of experimental control.
-
Terephthaloyl chloride is the reagent of choice for applications demanding high reactivity and rapid reaction rates, such as in interfacial polymerization to form high-strength materials. Its use necessitates rigorous control over reaction conditions, particularly the exclusion of moisture.
-
This compound offers a more moderate and controllable reactivity profile. This makes it an excellent candidate for syntheses where selectivity is paramount, where milder reaction conditions are required, or when working with sensitive substrates. Its greater stability simplifies handling and allows for a broader experimental window.
By understanding the fundamental differences in their electronic structure and leveraging the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and precision.
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A Senior Application Scientist's Guide to High-Performance Polymers: A Comparative Analysis of Poly(aryl ether sulfone)s and PEEK
For researchers and engineers in demanding fields such as aerospace, medical devices, and advanced filtration, the selection of a polymer is a critical decision dictated by the performance limits of the material. High-performance polymers are a class of materials engineered to withstand extreme thermal, chemical, and mechanical stresses. The final properties of these polymers are intrinsically linked to the chemical structure of their constituent monomers.
This guide provides an in-depth comparison of two preeminent families of high-performance polymers: Poly(aryl ether sulfone)s (PAES) and Poly(ether ether ketone) (PEEK). We will explore how the choice of specific monomers within the PAES family, such as the traditional Bisphenol A versus the more rigid biphenol, influences performance. This will be contrasted with PEEK, a semi-crystalline powerhouse renowned for its exceptional thermomechanical properties and chemical inertness. Our analysis is grounded in experimental data to provide a clear, objective comparison for material selection and application development.
The Monomer's Role: Architect of Polymer Performance
The journey to a high-performance polymer begins with its monomeric building blocks. The rigidity of the monomer backbone, the nature of the linking groups (e.g., ether, sulfone, ketone), and the overall molecular symmetry dictate the polymer's final characteristics, including its glass transition temperature (Tg), mechanical strength, and chemical resistance.
Poly(aryl ether sulfone)s (PAES): A Family of Amorphous Stalwarts
PAES are a versatile class of amorphous thermoplastics known for their high thermal stability, excellent mechanical strength, and hydrolytic resistance.[1] They are synthesized via nucleophilic aromatic substitution (SNAr) polycondensation.[2] The properties of PAES can be tailored by varying the diol (bisphenol) and the dihalide monomers.
1. Bisphenol A-based Polysulfone (PSU): The Workhorse
A widely used PAES is derived from the polycondensation of Bisphenol A (BPA) disodium salt with 4,4′-dichlorodiphenyl sulfone.[2] The presence of the isopropylidene group from BPA introduces a "kink" in the polymer chain, which ensures amorphous morphology and good processability. However, this flexible linkage also limits its upper service temperature compared to more rigid structures. This polymer typically exhibits a glass transition temperature (Tg) of around 190°C.[2]
2. Poly(biphenyl ether sulfone): The High-Temperature Performer
To enhance thermal performance, the BPA monomer can be replaced with a more rigid biphenol unit. The resulting polymer, a poly(biphenyl ether sulfone), lacks the flexible isopropylidene group. This structural rigidity significantly elevates the glass transition temperature to approximately 220°C, extending its operational window in high-heat applications.[2]
Poly(ether ether ketone) (PEEK): The Semi-Crystalline Benchmark
PEEK is a semi-crystalline thermoplastic that stands at the apex of the performance pyramid.[3] It is celebrated for its extraordinary combination of high-temperature stability, mechanical strength, wear resistance, and broad chemical resistance.[4][5] PEEK's robustness stems from its rigid backbone composed of alternating ether and ketone linkages. This structure allows for the formation of crystalline domains, which contribute to its superior mechanical properties and chemical inertness, even at elevated temperatures.[3]
Head-to-Head Performance Comparison
The choice between these polymers often comes down to a trade-off between thermal performance, mechanical strength, and cost. The following tables summarize key experimental data for a representative BPA-based polysulfone, a high-performance poly(biphenyl ether sulfone), and unfilled PEEK.
Table 1: Thermal Properties Comparison
| Property | BPA-based Polysulfone | Poly(biphenyl ether sulfone) | PEEK (unfilled) | ASTM/ISO Test Method |
| Glass Transition Temp. (Tg) | ~190 °C[2] | ~220 °C[2] | ~145 °C[6] | ISO 11357-1/-2 |
| Melting Temperature (Tm) | Amorphous (No Tm) | Amorphous (No Tm) | ~340 °C[7] | ISO 11357-1/-3 |
| Heat Deflection Temp. @ 1.8 MPa | ~174 °C | ~207 °C | ~160 °C[7] | ISO 75-1/-2 |
| Continuous Service Temp. | ~170 °C | ~200 °C | ~250 °C[7] | - |
| Thermal Conductivity @ 23 °C | ~0.18 W/(K·m) | ~0.20 W/(K·m) | ~0.25 W/(K·m)[7] | - |
Table 2: Mechanical Properties Comparison at 23°C
| Property | BPA-based Polysulfone | Poly(biphenyl ether sulfone) | PEEK (unfilled) | ASTM/ISO Test Method |
| Tensile Strength | ~70 MPa | ~84 MPa | ~115 MPa[7] | ISO 527-1/-2 |
| Tensile Modulus | ~2.5 GPa | ~2.6 GPa | ~4.3 GPa[7] | ISO 527-1/-2 |
| Tensile Strain at Break | 50-100% | 30-80% | ~17%[7] | ISO 527-1/-2 |
| Flexural Strength | ~106 MPa | ~125 MPa | ~170 MPa | ISO 178 |
| Flexural Modulus | ~2.7 GPa | ~2.9 GPa | ~4.1 GPa | ISO 178 |
Experimental Methodologies: Synthesis and Characterization
To ensure the trustworthiness and reproducibility of performance data, it is crucial to understand the underlying experimental protocols.
Representative Synthesis of PEEK
The synthesis of PEEK is a well-established example of nucleophilic aromatic substitution polymerization.[8] The causality behind the experimental choices is critical for achieving a high molecular weight polymer.
Protocol:
-
Reactor Setup: A three-necked flask, meticulously dried to prevent side reactions, is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. It is charged with the solvent (diphenyl sulfone), and the monomers: 4,4′-difluorobenzophenone and hydroquinone.[8] Anhydrous potassium carbonate is added as a weak base.[9]
-
Inert Atmosphere: The reactor is purged with high-purity nitrogen for at least 30 minutes. This is essential because oxygen can cause undesirable side reactions at the high temperatures required for polymerization.[8]
-
Deprotonation: The mixture is heated. The potassium carbonate deprotonates the hydroquinone to form the more reactive bisphenolate salt in situ.[8]
-
Polymerization: The temperature is gradually increased to around 320°C.[3] The bisphenolate attacks the electron-deficient carbons on the 4,4′-difluorobenzophenone, displacing the fluoride ions. The electron-withdrawing ketone group activates the fluorine atoms, making them excellent leaving groups.[8] This SNAr reaction proceeds, forming the ether linkages that constitute the PEEK backbone. The reaction is typically run for several hours to achieve a high molecular weight.[3]
-
Purification: After cooling, the solidified reaction mixture is ground into a powder. The diphenyl sulfone solvent and inorganic salts (potassium fluoride) are removed by washing sequentially with acetone and deionized water.[3] The purified PEEK powder is then dried in a vacuum oven.
Thermal Characterization Workflow: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for characterizing the thermal properties of polymers.[10][11]
DSC Protocol (for determining Tg and Tm):
-
Sample Preparation: A small, precisely weighed sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Thermal Program: A heat-cool-heat cycle is typically employed.
-
First Heat: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above its expected transitions. This step erases the sample's prior thermal history.[12]
-
Cooling: The sample is cooled at a controlled rate back to a low temperature.
-
Second Heat: The sample is heated again at the same rate. The glass transition (Tg) and melting point (Tm) are determined from this second heating scan to ensure data reflects intrinsic material properties.[13]
-
-
Data Analysis: The Tg is identified as a step change in the heat flow curve, while the Tm is the peak of the endothermic melting event.[12]
TGA Protocol (for determining thermal stability):
-
Sample Preparation: A slightly larger sample (10-20 mg) is placed in a TGA pan.
-
Instrument Setup: The TGA is purged with a controlled atmosphere (e.g., nitrogen for inert decomposition, or air for oxidative stability).
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from room temperature to 800°C).
-
Data Analysis: The instrument records the sample's mass as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is used as a measure of thermal stability.
Concluding Insights for the Application Scientist
The selection between PAES and PEEK is a nuanced decision that hinges on the specific demands of the application.
-
BPA-based Polysulfone remains a cost-effective choice for applications requiring good thermal stability, transparency, and hydrolytic resistance, but where the ultimate thermal and mechanical performance is not necessary.
-
High-performance PAES , such as poly(biphenyl ether sulfone), bridge the gap by offering significantly higher temperature resistance than standard PSU, making them suitable for more demanding applications in electronics and membrane technology where a high Tg is paramount.
-
PEEK is the material of choice when no compromises can be made on performance. Its combination of a high continuous service temperature, superior mechanical properties, and broad chemical resistance justifies its higher cost in critical applications found in aerospace, medical implants, and the oil and gas industry.[4]
Ultimately, a thorough understanding of the structure-property relationships, grounded in the experimental data presented, empowers researchers and engineers to select the optimal high-performance polymer, ensuring reliability and innovation in their respective fields.
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- 9. How do you make PEEK material? [peekchina.com]
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A Comparative Guide to the Thermal Stability of Polyarylethersulfones: Custom Synthesis vs. Commercial Resins
For researchers and professionals in materials science and advanced product development, the selection of high-performance polymers is a critical decision dictated by the demands of the end application. Polyarylethersulfones (PAES) are a distinguished class of amorphous thermoplastics, prized for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Commercial Polyethersulfone (PES or PESU) is a widely adopted material in aerospace, medical, and electronics industries due to these properties.[2][3]
However, the frontiers of material science often call for custom-synthesized polymers to achieve specific performance characteristics. This guide provides an in-depth, objective comparison of the thermal stability of a laboratory-synthesized PAES derived from the monomer Bis(4-chlorosulfonylphenyl) ether against established commercial PES resins. We will delve into the structural rationale, present comparative experimental data, and provide detailed protocols for the key analytical techniques used in this evaluation.
Structural Rationale and Synthesis Overview
The properties of a polymer are fundamentally rooted in its molecular structure. The subtle differences in the monomer building blocks can lead to significant variations in macroscopic performance, particularly in thermal stability.
Commercial Polyethersulfone (PES)
Commercial PES is typically synthesized via a nucleophilic aromatic substitution polycondensation reaction. A common route involves the reaction of a dihalide, such as 4,4′-dichlorodiphenyl sulfone (DCDPS), with the salt of a bisphenol, most commonly 4,4′-dihydroxydiphenyl sulfone (Bisphenol S). This creates a rigid backbone of alternating ether and sulfone linkages connecting phenyl rings.
Polyarylethersulfone from this compound
A custom PAES can be synthesized using this compound as a key monomer. This monomer, also known as 4,4'-oxybis(benzenesulfonyl chloride), introduces an additional ether linkage into the sulfone-containing monomer itself. When reacted with a bisphenol (e.g., Bisphenol A or Bisphenol S), the resulting polymer backbone incorporates more ether groups relative to the sulfone groups compared to standard commercial PES.
Causality Behind Structural Choice: The introduction of additional ether linkages is hypothesized to increase the conformational flexibility of the polymer chain. Ether linkages are more flexible than the rigid sulfone groups. This increased flexibility can influence properties like solubility and processability, but it may also impact the glass transition temperature (Tg) and the onset of thermal degradation.
Below is a diagram illustrating the structural comparison.
Caption: Simplified repeating units of commercial PES vs. custom PAES.
Comparative Thermal Stability: An Analysis of Experimental Data
The thermal stability of a polymer is primarily assessed using two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td), which signals the onset of irreversible degradation.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg), the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4][5] The Tg defines the upper service temperature for a material in many applications.[3]
The following table summarizes typical thermal properties for commercial PES and expected values for a PAES synthesized from this compound, based on data for structurally similar polymers found in the literature.
| Property | Commercial PES | Custom PAES (from this compound) | Significance of the Metric |
| Glass Transition Temp. (Tg) | 220 - 230 °C[6][7] | 180 - 210 °C (estimated) | Defines the upper limit for continuous service temperature under load.[2] |
| Decomposition Temp. (Td, 5% wt. loss) | ~500 - 540 °C[6] | ~430 - 480 °C (estimated)[8] | Indicates the onset of significant thermal degradation. |
| Char Yield at 800 °C (in N₂) | ~35 - 45% | ~32 - 35%[1] | Higher char yield often correlates with better flame retardancy. |
Expert Interpretation of the Data
The data suggests that commercial PES generally exhibits superior thermal stability compared to the custom PAES synthesized with this compound.
-
Glass Transition Temperature (Tg): The lower estimated Tg for the custom PAES can be directly attributed to the higher density of flexible ether linkages in its backbone. These "molecular swivels" increase the chain's segmental mobility, meaning less thermal energy is required to transition the material from a glassy to a rubbery state. While this may enhance processability, it lowers the maximum continuous use temperature. Commercial PES, with its rigid diphenyl sulfone units, maintains its stiffness to a higher temperature.[9][10]
-
Decomposition Temperature (Td): The degradation of polyarylethersulfones typically initiates with the scission of the weakest bonds in the polymer backbone.[1] The C-S bond in the sulfone group and the C-O bond in the ether linkage are the primary sites of thermal cleavage. The slightly lower decomposition temperature of the custom PAES may be linked to the overall bond energy landscape and the specific degradation pathways that become accessible. Studies on similar copolymers have shown that initial degradation can involve processes like decarboxylation if pendant acid groups are present, followed by scissions of ether and sulfone linkages at higher temperatures.[1][11]
Self-Validating Experimental Protocols
To ensure the accuracy and reproducibility of thermal analysis data, it is imperative to follow standardized and well-controlled protocols. The methodologies described below represent a self-validating system for the characterization of high-performance polymers.
Experimental Workflow for Thermal Characterization
The overall process from sample preparation to final data interpretation is outlined below.
Caption: Workflow for TGA and DSC thermal analysis of PAES.
Protocol 1: Thermogravimetric Analysis (TGA)
Causality of Protocol Choices: This protocol is designed to isolate thermal degradation from oxidative degradation by using an inert nitrogen atmosphere. A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time.[12]
-
Sample Preparation: Dry the polymer sample thoroughly in a vacuum oven for at least 24 hours at 120-150°C to remove any residual solvent or absorbed water, which could interfere with mass loss measurements.
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature using certified standards.
-
Select platinum or ceramic sample pans suitable for high-temperature use.
-
-
Measurement:
-
Tare the sample pan. Accurately weigh 5-10 mg of the dried polymer into the pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with dry nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Begin the temperature program: Heat the sample from ambient temperature (~30°C) to 900°C at a constant ramp rate of 10°C/min.[13]
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset decomposition temperature (Td) using the tangent method at the main inflection point of the weight loss curve.
-
Record the temperatures at which 5% and 10% weight loss occurs (T₅% and T₁₀%).
-
The final constant weight percentage at 800-900°C is recorded as the char yield.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Causality of Protocol Choices: A heat-cool-heat cycle is critical for amorphous thermoplastics.[14] The first heating scan reveals the material's properties including its prior thermal history (e.g., physical aging, residual stresses from processing). The cooling step creates a uniform thermal history, and the second heating scan provides the intrinsic material properties, such as the true Tg, free from these confounding factors.[5][15]
-
Sample Preparation: Dry the polymer sample as described in the TGA protocol.
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Use standard aluminum DSC pans and lids.
-
-
Measurement:
-
Accurately weigh 5-10 mg of the dried polymer into a pan and hermetically seal it. Place an empty, sealed pan in the reference position.
-
Place the sample and reference pans in the DSC cell.
-
Begin the temperature program under a nitrogen purge (50 mL/min):
-
First Heat: Ramp from 30°C to a temperature approximately 50-80°C above the expected Tg (e.g., 300°C) at a rate of 10°C/min.
-
Cool: Cool the sample back down to 30°C at 10°C/min.
-
Second Heat: Ramp again from 30°C to 300°C at 10°C/min.
-
-
-
Data Analysis:
-
Analyze the heat flow curve from the second heating scan .
-
The glass transition (Tg) is observed as a step-like change in the baseline of the heat flow signal.
-
Determine the Tg as the midpoint of this transition according to standard methods (e.g., ASTM D3418).
-
Conclusion
This comparative guide demonstrates that while both commercial PES and custom-synthesized PAES from this compound are high-performance materials, their thermal stabilities are distinct.
-
Commercial PES stands out for its superior thermal stability, characterized by a higher glass transition temperature (220-230°C) and decomposition temperature (>500°C). This makes it the material of choice for applications requiring structural integrity and reliability at elevated temperatures.
-
Custom PAES from this compound offers a different property profile. Its predicted lower Tg suggests enhanced chain flexibility, which could be advantageous for applications requiring improved solubility or melt processability. However, this comes at the cost of a reduced upper service temperature and a slightly lower onset of thermal degradation.
For researchers and drug development professionals, this analysis underscores a critical principle: polymer selection is a matter of balancing properties. The choice between a robust, commercially available resin and a custom-synthesized polymer depends entirely on the specific hierarchy of performance requirements for the intended application. The rigorous application of standardized thermal analysis protocols is essential for making these informed, data-driven decisions.
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MakeItFrom.com. Polyethersulfone (PES). [Link]
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Montaudo, G., et al. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]
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Ningbo Juyuan Hongtong. Polysulfone vs Polyethersulfone: In-Depth Comparison of Sulfone-Based Engineering Plastics. [Link]
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ResearchGate. Thermogravimetric analysis (TGA) graphs of pure polyethersulfone (PES).... [Link]
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ResearchGate. A Poly(aryl Ether Sulfone) Containing Bis-phthalazinone with High Thermal Resistance | Request PDF. [Link]
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Raston, C. L., et al. (2020). Vortex fluidic mediated synthesis of polysulfone. PubMed. [Link]
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The Testor. (2023). Thermogravimetric Analysis (TGA) For Polymers Explained!!!. YouTube. [Link]
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Scientific Information Database (SID). Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. [Link]
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ResearchGate. High-Temperature Engineering Thermoplastics: Polysulfones, Polyimides, Polysulfides, Polyketones, Liquid Crystalline Polymers, Fluoropolymers, and Polyarylamides. [Link]
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ResearchGate. Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). [Link]
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Benes, N. E., et al. (2016). Thermal stability of sulfonated Poly(Ether Ether Ketone) films. Pure. [Link]
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Wadgaonkar, P. P., et al. (2018). Partially bio-based aromatic poly(ether sulfone)s bearing pendant furyl groups: synthesis, characterization and thermo-reversible cross-linking with a bismaleimide. Polymer Chemistry (RSC Publishing). [Link]
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A Comparative Guide to Catalysts for the Polymerization of Bis(4-chlorosulfonylphenyl) ether
For researchers and professionals in polymer chemistry and materials science, the synthesis of high-performance polymers such as poly(ether sulfones) is a field of continuous innovation. The monomer, Bis(4-chlorosulfonylphenyl) ether, serves as a critical building block for these materials, valued for their exceptional thermal stability and mechanical strength. The choice of catalyst is paramount in directing the polymerization pathway, ultimately defining the polymer's molecular weight, polydispersity, and final properties. This guide provides an in-depth comparative analysis of catalytic systems for the polymerization of this compound, focusing on two primary synthetic routes: Nucleophilic Aromatic Substitution and Friedel-Crafts acylation. We will delve into the mechanistic details, present comparative performance data, and provide validated experimental protocols to inform your catalyst selection and experimental design.
Introduction to the Polymerization of this compound
This compound is a versatile monomer that can undergo polymerization through two main pathways. The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction, where it is reacted with a bisphenol in the presence of a base. Alternatively, under Friedel-Crafts conditions, it can undergo a self-condensation reaction to form a poly(ether sulfone). The selection of the synthetic route and the corresponding catalyst is a critical decision that influences not only the reaction efficiency but also the polymer's final characteristics.
Nucleophilic Aromatic Substitution: A Comparative Analysis of Base and Phase Transfer Catalysts
In this approach, the polymerization proceeds via the reaction of this compound with a bisphenolic comonomer, such as Bisphenol A. The reaction is facilitated by a weak base, which deprotonates the bisphenol to form a more nucleophilic phenoxide.
The Role of the Catalyst
The catalyst in this system is typically a weak inorganic base, such as potassium carbonate (K₂CO₃), which is essential for the in-situ formation of the bisphenoxide. To enhance the rate and efficiency of this heterogeneous reaction, phase transfer catalysts (PTCs) are often employed. PTCs facilitate the transfer of the anionic phenoxide from the solid or aqueous phase to the organic phase where the polymerization occurs.
Performance Comparison of Catalytic Systems
The effectiveness of different catalytic systems can be evaluated based on the resulting polymer's molecular weight (Mw), polydispersity index (PDI), and the reaction conditions required.
| Catalyst System | Comonomer | Solvent | Temperature (°C) | Time (h) | Mw ( g/mol ) | PDI | Reference |
| K₂CO₃ | 4,4'-Dihydroxybiphenyl | N,N-Dimethylacetamide | 165 | 6 | High | - | [1] |
| K₂CO₃ | Bisphenol A | Dimethyl Sulfoxide (DMSO) | 180 | - | Moderate (1625-4185) | - | |
| Ionic Liquid (as PTC) | 4,4'-Dihydroxydiphenyl sulfone | N,N-Dimethylacetamide | - | - | 52,623 | - | [2] |
Note: Direct comparative data for various catalysts with this compound is limited. The data presented is from analogous systems using dichlorodiphenyl sulfone, a structurally similar monomer.
The use of an ionic liquid as a phase transfer catalyst has been shown to significantly increase the reaction rate and lead to a higher molecular weight polymer in a shorter time compared to reactions without a PTC.[2]
Mechanistic Pathway
The polymerization proceeds through a nucleophilic aromatic substitution mechanism. The key steps are:
-
Deprotonation: The base (e.g., K₂CO₃) deprotonates the bisphenol to form the highly reactive bisphenoxide.
-
Nucleophilic Attack: The bisphenoxide attacks the electron-deficient carbon atom attached to the sulfonyl group on the this compound, displacing the chloride ion.
-
Chain Propagation: This process repeats, leading to the formation of the poly(ether sulfone) chain.
Caption: Mechanism of Nucleophilic Aromatic Substitution Polymerization.
Experimental Protocol: Synthesis of Poly(ether sulfone) via Nucleophilic Aromatic Substitution
This protocol is a representative procedure for the synthesis of poly(ether sulfone)s.
Materials:
-
4,4'-Dihydroxybiphenyl (DHBP)
-
2,6-Difluorobenzonitrile (DFBN)
-
4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylacetamide (DMAc)
Procedure:
-
To a 500-mL three-necked flask equipped with a nitrogen inlet, a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add DHBP (29.79 g, 0.16 mol), DFBN (5.56 g, 0.04 mol), DCDPS (36.01 g, 0.1256 mol), and K₂CO₃ (33.1 g, 0.24 mol).[1]
-
Add 450 mL of N,N-dimethylacetamide as the reaction solvent.[1]
-
Gradually heat the reaction mixture to 165 °C over 4 hours to distill off the water-DMAc azeotrope.[1]
-
After reaching 165 °C, allow the reaction to proceed at this temperature for 6 hours.[1]
-
After cooling, the polymer can be precipitated in a non-solvent like methanol, filtered, and dried.
Friedel-Crafts Polymerization: A Comparative Analysis of Lewis Acid Catalysts
In the absence of a bisphenolic comonomer, this compound can undergo self-condensation via a Friedel-Crafts acylation mechanism, catalyzed by a Lewis acid. This reaction forms a sulfone bridge between monomer units.
The Role of the Catalyst
Lewis acids, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), are essential for activating the sulfonyl chloride group, making it a potent electrophile for attacking another aromatic ring on a monomer unit.
Performance Comparison of Lewis Acid Catalysts
The choice of Lewis acid significantly impacts the yield and selectivity of the reaction.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Chlorobenzene | 20 | 1 | 97 (total ketones) | [3] |
| FeCl₃ | Toluene | Room Temp | - | 24 | [3] |
Note: This data is for the analogous Friedel-Crafts acylation of chlorobenzene, providing insight into the relative activities of these Lewis acids.
Aluminum chloride is a highly active catalyst, leading to high yields.[3] However, it can also promote side reactions. Ferric chloride is a milder and often more selective catalyst, though it may require longer reaction times or higher temperatures to achieve comparable yields.[3]
Mechanistic Pathway
The polymerization proceeds through an electrophilic aromatic substitution mechanism:
-
Activation: The Lewis acid coordinates to one of the sulfonyl chloride groups, forming a highly electrophilic acylium-like intermediate.
-
Electrophilic Attack: This activated species is attacked by an electron-rich aromatic ring of another monomer molecule.
-
Deprotonation: A proton is lost from the attacked ring, restoring aromaticity and regenerating the catalyst. This process continues to build the polymer chain.
Caption: Mechanism of Friedel-Crafts Polymerization.
Experimental Protocol: Synthesis of Poly(ether sulfone) via Friedel-Crafts Polymerization
This is a general protocol for Friedel-Crafts acylation that can be adapted for the polymerization of this compound.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., chlorobenzene)
Procedure:
-
Set up a reaction flask with a stirrer, condenser, and a nitrogen inlet. Ensure all glassware is dry.
-
Suspend anhydrous aluminum chloride (stoichiometric amount) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound in the anhydrous solvent to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by techniques such as GPC.
-
Upon completion, the reaction is typically quenched by carefully pouring the mixture into ice-water.
-
The polymer product is then isolated, washed, and dried.
Conclusion and Catalyst Selection Rationale
The choice between Nucleophilic Aromatic Substitution and Friedel-Crafts polymerization for this compound depends on the desired polymer architecture and properties.
-
Nucleophilic Aromatic Substitution offers greater versatility in polymer design by allowing the incorporation of various bisphenols, thereby tuning the polymer's properties. The use of a phase transfer catalyst, such as an ionic liquid, is highly recommended to accelerate the reaction and achieve high molecular weight polymers.[2]
-
Friedel-Crafts Polymerization provides a direct route to a poly(ether sulfone) from a single monomer. Strong Lewis acids like AlCl₃ will drive the reaction to high conversion, but milder catalysts like FeCl₃ may offer better control and selectivity, minimizing side reactions.[3]
For researchers aiming for precise control over the polymer backbone and the ability to tailor properties through comonomer selection, the Nucleophilic Aromatic Substitution route with a phase transfer catalyst is the superior choice. For a more direct, though potentially less controlled, synthesis of a poly(ether sulfone), Friedel-Crafts polymerization with a carefully selected Lewis acid is a viable alternative.
References
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- Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. (n.d.).
- Synthesis and characterization of sulfonated poly(ether sulfone) copolymer membranes for fuel cell applications. (n.d.).
- A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. (2025). Benchchem.
- CN112851942A - Preparation method of polyether sulfone. (n.d.).
- Controlled sulfonation of poly(ether sulfone) using phthalic anhydride as catalyst and its membrane performance for fuel cell application. (2016).
- A clustered sulfonated poly(ether sulfone) based on a new fluorene-based bisphenol monomer. (2012).
- Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. (2022). MDPI.
- Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. (n.d.). SID.
- A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of Dichlorobenzophenones. (2025). Benchchem.
- Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). (2008).
- Sulfonic acid functionalized hyperbranched poly(ether sulfone) as a solid acid catalyst. (n.d.). Royal Society of Chemistry.
- Sulfonated Poly Ether Sulfone Membrane Reinforced with Bismuth-Based Organic and Inorganic Additives for Fuel Cells. (2023).
- 4,4'-Bis(chlorosulfonyl)diphenyl ether | 121-63-1. (2023). ChemicalBook.
- This compound. (n.d.). PubChem.
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- This compound | CAS#:121-63-1. (2023). Chemsrc.
- Lewis acid-catalyzed Friedel-Crafts reactions toward highly versatile, α-quaternary oxime ethers. (2018). Semantic Scholar.
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- Introduction of end groups into cyclic poly(ether sulfone) by means of transetherification with bis(aryloxyphenyl) sulfone. (2018). Semantic Scholar.
- Introduction of end groups into cyclic poly(ether sulfone) by means of transetherification with bis(aryloxyphenyl) sulfone. (2018).
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The Unambiguous Blueprint: A Guide to Validating "Bis(4-chlorosulfonylphenyl) ether)" Based Polymer Structures with 2D NMR
For researchers, scientists, and drug development professionals working with novel polymers, the precise validation of a polymer's structure is paramount. The properties and functionality of a macromolecule are intrinsically linked to its chemical architecture. In the realm of high-performance polymers, those synthesized from monomers like "Bis(4-chlorosulfonylphenyl) ether" (BCSPE) offer remarkable thermal and chemical stability. However, the very aromaticity and repeating nature of these structures can present significant challenges for unambiguous characterization by simple one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Overlapping signals in the aromatic region of a 1D ¹H NMR spectrum can obscure fine structural details, making it difficult to confirm the desired connectivity and rule out potential side reactions or isomeric incorporations.
This guide provides an in-depth comparison of how two-dimensional (2D) NMR spectroscopy serves as a powerful and indispensable tool to overcome these limitations. We will delve into the practical application and data interpretation of key 2D NMR experiments—COSY, HSQC, and HMBC—to provide an unambiguous structural blueprint of a BCSPE-based polymer. This approach offers a self-validating system, ensuring the structural integrity of your synthesized materials.
The Challenge with 1D NMR: A Case of Mistaken Identity?
Polymers synthesized from BCSPE and a diol, such as Bisphenol A (BPA), result in a poly(arylene ether sulfone) structure. While 1D ¹H and ¹³C NMR can confirm the presence of the constituent monomers, the aromatic regions are often crowded with overlapping multiplets. This spectral congestion makes it challenging to definitively assign each proton and carbon signal and, more importantly, to confirm the crucial ether and sulfone linkages that define the polymer backbone. Without clear evidence of these connections, researchers risk misinterpreting the polymer's structure, which can have profound implications for its performance and application.
The 2D NMR Solution: A Multi-dimensional Approach to Structural Elucidation
2D NMR techniques disperse the spectral information into a second dimension, resolving overlapping signals and revealing through-bond correlations between nuclei.[1][2] This multi-dimensional view provides a detailed connectivity map of the molecule, allowing for a confident and complete structural assignment.[3] The three key experiments for this purpose are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[1] In the context of our polymer, this is crucial for assigning protons within the same aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[4] This experiment is fundamental for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically two or three bonds).[4] This is the key experiment for confirming the connectivity between monomer units, such as the crucial ether linkage.
A Representative Polymer: Poly(4,4'-oxydiphenylene-co-2,2-diphenylpropane sulfone)
For the purpose of this guide, we will consider the structure of a poly(arylene ether sulfone) formed from the polycondensation of this compound (BCSPE) and Bisphenol A (BPA).
Figure 1: Repeating unit of the target polymer with atom numbering for NMR assignment.
Experimental Workflow: From Sample Preparation to Spectral Acquisition
A logical workflow is essential for efficient and accurate 2D NMR analysis. The following diagram illustrates the key steps:
Caption: A typical workflow for 2D NMR-based polymer structure validation.
Detailed Experimental Protocols
The following are representative, step-by-step methodologies for acquiring the necessary 2D NMR spectra on a 500 MHz spectrometer.
1. Sample Preparation:
-
Accurately weigh 15-20 mg of the dried polymer sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Gentle heating may be required to aid dissolution.
-
Filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire a standard 1D proton spectrum to assess sample concentration, purity, and spectral width.
-
Key Parameters:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Spectral Width (SW): 12 ppm
-
Acquisition Time (AQ): ~3.4 s
-
Relaxation Delay (D1): 2 s
-
3. gCOSY (gradient Correlation Spectroscopy):
-
This experiment will reveal ¹H-¹H correlations within the same spin system.
-
Key Parameters:
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 4
-
Increments in F1: 256
-
Spectral Width (SW) in F1 and F2: 10 ppm
-
Relaxation Delay (D1): 2 s
-
4. gHSQC (gradient Heteronuclear Single Quantum Coherence):
-
This experiment correlates protons to their directly attached carbons.
-
Key Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)
-
Number of Scans (NS): 8
-
Increments in F1: 256
-
Spectral Width (SW) in F2 (¹H): 10 ppm
-
Spectral Width (SW) in F1 (¹³C): 160 ppm
-
¹JCH Coupling Constant: 145 Hz
-
5. gHMBC (gradient Heteronuclear Multiple Bond Correlation):
-
This experiment identifies long-range (2-3 bond) correlations between protons and carbons, which is vital for establishing connectivity between monomer units.
-
Key Parameters:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (NS): 16
-
Increments in F1: 256
-
Spectral Width (SW) in F2 (¹H): 10 ppm
-
Spectral Width (SW) in F1 (¹³C): 200 ppm
-
Long-range J-coupling delay (D6): 62.5 ms (optimized for ⁸JCH = 8 Hz)
-
Data Interpretation: Connecting the Dots
The power of 2D NMR lies in the interpretation of the cross-peaks in the spectra. By systematically analyzing the data, a complete and validated structure can be assembled.
Expected Chemical Shifts and 1-Bond Correlations (HSQC)
The following table summarizes the expected ¹H and ¹³C chemical shifts for our representative polymer and the direct correlations observable in the HSQC spectrum.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HSQC Correlation |
| H2, H6 | ~7.25 (d) | ~120.5 | Yes |
| H3, H5 | ~7.05 (d) | ~130.0 | Yes |
| H8, H12 | ~7.15 (d) | ~119.5 | Yes |
| H9, H11 | ~7.95 (d) | ~135.0 | Yes |
| H15, H19 | ~7.15 (d) | ~119.5 | Yes |
| H16, H18 | ~7.95 (d) | ~135.0 | Yes |
| H21 | ~1.70 (s) | ~31.0 | Yes |
| C1 | - | ~155.0 | No |
| C4 | - | ~148.0 | No |
| C7 | - | ~162.0 | No |
| C10 | - | ~130.0 | No |
| C13 | - | ~138.0 | No |
| C14 | - | ~162.0 | No |
| C17 | - | ~130.0 | No |
| C20 | - | ~42.5 | No |
Note: Chemical shifts are approximate and can vary based on solvent and polymer molecular weight.
Validating the Structure: A Step-by-Step Logic
The following diagram illustrates the logical flow of using the different 2D NMR experiments to build up and confirm the polymer structure.
Caption: Logical flow for structural validation using 2D NMR correlations.
-
Intra-Ring Assignments (COSY): The COSY spectrum will show correlations between adjacent protons on the aromatic rings. For instance, a cross-peak between the doublets at ~7.25 ppm (H2/H6) and ~7.05 ppm (H3/H5) confirms their ortho relationship on the Bisphenol A moiety. Similarly, correlations will be observed for H8/H9 and H15/H16 on the diphenyl ether sulfone portion.
-
Carbon Signal Assignment (HSQC): With the protons assigned, the HSQC spectrum allows for the direct assignment of the protonated carbons. The proton at ~7.25 ppm (H2) will show a correlation to the carbon at ~120.5 ppm, thus assigning it as C2. This process is repeated for all protonated carbons.
-
Confirming the Backbone Connectivity (HMBC): This is the most critical step for validating the overall polymer structure. The HMBC spectrum reveals correlations across the ether and sulfone linkages. The key correlation to look for is between the protons of one monomer unit and the quaternary carbons of the adjacent unit. For example, a crucial cross-peak will be observed between the protons on the Bisphenol A ring ortho to the ether linkage (H2/H6 at ~7.25 ppm) and the carbon of the diphenyl ether sulfone unit that is also part of the ether bond (C7 at ~162.0 ppm). This ³JCH correlation provides unambiguous evidence of the ether linkage between the two monomer residues. Other important HMBC correlations are summarized in the table below.
| Proton(s) | Correlating Carbon(s) (2-3 bonds away) | Structural Information Confirmed |
| H2, H6 | C4, C7 | Connectivity around the BPA ether linkage |
| H3, H5 | C1, C20 | Connectivity within the BPA unit |
| H8, H12 | C10, C14 | Connectivity around the sulfone group |
| H9, H11 | C7, C13 | Connectivity within the diphenyl ether unit |
| H21 | C4, C3, C5 | Attachment of methyl groups to the BPA core |
Comparison with Alternative Techniques
While other techniques provide valuable information, they lack the definitive structural detail of 2D NMR.
| Technique | Information Provided | Limitations for Structural Validation |
| FTIR Spectroscopy | Presence of functional groups (ether, sulfone, aromatic C-H). | Does not provide information on the connectivity of these groups. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution. | Gives no information about the chemical structure or repeating unit. |
| Elemental Analysis | Overall elemental composition. | Cannot distinguish between isomers or confirm correct monomer linkage. |
| 1D NMR Spectroscopy | Presence of monomer units, end-group analysis. | Signal overlap in aromatic regions prevents unambiguous assignment and connectivity confirmation.[2] |
Conclusion: The Gold Standard for Polymer Structural Integrity
For researchers developing advanced materials from monomers like this compound, relying on 1D NMR or other less specific techniques for structural validation is a significant risk. The suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a robust, self-validating methodology to unambiguously determine the precise chemical structure of the resulting polymer. By mapping out the complete network of through-bond correlations, this approach moves beyond simple functional group identification to provide a definitive blueprint of the macromolecular architecture. This level of certainty is not just an academic exercise; it is a prerequisite for understanding structure-property relationships and ensuring the reliability and performance of high-tech polymer applications.
References
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Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. (n.d.). Retrieved January 9, 2026, from [Link]
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Wang, C., Shin, D. W., Lee, S. Y., Kang, N. R., Robertson, G. P., Lee, Y. M., & Guiver, M. D. (2012). A clustered sulfonated poly(ether sulfone) based on a new fluorene-based bisphenol monomer. NRC Publications Archive. [Link]
- SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC).
-
Lim, Y., Seo, D., Lee, S., Hossain, M. A., Lim, J., Lee, S., Hong, T., & Kim, W. (2014). Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell. PubMed. [Link]
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Asadi, A., & Asgari, G. (2018). Spectroscopic analysis of poly(bisphenol A carbonate) using high resolution 13C and 1H NMR. ResearchGate. [Link]
-
Alavi Nigjeh, M. M., & Emami, S. (2019). 13 C NMR spectrum of BPA recovered. ResearchGate. [Link]
-
Galiano, F., et al. (2010). Synthesis and characterization of sulfonated copolyethersulfones. CNR-IRIS. [Link]
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Nuzillard, J.-M. (2018). The COSY and HMBC correlations are referenced according to the pairs of.... ResearchGate. [Link]
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Ibieta, J. B., Kalika, D. S., & Penn, L. S. (n.d.). Chain end analysis of bisphenol A polysulfone and its relation to molecular weight. University of Kentucky. [Link]
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Zhang, X., et al. (2012). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). ResearchGate. [Link]
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Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]
- Duddeck, H., et al. (2009). Combination of 1H and 13C NMR Spectroscopy.
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Tanimoto, Y., et al. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. [Link]
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Johnson, R. A., et al. (2013). New poly(arylene ether sulfone)s based on 4,4′-[trans-1,4-cyclohexanediylbis(methylene)] bisphenol. ResearchGate. [Link]
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Podgornov, D. A., et al. (2022). Morphological Analysis of Poly(4,4′-oxydiphenylene-pyromellitimide)-Based Organic Solvent Nanofiltration Membranes Formed by the Solution Method. MDPI. [Link]
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Podgornov, D. A., et al. (2022). Morphological Analysis of Poly(4,4'-oxydiphenylene-pyromellitimide)-Based Organic Solvent Nanofiltration Membranes Formed by the Solution Method. PubMed. [Link]
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Galiano, F., et al. (2021). NMR Investigation of Water Molecular Dynamics in Sulfonated Polysulfone/Layered Double Hydroxide Composite Membranes for Proton Exchange Membrane Fuel Cells. MDPI. [Link]
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Unknown. (n.d.). Poly(Arylene Ether Sulfone)s. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Benchmarking Fuel Cell Membranes Derived from Bis(4-chlorosulfonylphenyl) Ether
This guide provides a comprehensive technical comparison of proton exchange membranes (PEMs) synthesized from precursors like bis(4-chlorosulfonylphenyl) ether, benchmarked against the industry-standard, Nafion. This document is intended for researchers and scientists in the field of fuel cell technology and drug development, offering in-depth analysis, experimental validation, and practical insights into membrane performance.
Introduction: The Critical Role of Proton Exchange Membranes
Proton exchange membrane fuel cells (PEMFCs) are at the forefront of clean energy technology. The performance of a PEMFC is intrinsically linked to its core component: the proton exchange membrane. This membrane serves as a proton conductor and a barrier to prevent the mixing of fuel (hydrogen) and oxidant (oxygen). An ideal PEM should exhibit high proton conductivity, excellent chemical and thermal stability, low fuel crossover, and robust mechanical properties. For decades, perfluorosulfonic acid (PFSA) membranes, commercially known as Nafion, have dominated the field. However, the pursuit of lower-cost, higher-performance alternatives has driven research towards hydrocarbon-based polymers, such as sulfonated poly(arylene ether)s.
Membranes derived from monomers like this compound, which can be used to create sulfonated poly(arylene ether sulfone) (SPAES) structures, represent a promising class of hydrocarbon-based PEMs. Their aromatic backbone offers inherent thermal and mechanical stability, while the sulfonic acid groups provide the necessary proton conductivity. This guide will dissect the performance of these SPAES membranes in comparison to Nafion, providing the necessary data and protocols for a thorough evaluation.
Synthesis of Sulfonated Poly(arylene ether sulfone) (SPAES) Membranes
The synthesis of SPAES membranes can be broadly categorized into two main routes: post-sulfonation of a pre-synthesized polymer or the polymerization of sulfonated monomers. The use of this compound as a precursor typically falls under the first category, where it is first polymerized with a dihydroxy monomer, followed by the introduction of sulfonic acid groups.
A common synthetic approach involves the nucleophilic aromatic substitution polycondensation of a dihydroxy monomer, such as bisphenol A, with an activated dihalide monomer, like bis(4-fluorophenyl) sulfone (a derivative of this compound chemistry). The resulting poly(arylene ether sulfone) is then sulfonated using a sulfonating agent like chlorosulfonic acid.[1] Alternatively, sulfonated monomers can be directly incorporated during polymerization.[2]
The degree of sulfonation is a critical parameter that dictates the membrane's properties. A higher degree of sulfonation leads to a greater ion exchange capacity (IEC) and, consequently, higher proton conductivity. However, it can also result in excessive water uptake and swelling, which can compromise the mechanical stability of the membrane.
Caption: Relationship between Ion Exchange Capacity (IEC) and key performance properties for SPAES and Nafion membranes.
Experimental Protocols for Membrane Characterization
To ensure accurate and reproducible benchmarking, standardized experimental protocols are essential. The following sections detail the methodologies for key performance characterization techniques.
Ion Exchange Capacity (IEC) Measurement
The IEC is determined by a classic acid-base titration method.
Protocol:
-
Cut a small piece of the membrane (approximately 0.1-0.2 g) and dry it in a vacuum oven at 80 °C for 24 hours.
-
Record the dry weight of the membrane (W_dry).
-
Immerse the dry membrane in a 1 M NaCl solution for 24 hours to ensure complete exchange of H⁺ ions with Na⁺ ions.
-
Titrate the resulting solution with a standardized NaOH solution (e.g., 0.01 M) using phenolphthalein as an indicator.
-
Record the volume of NaOH solution required to reach the endpoint (V_NaOH).
-
Calculate the IEC using the following equation:
IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry
where C_NaOH is the concentration of the NaOH solution.
Water Uptake and Swelling Ratio Measurement
These parameters are crucial for assessing the dimensional stability of the membrane.
Protocol:
-
Immerse a pre-weighed dry membrane sample (W_dry) in deionized water at a specified temperature (e.g., 80 °C) for 24 hours.
-
After immersion, remove the membrane, gently blot the surface with filter paper to remove excess water, and immediately weigh it (W_wet).
-
Measure the dimensions (length and width) of the wet membrane (L_wet, W_wet) and the dry membrane (L_dry, W_dry).
-
Calculate the water uptake and area swelling ratio using the following equations:
Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100
Area Swelling Ratio (%) = [((L_wet × W_wet) - (L_dry × W_dry)) / (L_dry × W_dry)] × 100
Proton Conductivity Measurement
Proton conductivity is typically measured using AC impedance spectroscopy.
Protocol:
-
Cut the membrane into a rectangular strip of known dimensions.
-
Place the membrane in a four-probe conductivity cell.
-
The cell is then placed in a controlled environment chamber where temperature and relative humidity (RH) can be precisely controlled.
-
Connect the cell to a potentiostat with a frequency response analyzer.
-
Apply a small AC voltage (e.g., 10 mV) over a frequency range (e.g., 1 Hz to 1 MHz).
-
The resistance of the membrane (R) is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the proton conductivity (σ) using the following equation:
σ (S/cm) = L / (R × A)
where L is the distance between the inner two electrodes and A is the cross-sectional area of the membrane.
Fuel Cell Performance Evaluation: Polarization Curve
The polarization curve provides a comprehensive overview of the fuel cell's performance by plotting the cell voltage against the current density.
Protocol:
-
Fabricate a membrane electrode assembly (MEA) by hot-pressing the membrane between two catalyst-coated electrodes.
-
Install the MEA into a single-cell fuel cell test fixture.
-
Connect the fuel cell to a test station that controls gas flow rates, temperature, humidity, and back pressure.
-
Supply humidified hydrogen to the anode and humidified air or oxygen to the cathode at specified conditions (e.g., 80 °C, 100% RH). [3]5. Record the open-circuit voltage (OCV).
-
Gradually increase the current density in steps and record the corresponding cell voltage.
-
Plot the cell voltage as a function of current density to obtain the polarization curve.
-
The power density is calculated at each point by multiplying the voltage and current density.
Caption: The three main regions of a fuel cell polarization curve, indicating different sources of voltage loss.
Conclusion and Future Outlook
Fuel cell membranes derived from monomers like this compound, leading to SPAES polymers, present a viable and promising alternative to the incumbent Nafion membranes. Through careful control of the polymer architecture and the degree of sulfonation, it is possible to achieve high proton conductivity and excellent fuel cell performance. The primary challenge remains the optimization of the trade-off between proton conductivity and dimensional stability, particularly under high-temperature and low-humidity conditions.
Future research should focus on the development of novel SPAES copolymers with enhanced water retention and mechanical robustness. The implementation of standardized testing protocols, as outlined in this guide, is crucial for the accurate and reliable comparison of these emerging materials, thereby accelerating the development of next-generation, high-performance fuel cells.
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Maiti, S., et al. (2018). Enhanced Ion Cluster Size of Sulfonated Poly (Arylene Ether Sulfone) for Proton Exchange Membrane Fuel Cell Application. Polymers, 10(11), 1234. [Link]
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Begunov, R.S., et al. (2017). Synthesis of a new monomer for sulfonated poly(arylene ether sulfones). Russian Chemical Bulletin, 66(3), 545-551. [Link]
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Fuel Cell Store. (2017). Polarization Curves. [Link]
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Rajendran, S., et al. (2020). Water uptake (a), linear expansion (b), Ion exchange capacity(c) and... ResearchGate. [Link]
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Al-Othman, A., et al. (2021). IEC, proton conductivity and water uptake of Nafion® 117 membrane,... ResearchGate. [Link]
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Wang, Y., et al. (2019). New sulfonated poly(arylene ether sulfone) copolymers containing phenyl side chains as proton exchange membranes. New Journal of Chemistry, 43(1), 256-265. [Link]
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Kim, D., et al. (2022). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. Polymers, 14(24), 5539. [Link]
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Lee, H., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Polymers, 13(11), 1729. [Link]
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Nafion-Based Nanocomposite Membranes with Organomodified Graphene Oxide Nanoplatelets. (2023). Enhancing Water Retention, Transport, and Conductivity Performance in Fuel Cell Applications. Membranes, 13(12), 899. [Link]
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Okamoto, K., et al. (2004). Proton conductivity of SPI membranes and Nafion 117 as a function of... ResearchGate. [Link]
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Water uptake (a) and proton conductivity (b) of Nafion 117 and SPAEKs... (n.d.). ResearchGate. [Link]
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Stoynov, Z., & Vidaković-Koch, T. (2008). Measurements of PEM conductivity by impedance spectroscopy. Journal of Solid State Electrochemistry, 13(7), 1033-1037. [Link]
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Chen, Y., et al. (2021). Highly Proton-Conducting Membranes Based on Poly(arylene ether)s with Densely Sulfonated and Partially Fluorinated Multiphenyl for Fuel Cell Applications. Polymers, 13(16), 2748. [Link]
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Lee, C. H., Park, H. B., & Lee, Y. M. (2004). Proton Conductivity Measurement Using A.C. Impedance Spectroscopy for Proton Exchange Membrane. Hwahak Konghak, 42(6), 735-740. [Link]
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Li, Q., et al. (2022). Enhancement of Proton Conductivity Performance in High Temperature Polymer Electrolyte Membrane, Processed the Adding of Pyridobismidazole. Membranes, 12(10), 998. [Link]
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Determination of the Exchange Capacity of a Cation Ion. (n.d.). ResearchGate. [Link]
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EU Science Hub. (2010). Testing the voltage and power as function of current density Polarisation curve for a PEFC single cell. [Link]
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Water uptake and swelling ratio of the prepared membranes. (n.d.). ResearchGate. [Link]
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ASME. (2008). Fuel Cell Condition Assessment Using Transient and Standard Polarization Curves. [Link]
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Ahn, J., et al. (2012). Synthesis and Characterization of Sulfonated Poly (Arylene ether Sulfone) Multi-Block Copolymer for PEMFC Application. Semantic Scholar. [Link]
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Measurements of PEM conductivity by impedance spectroscopy. (2008). ResearchGate. [Link]
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Wang, L., et al. (2022). Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. Frontiers in Energy Research, 10, 876335. [Link]
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A novel method for Ion Exchange Capacity characterization applied to Anion Exchange Membranes for Water Electrolysers. (2023). E3S Web of Conferences, 381, 01006. [Link]
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Wang, L., et al. (2022). Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. Frontiers in Energy Research, 10. [Link]
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Mukherjee, R., et al. (2020). Sulfonated poly(arylene ether sulfone) functionalized polysilsesquioxane hybrid membranes with enhanced proton conductivity. ResearchGate. [Link]
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Fuel Cell Store. (2019). How to Predict Fuel Cell Performance. [Link]
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Ion exchange capacity (IEC) for membranes with and without exposure to... (n.d.). ResearchGate. [Link]
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PalmSens. (n.d.). Polarization Curves: setup, recording, processing and features. [Link]
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A four-electrode setup to measure proton conductivity. (n.d.). ResearchGate. [Link]
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Procedure for the sulfonated poly(arylene ether ketone) A 25 and... (n.d.). ResearchGate. [Link]
-
Neutrons Canada. (2015). Water Uptake and Swelling in Fuel Cell Membranes. [Link]
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Kim, J., et al. (2022). Fuel cell performance improvement via the steric effect of a hydrocarbon-based binder for cathode in proton exchange membrane fuel cells. Scientific Reports, 12(1), 13998. [Link]
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Han, J., et al. (2021). Ion exchange capacity controlled biphenol-based sulfonated poly(arylene ether sulfone) for polymer electrolyte membrane water electrolyzers: Comparison of random and multi-block copolymers. Journal of Membrane Science, 634, 119370. [Link]
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e Water uptake, swelling ratio and porosity of Nafion 117 membrane for various dosage of UV irradiation. (n.d.). ResearchGate. [Link]
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Theoretical methodology for calculating water uptake and ionic exchange capacity parameters of ionic exchange membranes with applications in fuel cells. (2023). ResearchGate. [Link]
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(a) Water uptake and (b) swelling ratio vs. temperature of different composite membranes. (n.d.). ResearchGate. [Link]
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New Proton Exchange Membrane Blends based on Polybenzimidazole and Poly(1, 4- Phenylene Ether Ether Sulfone) for Fuel Cells Application. (2023). Analytical and Bioanalytical Electrochemistry. [Link]
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Enhanced performance of nanocomposite membrane developed on sulfonated poly (1, 4-phenylene ether-ether-sulfone) with zeolite imidazole frameworks for fuel cell application. (2023). Scientific Reports, 13(1), 8238. [Link]
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Development of High-Performance Hydrogen-Air Fuel Cell with Flourine-Free Sulfonated Co-Polynaphthoyleneimide Membrane. (2022). Membranes, 12(11), 1145. [Link]
-
High‐Performance Poly(Biphenyl Acetylpyridine) and Poly(Ether Ketone Cardo) Blend Membranes for High Temperature Polymer Electrolyte Membrane Fuel Cells. (n.d.). ResearchGate. [Link]
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Hydrolytic stability comparison of polymers made with "Bis(4-chlorosulfonylphenyl) ether"
An In-Depth Guide to the Hydrolytic Stability of Poly(Aryl Ether Sulfone)s Derived from Bis(4-chlorosulfonylphenyl) Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Hydrolytic Stability in Advanced Applications
In the realms of medical device manufacturing, pharmaceutical processing, and advanced material science, the ability of a polymer to resist degradation in the presence of water—its hydrolytic stability—is paramount. Polymers used in these fields are frequently exposed to aqueous environments, sterilization processes like steam autoclaving, and biological fluids.[1][2] Hydrolytic degradation can compromise a material's mechanical integrity, alter its physical properties, and lead to the release of potentially harmful leachables, ultimately causing device failure or adverse biological responses.
Poly(aryl ether sulfone)s (PAES) are a class of high-performance thermoplastics renowned for their exceptional thermal, mechanical, and chemical resistance.[3][4][5] A key monomer in the synthesis of specialized PAES, particularly sulfonated versions (SPAES), is This compound .[6][7][8] The polymers derived from this monomer inherit the characteristic stability of the polysulfone family, making them prime candidates for applications demanding long-term performance in hydrolytic conditions. This guide will explore the basis of this stability and compare it to other polysulfones and alternative polymer classes.
The Chemical Foundation of Polysulfone Stability
The remarkable resistance of PAES to hydrolysis stems directly from its molecular architecture. The polymer backbone is composed of aromatic rings linked by ether (C-O-C) and sulfone (-SO₂-) groups.
-
Ether Linkages: The aryl ether bonds are stabilized by the resonance of the adjacent benzene rings, making them significantly less susceptible to cleavage by water compared to aliphatic ether bonds.
-
Sulfone Linkages: The diphenyl sulfone moiety is exceptionally stable. The strong C-S bond and the highly oxidized state of the sulfur atom impart high thermal stability and resistance to oxidative and hydrolytic attack.[1][9][10]
This inherent chemical robustness means that significant energy is required to break these bonds, rendering the polymer stable in water, acidic, and basic environments, even at elevated temperatures.[10]
Contrasting with Hydrolytically Labile Polymers
To appreciate the stability of PAES, it's useful to contrast them with polymers designed to degrade, such as aliphatic polyesters used in biomedical applications.[11][12]
-
Polyesters (e.g., PLA, PCL): These polymers contain ester bonds (-COO-) in their backbone. The ester linkage is susceptible to hydrolysis, where a water molecule attacks the carbonyl carbon, leading to chain scission.[13] This process is the basis for their biodegradability and is significantly faster than any degradation seen in polysulfones under similar conditions.[11][14][15]
Below is a diagram illustrating the fundamental difference in hydrolytic attack points between these polymer classes.
Caption: Comparison of hydrolytic attack on stable PAES vs. labile polyester backbones.
Comparative Performance of Polysulfone Variants
While the entire polysulfone family exhibits excellent hydrolytic stability, variations in their chemical structure lead to differences in performance, particularly under extreme conditions. The primary commercially available polysulfones are Polysulfone (PSU), Polyethersulfone (PES), and Polyphenylsulfone (PPSU).[3]
| Feature | Poly(Aryl Ether Sulfone) (from this compound) | Polysulfone (PSU) | Polyethersulfone (PES) | Polyphenylsulfone (PPSU) |
| Key Monomers | This compound, various biphenols[6][7] | Bisphenol A, 4,4'-dichlorodiphenyl sulfone[3] | 4,4'-dihydroxydiphenyl sulfone, 4,4'-dichlorodiphenyl sulfone | 4,4'-biphenol, 4,4'-dichlorodiphenyl sulfone[3] |
| Hydrolytic Stability | Excellent | Very Good | Excellent | Superior |
| Steam Autoclave Resistance | High | Good (80-100 cycles)[1] | Good (80-100 cycles)[1] | Excellent (>1000 cycles)[1] |
| Thermal Stability (HDT) | High (typically >200°C) | ~174°C | ~204°C | ~207°C |
| Chemical Resistance | Very Good | Good | Very Good | Excellent |
| Typical Applications | Proton exchange membranes, specialty medical devices, ultrafiltration[6][8] | Medical trays, filtration housings, food service equipment[1] | Dialysis membranes, electrical components, aerospace interiors | Sterilizable medical/dental instruments, plumbing fittings[1] |
Analysis: Polymers derived from this compound, often sulfonated PAES, are designed for specialized applications where properties like ion conductivity (in fuel cells) are required alongside hydrolytic stability.[8][16] While all polysulfones are hydrolytically robust, PPSU stands out as the top performer , especially in its resistance to repeated steam sterilization, a direct indicator of its superior hydrolytic and thermal stability.[1] The biphenyl structure in PPSU imparts greater rigidity and stability compared to the bisphenol A structure in PSU.[3]
Experimental Protocol: Validating Hydrolytic Stability
To objectively assess and quantify hydrolytic stability, a rigorous, standardized experimental protocol is essential. The following methodology is a robust approach synthesized from established standards like OECD Guideline 111 and practices reported in peer-reviewed literature.[14][15][17] It is designed as a self-validating system by incorporating multiple analytical techniques to measure degradation from different perspectives.
Experimental Workflow Diagram
Caption: Workflow for assessing the hydrolytic stability of polymers.
Step-by-Step Methodology
1. Materials and Reagents:
-
Polymer samples (e.g., PAES, PSU, PPSU, PLA as a control).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Buffer solutions, pH 4.0 and pH 10.0.[17]
-
High-purity deionized water.
-
Solvents for Gel Permeation Chromatography (GPC), e.g., chloroform, NMP.
2. Sample Preparation:
-
Rationale: Standardizing the sample form (e.g., thin films) ensures a consistent surface-area-to-volume ratio, which is critical for reproducible degradation kinetics.
-
Protocol:
-
Prepare polymer films of a consistent thickness (e.g., 100-200 µm) via solvent casting or compression molding.
-
Cut samples into uniform dimensions (e.g., 1x1 cm).
-
Dry all samples in a vacuum oven at a temperature below their glass transition temperature (Tg) until a constant weight is achieved. This removes residual solvents and moisture.[14][15]
-
Record the initial dry weight (m₀) of each sample.
-
3. Initial Characterization (Time = 0):
-
Rationale: Establishing a baseline is crucial for quantifying changes.
-
Protocol:
-
Molecular Weight: Dissolve a subset of samples in an appropriate solvent and analyze using GPC to determine the initial number-average molecular weight (Mn₀) and weight-average molecular weight (Mw₀).
-
Thermal Properties: Analyze a sample using Differential Scanning Calorimetry (DSC) to determine the initial glass transition temperature (Tg₀).
-
Morphology: Image the surface of a sample using Scanning Electron Microscopy (SEM) to document the initial surface morphology.
-
4. Accelerated Aging Protocol:
-
Rationale: Using elevated temperatures (e.g., 60°C) accelerates the degradation process to obtain results in a reasonable timeframe.[14][15] Testing at different pH values assesses stability across a range of environmental conditions.
-
Protocol:
-
For each polymer type, place triplicate samples in sealed vials containing 30 mL of each buffer solution (pH 4.0, 7.4, and 10.0).[14]
-
Place the vials in an incubator or water bath set to a constant temperature (e.g., 60°C).
-
At predetermined time points (e.g., 5, 15, 30, 60 days), remove a set of triplicate samples from each buffer.
-
5. Post-Aging Analysis:
-
Rationale: A multi-faceted analysis provides a complete picture of degradation, from chemical changes (molecular weight) to physical changes (mass loss, morphology).
-
Protocol (for each time point):
-
Gently rinse the retrieved samples with deionized water to remove buffer salts.
-
Dry the samples to a constant weight in a vacuum oven and record the final dry weight (mₜ). Calculate the percent mass loss: Mass Loss (%) = [(m₀ - mₜ) / m₀] * 100.
-
Perform GPC, DSC, and SEM analysis as described in Step 3 to determine Mnₜ, Mwₜ, Tgₜ, and any changes in surface morphology (e.g., cracking, pitting).
-
6. Data Interpretation:
-
Hydrolytically Stable Polymers (e.g., PAES, PPSU): Expect to see negligible (<1-2%) mass loss and minimal reduction in molecular weight over the test period. The surface morphology should remain largely unchanged.[17]
-
Hydrolytically Unstable Polymers (e.g., PLA): Expect significant mass loss and a rapid decrease in molecular weight, particularly in the neutral or basic buffers. SEM images will likely show significant surface erosion.[14][15]
Conclusion
Polymers synthesized from this compound are members of the poly(aryl ether sulfone) family, which is defined by its exceptional hydrolytic stability. This stability is rooted in the robust aryl ether and sulfone linkages that form the polymer backbone, making them highly resistant to degradation by water across a wide range of pH and temperature conditions. When compared to other polysulfones, they exhibit performance on par with PES and PSU, while PPSU remains the benchmark for extreme hydrolytic environments, such as repeated steam sterilization. The provided experimental workflow offers a comprehensive framework for validating these performance claims, ensuring that materials selected for critical applications meet the highest standards of durability and safety.
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Biodegradable Polymers in Biomedical Applications: A Review—Developments, Perspectives and Future Challenges . (n.d.). MDPI. [Link]
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Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them . (2017). PubMed Central. [Link]
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Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site . (2022). National Institutes of Health. [Link]
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Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods . (n.d.). MDPI. [Link]
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Polysulfones and their applications . (2023). Journal of High School Science. [Link]
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New sulfonated poly(arylene ether sulfone) copolymers containing phenyl side chains as proton exchange membranes . (n.d.). New Journal of Chemistry, RSC Publishing. [Link]
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Experimental data on water soluble polymers thermal and hydrolytic stability, reactivity ratios of monomers and Frr calculation for thermally stable preformed particle gels therefrom . (n.d.). PubMed Central. [Link]
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Chemical Degradation of PSF-PUR Blend Hollow Fiber Membranes—Assessment of Changes in Properties and Morphology after Hydrolysis . (n.d.). PubMed Central. [Link]
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Synthesis and Characterization of Sulfonated Poly (Arylene ether Sulfone) Multi-Block Copolymer for PEMFC Application . (2012). Semantic Scholar. [Link]
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Investigation of Hydrolytic Stability of SRF1005-1.0 Polyester Resin via Titration of Available Acid and Molecular Weight Analys . (n.d.). Regulations.gov. [Link]
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Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors . (2021). ACS Publications. [Link]
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Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors . (n.d.). PubMed Central. [Link]
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The Strategic Role of Bis(4-chlorosulfonylphenyl) Ether in Advanced Polyamide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-performance polymers, the selection of monomers is a critical determinant of the final material's properties. This guide provides a comprehensive comparative analysis of bis(4-chlorosulfonylphenyl) ether as a monomer in polyamide synthesis. We will delve into its performance characteristics, compare it with alternative monomers, and provide the experimental foundation for these comparisons, empowering researchers to make informed decisions in the design and synthesis of next-generation polyamides.
Introduction: The Architectural Versatility of Polyamides
Polyamides are a cornerstone of modern materials science, prized for their exceptional thermal stability, mechanical strength, and chemical resistance. However, conventional aromatic polyamides often suffer from poor solubility and high processing temperatures, limiting their applications. To overcome these challenges, researchers have focused on modifying the polymer backbone by incorporating flexible linkages, bulky side groups, or non-coplanar structures. The introduction of ether linkages, in particular, has proven to be an effective strategy for enhancing processability without significantly compromising thermal stability.[1][2]
This compound, with its pre-formed ether linkage and reactive sulfonyl chloride groups, presents a compelling option for synthesizing polyamides with tailored properties. The sulfonyl groups offer a different reactivity profile compared to traditional carboxyl groups, potentially leading to polymers with unique characteristics.
This compound: A Monomer of Interest
This compound, also known as 4,4'-oxydibenzene-1-sulfonyl chloride, is a versatile chemical intermediate. While it is a known precursor for blowing agents and a plasticizer in the polymer industry, its application as a monomer in polyamide synthesis is a more specialized area of research.[3] The ether bridge between the two phenyl rings introduces flexibility into the polymer chain, which can improve solubility and melt processability. The highly reactive sulfonyl chloride groups readily undergo polycondensation with aromatic diamines to form sulfonamide linkages, creating a distinct class of polyamides.
Molecular Structure:
Caption: Molecular structure of this compound.
Comparative Analysis: Performance in Polyamide Synthesis
To objectively evaluate the utility of this compound, we will compare the properties of polyamides derived from it with those synthesized from more conventional diacid chlorides and other advanced monomers. The key performance indicators for high-performance polyamides include thermal stability, solubility, and mechanical properties.
Alternative Monomers for High-Performance Polyamides
The field of high-performance polyamides is rich with a variety of monomers designed to impart specific properties. Common alternatives to sulfonyl chloride-based monomers include:
-
Aromatic Diacids and Diacid Chlorides: Terephthaloyl chloride and isophthaloyl chloride are foundational monomers for aramids. Modifications often involve incorporating flexible ether or methylene linkages, or bulky side groups into the diacid structure to improve processability.[4][5]
-
Fluorinated Monomers: The incorporation of fluorine-containing groups, such as hexafluoroisopropylidene (6F), is a well-established strategy to enhance solubility, thermal stability, and optical transparency, while also lowering the dielectric constant.[6]
-
Monomers with Bulky Pendent Groups: Introducing bulky side groups, like adamantyl or fluorenyl moieties, disrupts polymer chain packing, leading to increased solubility and a higher glass transition temperature.[1]
-
Bio-based Monomers: With a growing emphasis on sustainability, monomers derived from renewable resources, such as 2,5-furandicarboxylic acid, are gaining attention as alternatives to petroleum-based feedstocks.[7]
Experimental Data and Performance Comparison
The following table summarizes the properties of polyamides synthesized from this compound and compares them with polyamides derived from alternative monomers. The data is compiled from various research publications.
| Monomer System | Polymer Structure | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (Td10, °C) | Solubility | Key Features |
| This compound + Aromatic Diamine | Poly(sulfonamide-ether) | 172 - 235[8] | > 401 (in N₂)[8] | Excellent in polar aprotic solvents[8] | Good optical transparency, high refractive index[8] |
| 4,4'-Oxydiphthalic Anhydride + Aromatic Diamine | Poly(ether-imide) | 260 - 360[9] | ~ 500[9] | Good in NMP, DMAc | High thermal stability, good film-forming properties |
| Terephthaloyl Chloride + m-Phenylenediamine | Poly(m-phenylene isophthalamide) | ~ 275 | ~ 450 | Soluble in DMAc/LiCl | Commercial aramid with good thermal properties |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride + Aromatic Diamine | Fluorinated Polyimide | 241 - 283[6] | 438 - 475 (in N₂)[6] | Readily soluble in various organic solvents[6] | Excellent thermal stability, low dielectric constant |
| 4,4'-Bis(4-carboxymethylene)biphenyl + Aromatic Diamine | Aliphatic-Aromatic Polyamide | 210 - 261[4][5] | 620 - 710 (in N₂)[4][5] | Soluble in polar aprotic solvents[4][5] | Amorphous nature, high thermal stability |
Analysis of Comparative Data:
Polyamides derived from This compound exhibit a favorable combination of properties. Their solubility in common organic solvents is a significant advantage over traditional aramids, facilitating easier processing.[8] While their glass transition temperatures are slightly lower than some high-performance polyimides, their thermal decomposition temperatures are still impressively high, indicating good thermal stability.[8] A notable feature is their potential for good optical transparency and a high refractive index, making them suitable for specialized optical applications.[8]
In comparison, poly(ether-imides) derived from monomers like 4,4'-oxydiphthalic anhydride offer superior thermal stability, with glass transition temperatures often exceeding 300°C.[9] However, their synthesis can be more complex. Traditional aramids like poly(m-phenylene isophthalamide) provide a benchmark for thermal and mechanical performance but are notoriously difficult to process due to their limited solubility.
Fluorinated polyamides and polyimides represent the high end of performance, offering exceptional thermal stability and solubility, but at a higher monomer cost.[6] The incorporation of flexible aliphatic spacers, as seen in polyamides from 4,4'-bis(4-carboxymethylene)biphenyl , is another effective strategy to enhance solubility while maintaining high thermal decomposition temperatures.[4][5]
Experimental Protocols
Synthesis of Polyamide from this compound
This protocol outlines a typical low-temperature solution polycondensation for synthesizing a polyamide from this compound and an aromatic diamine.
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add an equimolar amount of this compound to the stirred solution.
-
Add a slight excess of pyridine to act as an acid acceptor.
-
Continue stirring at 0-5°C for 2-4 hours, then allow the reaction to proceed at room temperature for 12-24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Caption: Workflow for polyamide synthesis via low-temperature solution polycondensation.
Conclusion: Strategic Monomer Selection for Tailored Polyamides
This compound stands out as a valuable monomer for the synthesis of processable, high-performance polyamides. The ether linkage imparts flexibility, leading to enhanced solubility, while the resulting poly(sulfonamide-ether)s maintain good thermal stability. While they may not reach the extreme thermal performance of some polyimides, their balance of properties, including potential for optical transparency, makes them highly attractive for a range of applications where processability is a key consideration.
The comparative analysis demonstrates that the choice of monomer is a strategic decision that dictates the final properties of the polyamide. For applications demanding the utmost in thermal stability, traditional or fluorinated polyimides might be preferred. However, for applications requiring a combination of good thermal properties, excellent solubility, and potentially unique optical characteristics, this compound presents a compelling and versatile alternative. This guide serves as a foundational resource for researchers to navigate the diverse landscape of polyamide monomers and to strategically design materials with precisely tailored performance characteristics.
References
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ResearchGate. (2020). Synthesis of polyamide-imides with different monomer sequence and effect on transparency and thermal properties. Retrieved from [Link]
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Semantic Scholar. (2020). Synthesis of polyamide-imides with different monomer sequence and effect on transparency and thermal properties. Retrieved from [Link]
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National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
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Polymer Processing. (n.d.). Optimizing Polymer Processing with 4,4'-Bis(chlorosulfonyl)diphenyl Ether. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Retrieved from [Link]
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ResearchGate. (n.d.). Polyamide: Comprehensive Insights into Types, Chemical Foundations, Blending Techniques and Versatile Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane. Retrieved from [Link]
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ResearchGate. (n.d.). Highly refractive, transparent, and solution processable polyamides based on a noncoplanar ortho -substituted sulfonyl-bridged diacid monomer containing chlorine side groups. Retrieved from [Link]
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National Institutes of Health. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Retrieved from [Link]
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INEOS OPEN. (n.d.). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIANHYDRIDE WITH VARIOUS DIAMINES. Retrieved from [Link]
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Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Retrieved from [Link]
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PubMed. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines. Retrieved from [Link]
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ResearchGate. (n.d.). Lignin-derived bisguaiacol P vinyl ester as a bisphenol A-free resin alternative. Retrieved from [Link]
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Redalyc. (n.d.). Synthesis and Characterization of Novel Polyamide-ethers Based on Bis-imidazole Containing Bulky Aryl Pendant Groups. Retrieved from [Link]
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Navigating the High-Performance Polymer Landscape: A Cost-Performance Analysis of Bis(4-chlorosulfonylphenyl) Ether in Industrial Applications
For researchers, scientists, and drug development professionals, the selection of raw materials is a critical decision that profoundly impacts the final product's performance and economic viability. In the realm of high-performance polymers, the choice of monomer is a foundational element. This guide provides an in-depth cost-performance analysis of Bis(4-chlorosulfonylphenyl) ether, a key monomer in the synthesis of advanced polymers, and compares it with its primary industrial alternative.
Introduction: The Role of Monomers in High-Performance Polymers
High-performance polymers are essential materials in industries where exceptional thermal stability, mechanical strength, and chemical resistance are paramount.[1] Polyarylethersulfones (PAES), a prominent class of these polymers, are widely used in aerospace, automotive, medical, and electronics sectors.[2] The properties of these polymers are intrinsically linked to the monomers used in their synthesis. This compound, also known as 4,4'-oxybis(benzenesulfonyl chloride), is a sulfonyl chloride-containing monomer that plays a crucial role in the production of polyethersulfone (PES), a type of PAES.[3] This guide will delve into the cost-performance characteristics of this compound and its main competitor, 4,4′-dichlorodiphenyl sulfone (DCDPS), in the synthesis of PES.
Performance Evaluation: A Tale of Two Monomers
The performance of a polyethersulfone is largely dictated by the monomer used in its polymerization. Both this compound and DCDPS can be used to produce high-quality PES, but they impart subtle yet significant differences in the final polymer's properties.
Mechanical Properties
Polyethersulfone is known for its excellent mechanical strength.[4] The choice of monomer can influence properties such as tensile strength, flexural modulus, and impact resistance. While direct comparative studies are limited, the inherent structure of the monomers suggests potential differences. The ether linkage in this compound can impart greater flexibility to the polymer backbone compared to the more rigid structure derived from DCDPS. This could translate to enhanced toughness and impact resistance in the resulting PES.
Thermal Stability
Thermal stability is a hallmark of polyethersulfone, with a high glass transition temperature (Tg) and heat deflection temperature.[4] The sulfone group in both monomers is a key contributor to this property. While both monomers produce thermally stable polymers, the ether linkage in this compound may slightly lower the overall thermal stability compared to PES derived from DCDPS, which has a more direct sulfone linkage between the phenyl rings. However, for many applications, the thermal stability of PES from either monomer is more than sufficient.
Chemical Resistance
The chemical resistance of PES is another of its key attributes.[1] The aromatic and sulfone groups in the polymer backbone provide resistance to a wide range of chemicals, including acids, bases, and hydrocarbons. The choice of monomer is not expected to dramatically alter the chemical resistance profile of the resulting PES, as the fundamental polymer backbone remains similar.
Cost-Performance Analysis: Balancing Price and Properties
The selection of a monomer in an industrial setting is a careful balance between cost and performance. While this compound and DCDPS can both yield high-performance polymers, their cost structures and the resulting polymer properties necessitate a thorough analysis.
Monomer Cost Comparison
The market price of chemical intermediates is influenced by factors such as raw material costs, manufacturing complexity, and market demand.[5] Generally, DCDPS is a more established and widely produced commodity chemical, which often translates to a lower price point compared to the more specialized this compound.[6][7] The price of this compound can range from approximately $1 to $122 per kilogram, while DCDPS market value was estimated at USD 347.77 Million in 2024, with a projected growth.[7][8]
Table 1: Estimated Monomer Cost Comparison
| Monomer | Estimated Price Range (USD/kg) | Key Cost Drivers |
| This compound | $1 - $122 | Purity, order volume, supplier |
| 4,4′-dichlorodiphenyl sulfone (DCDPS) | Varies based on market dynamics | High production volume, demand from various sectors |
Note: Prices are subject to market fluctuations and should be confirmed with suppliers.
Techno-Economic Considerations in Polymer Production
A comprehensive techno-economic analysis extends beyond the monomer price to include factors such as reaction efficiency, solvent usage, and purification costs.[9] The choice of monomer can influence these process parameters. For example, the reactivity of the sulfonyl chloride groups in this compound might allow for milder reaction conditions compared to the chloro-substituents in DCDPS, potentially reducing energy consumption. However, the synthesis of this compound itself might be more complex, contributing to its higher initial cost.
A simplified process flowsheet for PES production from DCDPS involves polymerization, polymer recovery, and solvent recovery.[10] A similar process would be employed for this compound, with potential adjustments to reaction conditions.
Caption: Generalized workflow for Polyethersulfone (PES) synthesis.
Experimental Protocols: Synthesizing and Characterizing Polyethersulfone
To provide a practical context for this analysis, the following sections detail the experimental protocols for synthesizing and characterizing PES from both this compound and its alternative, DCDPS.
Synthesis of Polyethersulfone from this compound
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylacetamide (DMAC) (anhydrous)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound, Bisphenol A, and potassium carbonate in equimolar amounts relative to the bisphenol.
-
Add DMAC and toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere to azeotropically remove the water formed during the reaction.
-
After complete removal of water, distill off the toluene.
-
Raise the temperature to 160-180°C and maintain for 4-6 hours to allow for polymerization.
-
Cool the viscous solution to room temperature and pour it into a stirred solution of methanol and water to precipitate the polymer.
-
Filter the polymer, wash it thoroughly with deionized water and methanol, and dry it in a vacuum oven at 120°C for 24 hours.
Synthesis of Polyethersulfone from 4,4′-dichlorodiphenyl sulfone (DCDPS)
Materials:
-
4,4′-dichlorodiphenyl sulfone (DCDPS)
-
Bisphenol S (4,4'-dihydroxydiphenyl sulfone)
-
Potassium carbonate (anhydrous)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add DCDPS, Bisphenol S, and a slight excess of potassium carbonate.[11]
-
Add NMP and toluene to the flask.
-
Heat the mixture to reflux under a nitrogen atmosphere to azeotropically remove water.
-
After the removal of water, distill off the toluene.
-
Increase the reaction temperature to 180-200°C and continue the polymerization for 6-8 hours.
-
Cool the reaction mixture and precipitate the polymer by pouring the solution into a mixture of methanol and water.
-
Filter, wash the polymer with deionized water and methanol, and dry under vacuum at 120°C.
Characterization of Polyethersulfone
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the chemical structure of the synthesized PES.
-
Procedure: Obtain the FTIR spectrum of the polymer sample using an ATR-FTIR spectrometer.
-
Expected Results: Characteristic peaks for the sulfone group (~1150 and 1320 cm⁻¹), aryl ether linkage (~1240 cm⁻¹), and aromatic rings should be observed.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To further elucidate the polymer structure and confirm monomer incorporation.
-
Procedure: Dissolve the PES sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the ¹H NMR spectrum.
-
Expected Results: The spectrum should show distinct peaks corresponding to the aromatic protons of the monomer units.[13]
Gel Permeation Chromatography (GPC):
-
Objective: To determine the molecular weight and molecular weight distribution of the polymer.
-
Procedure: Dissolve the PES sample in a suitable solvent (e.g., NMP with LiBr) and analyze it using a GPC system calibrated with polystyrene standards.[14][15]
-
Expected Results: The GPC trace will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[15]
Caption: Workflow for the characterization of synthesized Polyethersulfone.
Conclusion and Future Outlook
The choice between this compound and 4,4′-dichlorodiphenyl sulfone for the industrial production of polyethersulfone is a multifaceted decision. DCDPS is the more established, cost-effective option for general-purpose PES grades where its performance profile is well-understood and sufficient.[5] However, for specialized applications where enhanced flexibility, toughness, or specific processing characteristics are desired, this compound presents a compelling, albeit potentially more expensive, alternative.
As the demand for high-performance polymers continues to grow, particularly in technologically advanced sectors, the development of novel monomers and more efficient polymerization processes will be crucial.[9] Further research directly comparing the performance of PES derived from these and other novel sulfonyl-containing monomers under standardized conditions will be invaluable for guiding material selection and optimizing the cost-performance ratio for next-generation applications.
References
- Understanding the Price of 4,4'-Dichlorodiphenyl Sulfone for Industrial Use. (n.d.). Retrieved from [Link]
- CN112851942A - Preparation method of polyether sulfone. (n.d.). Google Patents.
- Polyethersulfone (PES). (n.d.). MakeItFrom.com. Retrieved from [Link]
- CN120329546A - Polyethersulfone and preparation method thereof. (n.d.). Google Patents.
- The Ultimate Guide to Polyethersulfone (PES): A High-Temperature Polymer Powerhouse. (2025, January 7). Retrieved from [Link]
- Properties and Overview of PES (Polyethersulfone). (n.d.). Engineer Calculators. Retrieved from [Link]
- Characterization of Polysulfone and Polyethersulfone with GPC/SEC. (n.d.). LabRulez LCMS. Retrieved from [Link]
- Comparative study of PS and PES and their sulfonated forms in antifouling behavior and rejection efficiency. (2024, November 29). Retrieved from [Link]
- The selection of polyethersulfone/polyvinylpyrrolidone films for industrial application using the multiple-criteria decision-making approach. (2025, May 24). ResearchGate. Retrieved from [Link]
- Probing the mechanical and thermal properties of polysulfone membranes modified with synthetic and natural polymer additives. (2025, August 7). ResearchGate. Retrieved from [Link]
- CN103613752A - Synthesis method of polysulfone resin. (n.d.). Google Patents.
- Characterization of Polysulfone and Polyethersulfone with GPC/SEC. (n.d.). Agilent. Retrieved from [Link]
- The GPC-curve for the synthesized polyethersulfone. (n.d.). ResearchGate. Retrieved from [Link]
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Assessing the biocompatibility of polymers derived from "Bis(4-chlorosulfonylphenyl) ether" for medical applications
This guide provides an in-depth technical assessment of the biocompatibility of poly(ether sulfone) (PES) and related polymers derived from aromatic sulfonyl-containing monomers, with a specific focus on the implications of the synthesis route for medical device applications. We will explore the causal relationships between polymer chemistry, manufacturing processes, and biological response, offering a comparative analysis against established medical-grade polymers.
Introduction: High-Performance Polymers in Medicine
The demand for high-performance, sterilizable, and biocompatible polymers for medical devices is unrelenting. Materials used in applications with short-term or long-term bodily fluid and tissue contact must meet stringent regulatory standards for safety and efficacy.[1] Among the elite class of thermoplastics, sulfone polymers—including polysulfone (PSU), polyethersulfone (PES), and polyphenylsulfone (PPSU)—are renowned for their exceptional thermal stability, mechanical strength, and broad chemical resistance, making them prime candidates for medical components that undergo repeated sterilization cycles.[2][3]
PES, in particular, is noted for its clarity and high-temperature resistance.[4] However, the designation "biocompatible" is not inherent to a polymer's name but is a function of its specific grade, which is dictated by its synthesis, purity, and processing. This guide will dissect the critical, yet often overlooked, role of the polymerization method on the ultimate biocompatibility of the final device.
The Decisive Role of Synthesis: A Tale of Two Routes
The properties of a poly(ether sulfone) are fundamentally defined by its synthesis. Two primary methods exist for creating the poly(ether sulfone) backbone: nucleophilic aromatic substitution and electrophilic Friedel-Crafts acylation.
Nucleophilic Substitution: The Industry Standard for Medical Grades
The predominant method for producing high-purity, medical-grade PES involves a nucleophilic aromatic substitution reaction. This process typically uses monomers like 4,4'-dihydroxydiphenyl sulfone and 4,4'-dichlorodiphenyl sulfone in a high-boiling polar aprotic solvent. This method is highly controlled, leading to a linear polymer with a well-defined molecular weight and, crucially, a high degree of purity. Commercial medical-grade polysulfones, such as Eviva® PSU, are manufactured under stringent ISO 13485 conditions to ensure they meet the rigorous biocompatibility standards for long-term implantable devices.[1][2]
Friedel-Crafts Acylation: The "Bis(4-chlorosulfonylphenyl) ether" Pathway
An alternative, though less common for medical applications, is the Friedel-Crafts acylation route. This electrophilic substitution reaction can utilize monomers such as This compound and an aromatic ether.
dot
Sources
A Comparative Guide to the Environmental Impact of Bis(4-chlorosulfonylphenyl) ether in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Greener Synthetic Alternatives
In the pursuit of novel chemical entities, the reagents we choose have a lasting impact that extends far beyond the laboratory. This guide offers an in-depth environmental assessment of a common building block, Bis(4-chlorosulfonylphenyl) ether, and contrasts its use with a more sustainable synthetic strategy. As your Senior Application Scientist, my goal is to not only provide protocols but to illuminate the rationale behind greener choices, empowering you to design syntheses that are both scientifically sound and environmentally responsible.
Introduction: The Utility and Environmental Questions of this compound
This compound, also known as 4,4'-oxybis(benzenesulfonyl chloride), is a reactive chemical intermediate. Its two sulfonyl chloride groups make it a valuable cross-linking agent and a precursor for various compounds, including polymers and the blowing agent 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH). The manufacturing process typically involves the chlorosulfonation of diphenyl ether using chlorosulfonic acid.
While effective, the use of such aromatic sulfonyl chlorides raises significant environmental and safety concerns. The molecule itself is classified as a substance that causes severe skin burns and eye damage and is corrosive to metals[1]. Furthermore, its reaction with water produces hydrochloric acid, contributing to the generation of corrosive and hazardous waste streams. While some safety data sheets suggest it contains no substances known to be hazardous to the environment, this is a general statement, and the lack of readily available, specific ecotoxicity data is in itself a cause for caution[2].
This guide will focus on a representative application of this compound: the synthesis of bis-sulfonamides. We will compare a traditional synthetic route with a greener alternative that leverages more benign reagents and solvents, providing a framework for evaluating the broader environmental impact of your synthetic choices.
Comparative Analysis: Traditional vs. Greener Synthesis of a Bis-sulfonamide
The synthesis of sulfonamides from sulfonyl chlorides is a cornerstone of medicinal chemistry. Here, we compare two approaches to synthesizing a model bis-sulfonamide.
Traditional Approach: Synthesis using this compound
This method relies on the reaction of this compound with an amine in the presence of a base, often in a chlorinated solvent.
Greener Alternative: In Situ Generation of Sulfonyl Chloride and Reaction in an Aqueous System
Recent advances in green chemistry offer methods that avoid the isolation of reactive sulfonyl chlorides and utilize more environmentally friendly solvents. One such approach involves the oxidative chlorination of a corresponding thiol to generate the sulfonyl chloride in situ, which then reacts with an amine in a more benign solvent system, such as water.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key environmental and performance metrics for the two synthetic routes.
| Metric | Traditional Synthesis with this compound | Greener Alternative (In Situ Generation) | Rationale & Supporting Data |
| Starting Material Hazard | High: this compound is corrosive and causes severe burns[1]. | Moderate: Thiols can be toxic and have strong odors, but may be less hazardous than the corresponding sulfonyl chloride. | The GHS hazard statements for this compound (H314: Causes severe skin burns and eye damage) indicate a higher intrinsic hazard compared to many thiols. |
| Solvent System | Typically chlorinated solvents (e.g., Dichloromethane) or polar aprotic solvents (e.g., NMP, Sulfolane). | Water, Ethanol, or Deep Eutectic Solvents (DES). | Chlorinated solvents are persistent organic pollutants. NMP is a reproductive toxin[1][3][4][5][6]. Sulfolane is persistent and has shown toxicity in animal studies[7][8][9]. Water and ethanol are significantly more benign. |
| Byproducts | Hydrochloric acid (corrosive), excess base. | Sodium chloride, water. | The greener method generates a neutral salt, which is easier to manage and dispose of than a corrosive acid. |
| Reaction Conditions | Often requires anhydrous conditions. | Can be performed in aqueous media. | Eliminating the need for anhydrous conditions reduces solvent drying steps and associated waste. |
| Waste Generation (E-Factor) | High (Estimated): The use of solvents, excess reagents, and aqueous work-ups for neutralization contributes to a high E-Factor. | Lower (Estimated): The use of water as a solvent and the in situ generation of the reagent can significantly reduce the overall waste generated. | The E-Factor is the mass ratio of waste to product. While a precise calculation requires a detailed experimental protocol, the principles of green chemistry suggest the in situ method will have a lower E-Factor[2][10][11][12][13]. |
| Yield & Efficiency | Generally high yields are achievable. | Good to excellent yields have been reported in the literature for similar reactions. | The efficiency of the greener method is competitive with traditional approaches. |
Experimental Protocols: A Step-by-Step Comparison with Scientific Rationale
To provide a practical understanding of the differences between these two approaches, detailed experimental protocols for the synthesis of a model bis-sulfonamide, N,N'-(oxybis(4,1-phenylenesulfonyl))bis(propan-2-amine), are presented below.
Protocol 1: Traditional Synthesis using this compound
Methodology Rationale: This protocol employs a common chlorinated solvent, dichloromethane (DCM), and a tertiary amine base, triethylamine (TEA), to scavenge the HCl byproduct. The choice of DCM is historical, owing to its ability to dissolve a wide range of organic compounds. However, its environmental persistence and potential carcinogenicity are significant drawbacks.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Amine Addition: To the stirred solution, add triethylamine (2.2 eq).
-
Nucleophilic Attack: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of isopropylamine (2.2 eq) in anhydrous DCM via the dropping funnel.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired bis-sulfonamide.
Protocol 2: Greener, In Situ Synthesis
Methodology Rationale: This protocol is based on the principles of green chemistry, utilizing water as the solvent and generating the reactive sulfonyl chloride in situ from a more stable precursor. This avoids the handling and storage of the highly reactive and corrosive this compound.
Step-by-Step Procedure:
-
Thiol Oxidation: In a round-bottom flask, suspend 4,4'-thiodiphenol (1.0 eq) in water.
-
In Situ Chlorination: Add an oxidizing agent such as sodium dichloroisocyanurate (NaDCC) to the suspension. This will oxidize the thiol to the sulfonyl chloride in situ.
-
Amine and Base Addition: To the same flask, add isopropylamine (2.2 eq) and a mild inorganic base such as sodium carbonate (2.2 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Isolation: The product, being less soluble in water, may precipitate out of the reaction mixture. Isolate the solid product by filtration.
-
Purification: Wash the collected solid with water to remove any inorganic salts. If necessary, further purify the product by recrystallization from an ethanol/water mixture.
Visualizing the Process: Workflow and Lifecycle
To better illustrate the differences in the synthetic pathways and their environmental implications, the following diagrams are provided.
Experimental Workflows
Caption: A comparison of the experimental workflows for traditional and greener bis-sulfonamide synthesis.
Lifecycle Assessment: A Simplified View
Caption: A simplified lifecycle comparison of the two synthetic routes.
Conclusion and Recommendations
The synthesis of complex molecules is a core competency in the chemical and pharmaceutical sciences. However, with this capability comes the responsibility to minimize our environmental footprint. This guide has demonstrated that viable, greener alternatives to traditional synthetic methods using hazardous reagents like this compound exist.
By adopting in situ reagent generation and utilizing benign solvent systems, we can significantly reduce the generation of hazardous waste, improve laboratory safety, and align our practices with the principles of green chemistry. While the initial investment in developing and optimizing these greener protocols may require additional effort, the long-term benefits for both environmental sustainability and process safety are undeniable.
As you move forward with your research and development, I encourage you to critically evaluate the environmental impact of your synthetic routes. Consider the entire lifecycle of the chemicals you use, from their synthesis to their disposal. By making informed, conscious decisions in the design of your experiments, you can contribute to a safer and more sustainable future for chemical synthesis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bis(4-chlorosulfonylphenyl) Ether
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of Bis(4-chlorosulfonylphenyl) ether (CAS No. 121-63-1). As a bifunctional sulfonyl chloride, this compound presents significant reactivity and corrosive hazards that necessitate a rigorous and chemically sound disposal strategy. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations by neutralizing the chemical's hazardous characteristics prior to final waste collection.
Hazard Assessment and Chemical Profile
This compound is a solid organic compound primarily used as a chemical intermediate, for instance, in the synthesis of polyarylsulfones.[1] Its primary hazard stems from the two highly reactive chlorosulfonyl (-SO₂Cl) groups. These groups react readily with nucleophiles, most notably water, in a vigorous and exothermic hydrolysis reaction.
This reactivity is the basis for its classification as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Understanding these properties is not merely a safety formality; it is the foundation upon which a safe disposal protocol is built. The exothermic and corrosive nature of its reactions dictates that the primary disposal method must be a controlled neutralization, not simple discardment.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 4,4'-Oxybis(benzenesulfonyl chloride) | [1] |
| CAS Number | 121-63-1 | [1] |
| Molecular Formula | C₁₂H₈Cl₂O₅S₂ | [1] |
| Molecular Weight | 367.2 g/mol | [1] |
| Physical State | Solid (White to Off-White Powder/Crystals) | [2][3] |
| GHS Pictogram | GHS05 (Corrosion) | |
| GHS Signal Word | Danger | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | [1][2] |
| UN Number | UN3261 (Corrosive solid, acidic, organic, n.o.s.) | [2] |
The Core Principle of Disposal: Controlled Alkaline Hydrolysis
The disposal of sulfonyl chlorides like this compound is centered on exploiting their primary reactivity in a controlled manner. The sulfonyl chloride functional group undergoes hydrolysis when exposed to water, yielding the corresponding sulfonic acid and hydrochloric acid (HCl).
Reaction: R-SO₂Cl + 2 H₂O → R-SO₃H + HCl + H₂O
This reaction is intrinsically hazardous in an uncontrolled setting due to its exothermic nature and the production of corrosive HCl gas.[4][5] Therefore, the cornerstone of safe disposal is controlled alkaline hydrolysis . By slowly adding the sulfonyl chloride to a stirred, cooled solution of a base (e.g., sodium hydroxide or sodium bicarbonate), we achieve two critical objectives simultaneously:
-
Control of Exotherm: The reaction rate is managed by the slow addition and external cooling, preventing a runaway reaction.
-
In-Situ Neutralization: The base immediately neutralizes the acidic products (the sulfonic acid and HCl), preventing the release of corrosive vapors and rendering the final solution far less hazardous.[4][6]
Essential Safety and Handling Precautions
Before beginning any disposal procedure, ensure the following controls are in place. These are non-negotiable safety requirements.
-
Engineering Controls: All handling and neutralization steps must be performed inside a certified chemical fume hood to contain and exhaust any corrosive vapors that may be generated.[6] An emergency safety shower and eyewash station must be readily accessible.[7]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[8] This includes:
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Check your glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron. Ensure legs and feet are fully covered.
-
Step-by-Step Disposal and Neutralization Protocol
This protocol is divided into procedures for unused chemical, contaminated lab materials, and empty containers.
Part A: Neutralization of Unused or Waste this compound
This procedure details the chemical destruction of the reactive compound.
Materials:
-
Large beaker or flask (at least 10x the volume of the base solution)
-
Stir plate and magnetic stir bar
-
Ice bath
-
5-10% aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃)
-
pH paper or pH meter
Procedure:
-
Prepare the Basic Solution: In the chemical fume hood, place the large beaker in an ice bath on a stir plate. Add the required volume of the 5-10% NaOH or NaHCO₃ solution and begin stirring. Causality: Using a dilute basic solution and an ice bath provides a large thermal sink to absorb the heat generated during the exothermic hydrolysis reaction, preventing boiling and splashing.[6]
-
Portion-wise Addition: Carefully and slowly add small portions of the solid this compound to the center of the vortex of the stirring basic solution. Wait for the reaction (fizzing, heat generation) from one portion to subside before adding the next. Causality: This slow, controlled addition is the most critical step for safety. It keeps the reaction rate manageable and prevents a dangerous accumulation of unreacted material that could lead to a sudden, violent reaction.[4]
-
Monitor the Reaction: Continue the slow addition. If the reaction becomes too vigorous or the temperature rises significantly, stop the addition immediately and allow the mixture to cool.
-
Ensure Complete Reaction: After all the solid has been added, allow the mixture to stir at room temperature for at least 2-3 hours. Causality: Although the initial reaction is rapid, ensuring a sufficient reaction time guarantees that the hydrolysis goes to completion and no unreacted sulfonyl chloride remains.
-
Verify Neutralization: Once the reaction is complete, check the pH of the solution using a pH meter or pH paper. The pH should be neutral or slightly basic (pH 7-10). If the solution is acidic, slowly add more base until the desired pH is achieved.[6]
-
Final Disposal: The resulting neutralized aqueous solution contains the sodium salt of 4,4'-oxydibenzenesulfonic acid and sodium chloride. This solution must be transferred to a properly labeled hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) office.[2][9] Do not pour it down the drain.[2]
Part B: Disposal of Contaminated Materials and Spill Residues
Any materials that have come into contact with this compound are considered hazardous waste.
-
Solid Waste: Items such as contaminated gloves, weighing paper, and absorbent materials from spill cleanup should be collected in a clearly labeled, sealed plastic bag or container.[10] Do not mix with regular trash.
-
Contaminated Glassware: Reusable glassware must be decontaminated. Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol). Collect this rinsate and neutralize it following the protocol for unused chemical (Part A), as it is now hazardous.[11] After the solvent rinse, the glassware can be washed normally.
-
Spill Management: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[6] Do not use paper towels or other combustible materials. Carefully sweep the absorbed material into a designated hazardous waste container. Decontaminate the area with a basic solution. All cleanup materials must be disposed of as hazardous waste.[11]
Part C: Disposal of Empty Containers
An "empty" container is never truly empty and must be decontaminated before disposal.[12]
-
Triple Rinse: In a fume hood, rinse the container three times with a small amount of a compatible solvent like acetone.[12]
-
Collect Rinsate: Each rinse must be collected and treated as hazardous waste. Combine the rinsate with other waste this compound for neutralization as described in Part A.[11]
-
Final Disposal: Once triple-rinsed, deface or remove the original label.[12] The container can then be disposed of according to your institution's guidelines for decontaminated chemical containers.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper management of waste streams containing this compound.
Caption: Disposal workflow for this compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8484, this compound. Retrieved from [Link]
-
King, J. F., & Lam, J. Y. L. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]
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Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]
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Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Retrieved from [Link]
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Chemsrc (2023). This compound. Retrieved from [Link]
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Personal protective equipment for handling Bis(4-chlorosulfonylphenyl) ether
A Researcher's Guide to Safely Handling Bis(4-chlorosulfonylphenyl) ether
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical intermediates is foundational to groundbreaking discoveries. This compound is one such compound, utilized in the synthesis of polyarylsulfones and as a key intermediate for various derivatives.[1][2] However, its reactive nature demands a comprehensive understanding and meticulous execution of safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this corrosive and water-reactive compound.
Understanding the Inherent Risks of this compound
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][3] The primary danger stems from its sulfonyl chloride functional groups, which are highly reactive, particularly with water and other nucleophiles.[4][5] Contact with moisture can lead to the release of corrosive hydrogen chloride gas and sulfuric acid, posing a significant inhalation hazard and exacerbating its corrosive effects.[4][6] Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and mucous membranes, and to strictly avoid exposure to moisture.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is not merely a regulatory requirement but the cornerstone of your personal safety.[7][8] Engineering controls, such as working in a certified chemical fume hood, are the first line of defense, but a robust PPE ensemble is your immediate shield against accidental exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or a double layer of Nitrile gloves) | This compound is a corrosive solid.[3] Impervious gloves are essential to prevent skin contact and severe burns.[9] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | This compound can cause severe eye damage.[1] Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield protects the entire face from splashes of the solid or its reaction products.[8][10] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron | A lab coat protects your clothing and skin from minor spills.[11] A chemical-resistant apron worn over the lab coat provides an additional layer of protection against corrosive materials. |
| Respiratory Protection | NIOSH-approved respirator with an acid gas cartridge | While this compound is a solid, it can react with moisture in the air to release corrosive vapors.[4] A respirator should be used when there is a potential for inhalation exposure, such as during spill cleanup or when working with heated material.[12][13] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects.[10] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical to mitigating the risks associated with this compound.
1. Preparation and Workspace Setup:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[14]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4] Have a spill kit containing a neutral absorbent material (e.g., sand, dry lime, or soda ash) readily available. Do not use water or combustible materials for spill cleanup. [4]
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[15][16][17]
2. Donning PPE Workflow:
Caption: PPE Donning Sequence.
3. Handling the Compound:
-
Weighing: Weigh the solid in a fume hood. Use a disposable weighing boat.
-
Transfers: When transferring the solid, use a spatula or scoop. Avoid creating dust.
-
Reactions: Add this compound slowly and in portions to reaction mixtures. Be aware that reactions with nucleophiles can be exothermic.
4. Doffing PPE Workflow:
Caption: PPE Doffing Sequence.
Emergency Response and Disposal Plan
A well-defined plan for emergencies and waste disposal is as crucial as the handling protocol itself.
Emergency Procedures:
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[4] Scoop the material into a labeled, sealed container for hazardous waste disposal. Do not use water.[4] |
Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed container for hazardous waste.[14][18]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: this compound.
-
Disposal Protocol: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not attempt to neutralize the waste yourself.[14] Under no circumstances should this material be disposed of down the drain.[18]
By internalizing the rationale behind these safety protocols, you are not just following rules; you are actively engaging in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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- Personal Protective Equipment - Overview | Occupational Safety and Health Administration. (n.d.). OSHA.
- PPE Requirements: Standard & Levels | SafetyCulture. (2025, September 25). SafetyCulture.
- PPE Requirements – OSHA - Tucker Safety | Personal Protective Gloves and Apparel for Foodservice. (n.d.). Tucker Safety.
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- Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. (n.d.). ResearchGate.
- A New, Mild Preparation of Sulfonyl Chlorides. (2025, August 6). ResearchGate.
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
- SAFETY DATA SHEET BIS-(CHLOROMETHYL) ETHER. (n.d.). Purolite.
- 4,4'-Bis(chlorosulfonyl)diphenyl ether | 121-63-1. (2025, September 25). ChemicalBook.
- 4,4'-Bis(chlorosulfonyl)diphenyl ether CAS#: 121-63-1. (n.d.). ChemicalBook.
- 4,4'-Bis(chlorosulfonyl)diphenyl ether | 121-63-1. (n.d.). ChemicalBook.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
